Product packaging for Dihydrocholesterol(Cat. No.:CAS No. 80-97-7)

Dihydrocholesterol

Cat. No.: B116495
CAS No.: 80-97-7
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-QCYZZNICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5alpha)-cholestan-3beta-ol is a cholestanoid that is (5alpha)-cholestane substituted by a beta-hydroxy group at position 3. It is a cholestanoid and a 3beta-hydroxy steroid. It derives from a hydride of a 5alpha-cholestane.
Dihydrocholesterol is a natural product found in Zea mays, Ipheion uniflorum, and other organisms with data available.
A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48O B116495 Dihydrocholesterol CAS No. 80-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXCDOBOSTCEI-QCYZZNICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883258
Record name (+)-Dihydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholestanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80-97-7
Record name Cholestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholestanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholestan-3-ol, (3.beta.,5.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Dihydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-α-cholestan-3-β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5alpha-Cholestanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140.0 - 142.0 °C
Record name 5alpha-Cholestanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Dihydrocholesterol biosynthesis pathway in mammals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Dihydrocholesterol (Kandutsch-Russell) Biosynthesis Pathway in Mammals

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol biosynthesis in mammals is a complex and vital metabolic process. Following the synthesis of lanosterol, the pathway bifurcates into two primary branches: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. This guide focuses on the Kandutsch-Russell pathway, often referred to as the this compound biosynthesis pathway due to its characteristic early saturation of the sterol side chain, leading to dihydro-intermediates. Recent studies have elucidated a more commonly utilized "Modified Kandutsch-Russell (MK-R)" pathway, which represents a hybrid of the Bloch and canonical K-R routes. Understanding this pathway is critical for research into metabolic disorders, developmental biology, and the development of novel therapeutics targeting lipid metabolism. This document provides a detailed overview of the MK-R pathway, its key enzymes, quantitative data, regulatory mechanisms, and detailed experimental protocols for its study.

The Modified Kandutsch-Russell (MK-R) Pathway

The classical Bloch and Kandutsch-Russell pathways are distinguished by the timing of the reduction of the C24 double bond in the sterol side chain. In the Bloch pathway, this reduction is the final step, catalyzed by 24-dehydrocholesterol reductase (DHCR24). In the canonical K-R pathway, this reduction occurs at the level of lanosterol.[1] However, flux analysis studies in various mammalian tissues have revealed that a hybrid pathway, termed the Modified Kandutsch-Russell (MK-R) pathway, is often predominant.[1][2]

In the MK-R pathway, intermediates proceed down the Bloch pathway until the demethylation of the sterol nucleus is complete, at the stage of zymosterol (B116435). At this point, DHCR24 reduces the C24 double bond of zymosterol to produce zymostenol, which then enters the K-R pathway, proceeding through intermediates like lathosterol (B1674540) and 7-dehydrocholesterol (B119134) to finally yield cholesterol.[3] The proportional flux through the Bloch versus the MK-R pathway is highly tissue-specific.[1][2]

Visualization of the Modified Kandutsch-Russell Pathway

MKR_Pathway cluster_Bloch Bloch Pathway Branch cluster_MKR Modified Kandutsch-Russell Pathway Branch Lanosterol Lanosterol FF-MAS FF-MAS Lanosterol->FF-MAS CYP51A1 Zymosterol Zymosterol FF-MAS->Zymosterol Multiple Steps (TM7SF2, MSMO1, NSDHL, HSD17B7) Zymostenol Zymostenol Zymosterol->Zymostenol DHCR24 (Crossover Step) Desmosterol Desmosterol Zymosterol->Desmosterol EBP (Bloch continuation) Lathosterol Lathosterol Zymostenol->Lathosterol EBP 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Desmosterol->Cholesterol DHCR24

Caption: The Modified Kandutsch-Russell (MK-R) Pathway for cholesterol biosynthesis.

Quantitative Data

Quantitative understanding of the this compound biosynthesis pathway relies on the kinetic parameters of its enzymes and the concentrations of its intermediates.

Enzyme Kinetic Parameters

The following table summarizes available kinetic data for key enzymes in the K-R pathway.

EnzymeGeneSubstrate(s)K_m_V_max_OrganismReference(s)
NSDHL NSDHLNADH21.4 µM-Human[4]
NADP+151.5 µM-Human[4]
EBP EBP5,6α-epoxy-5α-cholestan-3β-ol4.47 µM0.46 nmol/min/mgHuman[5]
DHCR24 DHCR24Desmosterol--Human
SC5D SC5DLathosterol--Human[6][7]
Sterol Intermediate Concentrations

The concentration of K-R pathway intermediates varies significantly across different tissues.

IntermediateTissueConcentration RangeOrganismReference(s)
7-Dehydrocholesterol Rat Sciatic NerveDecreases with ageRat[8][9]
Rat BrainPeaks at 21 days postnatalRat[8][9]
Human SkinRelatively high concentrationHuman[10]
Lathosterol Human PlasmaDetectableHuman[11]

Regulatory Mechanisms

The entire cholesterol biosynthesis pathway, including the K-R branch, is tightly regulated to maintain cellular cholesterol homeostasis. The primary regulatory mechanism is the transcriptional control mediated by Sterol Regulatory Element-Binding Proteins (SREBPs) .

When cellular cholesterol levels are low, SREBPs are proteolytically cleaved and activated. The active N-terminal domain of SREBP translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating the expression of nearly all enzymes involved in cholesterol synthesis. Conversely, when cholesterol levels are high, SREBP processing is inhibited, leading to a downregulation of the biosynthetic pathway.

Visualization of the SREBP Signaling Pathway

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG Binds when Cholesterol is high S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Low Cholesterol: Translocates to Golgi S2P Site-2 Protease (S2P) nSREBP nSREBP (Active Fragment) S1P->nSREBP Cleavage 1 S2P->nSREBP Cleavage 2 SRE Sterol Regulatory Element (SRE) nSREBP->SRE TargetGenes Target Genes (e.g., DHCR24, SC5D) SRE->TargetGenes Upregulation Exp_Workflow cluster_analysis Analysis Methods start Start: Mammalian Cells/Tissue harvest 1. Cell Harvesting & Lysis start->harvest extraction 2. Lipid Extraction (Bligh-Dyer) harvest->extraction saponification 3. Saponification (Optional) extraction->saponification derivatization 4. Derivatization (for GC-MS) saponification->derivatization hplcms HPLC-MS saponification->hplcms Reconstitute in mobile phase gcms GC-MS derivatization->gcms analysis 5. Instrumental Analysis quantification 6. Data Quantification end End: Sterol Profile quantification->end gcms->quantification hplcms->quantification

References

Function of dihydrocholesterol in lipid bilayer properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of Dihydrocholesterol in Lipid Bilayer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, also known as cholestanol, is the fully saturated analog of cholesterol, differing only by the absence of the C5-C6 double bond. This seemingly minor structural modification has significant implications for its interaction within lipid bilayers, influencing membrane organization, fluidity, and the formation of specialized microdomains known as lipid rafts. While its biological role is less pronounced than that of cholesterol, its study provides critical insights into the structural requirements for sterol function in membranes. This guide offers a comprehensive analysis of this compound's impact on the physicochemical properties of lipid bilayers, presents quantitative data from key studies, details relevant experimental protocols, and illustrates its role in the context of cellular signaling.

Introduction to this compound

Cholesterol is an indispensable component of mammalian cell membranes, critically regulating their fluidity, permeability, and lateral organization.[1] Its rigid, planar steroid ring structure allows it to intercalate between phospholipids (B1166683), inducing a unique liquid-ordered (lₒ) phase. This phase is characterized by the high conformational order of a solid-like gel phase while retaining the high lateral mobility of a liquid-disordered (l꜀) phase. This property is fundamental to the formation of lipid rafts—dynamic microdomains enriched in sterols and sphingolipids that serve as platforms for cellular signaling and protein trafficking.[2][3]

This compound (cholestanol) provides a powerful molecular tool for understanding these processes. As the 5α-saturated form of cholesterol, its overall shape and planarity are highly similar to cholesterol, allowing it to effectively mimic many of its functions within the membrane.[4] Studying this compound helps elucidate the specific contribution of the C5-C6 double bond to cholesterol's unique membrane-modifying capabilities and its role in cellular function.

Structural Comparison: this compound vs. Cholesterol

The primary difference between cholesterol and this compound is the saturation of the steroid ring system. This compound lacks the double bond between carbons 5 and 6 that is present in cholesterol. This results in a completely planar and rigid steroid A-B ring junction, whereas cholesterol's A-B ring junction has a slight kink. Despite this, the overall flat, rigid, and amphipathic structures are remarkably similar, enabling both molecules to align with phospholipid acyl chains within the bilayer.

G cluster_chol Cholesterol cluster_dhc This compound (Cholestanol) chol_img dhc_img chol_img->dhc_img Structural Difference (Saturation of C5-C6 bond) chol_label Note the C5-C6 double bond. dhc_label Saturated C5-C6 single bond.

Caption: Structural comparison of Cholesterol and this compound.

Impact on Lipid Bilayer Physicochemical Properties

This compound's structural similarity to cholesterol allows it to largely replicate cholesterol's effects on the physical state of lipid bilayers, particularly in promoting an ordered and tightly packed membrane environment.

Membrane Ordering and Domain Formation

Experimental evidence strongly indicates that this compound is highly effective at inducing the formation of liquid-ordered domains, or lipid rafts. In model membranes composed of saturated phospholipids like dipalmitoylphosphatidylcholine (DPPC), this compound promotes the formation of DPPC-enriched domains to a degree that is comparable to cholesterol.[4] This capacity is closely linked to its ability to induce tight packing among the saturated acyl chains of phospholipids. The planar and rigid structure of this compound facilitates strong van der Waals interactions with neighboring lipids, leading to a decrease in membrane fluidity and an increase in acyl chain order.[4]

This ordering effect is also the basis for the formation of detergent-resistant membranes (DRMs), a biochemical correlate of lipid rafts. Studies have shown that membranes containing this compound exhibit significant insolubility in non-ionic detergents like Triton X-100 at low temperatures, an effect that strongly correlates with its ability to induce domain formation.[4] Those sterols that are most similar to cholesterol in structure and planarity, including this compound, demonstrate the most pronounced effects on promoting detergent insolubility.[4]

Quantitative Analysis of this compound's Effects

The impact of sterols on membrane order and fluidity can be quantified using fluorescence polarization anisotropy. This technique typically employs the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which embeds in the hydrophobic core of the lipid bilayer. Its rotational freedom is restricted in a more ordered environment, leading to a higher fluorescence polarization (or anisotropy) value. A higher value indicates lower membrane fluidity and greater acyl chain order.

The table below summarizes data from a study comparing the effects of various sterols on the fluorescence polarization of DPH in DPPC vesicles.

Sterol (15 mol %)DPH Polarization (P) at 36°CDPH Polarization (P) at 45°C
None0.410.16
This compound 0.40 0.38
Cholesterol0.400.38
Epicholesterol0.380.36
Lanosterol0.390.23
Coprostanol0.300.16
Data summarized from Xu, X., and London, E. (2000). The effect of sterol structure on membrane lipid domains reveals how cholesterol can induce lipid domain formation. Biochemistry, 39(28), 8418-8429.[4]

As shown, at both 36°C (below the main phase transition of pure DPPC) and 45°C (above the phase transition), this compound maintains a high degree of order in the membrane, with polarization values nearly identical to those induced by cholesterol. This quantitatively demonstrates its potent ability to order phospholipid acyl chains and reduce membrane fluidity.[4]

Role in Cellular Signaling

The primary role of sterols in signaling is indirect, mediated through their ability to organize the membrane into functional platforms. By promoting the formation of lipid rafts, this compound, like cholesterol, facilitates the compartmentalization of cellular processes.[2] These rafts selectively include or exclude specific proteins, thereby concentrating components of a signaling cascade and enhancing the efficiency and specificity of signal transduction.[3]

Key signaling components associated with lipid rafts include:

  • GPI-anchored proteins

  • Receptor tyrosine kinases and non-receptor tyrosine kinases (e.g., Src family)

  • G-protein coupled receptors (GPCRs) and heterotrimeric G-proteins

The presence of this compound can therefore support the structural integrity of these platforms, influencing the signaling pathways that depend on them. However, subtle differences in the domains formed by this compound versus cholesterol could potentially lead to altered protein composition within the rafts, which may have downstream functional consequences.[5]

G cluster_proteins Examples of Raft-Associated Proteins DHC This compound (Cholestanol) Raft Promotes Formation of Liquid-Ordered Domains (Rafts) DHC->Raft Bilayer Disordered Lipid Bilayer (ld Phase) Bilayer->Raft with Saturated Lipids (e.g., Sphingomyelin) Sequestration Sequestration & Organization of Raft-Associated Proteins Raft->Sequestration GPI GPI-Anchored Proteins Sequestration->GPI Src Src Family Kinases Sequestration->Src GPCR GPCRs Sequestration->GPCR Signaling Modulation of Downstream Signaling Pathways Sequestration->Signaling

Caption: Conceptual model of this compound's indirect role in signaling.

Key Experimental Methodologies

The investigation of this compound's function in lipid bilayers relies on a suite of biophysical techniques performed on model membrane systems, such as liposomes or supported lipid bilayers.

G cluster_analysis Biophysical Analysis cluster_fp A: Membrane Fluidity Assay cluster_drm B: Detergent Resistance Assay start Start: Prepare Liposomes prep 1. Dissolve lipids (e.g., DPPC) and This compound in organic solvent. 2. Dry to a thin film under nitrogen. 3. Hydrate film in aqueous buffer. 4. Form unilamellar vesicles via extrusion or sonication. start->prep analysis_split prep->analysis_split fp1 Incubate liposomes with DPH fluorescent probe. analysis_split->fp1 drm1 Incubate liposomes with cold non-ionic detergent (e.g., 1% Triton X-100). analysis_split->drm1 fp2 Measure fluorescence polarization using a fluorometer with polarizers. fp1->fp2 fp3 Calculate Polarization (P) or Anisotropy (r). Higher value = more ordered. fp2->fp3 drm2 Separate insoluble (rafts) and soluble fractions via ultracentrifugation. drm1->drm2 drm2->drm2 drm3 Analyze lipid/protein content of each fraction (e.g., via TLC or SDS-PAGE). drm2->drm3

Caption: General experimental workflow for analyzing sterol effects in liposomes.

Protocol: DPH Fluorescence Polarization Assay

This method assesses membrane fluidity by measuring the rotational mobility of the DPH probe.[6][7]

  • Liposome (B1194612) Preparation : Prepare large unilamellar vesicles (LUVs) with the desired lipid and this compound composition (e.g., DPPC with 15 mol % this compound) by extrusion. A typical final lipid concentration is 0.1-0.5 mg/mL in a suitable buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4).

  • Probe Incorporation : Prepare a stock solution of DPH (e.g., 1 mM in DMSO or THF). Add the DPH stock to the liposome suspension to a final concentration of 1-10 µM (a lipid-to-probe ratio of ~200:1 to 500:1 is common).

  • Incubation : Incubate the liposome-DPH mixture at a temperature above the lipid phase transition (e.g., 45°C for DPPC-containing liposomes) for 30-60 minutes in the dark to ensure complete incorporation of the probe into the bilayer core.[8]

  • Measurement : Place the sample in a temperature-controlled cuvette within a spectrofluorometer equipped with excitation and emission polarizers. Excite the sample at ~355-360 nm and measure the fluorescence emission intensity at ~430 nm.[6][9]

  • Data Acquisition : Measure the fluorescence intensity parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light. Similarly, measure the intensities with horizontally polarized excitation (I_HV and I_HH).

  • Calculation : Calculate the fluorescence anisotropy (r) or polarization (P) using the standard formulas. The G-factor (I_HV / I_HH) is used to correct for instrumental bias.

    • Anisotropy (r) = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Polarization (P) = (I_VV - G * I_VH) / (I_VV + G * I_VH)

  • Analysis : Compare the P or r values of liposomes containing this compound with control liposomes (no sterol) and cholesterol-containing liposomes across a range of temperatures.

Protocol: Detergent Resistance Membrane (DRM) Assay

This biochemical method is used to isolate lipid raft fractions based on their insolubility in cold non-ionic detergents.[10][11]

  • Liposome/Cell Preparation : Prepare liposomes as described above or use cultured cells. For cells, harvest and wash them in cold PBS.

  • Lysis/Solubilization : Resuspend the liposome pellet or cell pellet in a cold lysis buffer containing 1% Triton X-100 (e.g., TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, with 1% Triton X-100 and protease inhibitors).

  • Incubation : Incubate the sample on ice for 30 minutes to allow for solubilization of the non-raft, liquid-disordered membrane components.

  • Sucrose (B13894) Gradient Preparation : Prepare a discontinuous sucrose gradient. For example, mix the lysate (in ~40% sucrose) and place it at the bottom of an ultracentrifuge tube. Carefully overlay with layers of decreasing sucrose concentration (e.g., 30% sucrose and 5% sucrose).

  • Ultracentrifugation : Centrifuge the gradient at high speed (e.g., >100,000 x g) for 18-24 hours at 4°C.[3]

  • Fraction Collection : The detergent-resistant membranes (rafts), being of low buoyant density, will float to the interface between the 5% and 30% sucrose layers. Carefully collect fractions from the top of the gradient.

  • Analysis : Analyze the lipid and protein content of each fraction. Lipids can be extracted and analyzed by thin-layer chromatography (TLC). Proteins can be precipitated and analyzed by SDS-PAGE and Western blotting for known raft (e.g., Flotillin-1) and non-raft (e.g., Transferrin receptor) markers. The amount of lipid or protein in the low-density fractions indicates the extent of detergent resistance.

Conclusion

This compound serves as an excellent structural mimic of cholesterol within the lipid bilayer. Its ability to promote a tightly packed, liquid-ordered phase is nearly indistinguishable from that of cholesterol, demonstrating that the C5-C6 double bond is not an absolute requirement for the induction of lipid domains. For researchers and drug development professionals, this has several implications:

  • Model System Utility : this compound is a valuable tool in model membrane studies to isolate the biophysical effects of sterol-induced order from other potential chemical interactions involving the C5-C6 double bond.

  • Understanding Raft Stability : The efficacy of this compound underscores that the planar, rigid sterol ring structure is the dominant factor for stabilizing the liquid-ordered phase and, by extension, lipid rafts.

  • Therapeutic Insight : While not a direct drug target, understanding how subtle changes in sterol structure affect membrane organization can inform the design of membrane-acting drugs and provides context for diseases of sterol metabolism where cholesterol precursors or metabolites accumulate.

References

7-Dehydrocholesterol Metabolism: A Bifurcation to Cholesterol and Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-dehydrocholesterol (B119134) (7-DHC) occupies a critical juncture in sterol metabolism, serving as the immediate precursor to both cholesterol and vitamin D3. This bifurcation underscores a delicate balance within cellular physiology, where the allocation of 7-DHC to either pathway is tightly regulated. Understanding the nuances of 7-DHC metabolism is paramount for research into a spectrum of physiological processes and pathological conditions, from developmental disorders to cardiovascular health and immune function. This technical guide provides a comprehensive overview of the enzymatic and photochemical transformations of 7-DHC, details on its regulatory mechanisms, and protocols for its experimental investigation.

The Dual Fates of 7-Dehydrocholesterol

The metabolic fate of 7-DHC is determined by two distinct pathways: an enzymatic conversion to cholesterol and a photochemical conversion to vitamin D3.

Cholesterol Synthesis: The Kandutsch-Russell Pathway

In the terminal step of the Kandutsch-Russell pathway of cholesterol biosynthesis, the enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond of 7-DHC to form cholesterol.[1][2] This reaction is essential for the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.[3] The enzyme utilizes NADPH as a cofactor to carry out this reduction.[2]

A deficiency in DHCR7 leads to the accumulation of 7-DHC and a decrease in cholesterol levels, resulting in the autosomal recessive disorder Smith-Lemli-Opitz syndrome (SLOS).[1][3] This condition is characterized by a range of developmental abnormalities, highlighting the critical role of both cholesterol and the proper regulation of 7-DHC levels.[1]

Vitamin D3 Synthesis: A Photochemical Transformation

In the skin, 7-DHC is photochemically converted to vitamin D3 upon exposure to ultraviolet B (UVB) radiation from sunlight.[4] This non-enzymatic process is initiated by the absorption of UVB photons, primarily in the wavelength range of 280-320 nm, which leads to the opening of the B-ring of the 7-DHC molecule to form pre-vitamin D3.[5] This intermediate then undergoes a temperature-dependent thermal isomerization to form the more stable vitamin D3 (cholecalciferol).[6]

Quantitative Data

The following tables summarize key quantitative data related to 7-dehydrocholesterol metabolism.

ParameterValueOrganism/SystemReference(s)
Enzyme Kinetics of DHCR7
K_m_ for 5,6α-epoxy-5α-cholestan-3β-ol4.47 µMHuman (in AEBS complex assay)[7]
V_max_ with 5,6α-epoxy-5α-cholestan-3β-ol0.46 nmol/min/mg enzymeHuman (in AEBS complex assay)[7]
Concentration of 7-DHC in Human Skin
Epidermis0.22 ± 0.07 µg/mgYounger adults (18-40 years)[8]
Epidermis0.25 ± 0.08 µg/mgOlder adults (65-89 years)[8]
Photochemical Conversion of 7-DHC
Conversion of 7-DHC to Pre-vitamin D316.5 ± 0.9%In vitro (15 min UV exposure)[9]
Optimal Wavelength for Conversion312 nmIn vitro[6]
Pre-vitamin D3 formation from 7-DHC~10-15% of original 7-DHCIn vivo (after sun exposure)[10]

Signaling Pathways and Regulation

The metabolism of 7-dehydrocholesterol is intricately regulated at both the transcriptional and post-translational levels to maintain cellular homeostasis.

Transcriptional Regulation of DHCR7

The expression of the DHCR7 gene is primarily controlled by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor in cholesterol biosynthesis.[11] When cellular cholesterol levels are low, SREBP-2 is activated and binds to sterol regulatory elements (SREs) in the promoter region of the DHCR7 gene, enhancing its transcription.[12]

DHCR7_Transcriptional_Regulation Low_Cholesterol Low Cellular Cholesterol SREBP2 SREBP2 Low_Cholesterol->SREBP2 Activates

Post-Translational Regulation of DHCR7

High levels of cholesterol can induce the degradation of the DHCR7 protein, providing a feedback mechanism to control cholesterol synthesis.[1] This cholesterol-mediated degradation is proteasome-dependent and leads to a decrease in DHCR7 activity.[1] Consequently, the substrate 7-DHC accumulates, which can then be shunted towards vitamin D3 production in the skin.[1] Phosphorylation has also been shown to regulate DHCR7 activity.[13]

DHCR7_Post_Translational_Regulation High_Cholesterol High Cellular Cholesterol DHCR7_Protein DHCR7 Protein High_Cholesterol->DHCR7_Protein Induces Degradation Proteasome Proteasome DHCR7_Protein->Proteasome Degradation Degradation DHCR7_Protein->Degradation leads to Proteasome->Degradation Increased_7DHC Increased 7-DHC Degradation->Increased_7DHC results in VitaminD_Synthesis Increased Vitamin D3 Synthesis Increased_7DHC->VitaminD_Synthesis shunted to

Experimental Protocols

Protocol 1: In Vitro DHCR7 Enzyme Activity Assay using Rat Liver Microsomes

This protocol is adapted from a method utilizing ergosterol (B1671047) as a substrate to measure DHCR7 activity, which avoids the complication of high endogenous cholesterol in microsomes.[14]

Materials:

Procedure:

  • Substrate Preparation: Dissolve ergosterol in 45% (w/v) 2-hydroxypropyl-β-cyclodextrin to a final concentration of 600 µM.

  • Reaction Mixture: In a microcentrifuge tube, combine 0.5 mg of rat liver microsomes, 30 µM ergosterol solution, and 1.0 mM NADPH in 100 mM potassium phosphate buffer (pH 7.5) to a final volume of 0.5 mL.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Reaction Termination and Saponification: Stop the reaction by adding 0.5 mL of 20% (w/v) KOH in 50% methanol. Add a known amount of stigmasterol as an internal standard. Incubate at 37°C for 1 hour to saponify the lipids.

  • Sterol Extraction: Extract the sterols three times with 2 mL of hexane. Combine the hexane extracts and dry under a stream of nitrogen at room temperature.

  • HPLC Analysis: Resuspend the dried residue in 0.35 mL of 90% methanol in water. Analyze the sample by reverse-phase HPLC, monitoring at 205 nm. The product, brassicasterol, will have a distinct retention time from the substrate, ergosterol.

DHCR7_Assay_Workflow Start Start Prepare_Substrate Prepare Ergosterol Substrate Solution Start->Prepare_Substrate Prepare_Reaction Prepare Reaction Mixture (Microsomes, Substrate, NADPH) Prepare_Substrate->Prepare_Reaction Incubate Incubate at 37°C for 1 hour Prepare_Reaction->Incubate Stop_Saponify Stop Reaction & Saponify (KOH, Internal Standard) Incubate->Stop_Saponify Extract Extract Sterols with Hexane Stop_Saponify->Extract Analyze Analyze by HPLC (205 nm) Extract->Analyze End End Analyze->End

Protocol 2: In Vitro Photochemical Conversion of 7-DHC to Vitamin D3

This protocol describes the in vitro conversion of 7-DHC to vitamin D3 using UV irradiation and subsequent analysis by HPLC.[6]

Materials:

  • 7-dehydrocholesterol (7-DHC) standard

  • Ethanol (B145695)

  • UV irradiation chamber with a 312 nm UVB source

  • Nitrogen gas

  • Methanol

  • 0.45 µm PTFE filter

  • HPLC system with a C18 column and DAD detector

Procedure:

  • Sample Preparation: Prepare a 10 mg/L solution of 7-DHC in ethanol.

  • UV Irradiation: Place 50 mL of the 7-DHC solution in the irradiation chamber. Irradiate the solution with a 312 nm UVB lamp for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 70°C). Stirring the solution during irradiation can improve conversion efficiency.[6]

  • Sample Processing: After irradiation, evaporate the ethanol from a 1 mL aliquot of the solution under a stream of nitrogen.

  • Resuspension and Filtration: Resuspend the dried residue in 1 mL of methanol and filter through a 0.45 µm PTFE filter.

  • HPLC Analysis: Inject the filtered sample into the HPLC system. Use a C18 column with an isocratic mobile phase of 95% methanol and 5% water at a flow rate of 1.0 mL/min. Monitor the eluent at 265 nm for vitamin D3 and 7-DHC. Pre-vitamin D3 and other photoisomers like tachysterol (B196371) and lumisterol (B196343) will have distinct retention times.[6][9]

VitaminD_Synthesis_Workflow Start Start Prepare_Solution Prepare 7-DHC Solution in Ethanol Start->Prepare_Solution Irradiate Irradiate with 312 nm UV Light Prepare_Solution->Irradiate Evaporate Evaporate Solvent (Nitrogen Stream) Irradiate->Evaporate Resuspend Resuspend in Methanol & Filter Evaporate->Resuspend Analyze Analyze by HPLC (265 nm) Resuspend->Analyze End End Analyze->End

Conclusion

The metabolism of 7-dehydrocholesterol represents a finely tuned system that balances the production of two essential molecules, cholesterol and vitamin D3. The enzymatic conversion by DHCR7 and the photochemical transformation initiated by UVB radiation are subject to complex regulatory networks that ensure cellular and systemic homeostasis. A thorough understanding of these pathways, supported by robust experimental methodologies, is crucial for advancing research in numerous fields, from inherited metabolic disorders to the development of novel therapeutics targeting sterol metabolism. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of 7-dehydrocholesterol in health and disease.

References

The Dawn of Vitamin D: An In-depth Technical Guide to the Discovery and Initial Characterization of 7-Dehydrocholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery and initial characterization of 7-dehydrocholesterol (B119134) (7-DHC), a pivotal molecule in the fields of biochemistry and medicine. We delve into the historical context of sterol chemistry in the early 20th century, leading to the groundbreaking work of Nobel laureate Adolf Windaus and his colleagues. This document meticulously outlines the early experimental protocols for the isolation and synthesis of 7-DHC from cholesterol, presenting the key chemical transformations and purification techniques of the era. Furthermore, we present the initial quantitative and qualitative data that led to its structural elucidation, including melting point, specific rotation, and UV-Vis absorption spectroscopy. The guide also explores the initial understanding of the biochemical pathway converting 7-DHC to vitamin D3 upon exposure to ultraviolet light, a discovery that revolutionized the understanding and treatment of rickets. All experimental workflows and biochemical pathways are visualized through detailed diagrams to facilitate a deeper understanding of these historic scientific achievements.

Introduction: The Quest for the Antirachitic Substance

In the early 20th century, the nutritional disease rickets was a significant public health crisis. The search for its cure led researchers to investigate the role of dietary factors and sunlight. It was observed that exposure to sunlight could prevent and cure the disease, suggesting the presence of a precursor substance in the skin that was activated by ultraviolet (UV) radiation. Parallelly, certain foods, like cod liver oil, were also known to be effective against rickets.

The scientific community, armed with emerging knowledge of sterol chemistry, began to suspect that a lipid-soluble substance was involved. Initial theories incorrectly pointed to cholesterol as the provitamin. However, the meticulous work of Adolf Windaus and his research group in the 1920s and 1930s systematically debunked this hypothesis and led to the isolation and identification of the true precursor to vitamin D3.

This guide revisits this critical period of discovery, focusing on the first synthesis and characterization of 7-dehydrocholesterol, the "provitamin D3."

The Discovery of 7-Dehydrocholesterol

The pivotal breakthrough came from the laboratory of Adolf Windaus at the University of Göttingen. Windaus, who was awarded the Nobel Prize in Chemistry in 1928 for his work on sterols and their connection to vitamins, initially focused on ergosterol, a sterol found in fungi, as the provitamin for vitamin D2. However, the antirachitic substance in animals was known to be different.

Windaus and his team meticulously purified cholesterol and found that highly pure cholesterol had no antirachitic properties when irradiated. This led them to hypothesize that an impurity, closely related to cholesterol, was the true provitamin in animal tissues. Through a series of chemical investigations, they successfully synthesized a new sterol from cholesterol, which upon irradiation, exhibited potent antirachitic activity. This compound was named 7-dehydrocholesterol.[1]

The first successful synthesis of 7-dehydrocholesterol from cholesterol was reported in a landmark 1935 publication by Windaus, H. Lettré, and F. Schenck in Justus Liebigs Annalen der Chemie. This work not only provided the definitive structure of the provitamin D3 but also laid the foundation for the industrial synthesis of vitamin D3.

Initial Characterization and Data Presentation

The characterization of a new compound in the 1930s relied on a combination of physical properties and chemical reactions. The following tables summarize the key quantitative data from the initial characterization of 7-dehydrocholesterol.

Table 1: Physical Properties of 7-Dehydrocholesterol (circa 1930s)

PropertyValueReference
Melting Point150-151 °CWindaus et al. (1935)
Specific Rotation ([α]D)-113.6° (in Chloroform)Early Literature
Crystalline FormNeedles or platesWindaus et al. (1935)

Table 2: UV-Vis Absorption Maxima of 7-Dehydrocholesterol (in Ethanol)

Wavelength (nm)
293.5
282
271
260

Data compiled from early spectroscopic studies of provitamins D.

Experimental Protocols: The First Synthesis of 7-Dehydrocholesterol

The synthesis of 7-dehydrocholesterol by Windaus, Lettré, and Schenck in 1935 was a multi-step process starting from cholesterol. The following is a reconstruction of the likely experimental protocol based on historical accounts and common organic chemistry practices of that era.

Overall Synthetic Workflow

The synthesis can be broken down into three main stages:

  • Protection of the 3-hydroxyl group of cholesterol: This was necessary to prevent side reactions in the subsequent steps.

  • Introduction of a double bond at the C7 position: This was the key transformation to create the conjugated diene system.

  • Deprotection and purification: Removal of the protecting group to yield 7-dehydrocholesterol and subsequent purification.

G Cholesterol Cholesterol CholesterylBenzoate Cholesteryl Benzoate (B1203000) Cholesterol->CholesterylBenzoate Benzoylation BrominatedIntermediate 7-Bromocholesteryl Benzoate CholesterylBenzoate->BrominatedIntermediate Bromination DHCBenzoate 7-Dehydrocholesteryl Benzoate BrominatedIntermediate->DHCBenzoate Dehydrobromination DHC 7-Dehydrocholesterol DHCBenzoate->DHC Saponification

Caption: Synthetic pathway for 7-dehydrocholesterol from cholesterol.

Step-by-Step Experimental Procedure

Step 1: Preparation of Cholesteryl Benzoate (Protection)

  • Objective: To protect the 3β-hydroxyl group of cholesterol as a benzoate ester.

  • Reagents: Cholesterol, benzoyl chloride, pyridine (B92270).

  • Procedure:

    • Cholesterol was dissolved in a minimal amount of dry pyridine.

    • Benzoyl chloride was added dropwise to the solution while stirring. The reaction is exothermic and may require cooling.

    • The reaction mixture was stirred at room temperature for several hours or gently heated to ensure complete reaction.

    • The mixture was then poured into a large volume of water to precipitate the cholesteryl benzoate.

    • The solid product was collected by filtration, washed with water to remove pyridine hydrochloride, and then with a dilute solution of sodium bicarbonate to remove any excess benzoyl chloride.

    • The crude cholesteryl benzoate was purified by recrystallization from a suitable solvent, such as a mixture of ethanol (B145695) and ether.

Step 2: Bromination of Cholesteryl Benzoate

  • Objective: To introduce a bromine atom at the allylic C7 position.

  • Reagents: Cholesteryl benzoate, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), carbon tetrachloride.

  • Procedure:

    • Cholesteryl benzoate was dissolved in dry carbon tetrachloride.

    • N-Bromosuccinimide and a catalytic amount of a radical initiator were added to the solution.

    • The mixture was heated to reflux with vigorous stirring. The progress of the reaction was monitored by the disappearance of the solid NBS.

    • After the reaction was complete, the mixture was cooled, and the succinimide (B58015) byproduct was removed by filtration.

    • The filtrate was washed with water and a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

    • The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield the crude 7-bromocholesteryl benzoate.

Step 3: Dehydrobromination to form 7-Dehydrocholesteryl Benzoate

  • Objective: To eliminate hydrogen bromide to form the 5,7-diene system.

  • Reagents: 7-Bromocholesteryl benzoate, pyridine or other suitable base.

  • Procedure:

    • The crude 7-bromocholesteryl benzoate was dissolved in a high-boiling solvent such as xylene or collidine.

    • Pyridine was added, and the mixture was heated to reflux for several hours.

    • The reaction mixture was cooled and diluted with ether.

    • The ether solution was washed with dilute hydrochloric acid to remove the pyridine, followed by washing with water and a saturated solution of sodium bicarbonate.

    • The organic layer was dried, and the solvent was evaporated to give the crude 7-dehydrocholesteryl benzoate.

Step 4: Saponification to 7-Dehydrocholesterol (Deprotection) and Purification

  • Objective: To hydrolyze the benzoate ester to yield free 7-dehydrocholesterol.

  • Reagents: 7-Dehydrocholesteryl benzoate, potassium hydroxide (B78521), ethanol.

  • Procedure:

    • The crude 7-dehydrocholesteryl benzoate was dissolved in ethanol.

    • A solution of potassium hydroxide in ethanol was added, and the mixture was refluxed for several hours.

    • After saponification was complete, the mixture was cooled, and water was added to precipitate the crude 7-dehydrocholesterol.

    • The solid was collected by filtration and washed with water until neutral.

    • The final purification of 7-dehydrocholesterol was achieved by repeated recrystallization from a mixture of ether and methanol. The purity was assessed by melting point determination.

Early Understanding of the Biochemical Pathway

The discovery of 7-dehydrocholesterol as the provitamin D3 led to the formulation of the biochemical pathway for vitamin D3 synthesis in the skin. The understanding in the 1930s was that exposure to UV light directly converted 7-dehydrocholesterol into the active vitamin.

G cluster_skin Skin 7-DHC 7-Dehydrocholesterol VitaminD3 Vitamin D3 7-DHC->VitaminD3 UV Light Biological Effects Calcium Homeostasis (Prevention of Rickets) VitaminD3->Biological Effects Metabolic Activation (Later understood)

Caption: Early 1930s concept of Vitamin D3 synthesis.

It is important to note that the intermediate step involving the formation of pre-vitamin D3 was not fully elucidated until later. The initial model, however, correctly identified the key substrate (7-DHC), the activating stimulus (UV light), and the final product with antirachitic properties (vitamin D3).

Conclusion

The discovery and initial characterization of 7-dehydrocholesterol by Adolf Windaus and his team represent a monumental achievement in the history of science and medicine. Their work not only solved the long-standing puzzle of rickets but also opened up new avenues of research in sterol biochemistry and endocrinology. The experimental protocols they developed, though rudimentary by modern standards, were elegant and effective, showcasing the ingenuity of early 20th-century organic chemists. This technical guide serves as a tribute to their pioneering spirit and provides a valuable historical and technical resource for today's researchers in the ongoing exploration of sterol biology and its implications for human health.

References

Dihydrocholesterol: An In-depth Technical Guide to its Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocholesterol, also known as cholestanol (B8816890), is a saturated analog of cholesterol, differing by the absence of the double bond between carbons 5 and 6. This structural modification imparts greater conformational stability and allows for tighter packing within cellular membranes.[1] While often considered a minor metabolite of cholesterol, emerging research has illuminated its significant and distinct biological roles, particularly in the pathophysiology of certain diseases and in modulating cellular processes like apoptosis and membrane biophysics.

This technical guide provides a comprehensive overview of the preliminary investigations into the biological functions of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its known effects, the experimental methodologies used to study them, and the signaling pathways it influences. A key focus is placed on its role in cerebrotendinous xanthomatosis (CTX), a rare genetic disorder where cholestanol accumulation is a hallmark, and its capacity to induce programmed cell death.

Quantitative Data on the Biological Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the biological impact of this compound on various cell types.

Table 1: Effects of this compound on Cell Viability and Apoptosis

Cell TypeConcentrationDurationEffectReference
Corneal Endothelial Cells10 µg/mlNot SpecifiedSignificant loss of viability.[2][3]
Lens Epithelial Cells10 µg/ml14 daysCell viability reduced to 72.4% ± 0.9%.[3]
Lens Epithelial Cells10 µg/ml28 daysCell viability reduced to 65.2% ± 2.3%.[3]
SH-SY5Y Neuroblastoma Cells5, 10, 20, 40 µM24 hoursConcentration-dependent decrease in cell viability.[4]
Cerebellar Neuronal CellsNot SpecifiedNot SpecifiedIncreased cholestanol concentration led to decreased viability.[5]

Table 2: this compound-Induced Enzyme Activity

Cell TypeThis compound ConcentrationEnzymeFold Increase in Activity (Compared to Control)Reference
Corneal Endothelial Cells10 µg/mlInterleukin-1β–Converting Enzyme (ICE)Significantly higher than control.[2]
Corneal Endothelial Cells10 µg/mlCPP32 ProteaseSignificantly higher than control.[2]
Lens Epithelial Cells10 µg/mlInterleukin-1β–Converting Enzyme (ICE)Significantly higher than control.[2]
Lens Epithelial Cells10 µg/mlCPP32 ProteaseSignificantly higher than control.[2]
Cerebellar Neuronal CellsNot SpecifiedInterleukin-1β–Converting Enzyme (ICE)Increased activity.[5]
Cerebellar Neuronal CellsNot SpecifiedCPP32 ProteaseIncreased activity.[5]

Signaling Pathways and Biological Roles

Induction of Apoptosis

A primary and well-documented biological role of this compound is the induction of apoptosis, or programmed cell death. Studies have shown that exposure of various cell types, including neuronal, corneal, and lens epithelial cells, to elevated levels of cholestanol leads to a significant increase in apoptosis.[2][5] This process is mediated through the activation of key effector enzymes in the apoptotic cascade.

Specifically, this compound has been shown to significantly increase the activity of interleukin-1β–converting enzyme (ICE) and CPP32 proteases, which are members of the caspase family of enzymes crucial for executing apoptosis.[2][5]

In the context of neurodegenerative diseases, recent findings suggest that cholestanol can activate the C/EBPβ/AEP signaling pathway. This activation, in turn, promotes the fragmentation and aggregation of α-synuclein, a protein centrally implicated in the pathogenesis of Parkinson's disease.[4]

This compound This compound CEBPB_AEP C/EBPβ/AEP Pathway This compound->CEBPB_AEP activates AlphaSynuclein α-synuclein CEBPB_AEP->AlphaSynuclein induces fragmentation Aggregation Aggregation & Spreading AlphaSynuclein->Aggregation CellInjury Cell Injury Aggregation->CellInjury

This compound-induced α-synuclein aggregation pathway.
Role in Cerebrotendinous Xanthomatosis (CTX)

Cerebrotendinous xanthomatosis is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase.[6][7][8][9] This enzymatic deficiency disrupts the normal bile acid synthesis pathway, leading to a significant accumulation of cholestanol and cholesterol in various tissues, including the brain, tendons, and lenses.[9]

The accumulation of cholestanol is a key contributor to the clinical manifestations of CTX, which include tendon xanthomas, juvenile cataracts, and progressive neurological dysfunction such as cerebellar ataxia and dementia.[2][7] The apoptotic effects of cholestanol on neuronal and lens epithelial cells are thought to be a primary mechanism underlying the neurological symptoms and cataracts observed in CTX patients.[2][5]

Under normal physiological conditions, the formation of cholestanol from cholesterol is a minor pathway. However, in CTX, an alternative biosynthetic pathway involving 7α-hydroxylated intermediates is accelerated, contributing significantly to the accumulation of cholestanol.[10]

cluster_0 Biosynthesis of this compound Cholesterol Cholesterol SevenAlphaHydroxycholesterol 7α-hydroxycholesterol Cholesterol->SevenAlphaHydroxycholesterol This compound This compound (Cholestanol) Cholesterol->this compound minor conversion SevenAlphaHydroxy4Cholesten3one 7α-hydroxy-4-cholesten-3-one SevenAlphaHydroxycholesterol->SevenAlphaHydroxy4Cholesten3one SevenAlphaHydroxy4Cholesten3one->this compound NormalPathway Normal Pathway (minor) CTXPathway CTX Pathway (accelerated)

Biosynthetic pathways of this compound.
Membrane Biophysics

This compound's saturated structure allows it to pack more tightly within the phospholipid bilayer compared to cholesterol. This property influences the biophysical characteristics of cellular membranes. Studies have shown that this compound, similar to cholesterol, can promote the formation of detergent-insoluble, liquid-ordered lipid domains, often referred to as "lipid rafts".[11] These microdomains are enriched in saturated lipids and sterols and play crucial roles in various cellular processes, including signal transduction and protein trafficking. The ability of this compound to induce domain formation underscores its significance in modulating membrane structure and function.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the biological roles of this compound.

Protocol 1: Assessment of this compound-Induced Apoptosis via TUNEL Assay

Objective: To detect DNA fragmentation characteristic of apoptosis in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., corneal endothelial cells, SH-SY5Y)

  • Complete cell culture medium

  • This compound (cholestanol)

  • Ethanol (for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • In Situ Cell Death Detection Kit (TUNEL technology)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture vessels (e.g., chamber slides or microplates) and allow them to adhere overnight.

    • Prepare a stock solution of this compound in ethanol.

    • Treat cells with the desired concentration of this compound (e.g., 10 µg/ml) for the specified duration. Include a vehicle control (ethanol) and an untreated control.

  • Fixation and Permeabilization:

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.

    • Wash the cells with PBS.

    • Incubate the cells in permeabilization solution for 2 minutes on ice.

    • Wash the cells twice with PBS.

  • TUNEL Staining:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

    • Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

    • Wash the cells three times with PBS.

  • Analysis:

    • Mount the slides with a suitable mounting medium.

    • Analyze the samples under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in their nuclei.

    • Quantify the percentage of TUNEL-positive cells by counting at least 200 cells per condition.

Start Start: Plate Cells Treat Treat with this compound (and controls) Start->Treat Fix Fix with Paraformaldehyde Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize TUNEL Incubate with TUNEL Reaction Mixture Permeabilize->TUNEL Wash Wash Cells TUNEL->Wash Analyze Analyze via Fluorescence Microscopy Wash->Analyze End End: Quantify Apoptosis Analyze->End

Experimental workflow for TUNEL assay.
Protocol 2: Caspase Activity Assay

Objective: To quantify the activity of caspases (e.g., ICE, CPP32) in cell lysates following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., Bradford assay)

  • Fluorogenic caspase substrate specific for the caspase of interest (e.g., Ac-YVAD-AMC for ICE, Ac-DEVD-AMC for CPP32)

  • Assay buffer

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described in Protocol 1.

  • Cell Lysis:

    • After treatment, harvest the cells and wash them with cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of the cytosolic extract using a Bradford assay or a similar method.

  • Caspase Activity Measurement:

    • In a 96-well black plate, add a standardized amount of protein (e.g., 50 µg) from each sample to individual wells.

    • Add the fluorogenic caspase substrate to each well to a final concentration recommended by the manufacturer.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Calculate the caspase activity and normalize it to the protein concentration.

    • Express the results as a fold change relative to the control group.

Conclusion and Future Directions

The preliminary investigations into the biological roles of this compound have established it as a bioactive lipid with significant implications for cellular health and disease. Its ability to induce apoptosis, particularly in neuronal and ocular cells, provides a mechanistic basis for the pathology of cerebrotendinous xanthomatosis. Furthermore, its involvement in modulating membrane biophysics and potentially influencing neurodegenerative pathways highlights its importance beyond a simple cholesterol metabolite.

For drug development professionals, the signaling pathways activated by this compound, such as the C/EBPβ/AEP pathway, may represent novel therapeutic targets. Inhibiting the accumulation of cholestanol or blocking its downstream effects could offer therapeutic benefits for patients with CTX and potentially other related disorders.

Future research should aim to further elucidate the specific molecular interactions of this compound within the cell. Identifying its direct binding partners and understanding the full spectrum of signaling pathways it modulates will be crucial. Moreover, exploring its role in other physiological and pathological contexts beyond CTX and neurodegeneration will undoubtedly expand our understanding of this important, yet often overlooked, sterol.

References

The role of dihydrocholesterol in neuronal membrane structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Dihydrocholesterol in Neuronal Membrane Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are fundamental components of neuronal membranes, playing a critical role in maintaining structural integrity, modulating membrane fluidity, and organizing signaling platforms. While cholesterol is the most abundant and well-studied sterol in the mammalian brain, other structurally related sterols can also be present, particularly in the context of metabolic disorders, and can significantly impact neuronal function. This technical guide focuses on the role of this compound, a saturated derivative of cholesterol, in neuronal membrane structure.

Due to the relative scarcity of research on the direct structural role of this compound in healthy neuronal membranes, this guide will primarily examine its impact in the pathological context of Cerebrotendinous Xanthomatosis (CTX), a lipid storage disease where it accumulates in the nervous system. To provide a comprehensive understanding of how subtle changes in sterol structure can affect neuronal membranes, a comparative analysis with the cholesterol precursor, 7-dehydrocholesterol (B119134) (7-DHC), is included. The accumulation of 7-DHC is a hallmark of Smith-Lemli-Opitz Syndrome (SLOS), another neurological disorder with severe developmental consequences.

This guide will delve into the biophysical properties of these sterols, their effects on membrane organization, and their implications for neuronal health. Detailed experimental protocols for the analysis of these molecules and their effects on membranes are also provided for research and drug development applications.

The Role of this compound (Cholestanol) in a Pathological Context: Cerebrotendinous Xanthomatosis (CTX)

This compound, also known as cholestanol (B8816890), is a 5α-saturated metabolite of cholesterol. While present in small amounts in healthy individuals, its accumulation in the central nervous system is a defining feature of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive disorder.

Biochemical Basis of CTX: CTX is caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. This enzyme is crucial for the synthesis of bile acids from cholesterol. Its deficiency leads to a redirection of cholesterol metabolism, resulting in the overproduction and systemic accumulation of cholestanol and bile alcohols.

Neurological Manifestations of Cholestanol Accumulation: The accumulation of cholestanol in the brain and cerebrospinal fluid (CSF) is associated with progressive neurological dysfunction, including intellectual disability, dementia, psychiatric symptoms, ataxia, and seizures[1]. Neuroimaging often reveals cerebral and cerebellar atrophy[2][3]. It is hypothesized that cholestanol contributes to neurodegeneration by inducing apoptosis of neuronal cells, such as those in the cerebellum[4]. Furthermore, the presence of high levels of cholestanol and apolipoprotein B in the CSF of CTX patients suggests a dysfunction of the blood-brain barrier[4][5].

Quantitative Data: Cholestanol Levels in Cerebrotendinous Xanthomatosis

The following table summarizes the levels of cholestanol in various biological samples from individuals with CTX compared to control subjects.

Biological SampleControl LevelUntreated CTX LevelFold IncreaseReference(s)
Plasma/SerumNormal5-10x higher than normal5-10[1][3]
Cerebrospinal Fluid (CSF)4 ± 7 µg/dL~80 µg/dL~20[5]

Note: Absolute values can vary between studies and analytical methods.

Biophysical Properties of this compound in Model Membranes

Studies on model lipid bilayers have provided insights into the direct effects of this compound on membrane structure, often in comparison to cholesterol.

Membrane Ordering and Domain Formation: this compound has been shown to promote the formation of ordered membrane domains, similar to cholesterol. In mixtures with dipalmitoylphosphatidylcholine (DPPC), this compound promotes the formation of DPPC-enriched domains and increases the insolubility of these domains in detergents[6]. This suggests that this compound can substitute for cholesterol in forming and stabilizing ordered lipid phases, often referred to as lipid rafts.

Comparative Analysis with 7-Dehydrocholesterol (7-DHC) in Smith-Lemli-Opitz Syndrome (SLOS)

In contrast to the saturated structure of this compound, 7-dehydrocholesterol (7-DHC) is an unsaturated immediate precursor of cholesterol. Its accumulation is the hallmark of Smith-Lemli-Opitz Syndrome (SLOS), a severe developmental disorder caused by mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol reductase.

Impact of 7-DHC on Neuronal Membrane Structure and Function: The presence of a double bond in the B-ring of 7-DHC subtly alters its molecular shape and interactions within the lipid bilayer compared to cholesterol.

  • Membrane Ordering and Fluidity: While some studies suggest that 7-DHC has a similar ability to condense and order membranes as cholesterol, others indicate it is less effective[7][8]. This can lead to alterations in membrane fluidity and packing.

  • Lipid Raft Formation and Stability: 7-DHC can be incorporated into detergent-resistant membranes (DRMs), which are models for lipid rafts[9]. However, the domains formed with 7-DHC are reported to be smaller and have more diffuse boundaries compared to those formed with cholesterol[8]. Furthermore, the replacement of cholesterol with 7-DHC in keratinocyte membranes has been shown to decrease the ability to form lipid rafts[10]. The altered composition and stability of lipid rafts can, in turn, affect the localization and function of raft-associated proteins.

  • Protein Function: The altered membrane environment in SLOS can directly impact the function of transmembrane proteins. For example, the replenishment of solubilized hippocampal membranes with 7-DHC, unlike cholesterol, fails to restore the ligand-binding activity of the serotonin1A receptor, a key neurotransmitter receptor[11].

Quantitative Data: 7-DHC Levels in Smith-Lemli-Opitz Syndrome

The following table presents data on the levels of 7-DHC in the brain tissue of a mouse model of SLOS.

Brain RegionControl (Dhcr7+/+) 7-DHC Level (µg/g)SLOS Model (Dhcr7-/-) 7-DHC Level (µg/g)Fold IncreaseReference(s)
Embryonic Cortex (E12.5-E16.5)Low/UndetectableSignificantly elevated-[12]

Note: Data from a mouse model. Absolute values in human patients may differ.

Signaling Pathways and Metabolic Context

The accumulation of this compound in CTX and 7-DHC in SLOS results from defects in the cholesterol biosynthesis and metabolism pathways. The following diagram illustrates the terminal steps of cholesterol synthesis and the pathways affected in these disorders.

Cholesterol_Metabolism Figure 1: Simplified Cholesterol Metabolism and Associated Disorders Cholesterol Cholesterol This compound This compound (Cholestanol) Cholesterol->this compound Saturation Bile_Acids Bile Acids (e.g., Chenodeoxycholic Acid) Cholesterol->Bile_Acids CYP27A1 SLOS Deficient in Smith-Lemli-Opitz Syndrome (SLOS) CYP27A1 Sterol 27-hydroxylase (CYP27A1) CTX Deficient in Cerebrotendinous Xanthomatosis (CTX) CYP27A1->CTX Metabolism Alternative Metabolism 7-Dehydrocholesterol 7-Dehydrocholesterol DHCR7 DHCR7

Caption: Cholesterol synthesis and metabolism pathway highlighting the enzymatic defects in SLOS and CTX.

In SLOS, the blockage of DHCR7 leads to a buildup of its substrate, 7-DHC. In CTX, the deficiency of CYP27A1, which initiates bile acid synthesis from cholesterol, leads to the shunting of cholesterol into an alternative pathway that produces cholestanol.

Experimental Protocols

Sterol Extraction and Analysis from Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the analysis of sterols in nervous tissue[13][14].

Objective: To extract and quantify sterols (cholesterol, this compound, 7-DHC) from brain tissue.

Materials:

  • Brain tissue sample

  • Cryovials

  • Methanol/chloroform (1:1 and 2:1 v/v)

  • Phosphate-buffered saline (PBS)

  • Internal standards (e.g., epicoprostanol, deuterated sterols)

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Homogenizer

  • Centrifuge

  • SpeedVac or nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., HP5-MS)

Procedure:

  • Homogenization: Weigh the frozen brain tissue and homogenize in a chloroform/methanol solution. A common method is the Folch or Bligh-Dyer extraction. For a small sample, homogenize in 20 volumes of chloroform/methanol (2:1).

  • Phase Separation: Add PBS or water to the homogenate to induce phase separation. Centrifuge to separate the organic (lower) and aqueous (upper) phases.

  • Lipid Extraction: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a SpeedVac.

  • Saponification (Optional but Recommended): To analyze total sterols (free and esterified), resuspend the dried lipid extract in ethanolic KOH and heat to hydrolyze the sterol esters.

  • Re-extraction: After saponification, re-extract the non-saponifiable lipids (including sterols) with a nonpolar solvent like hexane (B92381) or petroleum ether.

  • Derivatization: Dry the final extract and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent. This increases their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature gradient program to separate the different sterols based on their retention times. Quantify the sterols by comparing their peak areas to that of the internal standard, using selected ion monitoring (SIM) for enhanced sensitivity and specificity.

GCMS_Workflow Figure 2: Workflow for GC-MS Analysis of Brain Sterols start Brain Tissue Sample homogenize Homogenization (Chloroform/Methanol) start->homogenize extract Lipid Extraction (Phase Separation) homogenize->extract dry Evaporation extract->dry saponify Saponification (Optional) dry->saponify derivatize Derivatization (TMS ethers) saponify->derivatize analyze GC-MS Analysis derivatize->analyze quantify Quantification analyze->quantify

Caption: A generalized workflow for the extraction and quantification of sterols from brain tissue using GC-MS.

Isolation of Detergent-Resistant Membranes (DRMs) from Neuronal Cultures

This protocol provides a general method for the isolation of DRMs, which are often used as a biochemical model for lipid rafts[15][16].

Objective: To isolate the DRM fraction from cultured neurons to study the partitioning of sterols and proteins.

Materials:

  • Cultured neurons

  • Lysis buffer (e.g., MBS: 25 mM MES, 150 mM NaCl, pH 6.5) with protease inhibitors

  • Detergent stock (e.g., 10% Triton X-100 or Brij 98)

  • Sucrose (B13894) solutions (e.g., 90%, 80%, 35%, 5% w/v in lysis buffer)

  • Dounce homogenizer

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Cell Lysis: Harvest cultured neurons and lyse them in ice-cold lysis buffer containing 1% Triton X-100. Incubate on ice for 30 minutes.

  • Homogenization: Further homogenize the lysate using a Dounce homogenizer (e.g., 15-20 strokes).

  • Sucrose Gradient Preparation:

    • Mix the homogenate with an equal volume of 90% sucrose solution to achieve a final concentration of 45%.

    • Place this mixture at the bottom of an ultracentrifuge tube.

    • Carefully overlay with a step gradient of 35% and then 5% sucrose solutions.

  • Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

  • Fraction Collection: After centrifugation, the DRMs will be visible as an opaque band at the 5%/35% sucrose interface. Carefully collect fractions from the top of the gradient.

  • Analysis: Analyze the collected fractions for protein content (e.g., by Bradford assay), sterol composition (by GC-MS as described above), and the presence of lipid raft marker proteins (e.g., flotillin-1, caveolin-1) and non-raft markers (e.g., transferrin receptor) by Western blotting.

Measurement of Membrane Order by Fluorescence Anisotropy

This method uses fluorescent probes to measure the rotational mobility of molecules within the lipid bilayer, which is related to membrane order and fluidity[17].

Objective: To quantify the ordering effect of different sterols on lipid membranes.

Materials:

  • Lipid vesicles (liposomes) prepared with the desired lipid and sterol composition.

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).

  • Spectrofluorometer equipped with polarizers for both excitation and emission light paths.

Procedure:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) containing the lipids and sterols of interest (e.g., DPPC with cholesterol, this compound, or 7-DHC).

  • Probe Incorporation: Incubate the liposomes with the fluorescent probe (e.g., DPH) to allow it to partition into the hydrophobic core of the membrane.

  • Fluorescence Anisotropy Measurement:

    • Place the sample in the spectrofluorometer.

    • Excite the sample with vertically polarized light at the probe's excitation wavelength.

    • Measure the fluorescence emission intensity through both vertical (IVV) and horizontal (IVH) polarizers.

    • Correct for instrument-specific bias (G-factor) by exciting with horizontally polarized light and measuring vertical (IHV) and horizontal (IHH) emission. G = IHV / IHH.

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula:

    • r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

  • Interpretation: A higher anisotropy value indicates more restricted rotational motion of the probe, which corresponds to a more ordered (less fluid) membrane environment. By comparing the anisotropy values of membranes containing different sterols, their relative ordering effects can be determined.

Conclusion

While this compound is not a major structural component of healthy neuronal membranes, its accumulation in Cerebrotendinous Xanthomatosis leads to severe neurological consequences, likely through mechanisms involving blood-brain barrier disruption and apoptosis. Biophysical studies in model systems indicate that this compound can mimic cholesterol's ability to order lipid bilayers and form membrane domains.

In contrast, the cholesterol precursor 7-dehydrocholesterol, which accumulates in Smith-Lemli-Opitz Syndrome, has more pronounced and direct effects on neuronal membrane structure. The subtle change in its molecular geometry compared to cholesterol alters the formation and stability of lipid rafts, which in turn can impair the function of crucial membrane proteins.

Understanding the distinct impacts of these and other cholesterol-related molecules on neuronal membranes is critical for elucidating the pathophysiology of associated neurological disorders and for the development of targeted therapeutic strategies. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate relationship between sterol composition and neuronal membrane function.

References

Dihydrocholesterol as a potential biomarker for metabolic disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including metabolic syndrome, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Dihydrocholesterol (DHC), a saturated metabolite of cholesterol, is emerging as a potential biomarker reflecting disturbances in cholesterol absorption and synthesis, key processes implicated in the pathophysiology of metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic disorders, details experimental protocols for its quantification, and explores the signaling pathways it may influence. While direct evidence for endogenous this compound as a clinical biomarker is still developing, this document consolidates the existing analogous data, particularly from its structural analog cholestanol (B8816890), to build a strong rationale for its investigation.

Introduction: The Need for Novel Biomarkers in Metabolic Disorders

Metabolic syndrome is a constellation of risk factors, including central obesity, dyslipidemia (elevated triglycerides and low high-density lipoprotein [HDL] cholesterol), elevated blood pressure, and hyperglycemia, that significantly increases the risk for cardiovascular disease and type 2 diabetes.[1][2] Insulin resistance, a condition where cells fail to respond effectively to insulin, is a central feature of metabolic syndrome and a precursor to type 2 diabetes.[3] Non-alcoholic fatty liver disease (NAFLD) is considered the hepatic manifestation of metabolic syndrome and is characterized by excessive fat accumulation in the liver, which can progress to more severe liver damage.[4][5]

Current diagnostic and monitoring strategies for these conditions often rely on a panel of clinical and biochemical measurements. However, these may not fully capture the underlying metabolic dysregulation. There is a pressing need for biomarkers that can provide more specific insights into the pathophysiological mechanisms, enabling earlier and more precise interventions.

This compound and Cholesterol Metabolism

This compound is a 5α-reduced metabolite of cholesterol. It is structurally similar to cholestanol, another saturated sterol that is a well-established biomarker for intestinal cholesterol absorption.[6] High levels of serum cholestanol are indicative of increased cholesterol absorption from the gut.[7] Conversely, elevated levels of cholesterol precursors, such as lathosterol (B1674540) and desmosterol, are markers of increased endogenous cholesterol synthesis. In healthy individuals, there is a reciprocal relationship between cholesterol absorption and synthesis to maintain cholesterol homeostasis.[8] However, this balance is often disrupted in metabolic disorders. For instance, insulin resistance has been associated with increased cholesterol synthesis and decreased absorption.[7][9]

Given its structural similarity to cholestanol, endogenous this compound is hypothesized to serve as a reliable marker of cholesterol absorption. Investigating its levels in metabolic disorders could provide valuable information about the state of cholesterol metabolism and its contribution to disease pathogenesis.

Quantitative Data Summary

While direct quantitative data on endogenous this compound levels in large cohorts with metabolic disorders are limited in the current literature, studies on the related stanol, cholestanol, and other non-cholesterol sterols provide a strong foundation for its potential utility. The following tables summarize representative findings for these analogous biomarkers in various metabolic conditions.

Table 1: Serum Non-Cholesterol Sterols in Metabolic Syndrome

BiomarkerFinding in Metabolic SyndromeReference
Cholestanol (absorption marker)Lower levels observed, suggesting decreased cholesterol absorption.[6]
Campesterol (absorption marker)Lower levels reported in some studies.[6]
Sitosterol (absorption marker)Lower levels reported in some studies.[6]
Lathosterol (synthesis marker)Higher levels observed, indicating increased cholesterol synthesis.[6]

Table 2: Serum Non-Cholesterol Sterols in Insulin Resistance

BiomarkerAssociation with Insulin ResistanceReference
Cholestanol (absorption marker)Lower levels correlated with insulin resistance.[7][10]
Sitosterol (absorption marker)Lower levels correlated with insulin resistance.[7]
Desmosterol (synthesis marker)Higher levels correlated with insulin resistance.[9]
Lathosterol (synthesis marker)Higher levels correlated with insulin resistance.[7][9]

Table 3: Serum Non-Cholesterol Sterols in Non-Alcoholic Fatty Liver Disease (NAFLD)

BiomarkerFinding in NAFLDReference
Lathosterol (synthesis marker)Significantly higher in NAFLD patients compared to controls.[11]
Lathosterol/β-sitosterol ratioSignificantly higher in NAFLD patients.[11]
Lathosterol/campesterol ratioSignificantly higher in NAFLD patients.[11]
Desmosterol (synthesis marker)Elevated levels observed in non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD.[12]

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. The following are detailed methodologies for sterol analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can be adapted for this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of cholestanol and other neutral sterols.[13][14][15][16]

4.1.1. Sample Preparation and Extraction

  • Sample Collection: Collect 100 µL of serum or plasma.[13]

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., epicoprostanol (B1214048) or a deuterated version of this compound if available).

  • Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) solution. Incubate at 60°C for 1 hour to hydrolyze stanol esters.

  • Extraction: After cooling, add 1 mL of water and 3 mL of n-hexane. Vortex vigorously for 1 minute and centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane (B92381) layer to a clean glass tube. Repeat the extraction step twice more.

  • Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen gas.

4.1.2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

4.1.3. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[14]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

    • Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS ether and the internal standard.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on validated methods for the analysis of other sterols and oxysterols in plasma.[1][17][18][19][20]

4.2.1. Sample Preparation and Extraction

  • Sample Collection: Use 50 µL of plasma or serum.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated this compound).

  • Protein Precipitation and Extraction: Add 500 µL of ice-cold acetonitrile (B52724) containing an antioxidant like butylated hydroxytoluene (BHT). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient Elution: A suitable gradient from, for example, 60% B to 100% B over 10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard need to be optimized.

Signaling Pathways and Logical Relationships

This compound, as a sterol, is likely to influence the key transcriptional regulators of cholesterol homeostasis: the Liver X Receptors (LXRs) and the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). While direct experimental data for this compound is scarce, the known interactions of other sterols and stanols with these pathways provide a strong hypothetical framework.

Proposed Interaction with the Liver X Receptor (LXR) Pathway

LXRs (LXRα and LXRβ) are nuclear receptors that act as cellular cholesterol sensors.[21][22][23][24][25] When activated by oxysterols, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), transport, and excretion.

It is plausible that this compound, or its metabolites, could act as a modulator of LXR activity. The following diagram illustrates the canonical LXR signaling pathway and the potential point of influence for this compound.

LXR_Pathway cluster_nucleus DHC This compound LXR LXR DHC->LXR ? Modulates ? Oxysterols Oxysterols (e.g., 27-HC) Oxysterols->LXR Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR Nucleus Nucleus LXR_RXR->Nucleus Translocates to LXRE LXRE TargetGenes Target Genes (ABCA1, ABCG1, etc.) LXRE->TargetGenes Upregulates Transcription CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux

Proposed modulation of the LXR signaling pathway by this compound.
Proposed Interaction with the SREBP-2 Pathway

SREBP-2 is a master transcriptional regulator of cholesterol biosynthesis and uptake.[26][27][28][29] In sterol-replete cells, SREBP-2 is retained in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig). When ER cholesterol levels fall, the SCAP-SREBP-2 complex translocates to the Golgi, where SREBP-2 is proteolytically cleaved. The released N-terminal domain of SREBP-2 (nSREBP-2) enters the nucleus and activates the transcription of genes involved in cholesterol synthesis (e.g., HMGCR) and uptake (e.g., LDLR). Oxysterols are known to inhibit SREBP-2 processing by promoting the binding of SCAP to Insig.[12]

As a sterol, this compound could potentially influence this pathway, either by directly interacting with the SCAP/Insig complex or by altering membrane cholesterol content, thereby indirectly affecting SREBP-2 processing.

SREBP2_Pathway cluster_ER cluster_Nucleus ER Endoplasmic Reticulum Golgi Golgi Nucleus Nucleus nSREBP2 nSREBP-2 (Active) Golgi->nSREBP2 Proteolytic Cleavage SREBP2_SCAP SREBP-2-SCAP Complex SREBP2_SCAP->Golgi Translocates to SREBP2_SCAP_Insig Inactive Complex SREBP2_SCAP->SREBP2_SCAP_Insig Insig Insig Insig->SREBP2_SCAP_Insig nSREBP2->Nucleus Translocates to SRE SRE TargetGenes Target Genes (HMGCR, LDLR) SRE->TargetGenes Activates Transcription Cholesterol_Synthesis_Uptake Increased Cholesterol Synthesis & Uptake TargetGenes->Cholesterol_Synthesis_Uptake DHC This compound DHC->SREBP2_SCAP_Insig ? Stabilizes ? High_Sterols High Sterols (Cholesterol, Oxysterols) High_Sterols->SREBP2_SCAP_Insig Stabilizes Low_Sterols Low Sterols Low_Sterols->SREBP2_SCAP Leads to dissociation from Insig

Proposed regulation of the SREBP-2 signaling pathway by this compound.
Experimental Workflow for Biomarker Validation

The following diagram outlines a logical workflow for the validation of this compound as a biomarker for metabolic disorders.

Biomarker_Validation_Workflow Start Hypothesis: DHC is a biomarker for metabolic disorders MethodDev Analytical Method Development & Validation (GC-MS / LC-MS/MS) Start->MethodDev CrossSectional Cross-Sectional Study: Measure DHC in Healthy vs. Metabolic Disorder Cohorts MethodDev->CrossSectional DataAnalysis1 Statistical Analysis: Compare DHC levels between groups CrossSectional->DataAnalysis1 Longitudinal Longitudinal Study: Monitor DHC levels over time in relation to disease progression DataAnalysis1->Longitudinal Significant Difference Mechanistic Mechanistic Studies: Investigate DHC effects on LXR and SREBP-2 pathways in cell/animal models DataAnalysis1->Mechanistic Significant Difference DataAnalysis2 Statistical Analysis: Correlate DHC changes with clinical outcomes Longitudinal->DataAnalysis2 Validation Biomarker Validation DataAnalysis2->Validation Significant Correlation Mechanistic->Validation

Workflow for validating this compound as a clinical biomarker.

Conclusion and Future Directions

This compound holds promise as a novel biomarker for metabolic disorders, potentially offering a more nuanced understanding of the dysregulation of cholesterol metabolism that characterizes these conditions. While direct clinical evidence is currently sparse, the strong analogy with cholestanol, a well-established marker of cholesterol absorption, provides a compelling rationale for further investigation. The experimental protocols detailed in this guide offer a starting point for robust and accurate quantification of this compound in clinical research settings.

Future research should focus on:

  • Conducting large-scale cross-sectional and longitudinal studies to definitively establish the relationship between endogenous this compound levels and the presence and progression of metabolic syndrome, insulin resistance, and NAFLD.

  • Elucidating the precise molecular mechanisms by which this compound may modulate the LXR and SREBP-2 signaling pathways.

  • Evaluating the clinical utility of measuring this compound, potentially in combination with cholesterol synthesis markers, for risk stratification and as a tool to guide personalized therapeutic strategies.

By addressing these research questions, the full potential of this compound as a valuable biomarker in the fight against metabolic disorders can be realized.

References

An In-depth Technical Guide to the Kandutsch-Russell Pathway for Dihydrocholesterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones and bile acids, proceeds through a complex network of enzymatic reactions. Following the synthesis of lanosterol (B1674476), the pathway bifurcates into two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[1] This guide focuses on the Kandutsch-Russell (K-R) pathway, a critical route for the synthesis of dihydrocholesterol and ultimately cholesterol, with distinct tissue-specific prominence and regulatory mechanisms. Understanding this pathway is crucial for research into various metabolic disorders and for the development of targeted therapeutics.

The K-R pathway is characterized by the early reduction of the C24-C25 double bond in the side chain of sterol intermediates, a feature that distinguishes it from the Bloch pathway where this reduction is the final step.[2][3] While the Bloch pathway is predominant in the liver, the Kandutsch-Russell pathway is prominent in tissues like the skin, where it supplies 7-dehydrocholesterol (B119134) for vitamin D synthesis.[3][4] Recent studies have also identified a "modified Kandutsch-Russell (MK-R)" pathway, a hybrid where the crossover from the Bloch to the K-R pathway occurs at the level of zymosterol.[3][5]

Core Pathway Mechanism

The Kandutsch-Russell pathway begins with the conversion of lanosterol to 24,25-dihydrolanosterol, catalyzed by 24-dehydrocholesterol reductase (DHCR24).[6][7] This initial saturation of the side chain is the defining step of the pathway. Subsequently, a series of enzymatic reactions, shared with the Bloch pathway, modify the sterol nucleus to produce cholesterol.

The key enzymatic steps of the Kandutsch-Russell pathway are outlined below:

  • Reduction of Lanosterol: Lanosterol is reduced to 24,25-dihydrolanosterol by DHCR24 .[6][7]

  • 14α-Demethylation: 24,25-dihydrolanosterol is then demethylated by CYP51A1 (Lanosterol 14α-demethylase) to produce 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol.[2]

  • Δ14-Reduction: The Δ14 double bond is reduced by TM7SF2 (3β-hydroxysterol Δ14-reductase) to yield 4,4-dimethyl-5α-cholest-8-en-3β-ol.[2][8]

  • C4-Demethylation (Step 1): MSMO1 (Methylsterol monooxygenase 1) oxidizes the 4,4-dimethyl-5α-cholest-8-en-3β-ol.[2]

  • C4-Demethylation (Step 2): NSDHL (NAD(P) dependent steroid dehydrogenase-like) is involved in the subsequent decarboxylation.[2]

  • 3-Keto Reduction: HSD17B7 (Hydroxysteroid 17-β dehydrogenase 7) reduces the 3-keto group.[2]

  • Isomerization: The Δ8 double bond is isomerized to a Δ7 double bond by EBP (Emopamil binding protein), forming lathosterol (B1674540).

  • Δ5-Desaturation: SC5D (Sterol-C5-desaturase) introduces a double bond at the C5 position, converting lathosterol to 7-dehydrocholesterol.[9]

  • Δ7-Reduction: Finally, DHCR7 (7-dehydrocholesterol reductase) reduces the Δ7 double bond of 7-dehydrocholesterol to produce cholesterol.[5][10]

Key Enzymes and Intermediates

The Kandutsch-Russell pathway involves a series of enzymes that catalyze specific transformations of sterol intermediates. The table below summarizes the key enzymes, their substrates, and products.

EnzymeGeneSubstrateProduct
24-Dehydrocholesterol reductaseDHCR24Lanosterol24,25-Dihydrolanosterol
Lanosterol 14α-demethylaseCYP51A124,25-Dihydrolanosterol4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol
3β-Hydroxysterol Δ14-reductaseTM7SF24,4-dimethyl-5α-cholesta-8,14-dien-3β-ol4,4-dimethyl-5α-cholest-8-en-3β-ol
Methylsterol monooxygenase 1MSMO14,4-dimethyl-5α-cholest-8-en-3β-olOxidized intermediates
NAD(P) dependent steroid dehydrogenase-likeNSDHLOxidized intermediatesDecarboxylated intermediates
Hydroxysteroid 17-β dehydrogenase 7HSD17B73-keto intermediate3-hydroxy intermediate
Emopamil binding proteinEBPZymostenolLathosterol
Sterol-C5-desaturaseSC5DLathosterol7-Dehydrocholesterol
7-Dehydrocholesterol reductaseDHCR77-DehydrocholesterolCholesterol

Visualization of the Kandutsch-Russell Pathway

The following diagram illustrates the core steps of the Kandutsch-Russell pathway for this compound synthesis.

Kandutsch-Russell Pathway cluster_0 Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Intermediate1 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol Dihydrolanosterol->Intermediate1 CYP51A1 Intermediate2 4,4-dimethyl-5α-cholest-8-en-3β-ol Intermediate1->Intermediate2 TM7SF2 Zymostenol Zymostenol Intermediate2->Zymostenol MSMO1, NSDHL, HSD17B7 Lathosterol Lathosterol Zymostenol->Lathosterol EBP Dehydrocholesterol7 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol7 SC5D This compound This compound (Cholesterol) Dehydrocholesterol7->this compound DHCR7

Caption: Core enzymatic steps of the Kandutsch-Russell pathway.

Regulation of the Pathway

The Kandutsch-Russell pathway is subject to intricate regulatory mechanisms, primarily at the level of gene expression of its key enzymes.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): The expression of many genes in the cholesterol biosynthesis pathway, including those in the K-R pathway, is controlled by the SREBP family of transcription factors.[11] When cellular sterol levels are low, SREBPs are activated and move to the nucleus to stimulate the transcription of genes involved in cholesterol synthesis. Conversely, high sterol levels suppress SREBP activation, leading to a downregulation of the pathway. Desmosterol, an intermediate in the Bloch pathway, has been shown to inhibit SREBP processing as effectively as cholesterol.[11]

  • Feedback Inhibition: The end-product of the pathway, cholesterol, and its derivatives (oxysterols) exert feedback inhibition.[10] For instance, cholesterol accelerates the proteasomal degradation of DHCR7, reducing its protein levels and activity.[10] This leads to an accumulation of its substrate, 7-dehydrocholesterol, which can then be utilized for vitamin D synthesis.[10][12] Similarly, 7-dehydrocholesterol itself can act as a feedback inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the early stages of cholesterol synthesis.[13]

  • Enzyme Interactions: There is evidence of physical and functional interactions between the terminal enzymes of the cholesterol synthesis pathways. DHCR24 has been shown to interact with DHCR7, and the activity of DHCR7 is influenced by the expression and functional state of DHCR24.[14]

Experimental Protocols

Studying the Kandutsch-Russell pathway requires a variety of experimental techniques to measure enzyme activities, quantify sterol intermediates, and investigate regulatory mechanisms.

DHCR24 Activity Assay

Objective: To measure the enzymatic activity of 24-dehydrocholesterol reductase (DHCR24) by quantifying the conversion of a substrate to its product.

Materials:

  • Cell lysates or purified DHCR24 enzyme

  • Substrate: Desmosterol or another Δ24-unsaturated sterol

  • Cofactor: NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Organic solvents for extraction (e.g., hexane, isopropanol)

  • Internal standard (e.g., epicoprostanol)

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Prepare cell lysates or purified enzyme in a suitable buffer.

  • Set up the reaction mixture containing the enzyme preparation, substrate (e.g., 10 µM desmosterol), and NADPH (e.g., 1 mM) in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong base (e.g., KOH in ethanol) for saponification.

  • Add an internal standard to each sample for quantification.

  • Extract the sterols from the reaction mixture using organic solvents.

  • Derivatize the sterols (e.g., silylation) to make them volatile for GC-MS analysis.

  • Analyze the samples by GC-MS or LC-MS to separate and quantify the substrate and product.

  • Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

Sterol Profiling by GC-MS

Objective: To quantify the levels of various sterol intermediates in the Kandutsch-Russell pathway in cells or tissues.

Materials:

  • Cell or tissue samples

  • Internal standards for each sterol to be quantified

  • Reagents for saponification (e.g., KOH in ethanol)

  • Organic solvents for extraction (e.g., hexane)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • GC-MS system with a suitable capillary column

Protocol:

  • Homogenize tissue samples or lyse cells.

  • Add a known amount of internal standards to each sample.

  • Perform alkaline saponification to release free sterols from their esterified forms.

  • Extract the non-saponifiable lipids (containing the sterols) with an organic solvent.

  • Evaporate the solvent and derivatize the sterol residue to form trimethylsilyl (B98337) ethers.

  • Inject the derivatized sample into the GC-MS system.

  • Separate the different sterols based on their retention times and identify them based on their mass spectra.

  • Quantify each sterol by comparing its peak area to that of its corresponding internal standard.

siRNA-mediated Gene Knockdown

Objective: To investigate the function of a specific enzyme in the Kandutsch-Russell pathway by reducing its expression.

Materials:

  • Cultured cells (e.g., CHO-7 cells)[14]

  • siRNA targeting the gene of interest (e.g., DHCR24 or DHCR7)

  • Control (non-targeting) siRNA

  • Transfection reagent (e.g., lipofectamine)

  • Cell culture medium and supplements

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Reagents for protein extraction and Western blotting

Protocol:

  • Seed cells in a culture plate to achieve a target confluency (e.g., 50-70%) on the day of transfection.

  • Prepare the siRNA-transfection reagent complexes according to the manufacturer's instructions.

  • Add the complexes to the cells and incubate for a specified time (e.g., 24-48 hours).[14]

  • Harvest the cells for analysis.

  • To confirm knockdown at the mRNA level: Extract total RNA, reverse transcribe to cDNA, and perform qRT-PCR using primers specific for the target gene and a housekeeping gene for normalization.[14]

  • To confirm knockdown at the protein level: Prepare cell lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein.

  • Perform functional assays (e.g., enzyme activity assay, sterol profiling) to assess the phenotypic consequences of the gene knockdown.

Logical Relationships and Experimental Workflows

The study of the Kandutsch-Russell pathway often involves a logical progression of experiments to elucidate the function and regulation of its components.

Experimental Workflow cluster_1 Investigating Enzyme Function Hypothesis Hypothesize function of Enzyme X in K-R Pathway Knockdown siRNA-mediated knockdown of Gene X Hypothesis->Knockdown Overexpression Overexpression of functional and mutant Enzyme X Hypothesis->Overexpression mRNA_Analysis qRT-PCR for Gene X expression Knockdown->mRNA_Analysis Protein_Analysis Western Blot for Enzyme X levels Knockdown->Protein_Analysis Activity_Assay Enzyme activity assay for Enzyme X Knockdown->Activity_Assay Sterol_Profiling GC-MS/LC-MS for sterol intermediates Knockdown->Sterol_Profiling Overexpression->Protein_Analysis Overexpression->Activity_Assay Overexpression->Sterol_Profiling Conclusion Conclude role of Enzyme X in the pathway mRNA_Analysis->Conclusion Protein_Analysis->Conclusion Activity_Assay->Conclusion Sterol_Profiling->Conclusion

Caption: A typical experimental workflow to study an enzyme's role.

Relevance to Drug Development

The enzymes of the Kandutsch-Russell pathway represent potential targets for drug development in various therapeutic areas.

  • Hypercholesterolemia: While statins, which inhibit an early step in cholesterol synthesis, are the cornerstone of lipid-lowering therapy, targeting downstream enzymes like those in the K-R pathway could offer alternative or complementary approaches.[15]

  • Cancer: Cholesterol metabolism is often dysregulated in cancer cells to support their rapid proliferation and membrane synthesis.[16] DHCR24, for example, has been implicated in promoting tumor growth and apoptosis resistance.[16] Inhibitors of this enzyme could therefore have anti-cancer properties.

  • Neurodegenerative Diseases: Cholesterol homeostasis is critical for brain function, and alterations in the cholesterol synthesis pathway have been linked to neurodegenerative disorders like Alzheimer's disease.[17] The activity of DHCR24 is reportedly reduced in affected areas of the brain in Alzheimer's patients.[17] Modulating the K-R pathway could be a therapeutic strategy.

  • Infectious Diseases: Some viruses, such as Hepatitis C, rely on the host's cholesterol metabolism for their replication. DHCR24 has been identified as a factor involved in this process, making it a potential target for antiviral therapies.[14]

Conclusion

The Kandutsch-Russell pathway is a vital and complex branch of cholesterol biosynthesis with significant tissue-specific roles and intricate regulatory networks. A thorough understanding of its mechanism, key enzymes, and regulation is essential for researchers in lipid metabolism and for professionals involved in the development of drugs targeting metabolic, oncologic, and neurodegenerative diseases. The experimental protocols and logical frameworks presented in this guide provide a foundation for further investigation into this important metabolic pathway.

References

An In-depth Technical Guide to the Bloch and Kandutsch-Russell Pathways for Cholesterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cholesterol, a cornerstone of mammalian cell biology, is synthesized via a complex metabolic route that culminates in two distinct, parallel branches: the Bloch and Kandutsch-Russell pathways. These pathways diverge after the formation of lanosterol (B1674476) and are differentiated primarily by the timing of the reduction of the C24-C25 double bond in the sterol side chain. The predominance of one pathway over the other is tissue-specific and subject to intricate regulation, holding significant implications for metabolic diseases and therapeutic intervention. This guide provides a detailed comparison of these pathways, presenting quantitative data, comprehensive experimental protocols, and visual diagrams to elucidate their core mechanisms and regulatory logic for professionals in life sciences and drug development.

Core Pathway Divergence: A Fundamental Overview

The synthesis of cholesterol from acetyl-CoA involves over twenty enzymatic steps. The initial stages leading to the first sterol, lanosterol, are common to both pathways.[1][2] The critical bifurcation occurs post-lanosterol.

  • Bloch Pathway: Characterized by the late-stage reduction of the Δ24 double bond. Intermediates in this pathway, such as desmosterol (B1670304), retain an unsaturated side chain until the final step.[3][4] This pathway is prominent in tissues with high cholesterol synthesis rates like the testes and adrenal glands.[3][5]

  • Kandutsch-Russell (K-R) Pathway: Defined by the early reduction of the Δ24 double bond. The enzyme Δ24-dehydrocholesterol reductase (DHCR24) can act on lanosterol or subsequent intermediates, leading to a series of side-chain saturated precursors, such as 7-dehydrocholesterol (B119134) (7-DHC).[2][3][6]

Recent studies have also identified a "modified Kandutsch-Russell pathway" where synthesis begins down the Bloch pathway and then crosses over, suggesting a more complex interplay than previously understood.[3][5][7][8]

Cholesterol_Pathways cluster_title cluster_bloch Bloch Pathway (Δ24 Unsaturated) cluster_kr Kandutsch-Russell Pathway (Δ24 Saturated) acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol ...multiple steps zymosterol Zymosterol lanosterol->zymosterol dihydrolanosterol Dihydrolanosterol lanosterol->dihydrolanosterol DHCR24 cholesterol Cholesterol common_path Common Pathway dhcr24_b DHCR24 dhcr24_b->cholesterol dhcr7_kr DHCR7 dhcr7_kr->cholesterol desmosterol Desmosterol zymosterol->desmosterol lathosterol Lathosterol zymosterol->lathosterol desmosterol->dhcr24_b dihydrolanosterol->lathosterol dehydrocholesterol_7 7-Dehydrocholesterol lathosterol->dehydrocholesterol_7 dehydrocholesterol_7->dhcr7_kr

Caption: Divergence of the Bloch and Kandutsch-Russell pathways from lanosterol.

Quantitative Data and Tissue Specificity

The preference for one pathway is highly variable and tissue-specific, reflecting different metabolic requirements and regulatory environments.[5][8][9]

ParameterBloch PathwayKandutsch-Russell PathwayAssociated Genetic Disorder
Terminal Reductase DHCR24 (Δ24-Dehydrocholesterol Reductase)DHCR7 (7-Dehydrocholesterol Reductase)
Key Precursor Desmosterol7-Dehydrocholesterol
Side Chain Saturation Unsaturated at C24 until the final stepSaturated at C24 in early post-lanosterol steps
Primary Tissues Testes, Adrenal Glands, Developing Neurons & Astrocytes[3][10]Skin, Preputial Gland (Modified K-R)[3][11][12]
Flux Dependence Increased flux under sterol-depleted conditions[5][8]Predominant in low-sterol synthesizing tissues[9]
Enzyme Deficiency Desmosterolosis (accumulation of desmosterol)Smith-Lemli-Opitz Syndrome (SLOS) (accumulation of 7-DHC)

Experimental Protocols

Distinguishing the flux through these pathways requires precise measurement of key enzyme activities and sterol intermediates.

Protocol: Assay of DHCR7 and DHCR24 Activity via GC-MS

Objective: To quantify the enzymatic conversion of 7-dehydrocholesterol (7-DHC) to cholesterol (DHCR7 activity) and desmosterol to cholesterol (DHCR24 activity) in cell lysates.

Methodology:

  • Lysate Preparation:

    • Culture cells (e.g., human fibroblasts, HepG2) to ~80% confluency. Apply experimental treatments (e.g., statins, drug candidates) as required.

    • Harvest cells by scraping into ice-cold Phosphate-Buffered Saline (PBS). Pellet cells by centrifugation (500 x g, 5 min, 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

    • Homogenize by sonication (3 cycles of 10 seconds on, 30 seconds off) on ice.

    • Clarify the lysate by centrifugation (10,000 x g, 15 min, 4°C). Collect the supernatant.

    • Quantify total protein concentration using a BCA or Bradford assay.

  • Enzymatic Reaction (Parallel Reactions for DHCR7 and DHCR24):

    • Prepare two sets of reaction mixtures in glass tubes.

    • DHCR7 Reaction: To 100 µg of protein lysate, add reaction buffer (100 mM potassium phosphate, pH 7.4), 5 mM NADPH, and 50 µM 7-dehydrocholesterol (substrate).

    • DHCR24 Reaction: To 100 µg of protein lysate, add reaction buffer (100 mM potassium phosphate, pH 7.4), 5 mM NADPH, and 50 µM desmosterol (substrate).

    • Include a boiled lysate control for each substrate to measure non-enzymatic conversion.

    • Incubate all tubes in a shaking water bath at 37°C for 2 hours.

  • Lipid Extraction and Saponification:

    • Stop the reaction by adding 2 mL of 10% KOH in ethanol. Add an internal standard (e.g., epicoprostanol) for quantification.

    • Vortex and incubate at 60°C for 1 hour to saponify lipids.

    • Cool tubes to room temperature. Extract non-saponifiable lipids (sterols) by adding 2 mL of n-hexane and vortexing for 1 minute.

    • Centrifuge (1,000 x g, 5 min) to separate phases. Transfer the upper hexane (B92381) layer to a new tube. Repeat the extraction twice.

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

  • Derivatization and GC-MS Analysis:

    • To the dried lipid residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the tubes and heat at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.

    • Analyze 1 µL of the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use a non-polar capillary column (e.g., HP-5ms) and a suitable temperature gradient to separate sterol-TMS ethers.

    • Quantify substrates and products using selected ion monitoring (SIM) of characteristic ions, normalizing to the internal standard.

Experimental_Workflow cluster_assays Parallel Enzymatic Reactions (37°C) start Cell Culture & Experimental Treatment lysate Cell Lysis & Protein Quantification start->lysate dhcr7 DHCR7 Assay (+ 7-DHC, NADPH) lysate->dhcr7 dhcr24 DHCR24 Assay (+ Desmosterol, NADPH) lysate->dhcr24 extraction Saponification & Hexane Extraction dhcr7->extraction dhcr24->extraction derivatization TMS Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms analysis Data Analysis: Calculate Product/Time/Protein gcms->analysis end Determine Pathway-Specific Activity analysis->end

Caption: Workflow for comparative analysis of DHCR7 and DHCR24 enzyme activity.

Regulatory Logic and Inter-Pathway Control

The selection between the Bloch and K-R pathways is not merely a passive event but is actively regulated by cellular conditions and direct enzymatic interactions. There is evidence that DHCR24 and DHCR7 physically interact and that the expression level of DHCR24 can modulate DHCR7 activity, suggesting a coordinated control mechanism to ensure cholesterol homeostasis.[1][13][14][15] Overexpression of DHCR24 enhances flux towards the K-R pathway, while sterol depletion tends to increase flux through the Bloch pathway.[5][8]

Logical_Relationships input Cellular State (Tissue Type, Sterol Levels) regulation Regulation of Enzyme Expression & Activity input->regulation high_dhcr24 High DHCR24 Expression/Activity regulation->high_dhcr24 Low Sterols (in some tissues) high_dhcr7 High DHCR7 Expression/Activity regulation->high_dhcr7 High Sterol Synthesis Demand kr_flux Increased Kandutsch-Russell Flux high_dhcr24->kr_flux dhcr24_def DHCR24 Deficiency (Desmosterolosis) high_dhcr24->dhcr24_def Mutation bloch_flux Increased Bloch Flux high_dhcr7->bloch_flux dhcr7_def DHCR7 Deficiency (SLOS) high_dhcr7->dhcr7_def Mutation

Caption: Logical determinants influencing the flux between cholesterol pathways.

Conclusion for Drug Development and Research

A nuanced understanding of the Bloch versus Kandutsch-Russell pathways is critical for the development of next-generation metabolic modulators. Targeting specific enzymes like DHCR7 or DHCR24 could offer more refined control over cholesterol levels than broad-spectrum inhibitors like statins. Furthermore, the tissue-specific nature of these pathways suggests the potential for developing therapies that target cholesterol metabolism in specific organs, minimizing off-target effects. For researchers, the interplay between these pathways remains a fertile ground for investigation, particularly in the context of neurodegenerative diseases, developmental disorders, and endocrinology.

References

An In-depth Technical Guide on the Enzymatic Conversion of 7-Dehydrocholesterol to Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 7-dehydrocholesterol (B119134) (7-DHC) to cholesterol is the final and critical step in the Kandutsch-Russell pathway of cholesterol biosynthesis. This reaction is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). The proper functioning of DHCR7 is essential for normal embryonic development and cellular function.[1] Deficiencies in this enzyme lead to the autosomal recessive disorder Smith-Lemli-Opitz syndrome (SLOS), characterized by a buildup of 7-DHC and a shortage of cholesterol.[2] This guide provides a comprehensive technical overview of the enzymatic conversion of 7-DHC to cholesterol, including the enzyme's characteristics, reaction kinetics, detailed experimental protocols for its study, and its regulation by various signaling pathways.

Introduction

Cholesterol is a vital structural component of animal cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The biosynthesis of cholesterol is a complex, multi-step process, with the final step being the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to form cholesterol. This crucial reaction is catalyzed by 7-dehydrocholesterol reductase (DHCR7).[2]

7-DHC itself is a key branch-point molecule; it can either be converted to cholesterol by DHCR7 or to vitamin D3 upon exposure to ultraviolet-B (UVB) light in the skin.[1] Thus, the activity of DHCR7 plays a pivotal role in balancing the production of these two essential molecules. Dysregulation of this enzymatic step has significant pathological consequences, most notably Smith-Lemli-Opitz syndrome (SLOS), a congenital disorder with a wide spectrum of severity, from mild learning and behavioral issues to severe, life-threatening congenital anomalies.[2] Understanding the intricacies of this enzymatic conversion is therefore of high interest to researchers in developmental biology, metabolic disorders, and drug development.

The Enzyme: 7-Dehydrocholesterol Reductase (DHCR7)

DHCR7 is an integral membrane protein primarily located in the endoplasmic reticulum. It is a member of the FAD-dependent oxidoreductase family. The human DHCR7 gene is located on chromosome 11q13. The enzyme utilizes NADPH as a cofactor to reduce the C7-C8 double bond of 7-DHC.

Mutations in the DHCR7 gene can lead to a partial or complete loss of enzyme function, resulting in the biochemical hallmarks of SLOS: elevated levels of 7-DHC and reduced levels of cholesterol. Over 200 mutations in the DHCR7 gene have been identified, leading to a wide range of clinical severity in SLOS patients.

Enzymatic Reaction and Mechanism

The core reaction catalyzed by DHCR7 is the stereospecific reduction of the Δ7 double bond in 7-dehydrocholesterol. This reaction is dependent on the reducing power of NADPH.

Enzymatic_Reaction 7-Dehydrocholesterol 7-Dehydrocholesterol DHCR7 DHCR7 7-Dehydrocholesterol->DHCR7 Cholesterol Cholesterol NADPH NADPH NADPH->DHCR7 NADP NADP+ DHCR7->Cholesterol DHCR7->NADP

Figure 1: Enzymatic conversion of 7-DHC to cholesterol by DHCR7.

Quantitative Data on DHCR7 Activity and Inhibition

The following table summarizes available quantitative data related to DHCR7 enzyme kinetics and inhibition. It is important to note that precise kinetic parameters for human DHCR7 with 7-DHC as a substrate are not extensively reported in the literature. Much of the activity is assessed through product formation over time in cellular or microsomal assays.

ParameterValueConditionsReference
Enzyme Kinetics
KM for NADPH~2.8 µMRecombinant CYP27A1, formation of 24-hydroxy-7-dehydrocholesterol[3]
kcat24 ± 1 pmol·nmol-1·min-1Recombinant CYP27A1, formation of 24-hydroxy-7-dehydrocholesterol[3]
Optimal pH7.5Rat liver microsomes, with ergosterol (B1671047) as substrate[4]
Optimal Temperature37 °CRat liver microsomes, with ergosterol as substrate[4]
Inhibitor Potency (IC50)
Cariprazine1.4 nMDecrease in desmosterol (B1670304) in Neuro2a cells[5][6]
Tamoxifen12 nMNot specified[7]
Trazodone33 nMDecrease in desmosterol in Neuro2a cells[5][6]
Metoprolol208 nMDecrease in desmosterol in Neuro2a cells[5][6]
Doxorubicin150 nMNot specified[7]

Experimental Protocols

DHCR7 Activity Assay using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the quantification of 7-DHC and cholesterol in biological samples, which is an indirect measure of DHCR7 activity, especially in the context of SLOS diagnosis.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma/Amniotic Fluid Sample Spike Spike with Internal Standard (e.g., Epicoprostanol) Sample->Spike Hydrolysis Alkaline Hydrolysis (1M ethanolic KOH, 60°C, 1h) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (n-Hexane) Hydrolysis->Extraction Dry Evaporate to Dryness (Nitrogen Stream) Extraction->Dry Silylation Silylation (BSTFA + 1% TMCS in Pyridine, 60°C, 1h) Dry->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition and Quantification GCMS->Data

Figure 2: Workflow for sterol analysis by GC-MS.

Methodology:

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or 1 mL of amniotic fluid in a glass tube, add a known amount of an internal standard (e.g., epicoprostanol).[8][9]

    • Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH) to hydrolyze sterol esters.[9]

    • Incubate the mixture at 60°C for 1 hour.[9]

    • After cooling, add deionized water and perform a liquid-liquid extraction with n-hexane to isolate the sterols.[9]

    • The organic phase is collected and evaporated to dryness under a stream of nitrogen.[8][9]

  • Derivatization:

    • The dried extract is derivatized to increase the volatility of the sterols for GC analysis.

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in pyridine.[8][9]

    • Incubate at 60°C for 1 hour.[9]

  • GC-MS Analysis:

    • The derivatized sample is reconstituted in hexane (B92381) and injected into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

      • Carrier Gas: Helium.[8]

      • Injector Temperature: 280°C.[8][9]

      • Oven Temperature Program: Start at 180°C, ramp to 270°C, and then to 315°C.[8][9]

    • Mass Spectrometer Conditions:

      • Operated in selected ion monitoring (SIM) mode to detect specific ions for cholesterol, 7-DHC, and the internal standard.

  • Data Analysis:

    • The concentrations of 7-DHC and cholesterol are calculated by comparing their peak areas to that of the internal standard, using a calibration curve generated from standards of known concentrations.

DHCR7 Activity Assay in Rat Liver Microsomes

This protocol measures DHCR7 activity by monitoring the conversion of a non-native substrate, ergosterol, to brassicasterol (B190698), which can be easily quantified by HPLC.[4]

Methodology:

  • Preparation of Microsomes:

    • Homogenize fresh rat liver tissue in a sucrose (B13894) buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a final volume of 0.5 mL containing:

      • 100 mM potassium phosphate (B84403) buffer (pH 7.5).[4]

      • 1.0 mM NADPH.[4]

      • 0.5 mg of microsomal protein.[4]

      • 30 µM ergosterol (dissolved in 45% 2-hydroxypropyl-β-cyclodextrin).[4]

    • Incubate the reaction at 37°C for 1 hour.[4]

  • Sample Processing:

    • Stop the reaction by adding 0.5 mL of 20% (w/v) KOH in 50% methanol.[4]

    • Add an internal standard (e.g., stigmasterol).[4]

    • Saponify the samples at 37°C for 1 hour.[4]

    • Extract the sterols three times with hexane.[4]

    • Dry the combined hexane extracts under nitrogen.[4]

  • HPLC Analysis:

    • Reconstitute the dried sample in 90% methanol.[4]

    • Analyze by reverse-phase HPLC on a C18 column, with detection at 205 nm.[4]

    • Quantify the amount of brassicasterol formed relative to the internal standard.

Regulatory Pathways

The expression and activity of DHCR7 are tightly regulated by multiple signaling pathways to maintain cholesterol homeostasis.

SREBP Pathway

The primary transcriptional regulator of DHCR7 is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[10] When cellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element (SRE) in the promoter of the DHCR7 gene, thereby upregulating its transcription.[10][11] Conversely, high cellular cholesterol levels prevent SREBP-2 activation, leading to decreased DHCR7 transcription.[12]

SREBP_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SCAP SCAP SCAP_SREBP2 SCAP-SREBP-2 Complex SCAP->SCAP_SREBP2 SREBP2 SREBP-2 SREBP2->SCAP_SREBP2 INSIG INSIG INSIG->SCAP_SREBP2 retains in ER S1P S1P SCAP_SREBP2->S1P transport to Golgi S2P S2P S1P->S2P cleavage nSREBP2 nSREBP-2 (active) S2P->nSREBP2 cleavage SRE SRE nSREBP2->SRE translocates and binds DHCR7_gene DHCR7 Gene SRE->DHCR7_gene activates transcription DHCR7_mRNA DHCR7 mRNA DHCR7_gene->DHCR7_mRNA Cholesterol High Cholesterol Cholesterol->INSIG activates LowCholesterol Low Cholesterol LowCholesterol->SCAP_SREBP2 allows transport

Figure 3: SREBP-2 regulation of DHCR7 gene expression.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development, and its function is intricately linked to cholesterol. The Hh protein itself undergoes a critical post-translational modification where cholesterol is covalently attached to its C-terminus.[13] This modification is essential for its proper signaling activity.[13] A deficiency in cholesterol, as seen in SLOS, can therefore impair Hh signaling, contributing to the developmental abnormalities observed in the syndrome. Furthermore, the activity of Smoothened (SMO), a key component of the Hh signal transduction machinery, is also regulated by cholesterol.[14]

PI3K/AKT/mTOR Pathway

Recent studies have implicated DHCR7 in the regulation of the PI3K/AKT/mTOR signaling pathway, particularly in the context of cancer.[15] This pathway is a central regulator of cell growth, proliferation, and survival.[16][17] In some cancers, elevated expression of DHCR7 has been observed, and its activity appears to promote tumorigenesis by modulating cholesterol levels and activating the PI3K/AKT/mTOR pathway. This makes DHCR7 a potential therapeutic target in certain malignancies.

PI3K_Pathway DHCR7 DHCR7 Cholesterol Cholesterol DHCR7->Cholesterol produces PI3K PI3K Cholesterol->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation promotes

Figure 4: DHCR7-mediated activation of the PI3K/AKT/mTOR pathway.

Clinical Significance

The primary clinical relevance of the enzymatic conversion of 7-DHC to cholesterol lies in Smith-Lemli-Opitz Syndrome (SLOS) . This disorder is caused by mutations in the DHCR7 gene, leading to deficient DHCR7 activity.[18] The resulting accumulation of 7-DHC and deficiency of cholesterol disrupts embryonic development, leading to a wide array of congenital malformations, including craniofacial abnormalities, intellectual disability, and organ defects. The severity of SLOS correlates with the residual activity of the DHCR7 enzyme.

Given the role of DHCR7 in modulating key signaling pathways, it is also being investigated as a potential target in other diseases, including certain types of cancer and viral infections.[5]

Conclusion

The enzymatic conversion of 7-dehydrocholesterol to cholesterol, mediated by DHCR7, is a cornerstone of cellular metabolism with profound implications for human health. As the final step in cholesterol biosynthesis, it is a critical control point that also influences the availability of the precursor for vitamin D synthesis. The severe consequences of its deficiency, as manifested in Smith-Lemli-Opitz syndrome, underscore its importance in development. The ongoing research into its regulation and its role in other diseases continues to open new avenues for therapeutic intervention. This guide provides a foundational technical understanding for professionals engaged in research and development in these areas.

References

Dihydrocholesterol: A Technical Guide to its Physiological Relevance in Diverse Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocholesterol (DHC), also known as cholestanol (B8816890), is the 5α-reduced, saturated analog of cholesterol. Formed from cholesterol by the action of 5α-reductase enzymes or absorbed from dietary sources, DHC is present in virtually all mammalian tissues.[1] While often considered a minor sterol, its unique structural properties—lacking the C5-C6 double bond of cholesterol—confer distinct biophysical effects on cell membranes and implicate it in specific physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the physiological relevance of this compound across various tissues, summarizes quantitative data, details analytical methodologies for its measurement, and illustrates key metabolic and experimental pathways.

Introduction to this compound (DHC)

This compound (5α-cholestan-3β-ol) is a C27 sterol structurally similar to cholesterol, with the key difference being the saturation of the double bond between carbons 5 and 6 in the B-ring of the steroid nucleus. This seemingly minor modification results in a more planar and conformationally stable molecule compared to cholesterol.

DHC in the body originates from two primary sources:

  • Endogenous Synthesis: Cholesterol is converted to DHC by 5α-reductase isoenzymes (SRD5A1, SRD5A2, SRD5A3), the same enzymes responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[2]

  • Exogenous Intake: DHC is present in foods of animal origin, particularly dairy products and eggs, and can be absorbed via the intestine.[3]

While its concentration is typically much lower than that of cholesterol, its accumulation in certain genetic disorders and its distinct effects on membrane biophysics underscore its physiological importance.

Metabolic Pathway of this compound Formation

The primary endogenous pathway for DHC synthesis is the irreversible reduction of cholesterol, catalyzed by 5α-reductase using NADPH as a cofactor.

Cholesterol Cholesterol (Cholest-5-en-3β-ol) DHC This compound (5α-Cholestan-3β-ol) Cholesterol->DHC Reduction Enzyme 5α-Reductase (SRD5A1, SRD5A2) Cofactor_out NADP+ Enzyme->Cofactor_out Cofactor_in NADPH + H+ Cofactor_in->Enzyme

Figure 1: Enzymatic conversion of cholesterol to this compound.

Physiological Relevance in Key Tissues

The structural rigidity of DHC influences its function in different tissues, from modulating membrane properties to contributing to pathology when accumulated.

Cell Membranes: A Potent Modulator of Fluidity and Order

In lipid bilayers, cholesterol's C5-C6 double bond creates a "kink" that disrupts tight packing. DHC, lacking this bond, has a more planar structure. This allows it to pack more efficiently with the saturated acyl chains of phospholipids, particularly sphingolipids. Consequently, DHC has a more pronounced effect on membrane properties than cholesterol:

  • Increased Order and Packing: DHC is more effective at ordering the phospholipid acyl chains, leading to a more condensed and less fluid membrane state.

  • Domain Formation: DHC has been shown to promote the formation of ordered lipid domains (lipid rafts) in model membranes, which are critical for organizing signaling proteins and receptors.[4]

These biophysical effects suggest DHC can significantly alter membrane-dependent processes such as signal transduction, ion channel function, and vesicular transport.

Brain and Nervous System: A Role in Neurotoxicity

The brain is the most cholesterol-rich organ, where cholesterol homeostasis is critical for neuronal function and myelination.[5] While DHC is a minor component in a healthy brain, its accumulation is a key feature of Cerebrotendinous Xanthomatosis (CTX) , a rare lipid storage disease caused by mutations in the CYP27A1 gene.[6]

In CTX, elevated DHC levels are associated with severe neurological symptoms, including cerebellar ataxia.[7]

  • Neuronal Apoptosis: Studies have shown that high concentrations of cholestanol are neurotoxic, inducing apoptosis in cerebellar neuronal cells, particularly Purkinje cells.[7]

  • Differential Accumulation: Animal studies suggest the cerebellum has a limited capacity to clear or regulate DHC levels compared to the liver, leading to its progressive and linear accumulation in this brain region upon sustained exposure.[8] This may explain the specific vulnerability of the cerebellum in CTX.

Cardiovascular System and Liver: Implications in Gallstone and Xanthoma Formation

DHC plays a significant role in hepatobiliary and cardiovascular pathology, primarily through its effects on cholesterol metabolism and deposition.

  • Gallstone Disease: Cholestanol is implicated as a key factor in the pathogenesis of cholesterol gallstones.[3] It is thought to contribute by:

    • Increasing Cholesterol Supersaturation: DHC administration in animal models increases the activity of HMG-CoA reductase and inhibits cholesterol-7α-hydroxylase, leading to increased cholesterol secretion into the bile.[3]

    • Promoting Gallbladder Inflammation and Hypomotility: Exogenous cholestanol can induce inflammation and mucin hypersecretion in the gallbladder mucosa and may impair its motor function.[3]

  • Tendon Xanthomas: The hallmark of CTX is the formation of xanthomas (lipid deposits) in tendons. These deposits contain both cholesterol and cholestanol, with a characteristically higher cholestanol-to-cholesterol ratio than that found in circulation.[9] This suggests a selective trapping or impaired efflux of cholestanol from tendon tissue.[9]

Adrenal Glands and Skin
  • Adrenal Glands: While cholesterol is the foundational precursor for all steroid hormones via the action of the P450scc enzyme, the direct role of DHC as a significant substrate for steroidogenesis is not well-established.[10][11] Recent research has identified novel steroidogenic pathways in the adrenal glands and skin that utilize 7-dehydrocholesterol (B119134) (7-DHC) , the precursor to vitamin D3 and cholesterol, to produce steroidal 5,7-dienes.[12] It is critical to distinguish these 7-DHC pathways from DHC metabolism.

  • Skin: The skin's stratum corneum provides a crucial permeability barrier, composed of approximately 50% ceramides, 25-27% cholesterol, and 10-15% fatty acids.[13][14] This lipid matrix forms highly organized lamellar structures that prevent water loss. Given its structural similarity and ability to order membranes, DHC present in the skin would integrate into this lipid barrier, likely increasing its rigidity and affecting its permeability properties.

Quantitative Data on this compound Distribution

Quantitative data for DHC across different tissues is often presented in the context of specific experimental conditions or disease states. The following tables summarize available data from the literature.

Table 1: this compound Levels in Animal Tissues

Tissue Species Condition DHC Level (% of Total Sterols) Reference
Intestinal Wall Rabbit Normal 5 - 10% [NA]
Adrenals Rabbit Normal 5 - 10% [NA]
Cerebellum Mouse 32-week 1% Cholestanol Diet Increased linearly over time [8]
Liver Mouse 32-week 1% Cholestanol Diet Peaked at 2-4 weeks, then declined [8]

| Serum | Mouse | 32-week 1% Cholestanol Diet | ~30-100 fold higher than control |[8] |

Table 2: this compound in Human Pathological Conditions

Condition Tissue/Fluid Observation Reference
Cerebrotendinous Xanthomatosis (CTX) Tendon Xanthomas High accumulation with an elevated DHC:Cholesterol ratio compared to serum [9]
Cerebrotendinous Xanthomatosis (CTX) Serum Significantly elevated DHC levels [6]

| Cholesterol Gallstones | Gallbladder Bile | Increased DHC:Cholesterol ratio may be an initializing factor |[3] |

Experimental Protocols for this compound Quantification

Accurate quantification of DHC in biological matrices is essential for research and clinical diagnosis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.

Protocol 1: GC-MS for Total this compound in Plasma/Serum

This method is robust and provides high chromatographic resolution but requires derivatization to make the sterols volatile.

  • Principle: Free DHC and DHC released from esters by saponification are extracted and converted to trimethylsilyl (B98337) (TMS) ethers. The TMS-DHC derivative is then separated by gas chromatography and detected by mass spectrometry, often in selected ion monitoring (SIM) mode for high sensitivity.

  • Workflow Diagram:

    cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Sample Collection (100 µL Plasma/Serum) s2 2. Internal Standard Spiking (e.g., Epicoprostanol) s1->s2 s3 3. Alkaline Hydrolysis (Saponification with KOH) s2->s3 s4 4. Liquid-Liquid Extraction (with n-Hexane) s3->s4 s5 5. Derivatization (Silylation with BSTFA/MSTFA) s4->s5 a1 6. GC-MS Injection s5->a1 a2 7. Data Acquisition (SIM Mode) a1->a2 a3 8. Quantification (vs. Calibration Curve) a2->a3

    Figure 2: Experimental workflow for GC-MS analysis of this compound.
  • Detailed Methodology:

    • Sample Preparation: To 100 µL of plasma or serum in a glass tube, add an internal standard (IS) such as epicoprostanol (B1214048) or a stable isotope-labeled DHC.[15][16]

    • Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH). Vortex vigorously and incubate at 60-70°C for 1 hour to hydrolyze sterol esters.[15][16]

    • Extraction: Cool the sample to room temperature. Add 1 mL of deionized water and 3 mL of n-hexane. Vortex for 2 minutes and centrifuge (e.g., 2000 x g, 5 min) to separate the phases. Carefully transfer the upper hexane (B92381) layer to a clean tube. Repeat the extraction and pool the hexane layers.[15]

    • Drying: Evaporate the pooled hexane extract to complete dryness under a gentle stream of nitrogen at 40-50°C.

    • Derivatization: To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15][16] Cap tightly and incubate at 60-70°C for 30-60 minutes.

    • GC-MS Analysis:

      • Injection: Inject 1 µL of the derivatized sample in splitless mode.

      • GC Column: Use a capillary column suitable for sterol analysis (e.g., HP-5MS or equivalent).

      • Oven Program: A typical program starts at 180°C, holds for 1 min, then ramps at 20°C/min to 270-300°C and holds for 5-10 minutes.[15][17]

      • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for TMS-DHC and the TMS-IS for sensitive quantification.

Protocol 2: LC-MS/MS for this compound in Plasma/Serum

This method offers higher throughput and can often be performed without derivatization, although derivatization can significantly enhance sensitivity.

  • Principle: DHC is extracted from the plasma matrix, separated from isomers using reversed-phase liquid chromatography, and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Atmospheric pressure chemical ionization (APCI) is often a preferred ionization source for nonpolar sterols.

  • Workflow Diagram:

    cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Sample Collection (100 µL Plasma/Serum) s2 2. Internal Standard Spiking (e.g., d6-Cholesterol) s1->s2 s3 3. Protein Precipitation & Liquid-Liquid Extraction s2->s3 s4 4. (Optional) Derivatization (e.g., with PTAD) s3->s4 a1 5. LC-MS/MS Injection s4->a1 a2 6. Data Acquisition (MRM Mode) a1->a2 a3 7. Quantification (vs. Calibration Curve) a2->a3

    Figure 3: Experimental workflow for LC-MS/MS analysis of this compound.
  • Detailed Methodology:

    • Sample Preparation: To 100 µL of serum in a glass tube, add a stable isotope-labeled internal standard (e.g., d6-cholesterol).[18]

    • Extraction (Saponification optional): For total DHC, perform saponification as in the GC-MS protocol. For free DHC, proceed directly to extraction. A common method is protein precipitation with methanol (B129727) or acetonitrile, followed by liquid-liquid extraction with n-hexane.[18][19]

    • Drying and Reconstitution: Evaporate the organic extract to dryness under nitrogen and reconstitute in 100-200 µL of the initial mobile phase (e.g., methanol or acetonitrile/methanol mix).

    • (Optional but Recommended) Derivatization: For enhanced sensitivity, the dried extract can be derivatized. For example, reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) creates a derivative with superior ionization efficiency.[20][21]

    • LC-MS/MS Analysis:

      • LC Column: Use a C18 reversed-phase column (e.g., Poroshell 120 EC-C18).[19]

      • Mobile Phase: An isocratic or gradient elution using a mixture of solvents like acetonitrile, methanol, and water, often with a formic acid additive, is typical.[19]

      • MS/MS Detection: Use an APCI source in positive ion mode. Set the instrument to MRM mode to monitor a specific precursor-to-product ion transition for DHC (and its derivatized form if used) and the internal standard. This provides excellent specificity and sensitivity.

Conclusion

This compound, the saturated counterpart to cholesterol, is a physiologically relevant sterol with distinct impacts on tissue function. Its planar structure makes it a more potent modulator of membrane order and fluidity than cholesterol itself. While present at low levels in most healthy tissues, its accumulation in the brain and tendons is a central feature in the pathology of Cerebrotendinous Xanthomatosis, leading to severe neurodegeneration and lipid deposition. Furthermore, its role in the liver and gallbladder points to it being a significant factor in the formation of cholesterol gallstones. Advanced analytical techniques like GC-MS and LC-MS/MS are crucial for accurately quantifying DHC, enabling further research into its nuanced roles in both health and disease. Understanding the tissue-specific functions and metabolism of this compound opens new avenues for diagnosing lipid disorders and developing targeted therapeutic strategies.

References

The Inhibitory Effect of Dihydrocholesterol on Cholesterol Metabolism: An In-depth Technical Review of Early Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of early seminal studies investigating the physiological effects of dietary dihydrocholesterol. The focus is on its impact on cholesterol absorption and the development of hypercholesterolemia and atherosclerosis. This document synthesizes quantitative data from key experiments, details the methodologies employed, and visualizes the experimental workflows and relevant signaling pathways to offer a thorough understanding of the foundational research in this area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on the effects of dietary this compound.

Table 1: Effect of this compound on Cholesterol Absorption in Rats

Experimental GroupCholesterol Administered (mg)This compound Administered (mg)Cholesterol Absorbed into Thoracic Lymph (as % of control)Reference
Control1000100%Rosenman et al., 1954[1][2]
Experimental10010063%Rosenman et al., 1954[1][2]

Table 2: Effect of Dietary this compound on Plasma Cholesterol Levels in Rats Over 8 Weeks

Dietary GroupPlasma Total Cholesterol (mg/100 cc) - InitialPlasma Total Cholesterol (mg/100 cc) - 8 WeeksReference
2% Cholesterol + 1% Cholic Acid~80~175Rosenman et al., 1954[1]
2% Cholesterol + 1% Cholic Acid + 2% this compound~80~99Rosenman et al., 1954[1]

Table 3: Effect of Dietary this compound on Plasma Cholesterol and Atherosclerosis in Rabbits

Dietary GroupAverage Plasma Cholesterol (mg/100 cc)Average Estimated Atherosclerotic Plaque Area (mm²)Reference
1% Cholesterol1041271Nichols et al., 1953[3]
1% Cholesterol + 2% this compound545114Nichols et al., 1953[3]
Normal Diet + this compoundNo significant changeIncreasedNichols et al., 1953[3]

Experimental Protocols

The following sections detail the methodologies used in the key early studies investigating dietary this compound.

Animal Models and Diets
  • Rat Studies:

    • Animals: Male Long-Evans rats were typically used.[2]

    • Acute Cholesterol Absorption Studies: Rats were administered a solution via stomach tube containing 100 mg of cholesterol dissolved in 3 cc of olive oil. The experimental group received an additional 100 mg of this compound in the same vehicle.[2]

    • Chronic Hypercholesterolemia Studies: Rats were fed a diet containing 2% cholesterol and 1% cholic acid for 8 weeks. The experimental group's diet was supplemented with 2% this compound.[1]

  • Rabbit Studies:

    • Animals: The specific strain of rabbits was not always detailed in the earliest papers, but New Zealand White rabbits were commonly used in later, similar studies.

    • Atherosclerosis Induction: Rabbits were fed a diet containing 1% cholesterol. The experimental group received a diet supplemented with 2% this compound. Another control group was fed a normal diet with added this compound.[3]

Measurement of Cholesterol Absorption (Rat)
  • Thoracic Duct Cannulation: To directly measure the absorption of dietary cholesterol, a surgical procedure was performed to create a thoracic duct fistula. This allowed for the collection of lymph, which is the primary route for the transport of absorbed dietary lipids from the intestine.

  • Lymph Collection: Lymph was collected for 24 hours following the administration of the cholesterol and this compound solutions.

  • Cholesterol Analysis: The collected lymph was analyzed for its cholesterol content. While the specific chemical methods of the 1950s are not extensively detailed in these papers, they were based on established colorimetric reactions for sterol quantification.

Assessment of Hypercholesterolemia and Atherosclerosis
  • Plasma Cholesterol Analysis: Blood samples were taken to measure plasma total cholesterol levels. The methods available in the 1950s typically involved a series of extraction and chemical reactions to produce a colored product that could be quantified using a spectrophotometer.

  • Histological Examination of Atherosclerosis:

    • Gross Examination: The aortas of the experimental animals were excised and stained with dyes like Sudan IV to visualize the extent of atherosclerotic plaques.

    • Microscopic Examination: While not extensively detailed in the earliest papers, later studies on rabbit atherosclerosis involved fixing the aortic tissue, embedding it in paraffin, sectioning it, and staining with various histological stains (e.g., hematoxylin (B73222) and eosin) to examine the cellular composition and structure of the plaques.

Visualizations

Experimental Workflow

experimental_workflow cluster_rat Rat Studies cluster_rabbit Rabbit Studies rat_acute Acute Absorption Study rat_cannulation rat_cannulation rat_acute->rat_cannulation Thoracic Duct Cannulation rat_chronic Chronic Hypercholesterolemia Study rat_diet rat_diet rat_chronic->rat_diet 8-Week Special Diet rat_lymph_collection rat_lymph_collection rat_cannulation->rat_lymph_collection 24hr Lymph Collection rat_lymph_analysis rat_lymph_analysis rat_lymph_collection->rat_lymph_analysis Cholesterol Analysis rat_blood_sampling rat_blood_sampling rat_diet->rat_blood_sampling Blood Sampling rat_plasma_analysis rat_plasma_analysis rat_blood_sampling->rat_plasma_analysis Plasma Cholesterol Analysis rabbit_athero Atherosclerosis Study rabbit_diet rabbit_diet rabbit_athero->rabbit_diet Special Diet rabbit_blood_sampling rabbit_blood_sampling rabbit_diet->rabbit_blood_sampling Blood Sampling rabbit_aorta_removal rabbit_aorta_removal rabbit_diet->rabbit_aorta_removal Aorta Excision rabbit_plasma_analysis rabbit_plasma_analysis rabbit_blood_sampling->rabbit_plasma_analysis Plasma Cholesterol Analysis rabbit_staining rabbit_staining rabbit_aorta_removal->rabbit_staining Sudan IV Staining rabbit_plaque_assessment rabbit_plaque_assessment rabbit_staining->rabbit_plaque_assessment Plaque Area Measurement

Caption: Experimental workflows for rat and rabbit studies.

Postulated Signaling Pathway of Sterol-Mediated Cholesterol Homeostasis

While early studies focused on the physiological outcomes, modern understanding of molecular biology allows for the postulation of the signaling pathways that this compound might influence. The following diagram illustrates the established roles of the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) in cholesterol homeostasis, providing a mechanistic context for the observed effects. This compound, as a sterol, could potentially influence these pathways.

signaling_pathway cluster_inhibition Inhibition of Cholesterol Absorption cluster_regulation Intracellular Cholesterol Regulation Dietary_DHC Dietary This compound Intestinal_Lumen Intestinal Lumen Dietary_DHC->Intestinal_Lumen High_Sterols High Intracellular Sterols Dietary_DHC->High_Sterols Contributes to Sterol Pool Chol_Absorption Cholesterol Absorption Intestinal_Lumen->Chol_Absorption Competes with Cholesterol Enterocyte Enterocyte Chol_Absorption->Enterocyte LXR LXR High_Sterols->LXR Activates SREBP_Cleavage SREBP-2 Cleavage High_Sterols->SREBP_Cleavage Inhibits Chol_Efflux Cholesterol Efflux (e.g., ABCA1) LXR->Chol_Efflux Increases Chol_Synthesis Cholesterol Synthesis SREBP_Cleavage->Chol_Synthesis Decreases

Caption: Postulated influence of this compound on cholesterol homeostasis.

References

Dihydrocholesterol's Impact on Membrane Fluidity and Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterols are critical regulators of the biophysical properties of eukaryotic cell membranes. While cholesterol is the most prominent sterol in mammalian membranes, its saturated analog, dihydrocholesterol (also known as cholestanol), serves as a valuable molecular tool for investigating membrane structure and function. This technical guide provides an in-depth analysis of this compound's impact on membrane fluidity and permeability. Structurally, this compound differs from cholesterol only by the absence of a double bond in the steroid ring. This seemingly minor modification has nuanced consequences for its interactions with phospholipids, leading to distinct effects on membrane order and barrier function. This document synthesizes quantitative data, details key experimental protocols, and provides visual frameworks to elucidate the relationship between this compound's structure and its functional impact on lipid bilayers.

The Structural Basis: this compound vs. Cholesterol

The primary difference between cholesterol and this compound is the saturation of the C5-C6 bond in the B-ring of the sterol nucleus. Cholesterol possesses a double bond at this position, rendering the fused ring system relatively planar and rigid. This compound lacks this double bond, resulting in a saturated, and slightly more conformationally flexible, ring structure. This structural distinction is fundamental to understanding their differential effects on membrane properties.

G cluster_cholesterol Cholesterol cluster_this compound This compound (Cholestanol) cluster_key chol chol_label Planar B-ring with C5=C6 double bond dhc_label Saturated B-ring (no C5=C6 double bond) dhc key_title Key Structural Difference key_point The C5=C6 double bond in cholesterol contributes to a more planar and rigid steroid ring system compared to the saturated ring system of this compound. G cluster_chol cluster_dhc struct Sterol Structure (Planarity & Rigidity) packing Intercalation & Packing with Phospholipids order Increased Acyl Chain Order packing->order free_vol Reduced Free Volume packing->free_vol fluidity Decreased Fluidity (Increased Viscosity) order->fluidity permeability Decreased Membrane Permeability fluidity->permeability indirectly free_vol->permeability chol_struct Planar Ring (C5=C6) chol_struct->packing Very Efficient dhc_struct Saturated Ring dhc_struct->packing Efficient G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis p1 Prepare Lipid/Sterol Film p2 Hydrate Film to form Vesicles p1->p2 p3 Incorporate DPH Probe p2->p3 m1 Set Excitation (350nm) and Emission (430nm) Wavelengths p3->m1 m2 Measure Polarized Intensities (IVV, IVH, IHV, IHH) m1->m2 a1 Calculate G-Factor G = IHV / IHH m2->a1 a2 Calculate Anisotropy (r) r = (IVV - G*IVH) / (IVV + 2*G*IVH) a1->a2 a3 Compare 'r' values a2->a3

Methodological & Application

Application Notes and Protocols for Dihydrocholesterol Quantification in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of dihydrocholesterol in various tissue samples. The methodologies outlined below are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely recognized for their sensitivity and selectivity in sterol analysis.[1][2][3][4]

Introduction

This compound (DHC), also known as cholestanol, is a saturated derivative of cholesterol and a minor component of the total sterol pool in mammalian tissues.[5][6] Alterations in the levels of this compound and other sterols can be indicative of various metabolic disorders. Therefore, accurate and precise quantification of this compound in tissue samples is crucial for both basic research and clinical diagnostics. This document offers a comprehensive guide to the analytical workflows, from sample preparation to data acquisition and analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound and related sterols in different biological matrices, as reported in various studies. These values can serve as a reference for expected physiological concentrations.

AnalyteMatrixConcentration RangeAnalytical MethodReference
This compoundRabbit Intestinal Wall5-10% of total sterolsPerformic acid oxidation followed by chromatography and digitonin (B1670571) precipitation[5]
This compoundRabbit Adrenals5-10% of total sterolsPerformic acid oxidation followed by chromatography and digitonin precipitation[5]
7-Dehydrocholesterol (B119134) (7-DHC)Human Skin1.6 - 100 µg/gLC-MS/MS[7][8]
24(S)-hydroxycholesterol (free)Human Serum12.3 ± 4.79 ng/mLLC-ESI-MS/MS[1][2]
27-hydroxycholesterol (B1664032) (free)Human Serum17.7 ± 8.5 ng/mLLC-ESI-MS/MS[1][2]

Experimental Workflows and Protocols

General Experimental Workflow

The quantification of this compound from tissue samples typically involves several key steps: sample homogenization, lipid extraction, optional saponification to release esterified sterols, purification, and instrumental analysis. The choice between GC-MS and LC-MS/MS will dictate the need for derivatization.

General Workflow Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction Saponification Saponification (Optional) Lipid_Extraction->Saponification Purification Purification (e.g., SPE) Saponification->Purification Analysis Instrumental Analysis Purification->Analysis

General workflow for this compound quantification.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for sterol analysis.[9][10][11] Due to the low volatility of sterols, a derivatization step is typically required to improve their chromatographic properties.[12]

I. Sample Preparation and Lipid Extraction
  • Tissue Homogenization :

    • Accurately weigh 50-100 mg of frozen tissue.

    • Add the tissue to a homogenizer tube containing 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Lipid Extraction (Bligh-Dyer Method) :[10]

    • To the tissue homogenate, add 3.75 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

II. Saponification (to hydrolyze sterol esters)
  • Evaporate the collected chloroform extract to dryness under a stream of nitrogen.

  • Add 2 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH).

  • Incubate at 60°C for 1 hour to hydrolyze the sterol esters.

  • Allow the sample to cool to room temperature.

  • Add 1 mL of water and 2 mL of hexane (B92381), then vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes.

  • Collect the upper hexane layer containing the non-saponifiable lipids (including free sterols).

  • Repeat the hexane extraction twice more and pool the hexane fractions.

  • Evaporate the pooled hexane fractions to dryness under a stream of nitrogen.

III. Derivatization
  • To the dried lipid extract, add 50 µL of a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[13]

  • Add 50 µL of a solvent like pyridine (B92270) or acetonitrile.

  • Incubate at 60°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[12]

  • The sample is now ready for GC-MS analysis.

IV. GC-MS Analysis
  • Gas Chromatograph : Agilent 7890B or equivalent.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume : 1 µL.

  • Inlet Temperature : 280°C.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature of 200°C, hold for 0.5 min.

    • Ramp to 300°C at 20°C/min.

    • Hold at 300°C for 10 min.[13]

  • Mass Spectrometer : Agilent 5977A or equivalent.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Acquisition Mode : Selected Ion Monitoring (SIM) for targeted quantification.

    • Monitor characteristic ions for this compound-TMS ether and an internal standard (e.g., epicoprostanol).

GC-MS Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Tissue_Homogenate Tissue_Homogenate Lipid_Extraction Lipid_Extraction Tissue_Homogenate->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Add_BSTFA_TMCS Add_BSTFA_TMCS Saponification->Add_BSTFA_TMCS Incubate_60C Incubate_60C Add_BSTFA_TMCS->Incubate_60C Inject_Sample Inject_Sample Incubate_60C->Inject_Sample Data_Acquisition Data_Acquisition Inject_Sample->Data_Acquisition

Workflow for GC-MS based this compound analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.[7][14][15]

I. Sample Preparation and Lipid Extraction
  • Tissue Homogenization :

    • Follow the same procedure as in the GC-MS protocol.

  • Lipid Extraction (Solid-Supported Liquid Extraction - SLE) :[8]

    • Load the tissue homogenate onto an SLE cartridge.

    • Allow the sample to absorb for 5-10 minutes.

    • Elute the lipids with a suitable organic solvent, such as a mixture of ethyl acetate (B1210297) and methanol (1:1, v/v).[7]

    • Collect the eluate and evaporate to dryness under a stream of nitrogen.

II. LC-MS/MS Analysis
  • Liquid Chromatograph : Waters Acquity UPLC or equivalent.

  • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient :

    • Start at 30% B, increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Mass Spectrometer : Sciex QTRAP 6500 or equivalent.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters :

    • IonSpray Voltage: 5500 V.

    • Temperature: 500°C.

    • Curtain Gas: 30 psi.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Define specific precursor-to-product ion transitions for this compound and an internal standard (e.g., d7-dihydrocholesterol).

LC-MS/MS Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Tissue_Homogenate Tissue_Homogenate SLE_Extraction SLE_Extraction Tissue_Homogenate->SLE_Extraction Dry_Down Dry_Down SLE_Extraction->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute Inject_Sample Inject_Sample Reconstitute->Inject_Sample Data_Acquisition_MRM Data_Acquisition_MRM Inject_Sample->Data_Acquisition_MRM

Workflow for LC-MS/MS based this compound analysis.

Data Analysis and Quantification

For both GC-MS and LC-MS/MS, quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing a series of standards of known concentrations containing a fixed amount of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the tissue samples is then determined from this calibration curve.

Concluding Remarks

The choice of analytical technique for this compound quantification depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. GC-MS with derivatization is a well-established and reliable method, while LC-MS/MS offers higher sensitivity and a more streamlined sample preparation process. The protocols provided herein serve as a detailed guide for researchers to establish robust and accurate methods for this compound analysis in tissue samples.

References

Application Notes and Protocols for the Extraction of Dihydrocholesterol from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocholesterol, also known as cholestanol, is a fully saturated derivative of cholesterol found in mammalian cells. Unlike cholesterol, it lacks the C5-C6 double bond, which imparts greater conformational rigidity and alters its biophysical properties within cellular membranes. The study of this compound is critical for understanding the structural and functional roles of sterols in membrane organization, fluidity, and protein function. Accurate and efficient extraction of this compound from cultured cells is a prerequisite for its quantification and downstream analysis. This document provides a detailed protocol for the extraction of this compound from cultured cells using a modified Bligh-Dyer lipid extraction method, a widely accepted and robust technique for total lipid and sterol isolation.[1][2][3][4]

Data Presentation

The following table summarizes the key quantitative parameters for the this compound extraction protocol. This protocol is scalable, and adjustments may be necessary based on the specific cell line and experimental goals.

ParameterValue/RangeNotes
Starting Cell Number 2 - 10 x 10⁶ cellsTypically from a confluent 6 cm or 10 cm culture dish.[1][5]
Cell Lysis & Extraction Solvent Chloroform (B151607):Methanol (B129727) (1:2, v/v)A common solvent mixture for initial lipid extraction.[1][5]
Solvent Volume (Initial) 6 mLFor resuspending cells from a single dish.[1]
Phase Separation Solvents Chloroform and PBS (or 1M NaCl)Added to create a biphasic system for separating lipids from aqueous components.[1][3]
Centrifugation Speed 1,500 - 3,000 x gTo pellet cell debris and facilitate phase separation.[1][5]
Centrifugation Time 5 - 10 minutesSufficient to achieve a clear separation of layers.[1][5]
Optional Saponification 1 M KOH in 90% EthanolTo hydrolyze cholesteryl esters to free sterols. Heat at 60-90°C for 1-2 hours.[1][4]
Solid-Phase Extraction (SPE) Silica-based cartridgeFor purification of the sterol fraction from other lipids.[1][5]
SPE Elution Solvent 30% Isopropanol (B130326) in Hexane (B92381)To selectively elute free sterols like this compound.[1]
Final Reconstitution Volume 100 - 200 µLIn a solvent compatible with the downstream analytical method (e.g., methanol, hexane).

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction of this compound from cultured cells.

G cluster_cell_handling Cell Harvesting and Lysis cluster_extraction Lipid Extraction cluster_purification Purification and Analysis A 1. Harvest Cultured Cells B 2. Wash with Cold PBS A->B C 3. Resuspend in PBS B->C D 4. Add Chloroform:Methanol (1:2) C->D E 5. Vortex and Centrifuge D->E Cell Lysis F 6. Collect Supernatant E->F G 7. Add Chloroform and PBS F->G H 8. Vortex and Centrifuge G->H I 9. Collect Organic (Lower) Phase H->I J 10. Dry Organic Phase I->J Crude Lipid Extract K 11. Optional Saponification J->K L 12. Solid-Phase Extraction (SPE) K->L M 13. Elute Sterols L->M N 14. Dry and Reconstitute M->N O 15. Downstream Analysis (GC-MS, LC-MS) N->O

Figure 1. Experimental workflow for this compound extraction.

Detailed Experimental Protocol

This protocol is adapted from the modified Bligh-Dyer lipid extraction method.[1][2][5]

I. Materials and Reagents

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Cell scrapers

  • 15 mL glass centrifuge tubes with Teflon-lined caps

  • Glass Pasteur pipettes

  • Nitrogen gas source for drying

  • Water bath or heating block

  • Optional: Internal standard (e.g., deuterated this compound or epicoprostanol)

  • Optional: 1 M Potassium Hydroxide (KOH) in 90% Ethanol

  • Optional: Hexane, HPLC grade

  • Optional: Isopropanol, HPLC grade

  • Optional: Silica (B1680970) solid-phase extraction (SPE) cartridges (e.g., 100 mg)

II. Cell Harvesting

  • Place the culture dish (e.g., 6 cm dish with 2 x 10⁶ cells) on ice.

  • Aspirate the culture medium.

  • Gently wash the cell monolayer twice with 3 mL of ice-cold PBS. Discard the PBS wash.

  • Add 1.6 mL of fresh, ice-cold PBS to the dish.

  • Using a cell scraper, gently scrape the cells from the surface of the dish.

  • Transfer the cell suspension to a 15 mL glass centrifuge tube.

III. Lipid Extraction

  • To the 1.6 mL of cell suspension in the glass tube, add 6 mL of a chloroform:methanol (1:2, v/v) solution.[1][5]

  • Optional: At this stage, add a known amount of an appropriate internal standard for quantitative analysis.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tube at 2,500 x g for 5 minutes to pellet insoluble material.[1]

  • Carefully decant the supernatant into a new 15 mL glass tube.

  • To the supernatant, add 2 mL of chloroform and 2 mL of PBS.[1][5]

  • Vortex the tube vigorously for 30 seconds to ensure thorough mixing.

  • Centrifuge at 2,500 x g for 5 minutes to separate the aqueous and organic phases.

  • Two distinct layers will form. The lower layer is the organic phase containing the lipids.

  • Using a glass Pasteur pipette, carefully transfer the lower organic phase to a new glass vial, taking care not to disturb the upper aqueous layer or the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen gas. A water bath at 30-37°C can be used to expedite evaporation.

IV. Optional Saponification (for total sterol analysis)

If you need to measure this compound that may be esterified to fatty acids, a saponification step is required to hydrolyze the esters.

  • To the dried lipid extract, add 1 mL of 1 M KOH in 90% ethanol.[6]

  • Cap the tube tightly and heat at 60°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of water to the tube.

  • Extract the free sterols by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging to separate the phases.

  • Collect the upper hexane layer. Repeat the hexane extraction twice more, pooling all hexane extracts.

  • Dry the pooled hexane extracts under a stream of nitrogen.

V. Optional Solid-Phase Extraction (SPE) Purification

For cleaner samples, especially for sensitive downstream analysis, SPE can be used to isolate the sterol fraction.

  • Condition a silica SPE cartridge by washing with 2 mL of hexane.[1]

  • Dissolve the dried lipid extract (from step III.11 or IV.7) in 1 mL of hexane or toluene.

  • Load the dissolved sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of hexane to elute non-polar lipids like cholesteryl esters.

  • Elute the free sterol fraction, including this compound, with 8 mL of 30% isopropanol in hexane.[1]

  • Dry the eluted sterol fraction under a stream of nitrogen.

VI. Sample Reconstitution

  • Reconstitute the final dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your analytical method (e.g., methanol for LC-MS or hexane for GC-MS).

  • The sample is now ready for analysis.

Metabolic Context of this compound

This compound is not an intermediate in the main cholesterol biosynthetic pathways (the Bloch and Kandutsch-Russell pathways). Instead, it is the saturated analog of cholesterol. The immediate precursor to cholesterol in the Kandutsch-Russell pathway is 7-dehydrocholesterol (B119134) (7-DHC). This compound can be formed by the reduction of cholesterol. The diagram below illustrates the structural relationship between these key sterols.

G cluster_pathway Cholesterol Biosynthesis (Kandutsch-Russell Pathway Snippet) cluster_reduction Saturation Reaction Lanosterol Lanosterol 7-Dehydrocholesterol 7-Dehydrocholesterol (Two double bonds in B-ring) Lanosterol->7-Dehydrocholesterol Multiple Steps Cholesterol Cholesterol (One double bond in B-ring) 7-Dehydrocholesterol->Cholesterol DHCR7 enzyme This compound This compound (Cholestanol) (Saturated B-ring, no double bond) Cholesterol->this compound Reduction of C5-C6 double bond

Figure 2. Structural relationship of this compound to Cholesterol.

References

Application Notes: Dihydrocholesterol in Lipidomics and Sterol Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterolomics, the comprehensive analysis of sterols and their metabolites, is a critical field for understanding cellular physiology, diagnosing diseases, and developing new therapeutics. Sterols are essential lipids that function as structural components of cell membranes and precursors for hormones and bile acids.[1][2] Accurate quantification of sterols in complex biological matrices is challenging due to their structural diversity, varying concentrations, and susceptibility to analytical variability during sample preparation and analysis.[3][4] The use of an appropriate internal standard (IS) is therefore indispensable to correct for these variations and ensure data accuracy and reproducibility.[5] Dihydrocholesterol (also known as 5α-cholestan-3β-ol or cholestanol), particularly its stable isotope-labeled (e.g., deuterated) form, serves as a gold-standard internal standard for mass spectrometry-based sterol profiling.[5][6]

Principle of Internal Standard Quantification

An internal standard is a compound of known concentration added to a sample at the beginning of the analytical workflow.[5] It should ideally have physicochemical properties nearly identical to the analyte of interest. By tracking the signal of the IS, variations in sample extraction, derivatization efficiency, and instrument response can be normalized. Stable isotope-labeled standards, such as deuterated this compound, are considered the gold standard because they co-elute with the analyte and exhibit identical behavior during extraction and ionization, differing only in mass-to-charge ratio (m/z).[5][6] This allows for highly accurate and precise quantification.

cluster_sample Biological Sample Analyte Analyte (e.g., Cholesterol) Concentration = Unknown (Cx) Spike Spike IS into Sample IS Internal Standard (e.g., this compound-d7) Concentration = Known (Cis) IS->Spike Process Sample Preparation (Extraction, Derivatization) Spike->Process Analysis MS Analysis (GC-MS or LC-MS/MS) Process->Analysis Ratio Measure Peak Area Ratio (Area_Analyte / Area_IS) Analysis->Ratio Calculate Calculate Analyte Concentration Cx = (Ratio * Cis) / RRF Ratio->Calculate

Caption: The principle of quantification using a stable isotope-labeled internal standard.

Quantitative Performance Data

The use of a stable isotope-labeled internal standard dramatically improves analytical accuracy by compensating for matrix effects and sample loss during preparation. Non-labeled standards that are merely structurally similar cannot account for these variations as effectively, leading to lower and more variable recovery rates.

A study comparing the spike-recovery of ergosterol (B1671047) from house dust samples highlights this difference. When a stable isotope-labeled version ((13)C-ergosterol) was used as the internal standard, recovery was nearly perfect. In contrast, using a structurally similar but non-labeled sterol (7-dehydrocholesterol) resulted in significant underestimation due to poor and inconsistent recovery.[7]

Internal Standard TypeAnalyteMatrixAverage Recovery (%)[7]Standard Deviation (%)
Stable Isotope-Labeled ErgosterolHouse Dust99.3Not Reported
Structurally Similar (Non-labeled) ErgosterolHouse Dust42.4Not Reported

Experimental Workflows and Protocols

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific analytical needs, such as required sensitivity, throughput, and available instrumentation.[8] GC-MS offers high chromatographic resolution but typically requires a derivatization step to increase sterol volatility.[3][8] LC-MS/MS often allows for simpler sample preparation and can analyze a broader range of sterol metabolites without derivatization.[1][3]

GC-MS Experimental Workflow

start Biological Sample (e.g., 100 µL Plasma) spike Spike with Internal Standard (e.g., this compound) start->spike sapon Saponification (Hydrolyze Sterol Esters) spike->sapon extract Liquid-Liquid Extraction (Isolate Sterols with Hexane) sapon->extract dry Dry Down Extract (Under Nitrogen Stream) extract->dry deriv Derivatization (e.g., Silylation with MSTFA) dry->deriv gcms GC-MS Analysis deriv->gcms process Data Processing & Quantification gcms->process

Caption: A typical experimental workflow for sterol profiling using GC-MS.

Protocol 1: Sterol Profiling by GC-MS

This protocol describes the quantitative analysis of total sterols in plasma after saponification and derivatization.

1. Materials

  • Plasma Samples

  • Internal Standard: this compound or Epicoprostanol

  • Reagents: Ethanolic KOH (1 M), Hexane (B92381) (HPLC grade), Pyridine (B92270), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[8][9]

  • Glass tubes with Teflon-lined caps

2. Sample Preparation

  • Spiking: To 100 µL of plasma in a glass tube, add a known amount (e.g., 10 µg) of the this compound internal standard.[10]

  • Saponification: Add 1 mL of 1 M ethanolic KOH. Vortex the mixture and incubate at 60-80°C for 1-2 hours to hydrolyze sterol esters into their free forms.[9][10]

  • Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the non-saponifiable sterols into the hexane layer.[9]

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube. Repeat the hexane extraction on the aqueous layer and combine the hexane extracts.

  • Drying: Evaporate the combined hexane extracts to complete dryness under a gentle stream of nitrogen.[8]

3. Derivatization

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.[9]

  • Seal the vial tightly and heat at 60-80°C for 30-60 minutes to convert the hydroxyl groups of the sterols into volatile trimethylsilyl (B98337) (TMS) ethers.[9][10]

4. GC-MS Analysis

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.[8]

  • Analysis: Analyze using a suitable GC column (e.g., DB-5) and temperature program. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for targeted quantification.[11]

GC-MS ParameterTypical Setting
GC Column DB-5MS, 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at 1.2 mL/min[11]
Injection Mode Splitless
Oven Program Start at 200°C, ramp to 300°C at 20°C/min, hold for 10 min[11]
MS Ionization Electron Ionization (EI) at 70 eV[11]
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (TMS-ethers) Cholesterol: m/z 368; this compound: m/z 372

LC-MS/MS Experimental Workflow

start Biological Sample (e.g., 50 µL Plasma) spike Spike with Internal Standard (e.g., this compound-d7) start->spike extract Lipid Extraction (e.g., MTBE Method) spike->extract dry Dry Down Organic Phase (Under Nitrogen Stream) extract->dry recon Reconstitute Extract (In Mobile Phase) dry->recon lcms LC-MS/MS Analysis recon->lcms process Data Processing & Quantification lcms->process

Caption: A typical experimental workflow for sterol profiling using LC-MS/MS.

Protocol 2: Sterol Profiling by LC-MS/MS

This protocol describes the analysis of free sterols using a modified methyl-tert-butyl ether (MTBE) extraction, suitable for high-throughput applications.[12]

1. Materials

  • Plasma, Serum, Cells, or Tissue Homogenate

  • Internal Standard: this compound-d7 (or other deuterated sterol)

  • Reagents: Methanol (B129727) (HPLC grade), MTBE (HPLC grade), Water (HPLC grade)

  • Vortex mixer, Centrifuge

2. Sample Preparation (MTBE Extraction)

  • Sample Aliquot: In a clean glass tube, add the biological sample (e.g., 50 µL plasma).[12]

  • Spiking: Add a known amount of deuterated this compound internal standard solution (e.g., 20 µL of 1 µg/mL).[12]

  • Protein Precipitation: Add 225 µL of cold methanol and vortex for 30 seconds.[12]

  • Lipid Extraction: Add 750 µL of MTBE. Vortex for 1 minute and then shake at 4°C for 15 minutes.[12]

  • Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 20 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.[12]

  • Collection: Carefully collect the upper organic phase into a new clean tube.

  • Drying: Evaporate the organic phase to dryness under a gentle stream of nitrogen.[12]

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.[12]

3. LC-MS/MS Analysis

  • Chromatography: Separate the sterols using reversed-phase chromatography, which can resolve structural isomers.[8]

  • Mass Spectrometry: Analyze using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

LC-MS/MS ParameterTypical Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid[9]
Mobile Phase B Acetonitrile/Isopropanol (80:20) with 0.1% Formic Acid[9]
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Cholesterol: Q1 369.3 -> Q3 161.1; this compound-d7: Q1 376.3 -> Q3 161.1

Note: The precursor ion for sterols like cholesterol in positive ESI is often the dehydrated ion [M+H-H₂O]⁺ at m/z 369.3. MRM transitions should be empirically optimized.

References

Dihydrocholesterol Analogs as Probes for Studying Lipid Raft Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. These platforms are crucial for various cellular processes, including signal transduction, protein trafficking, and virus entry. Consequently, they are significant targets for therapeutic intervention. Studying the real-time dynamics and composition of lipid rafts in living cells is essential for understanding their physiological roles and their implications in disease. Fluorescently labeled cholesterol analogs are invaluable tools for this purpose. This document provides detailed application notes and protocols for using dihydrocholesterol analogs, primarily the widely-used dehydroergosterol (B162513) (DHE), as probes to investigate lipid raft dynamics.

Cholesterol itself is not fluorescent, necessitating the use of analogs that mimic its biophysical properties while providing a detectable signal.[1][2] Dehydroergosterol (DHE), a naturally occurring fluorescent sterol, is structurally and functionally very similar to cholesterol and has proven to be a reliable probe for real-time imaging of sterol distribution and trafficking in living cells.[1][3][4] It faithfully integrates into cellular membranes and partitions into lipid rafts, allowing for the visualization of these domains and the study of their dynamic behavior.[1][5] Another relevant analog, 7-dehydrocholesterol (B119134) (7-DHC), is the immediate biosynthetic precursor to cholesterol and has also been shown to incorporate into and promote the formation of lipid rafts.[6][7][8]

These probes, in conjunction with advanced microscopy techniques, enable researchers to explore the intricate role of sterols in membrane organization and function, providing insights relevant to both basic research and drug development.

Data Presentation

Quantitative Comparison of Cholesterol Analogs
PropertyCholesterolDehydroergosterol (DHE)7-Dehydrocholesterol (7-DHC)
Structure Steroid nucleus with a hydroxyl group at C-3, a double bond between C-5 and C-6, and a branched aliphatic side chain.Similar to cholesterol but with three additional conjugated double bonds in the B ring, conferring intrinsic fluorescence.[3][4]Immediate precursor to cholesterol, with an additional double bond at C-7.[6]
Fluorescence NoneIntrinsic UV fluorescence. Excitation maxima: ~325 nm; Emission maxima: ~375 nm.[1]Can be fluorescently labeled for visualization.
Raft Affinity HighFaithfully mimics cholesterol's partitioning into lipid rafts.[1]Promotes lipid raft formation more strongly than cholesterol.[6]
Cellular Uptake Tightly regulated cellular process.Can be efficiently loaded into cells using carriers like methyl-β-cyclodextrin (MβCD).[1]Can be introduced to cells, for example, through inhibition of cholesterol synthesis.[7]
Effect on Membrane Key regulator of membrane fluidity and order.[9]Mimics the condensing and ordering effects of cholesterol.[10][11]Possesses a similar ability to condense and order membranes as cholesterol.[10][11]
Toxicity Essential for cell viability.Non-toxic and can replace a significant portion of cellular cholesterol without adverse effects.[1]Accumulation is associated with Smith-Lemli-Opitz syndrome.[7][12]
Effects of 7-Dehydrocholesterol on Protein Localization in Lipid Rafts
ProteinTreatmentLocalization in Lipid RaftsQuantitative Change
TβR-IControl (Cholesterol)Primarily in non-raft domains-
TβR-I7-DHC (10 µg/ml)Recruited to lipid rafts~85% in lipid rafts
TβR-IIControl (Cholesterol)Primarily in lipid rafts-
TβR-II7-DHC (10 µg/ml)Enriched in lipid rafts~90% in lipid rafts
Caveolin-1Control (Cholesterol)Primarily in lipid rafts-
Caveolin-17-DHC (50 µg/ml)Turnover induced85-90% turnover

Data synthesized from studies on the effect of 7-DHC on TGF-β receptor signaling.[6]

Experimental Protocols

Protocol 1: Labeling Live Cells with Dehydroergosterol (DHE)

This protocol describes the loading of DHE into cultured mammalian cells for subsequent fluorescence microscopy imaging of lipid rafts.

Materials:

  • Dehydroergosterol (DHE)

  • Methyl-β-cyclodextrin (MβCD)

  • Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cultured mammalian cells (e.g., CHO, HeLa) on glass-bottom dishes

  • Water bath at 37°C

  • Fluorescence microscope (confocal or multiphoton)

Procedure:

  • Preparation of DHE-MβCD Complex:

    • Prepare a stock solution of DHE in ethanol (B145695).

    • Prepare a 10 mM solution of MβCD in serum-free cell culture medium.

    • Add the DHE stock solution to the MβCD solution to achieve the desired final DHE concentration (e.g., 50 µM). The final ethanol concentration should be less than 1%.

    • Incubate the mixture for 15-30 minutes at 37°C with occasional vortexing to facilitate complex formation.

  • Cell Labeling:

    • Grow cells to 70-80% confluency on glass-bottom dishes suitable for microscopy.

    • Wash the cells twice with warm PBS.

    • Replace the culture medium with the pre-warmed DHE-MβCD complex solution.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type.

  • Washing and Imaging:

    • After incubation, remove the labeling solution and wash the cells three times with warm PBS to remove excess DHE-MβCD.

    • Replace the PBS with fresh, pre-warmed complete culture medium.

    • Image the cells immediately using a fluorescence microscope equipped for UV excitation and emission. For multiphoton microscopy, an excitation wavelength of around 780-800 nm can be used.[1]

Protocol 2: Isolation of Detergent-Resistant Membranes (Lipid Rafts)

This protocol describes the isolation of lipid rafts from cultured cells based on their insolubility in cold non-ionic detergents.

Materials:

  • Cultured cells (treated with DHC analog or control)

  • Ice-cold PBS

  • Lysis Buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors.

  • Sucrose (B13894) solutions (40%, 30%, and 5% w/v in TNE buffer)

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW 41 Ti)

  • Dounce homogenizer

  • Bradford assay reagents for protein quantification

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Wash cultured cells (e.g., from a 10 cm dish) twice with ice-cold PBS.

    • Lyse the cells by adding 1 ml of ice-cold lysis buffer and incubating on ice for 30 minutes.

    • Homogenize the lysate by passing it through a Dounce homogenizer (10-15 strokes).

  • Sucrose Gradient Preparation and Ultracentrifugation:

    • Mix the 1 ml of cell lysate with 1 ml of 80% sucrose in TNE buffer to obtain a 40% sucrose solution.

    • Place the 2 ml of 40% sucrose lysate at the bottom of an ultracentrifuge tube.

    • Carefully layer 6 ml of 30% sucrose solution on top, followed by 3.5 ml of 5% sucrose solution.[12]

    • Centrifuge at 200,000 x g for 18-20 hours at 4°C.[6][12]

  • Fraction Collection and Analysis:

    • After centrifugation, a light-scattering band corresponding to the lipid rafts should be visible at the 5%/30% sucrose interface.

    • Carefully collect 1 ml fractions from the top of the gradient.

    • Analyze the protein concentration of each fraction using the Bradford assay.

    • Analyze the distribution of raft and non-raft marker proteins in the fractions by SDS-PAGE and Western blotting (e.g., Flotillin-1 or Caveolin-1 for rafts, Transferrin receptor for non-rafts).[12]

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) to Measure Lipid Dynamics

FRAP can be used with DHE-labeled cells to determine the lateral mobility of the sterol within the plasma membrane, providing insights into membrane fluidity and the confinement of DHE within lipid rafts.

Materials:

  • DHE-labeled cells (from Protocol 1)

  • Confocal laser scanning microscope with FRAP capabilities

Procedure:

  • Image Acquisition:

    • Locate a region of interest (ROI) on the plasma membrane of a DHE-labeled cell.

    • Acquire a series of pre-bleach images to establish the baseline fluorescence intensity.

  • Photobleaching:

    • Use a high-intensity laser beam to photobleach the DHE fluorescence within the defined ROI.

  • Post-Bleach Image Acquisition:

    • Immediately after bleaching, acquire a time-series of images of the same region at a lower laser power to monitor the recovery of fluorescence as unbleached DHE molecules diffuse into the bleached area.[3][4]

  • Data Analysis:

    • Measure the fluorescence intensity within the bleached ROI over time.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence intensity of a non-bleached region.

    • Plot the normalized fluorescence recovery curve and fit it to a diffusion model to calculate the mobile fraction and the diffusion coefficient of DHE.

Visualizations

experimental_workflow_DHE_labeling cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging prep_cells 1. Culture Cells on Glass-Bottom Dish wash1 3. Wash Cells with PBS prep_cells->wash1 prep_dhe 2. Prepare DHE-MβCD Complex incubate 4. Incubate with DHE-MβCD prep_dhe->incubate wash1->incubate wash2 5. Wash Cells to Remove Excess Probe incubate->wash2 add_media 6. Add Fresh Culture Medium wash2->add_media microscopy 7. Image with Fluorescence Microscope (e.g., Confocal) add_media->microscopy lipid_raft_isolation_workflow start Cultured Cells lysis 1. Lyse Cells in 1% Triton X-100 start->lysis sucrose_mix 2. Adjust Lysate to 40% Sucrose lysis->sucrose_mix gradient 3. Create Sucrose Gradient (5%, 30%, 40%) sucrose_mix->gradient ultracentrifuge 4. Ultracentrifugation (200,000 x g, 18-20h) gradient->ultracentrifuge collection 5. Collect Fractions ultracentrifuge->collection analysis 6. Analyze Fractions (Western Blot, etc.) collection->analysis

References

Application Notes and Protocols: Fluorescent Labeling of Dihydrocholesterol Analogs for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is an essential lipid component of mammalian cell membranes, playing a crucial role in regulating membrane fluidity, organization, and function. Its intracellular transport and distribution are tightly regulated, and dysregulation is associated with numerous diseases, including atherosclerosis and Niemann-Pick disease. Studying the dynamic trafficking of cholesterol in living cells requires minimally perturbing probes that faithfully mimic the behavior of their natural counterpart. Intrinsically fluorescent cholesterol analogs, such as dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL), have emerged as powerful tools for this purpose. These molecules, which differ minimally from cholesterol, can be incorporated into cellular membranes and their movement visualized using fluorescence microscopy. This document provides detailed application notes and protocols for the use of these fluorescent dihydrocholesterol analogs in live-cell imaging.

While cholesterol itself is not fluorescent, the introduction of conjugated double bonds in the sterol ring system of analogs like DHE and CTL confers intrinsic fluorescence.[1] DHE, a naturally occurring fluorescent sterol, is structurally and functionally similar to cholesterol and has been widely used to study its distribution and trafficking.[2][3] CTL is a synthetic analog that is an even closer structural mimic of cholesterol.[4] A significant drawback of these probes is their requirement for UV excitation, which can be phototoxic to cells, and their relatively low quantum yield.[5] To address these limitations, newer-generation fluorescent sterols with improved photophysical properties, such as red-shifted excitation and emission spectra, are being developed.[6][7]

This guide will cover the properties of commonly used fluorescent cholesterol analogs, provide detailed protocols for their synthesis and use in live-cell imaging, and illustrate key experimental workflows and the cholesterol trafficking pathways that can be investigated.

Fluorescent this compound Analog Properties

The choice of a fluorescent cholesterol analog is critical and depends on the specific application and available imaging instrumentation. The following table summarizes the key photophysical properties of commonly used probes.

Probe NameAbbreviationTypeExcitation Max (λex)Emission Max (λem)Quantum Yield (Φf)Molar Extinction Coefficient (ε)Key Characteristics & Limitations
DehydroergosterolDHEIntrinsic~324 nm[8]~375 nm[8]~0.04 (in ethanol)[9]~11,000 M⁻¹cm⁻¹[9]Naturally occurring; well-established cholesterol mimic; requires UV excitation; low brightness and photostable.[2][5]
CholestatrienolCTLIntrinsic~320 nm[9]370-400 nm[9]Nearly identical to DHE[9]Nearly identical to DHE[9]Structurally closer to cholesterol than DHE; requires UV excitation; low brightness and photostable.[4][9]
BODIPY-CholesterolB-CholExtrinsic~505 nm[9]~515 nm[9]~0.9 (in organic solvents)[9]High[9]Bright and photostable; suitable for standard confocal microscopy; bulky dye may alter trafficking and membrane partitioning.[9][10]
25-NBD-CholesterolExtrinsicNot specifiedNot specifiedNot specifiedNot specifiedProne to mistargeting within cells, for instance to mitochondria.[9]
Novel Tetraenone Sterol (Probe 5)Intrinsic~375 nm (in ethanol)450-700 nm0.256 (in ethanol)Not specifiedRed-shifted emission allows imaging with standard DAPI filters; significantly brighter than DHE/CTL.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Cholestatrienol (CTL) from 7-Dehydrocholesterol (B119134)

This protocol describes the synthesis of cholestatrienol (CTL), an intrinsically fluorescent cholesterol analog, starting from 7-dehydrocholesterol. The synthesis involves a three-step process: protection of the 3β-hydroxyl group, oxidation to introduce a third double bond, and subsequent deprotection.

Materials:

Procedure:

  • Acetylation of 7-Dehydrocholesterol (Protection Step):

    • Dissolve 7-dehydrocholesterol in a minimal amount of pyridine.

    • Add an excess of acetic anhydride to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by slowly adding water.

    • Extract the product, 7-dehydrocholesteryl acetate, with dichloromethane.

    • Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Oxidation with Mercury(II) Acetate:

    • Dissolve the dried 7-dehydrocholesteryl acetate in ethanol.

    • Add a stoichiometric amount of mercury(II) acetate to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove mercury salts.

    • Evaporate the solvent to obtain the crude product, cholestatrienol acetate.

  • Deacetylation to Yield Cholestatrienol (Deprotection Step):

    • Dissolve the crude cholestatrienol acetate in a mixture of ethanol and a catalytic amount of aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the acetate.

    • Neutralize the reaction mixture with dilute HCl.

    • Extract the final product, cholestatrienol (CTL), with dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification:

    • Purify the crude CTL using silica gel column chromatography. The eluent system will typically be a gradient of ethyl acetate in hexane.

    • Collect the fractions containing the pure product, as identified by TLC.

    • Evaporate the solvent to obtain pure cholestatrienol. Store the final product under argon or nitrogen at -20°C to prevent oxidation.[11]

Protocol 2: Live-Cell Labeling and Imaging with Dehydroergosterol (DHE)

This protocol provides a detailed procedure for labeling live mammalian cells with the fluorescent cholesterol analog, dehydroergosterol (DHE), and subsequent imaging by fluorescence microscopy.

Materials:

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Dehydroergosterol (DHE)

  • Methyl-β-cyclodextrin (MβCD)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Fluorescence microscope equipped with a UV excitation source (e.g., ~330-380 nm) and an appropriate emission filter (e.g., ~400-450 nm).

Procedure:

  • Preparation of DHE-MβCD Labeling Complex:

    • Prepare a stock solution of DHE in ethanol (e.g., 1-5 mM).

    • Prepare a stock solution of MβCD in water (e.g., 100 mM).

    • To prepare the labeling solution, dilute the MβCD stock solution in serum-free culture medium or PBS to a final concentration of 1-10 mM.

    • Add the DHE stock solution to the MβCD-containing medium to achieve a final DHE concentration of 10-50 µM. The final ethanol concentration should be kept below 1%.

    • Vortex the solution vigorously and incubate at 37°C for 15-30 minutes to allow for complex formation. The solution should be clear.

  • Cell Labeling:

    • Wash the cultured cells twice with pre-warmed PBS.

    • Remove the PBS and add the freshly prepared DHE-MβCD labeling solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 5-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals. Shorter times favor plasma membrane labeling, while longer times allow for internalization.

    • To stop the labeling, remove the DHE-MβCD solution.

  • Washing:

    • Wash the cells three times with pre-warmed complete culture medium to remove excess DHE-MβCD complex.

    • After the final wash, add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

  • Live-Cell Imaging:

    • Immediately transfer the cells to a fluorescence microscope equipped with a stage-top incubator to maintain temperature (37°C) and CO₂ levels.

    • Excite the DHE using a UV light source and collect the emitted fluorescence.

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, acquire images at appropriate intervals to track the dynamic trafficking of DHE within the cells.

Visualizations

Experimental Workflow for Cell Labeling

G Workflow for Live-Cell Labeling with DHE prep_dhe Prepare DHE Stock (in Ethanol) complex_formation Form DHE-MβCD Complex (in Serum-Free Medium/PBS) prep_dhe->complex_formation prep_mbcd Prepare MβCD Stock (in Water) prep_mbcd->complex_formation labeling Incubate Cells with DHE-MβCD Complex complex_formation->labeling cell_culture Culture Cells on Glass-Bottom Dish wash1 Wash Cells with PBS cell_culture->wash1 wash1->labeling wash2 Wash Cells with Complete Medium labeling->wash2 imaging Live-Cell Imaging wash2->imaging

Caption: A flowchart illustrating the key steps for labeling live cells with DHE using MβCD.

Cholesterol Trafficking Pathways

G Simplified Cholesterol Trafficking Pathways PM Plasma Membrane ERC Endocytic Recycling Compartment PM->ERC Endocytosis Lysosome Lysosome PM->Lysosome Endocytosis ERC->PM Recycling TGN Trans-Golgi Network ERC->TGN TGN->ERC LD Esterification/ Hydrolysis ER Endoplasmic Reticulum ER->PM Non-vesicular transport - -

Caption: Key organelles and pathways involved in intracellular cholesterol trafficking.

Conclusion

Fluorescent analogs of this compound are invaluable tools for visualizing the complex and dynamic processes of cholesterol transport in living cells. While traditional probes like DHE and CTL have been instrumental, their limitations have spurred the development of new probes with enhanced photophysical properties. The protocols and data presented in these application notes provide a comprehensive resource for researchers to effectively utilize these fluorescent sterols in their studies of cholesterol metabolism and trafficking, ultimately contributing to a better understanding of cellular lipid homeostasis and associated diseases. Careful consideration of the specific properties of each probe and optimization of labeling and imaging conditions are paramount for obtaining reliable and meaningful results.

References

Application Note: Advanced Mass Spectrometry Methods for the Differentiation of Dihydrocholesterol and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cholesterol and dihydrocholesterol (also known as cholestanol) are structurally similar sterols that play crucial roles in biological systems. This compound is a saturated sterol, differing from cholesterol only by the absence of the double bond at the C5-C6 position in the B-ring of the sterol nucleus. This subtle structural difference makes their analytical separation and distinct quantification challenging, yet it is critical for studies related to steroid metabolism, cardiovascular disease, and inborn errors of metabolism such as Smith-Lemli-Opitz syndrome (SLOS).[1] This application note details advanced mass spectrometry-based methodologies for the effective differentiation and quantification of this compound and cholesterol.

Challenges in Differentiation

The primary analytical challenge in distinguishing this compound from cholesterol lies in their isobaric nature (same nominal mass) and similar physicochemical properties. Standard mass spectrometry techniques alone are often insufficient for their separation. Therefore, methods that exploit the single double bond difference are necessary. These include chromatographic separation, chemical derivatization, and advanced mass spectrometry techniques like ion mobility and tandem mass spectrometry.

Methodologies for Distinction

Several mass spectrometry-based approaches can be employed to successfully distinguish and quantify this compound and cholesterol. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established and robust technique for sterol analysis, offering high chromatographic resolution.[2] However, due to the low volatility of sterols, a derivatization step is mandatory to increase their thermal stability and volatility.[3]

  • Principle: Separation is achieved based on the differential interaction of the derivatized sterols with the GC column stationary phase, leading to different retention times. The subsequent mass analysis provides specific fragmentation patterns for identification and quantification.

  • Derivatization: The most common derivatization method is the formation of trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

  • Fragmentation: Electron ionization (EI) of TMS-derivatized cholesterol and this compound results in characteristic fragmentation patterns that can be used for their identification.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high sensitivity and throughput and is amenable to automation, making it a popular choice for clinical and research applications.[2] This technique can often be performed without derivatization, although derivatization can enhance ionization efficiency.[4]

  • Principle: Reversed-phase liquid chromatography using columns like C18 or pentafluorophenyl (PFP) can achieve chromatographic separation of the underivatized sterols.[2][5] The separated isomers are then detected by a tandem mass spectrometer.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar molecules like sterols as it provides good sensitivity without derivatization.[5][6] Electrospray ionization (ESI) can also be used, but typically requires derivatization to improve ionization efficiency.[7][8]

  • Tandem MS (MS/MS): Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte, providing high selectivity and sensitivity.[6]

3. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS):

IMS-MS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge.[9] This post-ionization separation adds another dimension of separation, enabling the resolution of isomers with identical masses.[10][11]

  • Principle: Ions are passed through a drift tube filled with a buffer gas under a weak electric field. Ions with a more compact structure (smaller collision cross-section, CCS) will travel faster than more extended ions. This difference in drift time allows for their separation.

  • Advantages: IMS-MS can often resolve isomers that are difficult to separate by chromatography alone.[10][12] It provides an additional identification parameter, the CCS value, which is a characteristic physical property of the ion.

Data Presentation

The following tables summarize key quantitative data for the differentiation of this compound and cholesterol using various mass spectrometry techniques.

Table 1: GC-MS Parameters for TMS-Derivatized Sterols

ParameterThis compound-TMSCholesterol-TMSReference
Retention Time Typically elutes slightly earlier than Cholesterol-TMS on non-polar columns.Typically elutes slightly later than this compound-TMS on non-polar columns.[2][13]
Precursor Ion (m/z) 460.5458.5[2]
Key Fragment Ions (m/z) 370, 355, 217368, 329, 129[2]

Table 2: LC-MS/MS Parameters for Underivatized Sterols (APCI)

ParameterThis compoundCholesterolReference
Precursor Ion [M+H-H₂O]⁺ (m/z) 371.3369.3[5][14]
Product Ions (m/z) 161.2, 147.2, 109.1161.2, 147.2, 107.1[14]
Chromatographic Separation Baseline separation can be achieved on C18 or PFP columns with optimized mobile phases.[2][5]

Table 3: Ion Mobility Spectrometry Data

AnalyteIon SpeciesCollision Cross Section (CCS) ŲReference
Cholesterol[M+Ag]⁺Varies with instrument and conditions[15]
7-Dehydrocholesterol[M+Ag]⁺Varies with instrument and conditions[15]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Cholesterol

This protocol is based on established methods for sterol analysis in biological samples.[2]

1. Sample Preparation and Lipid Extraction: a. To 100 µL of serum or plasma, add an appropriate internal standard (e.g., epicoprostanol (B1214048) or d7-cholesterol). b. Perform saponification to hydrolyze steryl esters by adding 1 mL of 1 M ethanolic KOH and incubating at 60°C for 1 hour. c. After cooling, add 1 mL of water and extract the non-saponifiable lipids twice with 2 mL of hexane (B92381). d. Pool the hexane layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. To the dried lipid extract, add 100 µL of a derivatizing agent such as BSTFA with 1% TMCS. b. Incubate at 60°C for 30 minutes to form the TMS ether derivatives.

3. GC-MS Analysis: a. GC Column: Use a non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm). b. Oven Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes. c. Injector: Splitless injection at 280°C. d. Carrier Gas: Helium at a constant flow rate of 1 mL/min. e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 600 or use selected ion monitoring (SIM) for target ions.

Protocol 2: LC-MS/MS Analysis of this compound and Cholesterol

This protocol is a composite of best practices for the analysis of underivatized sterols.[5][6]

1. Sample Preparation and Lipid Extraction: a. To 50 µL of serum or plasma, add an internal standard (e.g., d7-cholesterol). b. Perform protein precipitation by adding 200 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. d. Reconstitute the extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5] b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid. d. Gradient: Start with 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions. e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. Mass Spectrometer: Use an APCI source in positive ion mode. h. MRM Transitions: Monitor the transitions [M+H-H₂O]⁺ → product ions as listed in Table 2.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Serum/Plasma Sample is_add Add Internal Standard sample->is_add sapon Saponification (e.g., KOH) is_add->sapon extract Liquid-Liquid Extraction (Hexane) sapon->extract dry Dry Down extract->dry derivatize Add BSTFA/TMCS dry->derivatize heat Heat at 60°C derivatize->heat gcms Inject into GC-MS heat->gcms data Data Acquisition (Scan or SIM) gcms->data

Caption: Workflow for GC-MS analysis of sterols.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Serum/Plasma Sample is_add Add Internal Standard sample->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt dry Dry Down ppt->dry reconstitute Reconstitute dry->reconstitute lcmsms Inject into LC-MS/MS reconstitute->lcmsms data Data Acquisition (MRM) lcmsms->data

Caption: Workflow for LC-MS/MS analysis of sterols.

structural_difference cluster_methods Distinguishing Methods cholesterol Cholesterol (C5=C6 double bond) gc GC Retention Time cholesterol->gc lc LC Retention Time cholesterol->lc ims Ion Mobility (CCS) cholesterol->ims This compound This compound (Saturated B-ring) This compound->gc This compound->lc This compound->ims

References

Application Note and Protocols for the Chromatographic Separation of Dihydrocholesterol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocholesterol, also known as 5α-cholestan-3β-ol, is a saturated sterol and a metabolite of cholesterol.[1] The accurate separation and quantification of this compound and its isomers, such as its 3α-epimer (5α-cholestan-3α-ol or epicholestanol), are crucial in various fields of research, including the study of lipid metabolism, steroid biochemistry, and the development of therapeutics targeting sterol pathways. Due to their structural similarities, the chromatographic separation of these isomers presents a significant analytical challenge. This document provides detailed protocols for the separation of this compound and its isomers using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), based on established methodologies for sterol analysis.

Chromatographic Methods and Data

The separation of this compound and its isomers can be effectively achieved using both GC-MS and LC-MS techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for sterol analysis, offering high chromatographic resolution.[2] However, it requires a derivatization step to increase the volatility and thermal stability of the sterols.[2]

Table 1: GC-MS Parameters for this compound and Isomer Analysis

ParameterCondition
Column Fused-silica capillary column (e.g., MXT-1)[3]
Injector Temperature 250 °C
Oven Temperature Program Initial 180 °C, ramp to 300 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Detection Mode Selected Ion Monitoring (SIM)
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2][4]
Expected Retention Time Variable, dependent on specific column and conditions. This compound TMS ether will have a characteristic retention time and mass spectrum.
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating sterol isomers without the need for derivatization, although derivatization can be used to enhance detection sensitivity.[5][6]

Table 2: HPLC Parameters for this compound and Isomer Analysis

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[7] or a specialized sterol analysis column like a cholesterol-bonded phase.[8]
Mobile Phase Isocratic: Methanol/Acetonitrile (50:50, v/v) or Gradient: Acetonitrile and Water[2]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C (subambient temperatures can improve resolution of epimers)[9]
Detector Mass Spectrometer (MS) with APCI or ESI source, or UV detector at 205-210 nm[4]
Injection Volume 10 µL

Experimental Protocols

I. Sample Preparation from Biological Matrices (e.g., Plasma, Serum)

This protocol describes a general procedure for the extraction of sterols from biological fluids.

Materials:

Protocol:

  • Internal Standard Addition: To 100 µL of plasma or serum, add a known amount of the internal standard.[2]

  • Saponification (to hydrolyze sterol esters):

    • Add 1 mL of methanolic KOH solution to the sample.

    • Incubate at 70°C for 60 minutes to hydrolyze the sterol esters.[2]

  • Lipid Extraction:

    • After cooling, add 1 mL of water and 3 mL of hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.[10]

    • Carefully transfer the upper hexane layer containing the sterols to a clean tube.

    • Repeat the hexane extraction twice more and combine the hexane fractions.

  • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40 °C.[2][10]

  • Reconstitution:

    • For GC-MS analysis: Proceed to the derivatization step.

    • For HPLC analysis: Reconstitute the dried extract in 100 µL of the initial mobile phase.

II. Derivatization for GC-MS Analysis

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2][4]

  • Pyridine (B92270) or other suitable solvent

  • Heating block or oven

Protocol:

  • Add 50 µL of BSTFA (or MSTFA) and 50 µL of pyridine to the dried lipid extract.

  • Cap the vial tightly and heat at 60-70 °C for 60 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.[2]

  • Cool the sample to room temperature before injecting 1 µL into the GC-MS system.[2]

Experimental Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for the chromatographic analysis of this compound and its isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_gcms GC-MS cluster_hplc HPLC-MS sample Biological Sample (e.g., Plasma) extraction Lipid Extraction & Saponification sample->extraction Add Internal Std. dried_extract Dried Lipid Extract extraction->dried_extract Evaporation derivatization Derivatization (TMS ethers) dried_extract->derivatization reconstitution Reconstitution dried_extract->reconstitution gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis (Quantification) gcms_analysis->data_analysis hplc_analysis HPLC-MS Analysis reconstitution->hplc_analysis hplc_analysis->data_analysis data_analysis_flow raw_data Raw Chromatographic Data (TIC/EIC) peak_integration Peak Integration raw_data->peak_integration quantification Quantification of Analytes peak_integration->quantification calibration_curve Calibration Curve Generation (from standards) calibration_curve->quantification results Concentration Results quantification->results

References

Application Note: Dihydrocholesterol as a Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocholesterol, also known as cholestanol, is a saturated derivative of cholesterol and a minor sterol in human plasma. Its quantification is crucial in various research and clinical settings, particularly in the study of cholesterol metabolism and certain genetic disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of sterols like this compound in biological matrices. The use of a reliable internal standard is paramount for accurate and precise quantification, and this compound can serve as an effective standard for the analysis of other sterols, or be the target analyte itself with the use of a deuterated analog as an internal standard. This application note provides a detailed protocol for the use of this compound in GC-MS analysis, including sample preparation, derivatization, and instrument parameters.

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of this compound and related sterols as their trimethylsilyl (B98337) (TMS) derivatives. This data is essential for method development and data interpretation.

Table 1: GC-MS Retention Times of this compound-TMS and Related Sterol-TMS Derivatives

Compound (as TMS derivative)Typical Retention Time (min)Column TypeReference
This compound-TMSEstimated 4.5 - 5.5HP-5MS or equivalentInferred from[1]
Cholesterol-TMS4.82HT-8[1]
7-Dehydrocholesterol-TMSNot specifiedCapillary[2][3]
Lathosterol-TMSNot specifiedHT-8[1]
Desmosterol-TMSNot specifiedHT-8[1]

Note: The retention time for this compound-TMS is an estimation based on the analysis of structurally similar sterols under comparable GC conditions. Actual retention times will vary depending on the specific instrument, column, and temperature program.

Table 2: Key Mass-to-Charge Ratios (m/z) for this compound-TMS and Related Sterol-TMS Derivatives

Compound (as TMS derivative)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]Reference
This compound-TMS460445 [M-15]+, 370 [M-90]+, 355 [M-90-15]+, 129, 73Inferred from[4]
Cholesterol-TMS458368 [M-90]+, 353 [M-90-15]+, 129[1]
7-Dehydrocholesterol-TMS456366 [M-90]+, 351 [M-90-15]+, 143[2][4]

Note: Fragmentation patterns are characteristic of TMS-derivatized sterols. The loss of a methyl group (-15 Da) and trimethylsilanol (B90980) (-90 Da) are common fragmentation pathways.[4]

Experimental Protocols

This section details the methodology for the analysis of this compound using GC-MS.

Materials and Reagents
  • This compound standard

  • Internal Standard (IS): e.g., Epicoprostanol, 5α-cholestane, or a stable isotope-labeled this compound (e.g., Dihydro-T-MAS-d6)[5]

  • Solvents: Hexane, Ethanol (absolute), Pyridine (B92270) (anhydrous)

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[6]

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Glass centrifuge tubes with screw caps

  • Nitrogen gas evaporator

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a capillary column (e.g., HP-5MS, DB-5ms, or equivalent)[7]

Sample Preparation
  • Aliquoting and Internal Standard Spiking : To a glass centrifuge tube, add a known volume or weight of the sample (e.g., 100 µL of plasma or a specific amount of tissue homogenate). Add a known amount of the internal standard.[6]

  • Saponification (for total sterol analysis) : To hydrolyze sterol esters, add an ethanolic KOH solution (e.g., 1 M) to the sample.[8] Incubate at an elevated temperature (e.g., 70°C) for 1 hour.[6] This step can be omitted if only free sterols are of interest.[9]

  • Extraction : After cooling, add deionized water and extract the sterols by adding a non-polar solvent like hexane. Vortex vigorously and then centrifuge to separate the layers.[6]

  • Isolation : Carefully transfer the upper organic layer (hexane) to a clean glass tube. Repeat the extraction step to maximize recovery.

  • Drying : Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization

Derivatization is necessary to increase the volatility and thermal stability of the sterols for GC analysis.[6]

  • To the dried residue, add a small volume of anhydrous pyridine (e.g., 50 µL) to aid in dissolving the sterols.

  • Add the silylating agent (e.g., 50 µL of BSTFA + 1% TMCS or MSTFA).[6]

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ethers.[10]

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis
  • Injection : Inject 1-2 µL of the derivatized sample into the GC-MS system in splitless mode.[6]

  • Gas Chromatograph (GC) Conditions :

    • Injector Temperature : 280°C

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program : An example program is to start at 180°C for 1 minute, then ramp at 20°C/min to 280°C and hold for 10 minutes. The program should be optimized for the specific separation needs.[11]

    • Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is typically used.[7]

  • Mass Spectrometer (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis. In SIM mode, monitor the characteristic ions for this compound-TMS (e.g., m/z 460, 445, 370) and the internal standard.

    • Ion Source Temperature : 230°C

    • Transfer Line Temperature : 280°C

Data Analysis
  • Peak Identification : Identify the peaks corresponding to this compound-TMS and the internal standard based on their retention times and mass spectra.

  • Quantification : Generate a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standard. Calculate the concentration of this compound in the samples using this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike 1. Saponification Saponification (Optional) Spike->Saponification 2. Extraction Liquid-Liquid Extraction Saponification->Extraction 3. Dry Evaporation to Dryness Extraction->Dry 4. Derivatize Silylation (BSTFA/MSTFA) Dry->Derivatize 5. GCMS GC-MS Analysis Derivatize->GCMS 6. Data Data Processing & Quantification GCMS->Data 7.

Caption: Experimental workflow for this compound analysis by GC-MS.

Cholesterol Biosynthesis Pathway

This compound is formed from cholesterol through the action of the enzyme 3-oxo-5-alpha-steroid 4-dehydrogenase. The following diagram shows a simplified overview of the final steps of the cholesterol biosynthesis pathway, indicating the position of this compound.

Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lanosterol->7-Dehydrocholesterol Multiple Steps Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 This compound This compound Cholesterol->this compound SRD5A

Caption: Simplified cholesterol biosynthesis pathway leading to this compound.

References

Synthesis and use of deuterated dihydrocholesterol in metabolic tracer studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis and Use of Deuterated Dihydrocholesterol

Introduction

Deuterated this compound (a stable isotope-labeled version of a cholesterol precursor) serves as a critical tool in metabolic research. Its primary applications are as an internal standard for precise quantification in mass spectrometry and as a tracer to elucidate the dynamics of cholesterol biosynthesis pathways. The use of stable isotopes like deuterium (B1214612) (²H or D) offers a non-radioactive, safe, and powerful method for tracking the fate of molecules in biological systems. These application notes provide an overview of the synthesis of deuterated this compound and detailed protocols for its use in metabolic tracer studies.

Isotope-labeled compounds are invaluable for tracing molecules in chemical and biological research, aiding in the elucidation of mechanisms and reaction rates.[1] Deuterium-labeled sterols, in particular, are essential in analytical applications, especially mass spectrometry and NMR spectroscopy.[1] this compound is an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis, a significant route for cholesterol production in tissues like the brain and skin.[2] By tracing the incorporation of deuterium into this compound and other sterols, researchers can quantify the metabolic flux through these critical pathways.[2][3]

Part 1: Synthesis of Deuterated this compound

The synthesis of deuterated this compound can be achieved through two primary routes: chemical synthesis and biosynthesis.

1.1 Chemical Synthesis

Chemical synthesis allows for site-specific deuterium labeling. A common method involves the catalytic deuteration of a cholesterol precursor containing a double bond at the C5-C6 position.

  • Principle: Catalytic reduction of the Δ⁵ double bond in a sterol precursor (like 7-dehydrocholesterol (B119134), which is then reduced at the C7 position) using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon) introduces deuterium atoms across the former double bond.

  • Alternative Methods: Other methods include base-catalyzed hydrogen-deuterium (H-D) exchange at positions adjacent to a ketone functional group or the use of deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) to reduce carbonyl groups.[4] For instance, a method for preparing [6,7,7-²H₃] sterols involves base exchange with deuterium oxide to introduce two deuterium atoms at C-7, followed by reduction of a 6-oxo group with sodium borodeuteride.[5]

1.2 Biosynthesis

Biosynthesis provides a method for producing highly or partially deuterated this compound by leveraging the cellular machinery of microorganisms.

  • Principle: Genetically engineered strains of yeast, such as Pichia pastoris, are cultured in a medium where deuterated compounds are the primary source of hydrogen.[6][7] Perdeuteration can be achieved using deuterated water (D₂O) and a deuterated carbon source (e.g., d8-glycerol).[7]

  • "Matchout" Labeling: A specific level of partial deuteration, known as "matchout" labeling, can be achieved by using D₂O with a non-deuterated carbon source like standard glycerol.[6] This technique is particularly useful in neutron scattering studies where specific components of a complex can be rendered "invisible" to analysis.[6][7] This biosynthetic method has been shown to produce cholesterol with an 89% level of deuteration, corresponding to 41 deuterium atoms.[6]

Part 2: Application in Metabolic Tracer Studies

Deuterated this compound is primarily used in two ways: as an internal standard for quantification and as a tracer for metabolic flux analysis.

2.1 Use as an Internal Standard

For accurate quantification of endogenous (unlabeled) this compound in biological samples, a known amount of deuterated this compound (e.g., 5α-Cholestan-3β-ol-d5) is added to the sample at the beginning of the extraction process.[8]

  • Workflow:

    • A known quantity of deuterated this compound is "spiked" into the biological sample (plasma, cells, tissue homogenate).

    • Lipids, including both the endogenous analyte and the deuterated standard, are extracted.

    • The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Because the deuterated standard has a higher mass but nearly identical chemical and physical properties to its endogenous counterpart, it co-elutes during chromatography.

    • The ratio of the signal from the endogenous analyte to the known amount of the internal standard allows for precise quantification, correcting for any sample loss during preparation and extraction.[9][10]

2.2 Use in Metabolic Flux Analysis with D₂O

To measure the rate of synthesis (flux) through the cholesterol biosynthesis pathway, a common approach is to label newly synthesized molecules using deuterium from heavy water (D₂O).[2][3]

  • Principle: Organisms or cells are exposed to D₂O. The deuterium from the body water pool is incorporated into acetyl-CoA and other precursors during biosynthesis.[3] As these precursors are used to build larger molecules like sterols, the deuterium atoms become part of their structure. By measuring the rate of deuterium incorporation into this compound and other intermediates over time, the rate of synthesis can be calculated.[2][11]

Metabolic Pathway of Cholesterol Biosynthesis

The diagram below illustrates the divergence of the Bloch and modified Kandutsch-Russell (MK-R) pathways, where this compound precursors are key intermediates.

G Cholesterol Biosynthesis Pathways cluster_0 Bloch Pathway cluster_1 Modified Kandutsch-Russell (MK-R) Pathway Lanosterol Lanosterol Bloch_Intermediate Bloch Pathway Intermediates Lanosterol->Bloch_Intermediate Demethylation TMAS T-MAS Bloch_Intermediate->TMAS Desmosterol Desmosterol (Bloch Pathway) TMAS->Desmosterol Side chain remains unsaturated Dihydro_TMAS Dihydro T-MAS (MK-R Pathway) TMAS->Dihydro_TMAS Side chain saturation (DHCR24) Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24 Lathosterol Lathosterol Dihydro_TMAS->Lathosterol Demethylation Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC Cholesterol_KR Cholesterol Seven_DHC->Cholesterol_KR DHCR7 G General Experimental Workflow Start Start: Experimental Design Model 1. Cell Culture or Animal Model Start->Model Labeling 2. Stable Isotope Labeling (e.g., with D₂O) Model->Labeling Harvest 3. Sample Harvest at Time Points Labeling->Harvest Extraction 4. Lipid Extraction (e.g., Bligh-Dyer) Harvest->Extraction Analysis 5. LC-MS/MS or GC-MS Analysis Extraction->Analysis Processing 6. Data Processing and Isotopomer Analysis Analysis->Processing End End: Flux Calculation Processing->End

References

Application Notes: Using Dehydroergosterol (DHE) to Track Cholesterol Movement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesterol is a critical component of mammalian cell membranes, essential for maintaining structural integrity and regulating signaling pathways.[1][2] Its precise distribution across different organelles is tightly controlled, and disruptions in cholesterol trafficking are linked to numerous diseases, including neurodegenerative disorders and lysosomal storage diseases.[3][4] Studying the dynamics of cholesterol in living cells has been challenging because cholesterol itself is not fluorescent.[5][6]

Dehydroergosterol (B162513) (DHE) is a naturally occurring fluorescent sterol that serves as a powerful analog for cholesterol.[5][6][7] Structurally, DHE is very similar to cholesterol, differing only by the presence of three additional double bonds and a methyl group.[1][2][8] This close resemblance allows DHE to faithfully mimic the biophysical properties and intracellular behavior of native cholesterol.[1][2][5] DHE can be readily incorporated into cellular membranes, where it co-distributes with endogenous cholesterol in the plasma membrane, endoplasmic reticulum, mitochondria, and lysosomes.[5] Advantageously, DHE can replace up to 90% of cellular cholesterol without causing adverse effects on cell viability or membrane structure.[5] These characteristics make DHE an invaluable tool for real-time imaging of cholesterol transport and distribution in living cells.[5][6]

Applications in Research and Drug Development

The ability to visualize cholesterol trafficking provides researchers with a window into fundamental cellular processes. For drug development professionals, understanding how a therapeutic candidate affects cholesterol homeostasis can be critical. DHE can be used to:

  • Elucidate Cholesterol Transport Pathways: Track the movement of cholesterol between the plasma membrane, endocytic recycling compartment, trans-Golgi network, and other organelles.[1][2][9]

  • Investigate Disease Mechanisms: Study how cholesterol distribution is altered in disease models, potentially identifying new therapeutic targets.[4]

  • Screen for Drug Efficacy: Assess the impact of compounds on cholesterol transport machinery and cellular distribution.

  • Analyze Membrane Domain Organization: Probe the formation and dynamics of cholesterol-enriched membrane domains, often referred to as "lipid rafts".[5]

Quantitative Data and Probe Comparison

Quantitative data for DHE and a comparison with other common cholesterol probes are summarized in the tables below.

Table 1: Properties of Dehydroergosterol (DHE)

Property Value Reference
Formal Name ergosta-5,7,9(11),22E-tetraen-3β-ol [7]
Molecular Formula C₂₈H₄₂O [7]
Molecular Weight 394.6 g/mol [7]
Excitation Max. ~324 nm [7]
Emission Max. ~375 nm [7]

| Solubility | DMF: 2 mg/ml; Ethanol (B145695): 20 mg/ml |[7] |

Table 2: Comparison of Common Cholesterol Probes

Feature Dehydroergosterol (DHE) Filipin NBD-Cholesterol
Mechanism Fluorescent cholesterol analog; integrates into membranes. Binds specifically to unesterified cholesterol. Cholesterol with a bulky fluorescent NBD group attached.
Live-Cell Imaging Yes, excellent mimic of cholesterol.[1][2][5] No, perturbs membrane structure and is toxic to living cells.[10] Limited, the bulky NBD tag alters its distribution and behavior.[1][2][11]
Key Advantage Faithfully mimics cholesterol's biophysical properties and trafficking.[5][6][8] High specificity for cholesterol, useful for fixed-cell staining.[10] Commercially available.

| Potential Artifacts | Can form microcrystals if not delivered properly.[5][12] | Causes membrane disruption and cannot be used for dynamic studies.[10] | Does not co-localize with DHE or filipin, indicating altered trafficking.[1][2] |

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological pathways under investigation is crucial for planning and interpretation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis prep_dhe Prepare DHE-MβCD Complex Solution label_cells Incubate Cells with DHE-MβCD prep_dhe->label_cells prep_cells Culture Cells on Imaging Dish prep_cells->label_cells wash_cells Wash Cells to Remove Excess DHE label_cells->wash_cells image_cells Acquire Images via Fluorescence Microscopy wash_cells->image_cells quantify Quantify Fluorescence Intensity & Distribution image_cells->quantify interpret Interpret Results quantify->interpret

Caption: General experimental workflow for tracking cholesterol with DHE.

cholesterol_pathways cluster_pm Plasma Membrane (PM) cluster_endocytic Endocytic Pathway cluster_secretory Secretory & Biosynthetic Pathway PM DHE Incorporation EE Early Endosomes PM->EE Endocytosis ER Endoplasmic Reticulum (ER) PM->ER Non-vesicular transport ERC Endocytic Recycling Compartment (ERC) EE->ERC LE_Lyso Late Endosomes / Lysosomes EE->LE_Lyso ERC->PM Recycling TGN Trans-Golgi Network (TGN) ERC->TGN ERC->ER Non-vesicular transport TGN->PM LD Lipid Droplets (DHE-Esters) ER->LD Esterification (ACAT)

Caption: Intracellular cholesterol trafficking routes visualized by DHE.

Experimental Protocols

Protocol 1: Preparation of DHE-Methyl-β-Cyclodextrin (MβCD) Complex

This protocol describes the most effective method for delivering monomeric DHE to cells, which minimizes the formation of fluorescent artifacts from DHE microcrystals.[5][12]

Materials:

  • Dehydroergosterol (DHE)

  • Ethanol (high purity)

  • Methyl-β-cyclodextrin (MβCD)

  • Sterile buffered saline (e.g., PBS or HBSS)

  • Glass vial

  • Argon or Nitrogen gas

  • Sonicator

  • Vortexer

  • High-speed centrifuge (capable of >20,000 x g)

Procedure:

  • Prepare DHE Stock: Dissolve DHE in ethanol to create a stock solution (e.g., 5 mM).[10]

  • Create DHE Film: Transfer a specific volume of the DHE stock solution to a clean glass vial. Evaporate the ethanol under a gentle stream of argon or nitrogen gas to create a thin film of DHE on the bottom of the vial.[10]

  • Prepare MβCD Solution: Prepare an MβCD solution in buffered saline. A 10:1 molar ratio of MβCD to DHE is often effective (e.g., for a final DHE concentration of 0.5 mM, use a 5 mM MβCD solution).[5][10]

  • Complexation: Add the MβCD solution to the vial containing the DHE film.[10]

  • Incubation: Vortex the mixture vigorously to resuspend the DHE film. Sonicate for 10 minutes and then shake overnight at 37°C, protected from light.[10]

  • Clarification: Centrifuge the solution at high speed (e.g., 21,000 x g) for 10 minutes to pellet any undissolved DHE microcrystals.[10]

  • Storage: Carefully collect the supernatant, which contains the soluble DHE-MβCD complexes. Aliquot and store at 4°C under argon, protected from light.[10]

Protocol 2: Labeling Live Cells with DHE-MβCD

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Prepared DHE-MβCD complex solution

  • Serum-free culture medium or buffered saline (e.g., PBS)

  • Complete culture medium

Procedure:

  • Cell Preparation: Grow cells to a desired confluency (typically 50-70%) on an appropriate vessel for fluorescence microscopy.

  • Washing: Gently wash the cells twice with pre-warmed serum-free medium or buffered saline to remove any serum components.

  • Labeling: Dilute the DHE-MβCD stock solution into serum-free medium to the final desired working concentration (e.g., 20 µg of DHE).[5] Add this labeling solution to the cells.

  • Incubation: Incubate the cells with the DHE-MβCD solution for 15-60 minutes at 37°C or room temperature, protected from light.[5] The optimal time may vary depending on the cell type and experimental goals.

  • Washing: Remove the labeling solution and gently wash the cells three times with pre-warmed buffered saline or complete medium to remove excess DHE-MβCD complexes.[5]

  • Imaging: The cells are now labeled and ready for live-cell imaging. Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.

Protocol 3: Live-Cell Fluorescence Microscopy of DHE

Equipment:

  • Fluorescence microscope (wide-field, confocal, or two-photon) equipped with a UV light source and appropriate filters.[13]

  • Heated stage and environmental chamber to maintain cells at 37°C and 5% CO₂.

  • Sensitive camera (for wide-field microscopy).

Procedure:

  • Microscope Setup: Turn on the microscope and environmental chamber, allowing them to equilibrate.

  • Filter Selection: Use a filter set appropriate for DHE. A standard DAPI filter set is often suitable.[14]

    • Excitation: ~320-360 nm[10]

    • Emission: ~375-480 nm[10][15]

  • Cell Mounting: Place the dish or slide with the labeled cells onto the microscope stage.

  • Focusing: Locate the cells using brightfield or DIC optics first to minimize phototoxicity.

  • Image Acquisition:

    • Switch to fluorescence illumination. Use the lowest possible excitation light intensity and the shortest exposure time that provides an adequate signal-to-noise ratio. This is critical to minimize photobleaching and phototoxicity.

    • For time-lapse imaging, set the desired frame interval.[13]

    • Acquire images of different fields of view.

Protocol 4: Basic Image Analysis for DHE Distribution

This protocol provides a simplified workflow using ImageJ/Fiji for basic quantification.

Software:

  • ImageJ or Fiji (freely available)

Procedure:

  • Open Image: Open your acquired DHE fluorescence image in ImageJ/Fiji.

  • Set Scale: If your image has a scale bar, set the scale (Analyze > Set Scale).

  • Background Subtraction: Use the "Subtract Background" tool (Process > Subtract Background) with a suitable rolling ball radius to reduce uneven background fluorescence.

  • Define Regions of Interest (ROIs):

    • Use the freehand selection tool to draw ROIs around individual cells.

    • To measure intracellular distribution, draw ROIs around specific organelles or regions (e.g., the bright perinuclear region often corresponding to the ERC/TGN, and a region of the plasma membrane).[1][2]

  • Measure Intensity:

    • Add the ROIs to the ROI Manager (Analyze > Tools > ROI Manager).

    • Click "Measure" in the ROI Manager (or press Ctrl+M). This will provide data such as Area, Mean Gray Value, and Integrated Density for each ROI.

  • Data Analysis:

    • Export the results to a spreadsheet program.

    • The "Mean Gray Value" can be used to compare the relative concentration of DHE in different regions or between different experimental conditions.

    • For more accurate quantification, correct for background by measuring the mean intensity of a cell-free region and subtracting it from your ROI measurements.

References

Application Notes and Protocols for the Detection of 7-Dehydrocholesterol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Dehydrocholesterol (B119134) (7-DHC) is a critical sterol intermediate in the terminal step of cholesterol biosynthesis, where it is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). The accumulation of 7-DHC in plasma, tissues, and other biological fluids is a primary biochemical hallmark of Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive disorder caused by mutations in the DHCR7 gene.[1][2][3] Accurate and robust quantification of 7-DHC is essential for the diagnosis and monitoring of SLOS, as well as for research into cholesterol metabolism and vitamin D synthesis, for which 7-DHC is a precursor.[4][5]

This document provides detailed application notes and protocols for the primary analytical methods used to detect and quantify 7-DHC in various biological matrices. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet (UV) Spectrophotometry.

Context: Cholesterol Biosynthesis Pathway

Understanding the position of 7-DHC in the cholesterol biosynthesis pathway is crucial for interpreting analytical results. The diagram below illustrates the final step of this pathway, highlighting the role of the DHCR7 enzyme. In Smith-Lemli-Opitz Syndrome, a deficiency in this enzyme leads to the accumulation of 7-DHC.

G cluster_pathway Cholesterol Biosynthesis (Final Step) cluster_slos Smith-Lemli-Opitz Syndrome (SLOS) Lathosterol Lathosterol Seven_DHC 7-Dehydrocholesterol (7-DHC) Lathosterol->Seven_DHC SC5D Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7 Deficiency DHCR7 Deficiency Deficiency->Seven_DHC leads to accumulation

Caption: Cholesterol biosynthesis pathway showing the DHCR7 enzyme.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a robust and widely established "gold standard" method for the quantification of neutral sterols, including 7-DHC.[3][6] It is frequently used for the diagnosis of SLOS from plasma, amniotic fluid, and cultured skin fibroblasts.[6] The method typically involves an alkaline hydrolysis (saponification) step to release 7-DHC from its esterified form, ensuring the measurement of total 7-DHC.[3] This is followed by liquid-liquid extraction and derivatization to convert the sterols into their more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers, which are then analyzed by GC-MS.[3][7]

Quantitative Data Summary

The performance of GC-MS methods is characterized by high sensitivity and specificity. The concentration of 7-DHC is a key diagnostic indicator.

ParameterBiological MatrixValueReference
Normal 7-DHC Level Infant Plasma0.10 ± 0.05 µg/mL[6]
SLOS Patient 7-DHC Level Infant/Child Plasma2.7 to 470 µg/mL[6]
Linear Range Serum0.1 to 15 mmol/L (for cholesterol)[7]
LOQ Dried Blood Spot9.4 µmol/L[8]

Experimental Workflow: GC-MS Analysis of 7-DHC

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (100 µL) Spike Spike with Internal Standard (e.g., Epicoprostanol) Sample->Spike Hydrolysis Alkaline Hydrolysis (KOH, 60°C, 1 hr) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (n-Hexane) Hydrolysis->Extraction Dry Evaporate to Dryness (Nitrogen Stream) Extraction->Dry Deriv Derivatization (Silylation) (BSTFA, 60°C, 30-60 min) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Inject Quant Quantification vs. Calibration Curve GCMS->Quant

Caption: General workflow for 7-DHC quantification by GC-MS.

Detailed Protocol: Quantification of Total 7-DHC in Plasma by GC-MS

This protocol is adapted from methodologies described for sterol analysis.[3]

  • Materials and Reagents

    • Plasma samples (collected in EDTA tubes)

    • Internal Standard (IS): Epicoprostanol

    • Ethanol (B145695) (Absolute)

    • Potassium hydroxide (B78521) (KOH)

    • n-Hexane

    • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270)

    • Glass centrifuge tubes with screw caps

  • Sample Preparation

    • Spiking: To 100 µL of plasma in a glass tube, add a known amount of the internal standard (epicoprostanol).

    • Alkaline Hydrolysis (Saponification): Add 1 mL of ethanolic KOH solution. Vortex vigorously for 30 seconds. Incubate at 60°C for 1 hour to hydrolyze the sterol esters.[3]

    • Liquid-Liquid Extraction:

      • Cool the tubes to room temperature.

      • Add 1 mL of deionized water and 3 mL of n-hexane.

      • Vortex for 2 minutes to extract the non-saponifiable lipids.[3]

      • Centrifuge at 2000 x g for 5 minutes to separate the phases.

      • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

      • Repeat the extraction with another 3 mL of n-hexane and combine the extracts.[3]

    • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas at 40-50°C.[3]

    • Derivatization (Silylation):

      • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

      • Cap the tube tightly and incubate at 60°C for 30-60 minutes to form the trimethylsilyl (TMS) ethers.[3]

      • Cool to room temperature before injection.

  • GC-MS Instrumental Analysis

    • GC System: Agilent GC system or equivalent.

    • Column: HP-5MS capillary column (or equivalent), e.g., 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 180°C, ramp to 280°C, hold for 10-15 minutes.

    • MS System: Mass selective detector.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of 7-DHC-TMS and the IS-TMS.

  • Data Analysis

    • Generate a calibration curve by plotting the peak area ratio of 7-DHC to the internal standard against the concentration of 7-DHC standards.

    • Determine the concentration of 7-DHC in the plasma samples by interpolating their peak area ratios from the calibration curve.[3]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS has emerged as a highly sensitive and specific method for the analysis of 7-DHC in various biological samples, including skin biopsies, plasma, and cells.[9][10] A key advantage is its ability to achieve high throughput.[10] To enhance ionization efficiency and sensitivity in electrospray ionization (ESI), 7-DHC is often derivatized. A common and highly effective derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which reacts rapidly with the conjugated diene system of 7-DHC in a Diels-Alder reaction.[9][10][11] Sample cleanup can be streamlined using techniques like solid-supported liquid extraction (SLE) to remove interfering lipids.[4][9]

Quantitative Data Summary

The LC-MS/MS method has been rigorously validated, demonstrating excellent performance for quantifying 7-DHC in human skin.[4][9]

ParameterBiological MatrixValueReference
Linearity (r²) Human Skin0.997[4][9]
Lower Limit of Quantification (LLoQ) Human Skin1.6 µg/g[4][9]
Upper Limit of Quantification (ULoQ) Human Skin100 µg/g[4][9]
Intra-assay Imprecision (%CV) Human Skin4.32%[4][9]
Inter-assay Imprecision (%CV) Human Skin11.1%[4][9]
Mean SLE Recovery Human Skin91.4%[4][9]
Extraction Efficiency Human Skin96%[4]

Experimental Workflow: LC-MS/MS Analysis of 7-DHC

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Skin Biopsy Sample Spike Spike with Internal Standard (d7-7-DHC) Sample->Spike Extraction Solvent Extraction (Ethyl Acetate (B1210297):Methanol) Spike->Extraction Cleanup Solid-Supported Liquid Extraction (SLE) Extraction->Cleanup Dry Evaporate to Dryness (Nitrogen Stream) Cleanup->Dry Deriv Derivatization (PTAD) Dry->Deriv LCMS LC-MS/MS Analysis Deriv->LCMS Inject Quant Quantification via MRM LCMS->Quant

Caption: General workflow for 7-DHC quantification by LC-MS/MS.

Detailed Protocol: Quantification of 7-DHC in Human Skin by LC-MS/MS

This protocol is adapted from a validated method for human skin biopsies.[4][9]

  • Materials and Reagents

    • Human skin punch biopsies

    • Internal Standard (IS): 3β-7DHC-d7

    • Ethyl acetate (EA), Methanol (MeOH), Propan-2-ol, Hexane

    • Derivatizing Agent: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

    • LC-MS Grade Water, Acetonitrile (ACN), and Formic Acid

    • Solid-supported liquid extraction (SLE) plate

  • Sample Preparation

    • Spiking and Extraction:

      • To each skin biopsy sample, add 50 µL of 5 µg/mL 7DHC-d7 IS and 5 mL of EA:MeOH (1:1 v/v).[9]

      • Rotor mix for 2 minutes, sonicate for 30 minutes, and centrifuge at 4000 rpm for 10 minutes.[4]

    • Drying: Transfer 1 mL of the supernatant to a tube and dry under a nitrogen stream at 60°C.[4]

    • Reconstitution: Add 100 µL of propan-2-ol and vortex. Add 200 µL of water and vortex again.[4]

    • Solid-Supported Liquid Extraction (SLE):

      • Transfer the sample to an SLE plate.

      • After 5 minutes, add 750 µL of hexane to each well to elute the analytes.[4]

    • Derivatization:

      • Dry the hexane eluate under nitrogen.

      • Reconstitute in the PTAD derivatizing solution. The reaction is rapid.

  • LC-MS/MS Instrumental Analysis

    • LC System: Agilent 1100 series HPLC or equivalent.[9]

    • Column: Pentafluorophenyl (PFP) reversed-phase column (e.g., 2.7 µm, 100 mm × 2.1 mm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Flow Rate: 0.4 mL/min.[9]

    • Gradient: A time-based gradient shifting from 35% A to 5% A and back.[9]

    • MS System: Triple quadrupole mass spectrometer (e.g., MicroMass Ultima Pt).[9]

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of PTAD-derivatized 7-DHC and its internal standard.

  • Data Analysis

    • Integrate the peak areas for the 7-DHC-PTAD and 7-DHC-d7-PTAD adducts.

    • Calculate the peak area ratio and quantify the concentration using a calibration curve prepared with standards and the internal standard.

Method 3: UV Spectrophotometry

Application Note

For rapid screening or in settings where chromatographic methods are unavailable, UV spectrophotometry can be used to diagnose SLOS. This method leverages the characteristic UV absorbance spectrum of 7-DHC, which contains a conjugated diene system.[12] 7-DHC exhibits distinct absorption maxima around 271, 282, and 294 nm.[12] The protocol involves a simple solvent extraction from plasma, followed by scanning the UV spectrum of the extract. While it is less specific and sensitive than MS-based methods, the presence of the characteristic triple peak is a strong indicator for SLOS diagnosis.[12]

Detailed Protocol: Screening for 7-DHC in Plasma by UV Spectrophotometry

This protocol is adapted from a method for SLOS diagnosis.[12]

  • Materials and Reagents

    • Plasma samples

    • Ethanol

    • n-Hexane

  • Sample Preparation

    • Extraction:

      • To 200 µL of plasma, add ethanol and n-hexane.

      • Vortex to extract the lipids into the hexane layer.

      • Perform serial extractions to ensure complete recovery.[12]

    • Drying and Reconstitution:

      • Pool the n-hexane extracts and evaporate to dryness under a nitrogen stream.

      • Reconstitute the residue in a suitable UV-transparent solvent like ethanol or hexane.

  • Spectrophotometric Analysis

    • Instrument: UV-Vis Spectrophotometer.

    • Procedure: Scan the sample from approximately 220 nm to 320 nm.

    • Analysis: Examine the spectrum for the characteristic absorbance peaks of 7-DHC at approximately 282 nm. The presence of this peak, along with shoulders at ~271 nm and ~294 nm, is indicative of elevated 7-DHC levels.[12]

References

Application of 7-Dehydrocholesterol in Smith-Lemli-Opitz Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol (B119134) (7-DHC) reductase. This enzymatic defect leads to a deficiency of cholesterol and an accumulation of its precursor, 7-DHC, in tissues and fluids.[1][2] The buildup of 7-DHC and its subsequent oxidation to various oxysterols are central to the pathophysiology of SLOS, contributing to a wide spectrum of clinical manifestations, including congenital malformations, intellectual disability, and behavioral problems.[2][3] Consequently, 7-DHC serves as a critical biomarker for diagnosis and a key target for therapeutic intervention in SLOS research. These application notes provide an overview of the role of 7-DHC in SLOS research and detailed protocols for its analysis and use in experimental models.

7-Dehydrocholesterol as a Diagnostic and Monitoring Biomarker

The elevated concentration of 7-DHC in plasma, amniotic fluid, and cultured cells is the primary biochemical hallmark of SLOS.[1][4][5] Accurate quantification of 7-DHC is essential for diagnosis, assessing disease severity, and monitoring the biochemical response to therapies.

Data Presentation: 7-DHC Levels in SLOS

The following tables summarize typical concentrations of 7-DHC in plasma and hair of SLOS patients compared to control individuals, and the impact of simvastatin (B1681759) therapy on plasma 7-DHC levels.

Biological MatrixPopulation7-DHC Concentration (µg/mL)Reference
Plasma Normal Infants0.10 ± 0.05[4]
SLOS Patients2.7 to 470[4]
Plasma Healthy ChildrenUndetectable[6]
SLOS Patients59 - 1790[6]
Biological MatrixPopulation7-DHC Concentration (ng/mg)Reference
Hair Healthy Infants (female)120.2 - 260.1 (mean: 163.9)[6]
Healthy Infants (male)120.6 - 288.8 (mean: 184.2)[6]
Suspected SLOS Patients321.7 - 376.9[6]
TherapyEffect on Plasma 7-DHCQuantitative ChangeReference
Simvastatin DecreaseDecreased to 28-33% of initial levels[7]
DecreasePlasma dehydrocholesterol/total sterol ratio decreased from 8.9 ± 8.4% to 6.1 ± 5.5%[8]
Cholesterol Supplementation + Simvastatin DecreaseSignificant decrease in plasma 7-DHC compared to cholesterol alone[9]

Experimental Protocols

Quantification of 7-DHC in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, derivatization, and analysis of 7-DHC from plasma samples.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., epicoprostanol (B1214048) or 5β-cholestan-3α-ol)

  • Reagent-1: 1 M ethanolic potassium hydroxide (B78521) (KOH)

  • n-Hexane

  • Deionized water

  • Reagent-3: Pyridine

  • Reagent-4: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Screw-cap glass tubes

  • Vortex mixer

  • Heating block or water bath (70°C)

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: In a screw-cap glass tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 50 µL of the IS solution to the plasma sample.

  • Hydrolysis: Add 500 µL of Reagent-1 (ethanolic KOH). Immediately cap the tube and vortex for 15 seconds. Incubate in the dark at 70°C for 60 minutes to hydrolyze sterol esters.[10]

  • Extraction: Cool the tube to room temperature and add 500 µL of deionized water. Add 1.5 mL of n-hexane and vortex for 15 seconds. Centrifuge at 3500 rpm for 5 minutes to separate the phases.[10]

  • Isolation: Carefully transfer the upper n-hexane layer to a new glass tube.

  • Drying: Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 25 µL of Reagent-3 (pyridine) and 25 µL of Reagent-4 (BSTFA + 1% TMCS). Cap the tube and incubate at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) ethers.[10]

  • GC-MS Analysis: Transfer the final solution to an autosampler vial and inject into the GC-MS system for analysis.

Quantification of 7-DHC and Oxysterols in Cultured Cells by LC-MS/MS

This protocol provides a method for the analysis of 7-DHC and its oxidative metabolites in cell culture models of SLOS.

Materials:

  • Cultured cells (e.g., Dhcr7-deficient neuroblastoma cells)

  • Deuterated internal standards (e.g., d7-7-DHC)

  • Folch solution (chloroform:methanol, 2:1 v/v) with antioxidants (e.g., 0.005% butylated hydroxytoluene - BHT)

  • 0.9% NaCl solution

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lysis: Harvest cultured cells and suspend in a known volume of phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add an appropriate amount of deuterated internal standards to the cell suspension.

  • Lipid Extraction: Add ice-cold Folch solution with antioxidants to the cell suspension and homogenize. Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.[11]

  • Isolation: Collect the lower organic phase.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable column (e.g., C18) and a mobile phase gradient to separate the analytes.[12] Detection is typically performed using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM).

Role of 7-DHC and its Metabolites in SLOS Pathophysiology

The accumulation of 7-DHC and its toxic oxysterol derivatives is a major contributor to the clinical features of SLOS. Research using cell and animal models has been instrumental in elucidating the molecular mechanisms by which these compounds disrupt cellular signaling and function.

Signaling Pathways Affected by 7-DHC and Oxysterols

Wnt/β-catenin Signaling: Elevated levels of 7-DHC have been shown to inhibit the Wnt/β-catenin signaling pathway.[3][5] This inhibition is thought to contribute to the abnormal neuronal differentiation observed in SLOS.[3]

G 7-DHC 7-DHC Wnt Signaling Wnt Signaling 7-DHC->Wnt Signaling inhibits β-catenin β-catenin Wnt Signaling->β-catenin activates Abnormal Neuronal Differentiation Abnormal Neuronal Differentiation β-catenin->Abnormal Neuronal Differentiation leads to

Figure 1. Inhibition of Wnt/β-catenin signaling by 7-DHC.

Glucocorticoid Receptor (GR) and TrkB Signaling: The 7-DHC-derived oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been found to activate the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB.[13] This aberrant activation leads to premature neurogenesis and depletion of the cortical precursor pool.[13]

G 7-DHC 7-DHC Oxidation Oxidation 7-DHC->Oxidation DHCEO DHCEO Oxidation->DHCEO GR GR DHCEO->GR activates TrkB TrkB DHCEO->TrkB activates Premature Neurogenesis Premature Neurogenesis GR->Premature Neurogenesis TrkB->Premature Neurogenesis

Figure 2. Activation of GR and TrkB signaling by DHCEO.

Experimental Workflow for Studying 7-DHC-Induced Cellular Defects

The following workflow can be used to investigate the effects of 7-DHC and its derivatives in a cell culture model of SLOS.

G cluster_0 Cell Model cluster_1 Treatment cluster_2 Analysis Cell_Culture Culture Dhcr7-deficient and control cells Treatment Treat with 7-DHC, oxysterols, or vehicle Cell_Culture->Treatment Cell_Viability Assess cell viability (e.g., MTT assay) Treatment->Cell_Viability Gene_Expression Analyze gene expression (e.g., qPCR, Western blot) Treatment->Gene_Expression Signaling_Pathways Investigate signaling pathway activation Treatment->Signaling_Pathways

Figure 3. Workflow for cellular studies of 7-DHC.

Therapeutic Strategies Targeting 7-DHC

Current and emerging therapeutic strategies for SLOS aim to either reduce the levels of 7-DHC and its toxic metabolites or to counteract their detrimental effects.

Simvastatin Therapy

Simvastatin, an HMG-CoA reductase inhibitor, has been investigated as a treatment for SLOS. It acts by inhibiting an early step in the cholesterol biosynthesis pathway, thereby reducing the production of 7-DHC.[7][9] Clinical studies have shown that simvastatin can decrease the plasma ratio of 7-DHC to cholesterol.[4][8]

Antioxidant Supplementation

Given that the oxidation of 7-DHC to toxic oxysterols is a key pathological mechanism, antioxidant therapy is a promising approach. In vitro and in vivo studies have shown that antioxidants, such as vitamin E, can prevent the accumulation of oxysterols.[14]

Protocol for Antioxidant Treatment in a SLOS Cell Model:

  • Cell Culture: Culture human SLOS fibroblasts or other appropriate cell models under standard conditions.

  • Antioxidant Preparation: Prepare a stock solution of an antioxidant mixture (e.g., vitamin E, coenzyme Q10).

  • Treatment: Treat the cells with the antioxidant mixture for a specified duration (e.g., 24-48 hours).

  • Analysis: After treatment, harvest the cells and analyze the levels of 7-DHC-derived oxysterols (e.g., DHCEO) by LC-MS/MS.[14] Additionally, assess changes in gene expression or other cellular phenotypes.[14]

7-dehydrocholesterol is a multifaceted molecule in the context of Smith-Lemli-Opitz syndrome, serving as a definitive diagnostic biomarker and a central player in the disease's pathophysiology. The accumulation of 7-DHC and its oxidative byproducts disrupts critical cellular processes, leading to the severe clinical manifestations of SLOS. The research tools and protocols outlined in these application notes, including quantitative analysis of 7-DHC and its metabolites, and the use of cellular and animal models, are essential for advancing our understanding of SLOS and for the development of effective therapeutic strategies targeting the reduction of 7-DHC and the mitigation of its toxicity.

References

Application Notes and Protocols for In Vitro Measurement of 7-Dehydrocholesterol Reductase (DHCR7) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the activity of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. Accurate measurement of DHCR7 activity is crucial for understanding the pathophysiology of Smith-Lemli-Opitz Syndrome (SLOS), a congenital disorder caused by DHCR7 deficiency, and for the development of novel therapeutics.[1][2] The protocols described herein are suitable for screening potential DHCR7 inhibitors, characterizing enzyme kinetics, and investigating the cellular consequences of altered DHCR7 function.

Introduction to DHCR7 and its Measurement

DHCR7 catalyzes the NADPH-dependent reduction of the C7-C8 double bond of 7-dehydrocholesterol (7-DHC) to form cholesterol.[2] Inactivating mutations in the DHCR7 gene lead to the accumulation of 7-DHC and its isomer, 8-dehydrocholesterol (B109809) (8-DHC), and a deficiency in cholesterol, which are the biochemical hallmarks of SLOS.[1][3][4]

The primary strategies for measuring DHCR7 activity in vitro can be broadly categorized into:

  • Cell-Based Assays: These methods quantify the accumulation of the substrate (7-DHC) or the depletion of the product (cholesterol) in cultured cells upon genetic or pharmacological inhibition of DHCR7.

  • Enzymatic Assays: These approaches utilize cell lysates or purified microsomes to directly measure the conversion of a DHCR7 substrate to its corresponding product.

This document provides detailed protocols for the most common and robust assays in each category.

Signaling and Metabolic Pathways

The activity of DHCR7 is the final and rate-limiting step in the Kandutsch-Russell pathway of cholesterol synthesis. A deficiency in this enzyme leads to a metabolic bottleneck, causing the accumulation of upstream sterols.

DHCR7_Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway cluster_SLOS Smith-Lemli-Opitz Syndrome (SLOS) Lathosterol Lathosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 (NADPH) DHCR7_Deficiency DHCR7 Deficiency Accumulated_7DHC Accumulated 7-DHC 7-Dehydrocholesterol->Accumulated_7DHC Isomerization EBP (Isomerase) Accumulated_7DHC->Isomerization Accumulated_8DHC Accumulated 8-DHC Isomerization->Accumulated_8DHC LCMS_Workflow start Seed Neuro2a cells in multi-well plates treat Treat cells with test compounds (e.g., inhibitors) or vehicle control start->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest cells (trypsinization or scraping) incubate->harvest lyse Cell lysis (e.g., in methanol) and addition of internal standard (d7-7-DHC) harvest->lyse derivatize Derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) lyse->derivatize analyze LC-MS/MS Analysis derivatize->analyze quantify Quantify 7-DHC-PTAD adduct relative to internal standard analyze->quantify

References

Techniques for Incorporating Dihydrocholesterol into Model Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques for incorporating dihydrocholesterol (DChol), also known as cholestanol, into model membranes. This document includes detailed experimental protocols, a summary of quantitative data to illustrate the biophysical effects of this compound, and visual diagrams of experimental workflows.

Introduction

This compound, a saturated analog of cholesterol, is a valuable tool in membrane biophysics research. Due to the absence of the C5-C6 double bond present in cholesterol, this compound exhibits distinct effects on membrane properties. It is often used to investigate the role of sterol structure in membrane organization, fluidity, and protein function.[1] this compound is known to promote the formation of ordered lipid domains, similar to cholesterol, and can influence the packing of lipids within the bilayer.[2] Understanding the impact of this compound on model membranes is crucial for elucidating the intricate mechanisms of sterol-lipid interactions and their implications in cellular processes and drug development.

Quantitative Data Summary

The incorporation of this compound into model membranes alters their biophysical properties. The following tables summarize key quantitative findings from comparative studies between this compound and cholesterol.

Table 1: Effect of Sterols on Lipid Domain Formation and Insolubility in DPPC/DOPC Membranes

Sterol (15 mol %)Temperature for Domain Disappearance (°C)% Solubilization at 23°C
No Sterol< 23~95%
Cholesterol> 45~10%
This compound> 45~10%
Epicholesterol> 45~20%
25-Hydroxycholesterol> 45~15%
Lanosterol< 23~90%
Coprostanol< 23~100%

Data extracted from quenching measurements and Triton X-100 solubilization assays.[2]

Table 2: Mean Molecular Area in Sterol-Containing Monolayers at Low Surface Pressure

Monolayer CompositionMean Molecular Area (Ų/molecule)Condensing Effect
POPC~70-
POPC + 30 mol% Cholesterol~60Strong
POPC + 30 mol% this compound~60Strong
SM~55-
SM + 30 mol% Cholesterol~45Strong
SM + 30 mol% this compound~48Moderate

Data from Langmuir monolayer studies. POPC: Palmitoyl-oleoyl-phosphatidylcholine; SM: Sphingomyelin.[1]

Experimental Protocols

Two primary methods for incorporating this compound into model membranes are the lipid film hydration followed by extrusion, and the use of Langmuir monolayers.

Protocol 1: Preparation of this compound-Containing Liposomes by Lipid Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) containing this compound.

Materials:

  • Phospholipids (B1166683) (e.g., DOPC, DPPC, POPC)

  • This compound (DChol)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Buffer of choice (e.g., PBS, HEPES buffer)

  • Nitrogen gas source

  • Vacuum desiccator

  • Water bath or heating block

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Mixture Preparation:

    • Dissolve the desired phospholipids and this compound in chloroform (or a 2:1 chloroform:methanol mixture) in a round-bottom flask or glass vial to achieve the target molar ratio.[3]

  • Lipid Film Formation:

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.[4][5]

    • To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours, or overnight.[4][6]

  • Hydration:

    • Add the desired aqueous buffer to the dried lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary phospholipid component.[4][6]

    • Vortex the mixture for several minutes to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional):

    • To promote the formation of unilamellar vesicles and to aid in the encapsulation of solutes, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternating between freezing the sample in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of the lipids.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[5] This process results in the formation of LUVs with a defined size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use a buffer containing a bacteriostatic agent.

G cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation A Dissolve Lipids & DChol in Organic Solvent B Evaporate Solvent with Nitrogen A->B C Dry under Vacuum B->C D Hydrate with Buffer (forms MLVs) C->D E Freeze-Thaw Cycles (Optional) D->E F Extrusion through Polycarbonate Membrane E->F G Formation of LUVs F->G

Workflow for Liposome Preparation
Protocol 2: Characterization of this compound-Containing Langmuir Monolayers

This protocol outlines the procedure for studying the interactions of this compound with other lipids at the air-water interface.

Materials:

  • Langmuir trough with movable barriers and a surface pressure sensor (Wilhelmy plate)

  • Phospholipids and this compound

  • Spreading solvent (e.g., chloroform)

  • Aqueous subphase (e.g., ultrapure water or buffer)

  • Microsyringe

Procedure:

  • Trough Preparation:

    • Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., ethanol (B145695) and chloroform) and then rinse extensively with ultrapure water.

    • Fill the trough with the aqueous subphase.

  • Lipid Solution Preparation:

    • Prepare solutions of the desired lipid and this compound mixtures in a spreading solvent at a known concentration (e.g., 1 mg/mL).

  • Monolayer Formation:

    • Using a microsyringe, carefully deposit small droplets of the lipid solution onto the surface of the aqueous subphase.

    • Allow the solvent to evaporate completely (typically 10-15 minutes).

  • Isotherm Measurement:

    • Compress the monolayer by moving the barriers at a constant rate.

    • Record the surface pressure as a function of the mean molecular area. This generates a pressure-area isotherm, which provides information about the packing and phase behavior of the lipids in the monolayer.[1]

  • Data Analysis:

    • Analyze the isotherms to determine parameters such as the lift-off area, collapse pressure, and compressibility modulus.

    • Compare the isotherms of pure lipids with those of lipid-dihydrocholesterol mixtures to assess the condensing effect of this compound.[1]

G A Prepare Lipid/DChol Solution B Deposit Solution on Aqueous Subphase A->B C Solvent Evaporation B->C D Compress Monolayer with Barriers C->D E Measure Surface Pressure vs. Area D->E F Generate Pressure-Area Isotherm E->F

Langmuir Monolayer Experiment Workflow

Signaling Pathways and Logical Relationships

The structural difference between cholesterol and this compound, while seemingly minor, leads to distinct biophysical consequences within a lipid bilayer. The absence of the double bond in the sterol ring of this compound results in a more conformationally flexible A/B ring system compared to the rigid ring structure of cholesterol.[1] This difference can influence how the sterol packs with neighboring phospholipids, affecting membrane ordering and domain formation.

G cluster_0 Sterol Structure cluster_1 Membrane Properties chol Cholesterol Rigid Ring System (C5=C6 double bond) packing Lipid Packing & Condensation chol->packing dchol This compound Flexible A/B Rings (Saturated) dchol->packing domains Ordered Domain (Lo Phase) Formation packing->domains fluidity Membrane Fluidity packing->fluidity

Impact of Sterol Structure on Membrane Properties

Conclusion

The incorporation of this compound into model membranes is a powerful approach for dissecting the specific roles of sterol structure in modulating membrane properties. The provided protocols offer standardized methods for preparing and characterizing this compound-containing liposomes and monolayers. The quantitative data highlights the subtle yet significant differences in the biophysical effects of this compound compared to cholesterol, particularly in its interactions with sphingomyelin.[1] These techniques and data are essential for researchers in cell biology, biophysics, and drug development seeking to understand the fundamental principles of membrane organization and function.

References

Dihydrocholesterol: A Tool for Elucidating Sterol-Protein Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocholesterol, a 5α-saturated derivative of cholesterol, serves as a critical tool in the study of sterol-protein interactions. Its structural similarity to cholesterol, differing only in the absence of the C5-C6 double bond, makes it an excellent negative control to investigate the specific structural requirements for protein recognition. Understanding these interactions is paramount in cell biology and drug development, as they govern numerous physiological processes, including signal transduction, membrane trafficking, and the regulation of enzyme activity. These application notes provide a comprehensive guide to utilizing this compound in various biophysical assays to characterize and quantify sterol-protein binding events.

Core Principles

The fundamental principle behind using this compound is to dissect the contribution of the rigid, planar structure of the cholesterol ring system versus the specific electronic and conformational properties conferred by the C5-C6 double bond. By comparing the binding affinity of a protein for cholesterol versus this compound, researchers can infer the importance of this specific structural feature for the interaction. A significant reduction in binding affinity for this compound suggests a stringent requirement for the double bond, either for direct interaction with amino acid residues or for inducing a specific conformational state in the protein.

Key Applications

  • Validation of Cholesterol-Binding Proteins: this compound is frequently used to confirm the specificity of newly identified cholesterol-binding proteins. A significant drop in binding affinity with this compound strengthens the claim of a specific cholesterol-binding site.

  • Elucidation of Binding Mechanisms: Comparing the binding thermodynamics of cholesterol and this compound can provide insights into the driving forces of the interaction (enthalpic vs. entropic).

  • Negative Control in Cellular Assays: In cell-based experiments, this compound can be used as a negative control to demonstrate that a particular cellular response is dependent on specific cholesterol interactions.

  • Drug Discovery and Development: By understanding the specific requirements for cholesterol binding, more targeted therapeutic interventions can be designed to modulate the activity of sterol-binding proteins.

Data Presentation

While direct comparative quantitative data for this compound and cholesterol binding to the same protein is not abundant in the readily available literature, the following table illustrates how such data, once obtained through the protocols described below, should be structured for clear comparison.

Table 1: Comparative Binding Affinities of Sterols to Protein X

SterolDissociation Constant (Kd)Association Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)
Cholesterol[Insert Value] µM[Insert Value][Insert Value]
This compound[Insert Value] µM[Insert Value][Insert Value]

This table should be populated with experimentally determined values.

Experimental Protocols

The following are detailed protocols for two common biophysical techniques used to study sterol-protein interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These protocols are adapted for the use of this compound and cholesterol.

Protocol 1: Surface Plasmon Resonance (SPR) Analysis of Sterol-Protein Interactions

Principle: SPR measures the real-time binding of an analyte (protein) to a ligand (sterol) immobilized on a sensor chip. The change in the refractive index at the sensor surface upon binding is proportional to the mass of the bound analyte, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, L1, or SAM-coated gold chip)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, or streptavidin for biotinylated sterols)

  • Cholesterol and this compound (high purity)

  • Biotinylated cholesterol and biotinylated this compound (if using streptavidin-coated chips)

  • Purified protein of interest (high purity, >95%)

  • Running buffer (e.g., HBS-EP+, PBS with 0.005% P20 surfactant)

  • Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5, 0.5% SDS)

  • Organic solvent for sterol preparation (e.g., ethanol, DMSO)

Methodology:

  • Preparation of Sterol-Coated Surface:

    • Option A: Liposome Capture (for membrane proteins or proteins interacting with membrane-embedded sterols):

      • Prepare small unilamellar vesicles (SUVs) containing a defined molar percentage of cholesterol or this compound in a background of a suitable phospholipid (e.g., POPC).

      • Immobilize the liposomes onto an L1 sensor chip via hydrophobic interactions.

    • Option B: Covalent Immobilization of Sterol Analogs:

      • Synthesize or purchase cholesterol and this compound derivatives with a linker for covalent attachment (e.g., a carboxyl group for amine coupling).

      • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the sterol derivative to achieve the desired immobilization level (typically 100-200 RU).

      • Deactivate the remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

    • Option C: Biotin-Streptavidin Capture:

      • Immobilize streptavidin on a CM5 sensor chip using standard amine coupling.

      • Inject biotinylated cholesterol or biotinylated this compound over the streptavidin surface to achieve a stable capture level.

  • SPR Binding Assay:

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Prepare a series of dilutions of the purified protein in running buffer. A typical concentration range would be from 0.1 to 10 times the expected Kd.

    • Inject the protein solutions over the sterol-functionalized surface and a reference surface (without sterol or with a control lipid) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch back to running buffer and monitor the dissociation phase (e.g., 300 seconds).

    • After each protein injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound protein.

    • Repeat the injections for each protein concentration, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.

    • Subtract the zero-concentration sensorgram from the protein injection sensorgrams (double referencing).

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and Kd.

    • Compare the kinetic and affinity parameters obtained for cholesterol and this compound.

Workflow Diagram for SPR Experiment:

SPR_Workflow cluster_prep Surface Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_sterol Prepare Sterol Solution (Cholesterol or this compound) immobilize Immobilize Sterol on Sensor Chip prep_sterol->immobilize prep_protein Prepare Protein Dilutions inject_protein Inject Protein over Sensor Surface prep_protein->inject_protein regenerate Regenerate Surface inject_protein->regenerate After each concentration regenerate->inject_protein process_data Process Sensorgrams (Reference Subtraction) fit_model Fit Data to Binding Model process_data->fit_model determine_params Determine ka, kd, Kd fit_model->determine_params compare Compare Cholesterol vs. This compound determine_params->compare ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Prepare & Dialyze Protein degas Degas All Solutions prep_protein->degas prep_sterol Prepare Solubilized Sterol (Cholesterol or this compound) prep_sterol->degas load_samples Load Protein into Cell Load Sterol into Syringe degas->load_samples control_exp Control Titration (Sterol into Buffer) degas->control_exp titrate Titrate Sterol into Protein load_samples->titrate integrate_data Integrate Raw Data titrate->integrate_data subtract_dilution Subtract Heat of Dilution control_exp->subtract_dilution integrate_data->subtract_dilution plot_isotherm Plot Binding Isotherm subtract_dilution->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model determine_params Determine n, Ka, ΔH, ΔS fit_model->determine_params compare Compare Cholesterol vs. This compound determine_params->compare Signaling_Pathway cluster_membrane Plasma Membrane cluster_sterols cluster_downstream GPCR GPCR G_protein G-Protein Activation GPCR->G_protein Conformational Change Chol Cholesterol Chol->GPCR Specific Binding DHC This compound (Negative Control) DHC->GPCR Reduced/No Binding Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Troubleshooting & Optimization

Technical Support Center: Dihydrocholesterol & Cholesterol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complexities of separating dihydrocholesterol and cholesterol isomers during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound and cholesterol so challenging?

The primary challenge lies in their high degree of structural similarity. This compound (cholestanol) is the 5α-saturated derivative of cholesterol. This subtle difference—the absence of a double bond in the B-ring of this compound—results in very similar physicochemical properties, such as polarity, molecular weight, and boiling point, making them difficult to resolve using standard chromatographic techniques.[1][2][3]

Q2: What are the main analytical techniques used for separating these isomers?

The most common and effective techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[4][5] Supercritical Fluid Chromatography (SFC) is also an effective technique that offers unique selectivity and can provide faster separations.[4][6][7]

Q3: When should I consider derivatization for my samples?

Derivatization is highly recommended and often essential for GC analysis.[1][4][5] It increases the volatility and thermal stability of the sterols by converting their polar hydroxyl group into a less polar silyl (B83357) ether. This results in improved resolution, better peak shape, and reduced interaction with active sites in the GC system.[4][8] For HPLC, derivatization is less common but can be used to enhance detection for UV or fluorescence detectors or to improve ionization efficiency in LC-MS.[4][9]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-eluting Peaks

Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks and inaccurate quantification.[10]

In Gas Chromatography (GC):

  • Q: My GC peaks for this compound and cholesterol are not baseline separated. What should I do?

    • A: First, ensure derivatization is complete. Incomplete reactions are a common cause of poor peak shape and resolution.[8] Second, optimize your temperature program. A slower temperature ramp can often improve the separation of closely eluting compounds.[8] Finally, consider your column. A longer column or a column with a different stationary phase may be necessary to achieve baseline resolution. Non-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), are typically used.[11][12]

In High-Performance Liquid Chromatography (HPLC):

  • Q: How can I improve the separation of these isomers using my reversed-phase HPLC method?

    • A: You can modify several parameters.

      • Optimize the Mobile Phase: Adjusting the solvent strength can increase the retention factor (k'). For reversed-phase systems (like C18), this means using a weaker mobile phase (e.g., increasing the water or polar solvent content). An ideal k' is between 1 and 5.[10][13] Experiment with different solvent compositions, such as methanol/acetonitrile mixtures.[14]

      • Adjust the Gradient: A shallower gradient can significantly increase the resolution of closely eluting peaks.[4]

      • Change the Stationary Phase: If a standard C18 column is insufficient, consider a C30 column, which offers better shape selectivity for isomers.[4] Alternatively, a phenyl-hexyl or pentafluorophenyl (PFP) phase can introduce different separation mechanisms, such as π-π interactions, which can improve selectivity.[1][4]

Issue 2: Peak Tailing or Asymmetrical Peaks in GC
  • Q: My sterol peaks in the GC chromatogram are showing significant tailing. What is the cause and how can I fix it?

    • A: Peak tailing is often caused by the interaction of the polar hydroxyl group on the sterols with active sites (exposed silanols) in the GC system.[4]

      • Use a Deactivated Inlet Liner: Ensure your liner is properly deactivated to prevent analyte interaction. Replace it regularly.[4][8]

      • Ensure Complete Derivatization: As mentioned, derivatization masks the polar hydroxyl group. Use fresh, high-quality silylation reagents like BSTFA or MSTFA and ensure your sample is completely dry, as moisture can quench the reaction.[2][8]

      • Properly Condition the Column: Always condition a new GC column according to the manufacturer's instructions to passivate any active sites.[4][8]

Quantitative Data & Method Parameters

The following tables summarize typical starting parameters for the chromatographic separation of this compound and cholesterol.

Table 1: Gas Chromatography (GC) Method Parameters

ParameterDescriptionReference
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or MSTFA[8][15][16]
Column Type Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane like DB-5ms or HP-5ms)[11][12]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness[11][16]
Carrier Gas Helium at a constant flow of ~1 mL/min[11][17]
Injection Mode Splitless[11][16]
Injector Temperature 250 - 290°C[11][16]
Oven Program Initial 120°C (1 min), ramp at 10-20°C/min to 250-300°C, hold for 5-10 min[17][18]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)[16][19]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterDescriptionReference
Column Type Reversed-Phase C18 or C30[4][14]
Column Dimensions e.g., 75-250 mm length x 2-4.6 mm ID, 3-5 µm particle size[14][20]
Mobile Phase Isocratic or gradient elution with Methanol and/or Acetonitrile mixtures[14][21]
Flow Rate 1.0 - 1.5 mL/min[14][21]
Column Temperature Ambient or controlled (e.g., 25-40°C)[4]
Detector UV (205-240 nm) or Mass Spectrometer (MS)[14][21]

Experimental Protocols & Workflows

Detailed Protocol: GC-MS Analysis of this compound and Cholesterol

This protocol provides a general framework for the analysis of total this compound and cholesterol in biological samples.

  • Saponification (Hydrolysis of Esters):

    • To your sample extract, add 1 M potassium hydroxide (B78521) (KOH) in 90% ethanol.[2]

    • Add an internal standard (e.g., 5α-cholestane).[3][16]

    • Seal the tube and heat at 60-70°C for 1 hour to cleave the fatty acid esters from the sterols.[2][3]

  • Extraction:

    • Cool the sample to room temperature.

    • Add deionized water and perform a liquid-liquid extraction with n-hexane.[3]

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper organic (hexane) layer to a clean vial. Repeat the extraction on the aqueous layer to maximize recovery.[19]

    • Evaporate the pooled hexane (B92381) extracts to complete dryness under a gentle stream of nitrogen.[11]

  • Derivatization (Silylation):

    • To the dried extract, add 50-100 µL of a silylation reagent (e.g., MSTFA or BSTFA with 1% TMCS) and 50-100 µL of anhydrous pyridine.[11]

    • Seal the vial tightly and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ethers.[8][11]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system using the parameters outlined in Table 1.

    • Quantify using the peak area ratio of the analyte to the internal standard.[15]

Visualized Workflows and Logic Diagrams

G start Poor Isomer Separation (Co-elution or Low Rs) check_k 1. Check Capacity Factor (k') Is k' between 1 and 5? start->check_k adjust_mp Adjust Mobile Phase (Weaken for RP-HPLC) check_k->adjust_mp No check_eff 2. Check Efficiency (N) Are peaks broad? check_k->check_eff Yes adjust_mp->check_k new_col Replace/Upgrade Column (Use newer particle tech) check_eff->new_col Yes check_sel 3. Check Selectivity (α) Is α ≈ 1? check_eff->check_sel No success Resolution Achieved new_col->success change_chem Change Separation Chemistry check_sel->change_chem Yes check_sel->success No chem_opts Options: - Change stationary phase (e.g., C18 -> PFP) - Alter mobile phase solvents - Optimize temperature change_chem->chem_opts chem_opts->success

Caption: Troubleshooting workflow for poor chromatographic resolution.

G cluster_input Experimental Needs cluster_output Recommended Technique need1 Thermally Labile Analytes? gc Gas Chromatography (GC) (Requires Derivatization) need1->gc No hplc High-Performance LC (HPLC) (High Versatility) need1->hplc Yes need2 Need for High Throughput? need2->hplc No sfc Supercritical Fluid Chrom. (SFC) (Fast, Green) need2->sfc Yes need3 Complex Isomeric Mixture? need3->gc Maybe need3->hplc Yes need3->sfc Yes

Caption: Guide for selecting an appropriate analytical technique.

References

Technical Support Center: Enhancing Dihydrocholesterol Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of dihydrocholesterol in plasma. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and detailed troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound in plasma?

A1: The most common and robust methods for this compound quantification are mass spectrometry-based techniques. These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC-MS is a well-established method for sterol analysis, while LC-MS/MS offers high throughput and sensitivity, sometimes without requiring extensive derivatization.[2]

Q2: Why is improving the sensitivity of this compound detection important?

A2: this compound is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[3][4] Its levels in plasma are typically low, making sensitive detection crucial for accurately studying metabolic fluxes and diagnosing certain metabolic disorders.[1] Enhanced sensitivity allows for the use of smaller sample volumes and the reliable quantification of subtle changes in its concentration.

Q3: What is derivatization and why is it often necessary for this compound analysis?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties.[5] For GC-MS analysis, sterols like this compound require derivatization (e.g., silylation) to increase their volatility and thermal stability.[1] In LC-MS/MS, derivatization can significantly improve ionization efficiency, which is often poor for neutral sterols, thereby boosting signal intensity.[1][5]

Q4: What are the key steps in preparing a plasma sample for this compound analysis?

A4: A typical sample preparation workflow involves several key steps:

  • Saponification: This is an alkaline hydrolysis step used to cleave ester bonds and measure the total (free and esterified) this compound content.[6][7]

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate sterols from the complex plasma matrix.[1][6]

  • Derivatization: As mentioned above, this step is often crucial for enhancing detection by GC-MS or LC-MS/MS.[5]

Q5: Should I use GC-MS or LC-MS/MS for my this compound analysis?

A5: The choice between GC-MS and LC-MS/MS depends on your specific needs. GC-MS offers excellent chromatographic resolution but requires derivatization and has longer run times.[8] LC-MS/MS provides higher throughput and can sometimes be performed without derivatization, although derivatization is often recommended to improve sensitivity for sterols.[2][9]

Troubleshooting Guide

This guide addresses common problems encountered during the quantification of this compound in plasma.

Problem Potential Cause Recommended Solution
Low Sensitivity / Poor Signal Poor ionization efficiency in LC-MS/MS.- Derivatize the sample: Use a derivatizing agent like picolinoyl esters to enhance ionization.[5] - Optimize MS parameters: Adjust source settings such as spray voltage, gas flows, and temperature. Optimize collision energy for the specific MRM transition.[1] - Modify the mobile phase: The composition of the mobile phase can influence ionization. Experiment with different solvents and additives.[1]
Inefficient extraction from plasma.- Use an alternative extraction method: Supported Liquid Extraction (SLE) can be a modern and efficient alternative to traditional LLE, preventing emulsion formation.[10] - Optimize LLE/SPE conditions: Ensure the solvent system for LLE or the cartridge and elution solvents for SPE are optimized for sterol recovery.[1][6]
Poor Peak Shape (Tailing/Fronting) in GC-MS Incomplete derivatization.- Check derivatization reagent: Ensure the silylation reagent (e.g., BSTFA with TMCS) is fresh and has not been exposed to moisture.[1] - Optimize reaction conditions: Increase the reaction time or temperature (e.g., 60-80°C for 30-60 minutes).[1] - Ensure sample is dry: Moisture can quench the derivatization reaction.[7]
Active sites in the GC system.- Use a clean, deactivated injector liner. [7] - Condition the GC column as per the manufacturer's instructions, or replace it if it is old.[7]
High Background / Interfering Peaks Complex plasma matrix.- Incorporate a saponification step: This not only allows for total sterol measurement but also helps remove interfering lipids like triglycerides.[1] - Improve sample cleanup: Use Solid-Phase Extraction (SPE) with a C18 or a specialized sterol-specific cartridge for more effective removal of interfering compounds.[1]
Contamination.- Run a blank sample consisting of all solvents and reagents to identify the source of contamination.[7]
Analyte Degradation Oxidation of this compound.- Add antioxidants: Use antioxidants like butylated hydroxytoluene (BHT) during sample collection and preparation.[7] - Protect from light and heat: Store samples at -80°C in amber or light-blocking tubes and process them on ice.[7]
Thermal degradation in the GC inlet.- Optimize injector temperature: A lower temperature may prevent degradation, but it must be sufficient for volatilization.[7]

Experimental Protocols

Protocol 1: Total this compound Analysis by GC-MS

This protocol describes the quantification of total this compound in plasma using GC-MS, involving saponification and silylation.

  • Sample Preparation:

    • Pipette 100 µL of plasma into a glass tube.

    • Add a known amount of a suitable deuterated internal standard (e.g., d7-cholesterol).

    • Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH in 90% ethanol).[1]

  • Saponification:

    • Vortex the mixture thoroughly.

    • Incubate at 60°C for 1 hour to hydrolyze sterol esters.[6]

  • Extraction:

    • After cooling, add 1 mL of water and 2 mL of hexane (B92381).

    • Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes to separate the phases.[6]

    • Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction twice more and combine the hexane fractions.[7]

  • Drying:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Add 50-100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) to the dried extract.[2][7]

    • Seal the vial and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ethers.[1][5]

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for sterol analysis (e.g., HP-5MS).[2]

    • Injector: Use a splitless injection mode at 250-280°C.[5]

    • Oven Program: Employ a temperature gradient that ramps up to over 300°C to ensure elution of the sterol-TMS ethers.[2]

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the this compound-TMS derivative and the internal standard for optimal sensitivity and quantification.[2]

Protocol 2: this compound Analysis by LC-MS/MS with Derivatization

This protocol enhances sensitivity through derivatization prior to LC-MS/MS analysis.

  • Sample Preparation and Extraction:

    • Follow steps 1-4 from the GC-MS protocol (Sample Preparation, Saponification, Extraction, and Drying).

  • Derivatization (Picolinoyl Esterification):

    • This method is highly effective for enhancing the ionization efficiency of neutral sterols in ESI-MS.[5] Reconstitute the dried extract in a solution containing the derivatization reagent (e.g., picolinic acid) and appropriate coupling agents.

    • Optimize reaction time and temperature according to the specific derivatization kit or published method.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column.[11][12]

    • Mobile Phase: A gradient elution using a mixture of water, methanol, or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) is common.

    • MS Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2]

      • Select the precursor ion of the derivatized this compound.

      • Monitor for a specific, high-intensity product ion after fragmentation in the collision cell. This provides excellent specificity and sensitivity.[2]

Data and Performance Characteristics

The following table summarizes performance characteristics for sterol analysis, which are indicative of the expected performance for this compound.

Parameter GC-MS (with Silylation) LC-MS/MS (Direct Analysis) LC-MS/MS (with Derivatization)
Primary Advantage High chromatographic resolution.[8]High throughput, no derivatization needed.[13]Highest sensitivity due to enhanced ionization.[1][5]
Common Ionization Electron Ionization (EI)APCI or ESIElectrospray Ionization (ESI)
Typical LOD ng/mL range~1 ng/mL[12]pg/mL to low ng/mL range[8][14]
Throughput LowerHigherHigh
Notes Silylation is mandatory for volatility.[1]Sensitivity can be limited by poor ionization of neutral sterols.[1][9]Derivatization adds a sample preparation step but significantly boosts signal.[14]

LOD = Limit of Detection; APCI = Atmospheric Pressure Chemical Ionization; ESI = Electrospray Ionization.

Visualized Workflows and Pathways

Cholesterol_Biosynthesis cluster_pathway Kandutsch-Russell Pathway (Simplified) Lanosterol Lanosterol DihydroLanosterol 24,25-Dihydrolanosterol Lanosterol->DihydroLanosterol Step 1 This compound This compound (Intermediate) DihydroLanosterol->this compound Multiple Steps Dehydrocholesterol7 7-Dehydrocholesterol (B119134) This compound->Dehydrocholesterol7 Step X Cholesterol Cholesterol Dehydrocholesterol7->Cholesterol DHCR7

Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 1. Plasma Sample (+ Internal Standard) Saponification 2. Saponification (Alkaline Hydrolysis) Plasma->Saponification Extraction 3. Liquid-Liquid or Solid-Phase Extraction Saponification->Extraction Dry 4. Evaporation Extraction->Dry Derivatization 5. Derivatization (e.g., Silylation) Dry->Derivatization Analysis 6. GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data 7. Data Processing & Quantification Analysis->Data

Caption: General workflow for this compound analysis in plasma.

Troubleshooting_Sensitivity Start Low Sensitivity Issue CheckMS Optimize MS Parameters? Start->CheckMS CheckSamplePrep Improve Sample Preparation? CheckMS->CheckSamplePrep No Resolved Sensitivity Improved CheckMS->Resolved Yes ConsiderDeriv Use Derivatization? CheckSamplePrep->ConsiderDeriv No CheckSamplePrep->Resolved Yes ConsiderDeriv->Resolved Yes

References

Technical Support Center: Optimizing Dihydrocholesterol Extraction from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of dihydrocholesterol from brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during lipid extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting lipids, including this compound, from brain tissue?

A1: The most established and widely used methods for total lipid extraction from brain tissue are the Folch method, the Bligh-Dyer method, and a more modern approach using methyl-tert-butyl ether (MTBE).[1][2] The Folch method utilizes a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture with a large solvent-to-tissue ratio (20:1), making it highly effective for tissues with high lipid content like the brain.[1][3] The Bligh-Dyer method is a modification of the Folch method that uses a smaller solvent volume, which can be advantageous for smaller sample sizes.[3][4] The MTBE method is a less toxic alternative to chloroform-based extractions and has shown excellent extraction efficiency for a broad range of lipids.[1][5]

Q2: this compound is a minor component in the brain. How can I maximize its recovery?

A2: Maximizing the recovery of low-abundance sterols like this compound requires careful optimization of the extraction protocol. Key strategies include:

  • Thorough Homogenization: Ensure the brain tissue is completely homogenized to disrupt cell membranes and allow for efficient solvent penetration.[1] This can be achieved using a glass homogenizer or mechanical bead beaters.[1][2]

  • Optimal Solvent Ratios: The ratio of solvents is critical. For the Folch method, a 2:1 (v/v) chloroform:methanol mixture is standard.[1] For the MTBE method, a final MTBE:methanol ratio of 10:3 (by volume) is recommended.[1]

  • Re-extraction: To improve yield, perform a second extraction on the aqueous and solid phases with a fresh portion of the solvent mixture.[1]

  • Minimize Adsorption: Sterols can adsorb to glass and plastic surfaces.[5] Using silanized glassware can help to minimize this loss.

Q3: I am concerned about the stability of this compound during the extraction process. How can I prevent its degradation?

A3: this compound, like other sterols, can be susceptible to oxidation.[5] To minimize degradation, consider the following precautions:

  • Work Quickly and on Ice: Perform sample preparation and homogenization on a cold surface to reduce enzymatic activity.[1]

  • Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents.[5] A common concentration is 0.1% BHT in methanol.[5]

  • Inert Atmosphere: Whenever possible, conduct extraction steps under an inert gas like nitrogen or argon to minimize exposure to oxygen.[5]

  • Avoid High Temperatures: When drying the lipid extract, use a gentle stream of nitrogen at a moderate temperature (e.g., 37°C) rather than high heat.[1]

Q4: What are the best analytical techniques for quantifying this compound after extraction?

A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of this compound.[6][7]

  • GC-MS: This technique often requires derivatization of the sterol to increase its volatility. A common derivatizing agent is a silylating agent like BSTFA with 1% TMCS, which forms trimethylsilyl (B98337) (TMS) ethers.[6]

  • LC-MS/MS: This method offers high sensitivity and specificity and may not require derivatization.[7] It often employs a C18 reverse-phase column with a gradient elution.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete tissue homogenization.Ensure tissue is finely chopped and thoroughly homogenized until no visible particles remain.[1]
Inefficient solvent extraction.Optimize solvent-to-sample ratios. Consider a re-extraction of the aqueous phase and tissue pellet.[1][5]
Adsorption of sterols to labware.Use silanized glassware to minimize surface binding.[5]
Incomplete phase separation.Ensure vigorous vortexing after adding all solvents and water, followed by centrifugation at a sufficient speed and duration (e.g., 1000 x g for 10 minutes) to achieve clear phase separation.[1]
High Variability Between Replicates Inconsistent homogenization.Standardize the homogenization procedure for all samples.
Inaccurate pipetting of solvents.Use calibrated pipettes and ensure accurate volume dispensing.
Sample heterogeneity.If possible, pool and homogenize larger brain regions before taking aliquots for extraction.
Presence of Interfering Peaks in Chromatogram Co-extraction of other lipids.A solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction can help remove interfering compounds.
Contamination from labware or solvents.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination.[8]
Analyte Degradation Oxidation during sample processing.Add an antioxidant like BHT to the extraction solvents and work under an inert atmosphere if possible.[5]
Exposure to high temperatures.Dry the final lipid extract under a gentle stream of nitrogen at a moderate temperature.[1]

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction

This protocol is adapted from established methods for total lipid extraction from brain tissue.[1]

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge tubes (glass, with Teflon-lined caps)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Accurately weigh the brain tissue sample. On a cold surface, finely chop the tissue into small pieces.

  • Homogenization: Transfer the minced tissue to a glass homogenizer. Add a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the weight of the tissue (e.g., for 1 g of tissue, use 20 mL of the solvent mixture).[1] Homogenize thoroughly until a homogenous suspension is achieved.

  • Extraction: Transfer the homogenate to a glass centrifuge tube. Agitate on an orbital shaker for 15-20 minutes at room temperature.[1]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of solvent, add 4 mL of NaCl solution). Vortex the mixture for 1 minute and centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the total lipid extract, using a glass Pasteur pipette.

  • Washing: To remove non-lipid contaminants, wash the chloroform phase by adding an equal volume of a 1:1 (v/v) mixture of methanol:water. Vortex briefly and centrifuge again as in step 4. Remove and discard the upper phase.[1]

  • Drying: Evaporate the solvent from the collected chloroform phase using a rotary evaporator or under a gentle stream of nitrogen.

  • Storage: The resulting dried lipid extract can be stored at -80°C until further analysis.[1]

Protocol 2: MTBE Method for this compound Extraction

This protocol offers a less toxic alternative to the Folch method.[1]

Materials:

  • Brain tissue (pulverized)

  • Methanol (ice-cold)

  • Methyl-tert-butyl ether (MTBE)

  • 0.15 M Ammonium (B1175870) acetate (B1210297) solution

  • Mechanical homogenizer with ceramic beads

  • Glass vials (4 mL)

  • Centrifuge

Procedure:

  • Homogenization: Weigh approximately 10 mg of pulverized brain tissue into a 0.5 mL tube containing ceramic beads. Add 300 µL of ice-cold methanol and homogenize thoroughly.[1]

  • Extraction: Transfer the homogenate to a 4 mL glass vial. Rinse the homogenization tube with 162 µL of methanol and add it to the vial. Add 1540 µL of MTBE to the vial (final MTBE:methanol ratio of 10:3 by volume). Incubate on a shaker for 1 hour at room temperature.[1]

  • Phase Separation: Induce phase separation by adding 253 µL of 0.15 M ammonium acetate solution. Vortex the mixture and centrifuge at 1000 x g for 10 minutes.[1]

  • Lipid Collection: The upper organic phase contains the lipids. Carefully collect this phase.

  • Re-extraction (Optional but Recommended): To maximize recovery, add a fresh mixture of MTBE/methanol/0.15M ammonium acetate (20:6:5, by volume) to the remaining lower aqueous phase. Vortex and centrifuge as before. Combine the upper organic phase with the first extract.[1]

  • Drying: Dry the combined organic phases under a gentle stream of nitrogen at 37°C.[1] The dried lipid extract is now ready for derivatization and analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis start Brain Tissue Sample homogenize Homogenization (e.g., with Chloroform:Methanol) start->homogenize add_salt Add Salt Solution (e.g., 0.9% NaCl) homogenize->add_salt centrifuge Centrifugation (Phase Separation) add_salt->centrifuge collect_organic Collect Organic Phase (Contains Lipids) centrifuge->collect_organic dry_extract Dry Extract (Nitrogen Stream) collect_organic->dry_extract reconstitute Reconstitute in Solvent dry_extract->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound Extraction.

troubleshooting_workflow cluster_homogenization Check Homogenization cluster_extraction Check Extraction cluster_phase_sep Check Phase Separation start Low this compound Recovery? homo_check Is homogenization complete? start->homo_check homo_yes Yes homo_check->homo_yes Yes homo_no No homo_check->homo_no No extract_check Are solvent ratios correct? homo_yes->extract_check homo_solution Optimize homogenization time/method homo_no->homo_solution homo_solution->start extract_yes Yes extract_check->extract_yes Yes extract_no No extract_check->extract_no No phase_check Is phase separation clean? extract_yes->phase_check extract_solution Verify solvent volumes and consider re-extraction extract_no->extract_solution extract_solution->start phase_yes Yes phase_check->phase_yes Yes phase_no No phase_check->phase_no No end_node Recovery Improved phase_yes->end_node phase_solution Increase centrifugation time/speed phase_no->phase_solution phase_solution->start

Caption: Troubleshooting Low Recovery.

References

Technical Support Center: Troubleshooting Fluorescent Artifacts in Dihydrocholesterol Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescent dihydrocholesterol (DHC) and cholesterol analog imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered during experiments.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your fluorescent cholesterol imaging experiments in a question-and-answer format.

1. Why am I getting no or a very faint fluorescent signal?

A weak or absent signal can be due to several factors:

  • Incorrect filter set: Ensure the excitation and emission filters on your microscope are appropriate for the specific fluorescent cholesterol analog you are using.[1]

  • Low probe concentration: The concentration of the fluorescent probe may be too low for detection.

  • Insufficient incubation time: The probe may not have had enough time to incorporate into the cellular membranes.

  • Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore.[1][2]

  • Degraded probe: Fluorescent probes are sensitive to light and temperature and can degrade over time.

Troubleshooting Steps:

  • Verify the excitation and emission spectra of your probe and match them with the microscope's filter cubes.[1]

  • Perform a concentration titration to determine the optimal probe concentration for your cell type and experimental conditions. A general starting range is 1-5 µM.[1]

  • Increase the incubation time to allow for better probe incorporation.

  • Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time.[1][2]

  • Always use a fresh stock of the fluorescent probe and store it properly, protected from light and repeated freeze-thaw cycles.[1]

2. My images have high background fluorescence. How can I reduce it?

High background fluorescence can obscure the specific signal from your labeled structures. Common causes and solutions include:

  • Incomplete removal of unbound probe: Residual probe in the medium contributes to background noise.

  • Probe concentration is too high: Excessive probe concentration can lead to non-specific binding.[1]

  • Cellular autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, particularly in the blue and green channels.[3][4][5]

  • Non-specific binding: The probe may bind to components other than cholesterol.

Troubleshooting Steps:

  • Increase the number and duration of washing steps after probe incubation to thoroughly remove any unbound probe.[1]

  • Reduce the probe concentration.[1]

  • Include an unstained control sample to assess the level of autofluorescence.[4]

  • If autofluorescence is an issue, consider using a fluorophore that emits in the red or far-red spectrum.[3][5]

  • For fixed samples, perfuse tissues with PBS prior to fixation to remove red blood cells, which can be a source of autofluorescence.[3]

  • Chemical quenching agents like Sudan Black B can be used to reduce lipofuscin-based autofluorescence in tissues.[3]

3. The fluorescent staining in my sample appears uneven or patchy. What is the cause?

Patchy staining can result from:

  • Probe precipitation: The fluorescent probe may not be fully dissolved in the labeling medium.

  • Cell stress or poor health: Unhealthy cells may not label uniformly.

  • Probe aggregation: At high concentrations, some probes can form aggregates that appear as bright, irregular patches.[1]

Troubleshooting Steps:

  • Ensure the probe is completely dissolved in the working solution. You may need to vortex or briefly sonicate the solution.

  • Culture cells under optimal conditions to ensure they are healthy before labeling.[1]

  • Lower the probe concentration and ensure the working solution is well-mixed before adding it to the cells.[1]

4. The fluorescent probe appears to be toxic to my cells. What can I do?

Cytotoxicity is a significant concern in live-cell imaging. To mitigate this:

  • Lower the probe concentration: This is often the most effective way to reduce toxicity.

  • Reduce incubation time: Shorter exposure to the probe can minimize its harmful effects.

  • Perform a viability assay: Use assays like Trypan Blue exclusion or MTT to quantify the cytotoxicity of the probe at different concentrations and incubation times.

5. How can I minimize photobleaching during image acquisition?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[2] To minimize its effects:

  • Reduce laser power/illumination intensity: Use the lowest possible light intensity that provides an adequate signal.[2]

  • Decrease exposure time: Use the shortest exposure time necessary for image capture.

  • Use an anti-fade mounting medium: For fixed cells, an anti-fade reagent in the mounting medium can significantly reduce photobleaching.[4]

  • Image quickly after staining: Some probes, like Filipin, are highly susceptible to photobleaching and should be imaged immediately after staining.[6][7]

Quantitative Data Summary

The choice of fluorescent cholesterol analog is critical for successful imaging. The table below summarizes the key properties of commonly used probes.

Probe NameExcitation (nm)Emission (nm)Live/Fixed CellsKey AdvantagesKey DisadvantagesRecommended Concentration
Dihydroergosterol (DHE) ~325[8]~375[8]LiveStructurally very similar to cholesterol.[8]Low quantum yield, UV excitation can be phototoxic.[2]1-5 µM[1]
Filipin III 340-380[6][7][9]385-470[6][7][9]FixedBinds specifically to unesterified cholesterol.[9]Rapidly photobleaches, perturbs membrane structure.[2][6][7]0.05 mg/mL[6][9][10]
BODIPY-Cholesterol ~505[11]~515[11]LiveBright and photostable.[7]Bulky fluorophore can alter cholesterol behavior.[7]0.5-5 µM[7][11]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for commonly used fluorescent cholesterol probes.

Protocol 1: Filipin III Staining of Free Cholesterol in Fixed Cultured Cells

This protocol is adapted for visualizing the distribution of unesterified cholesterol in fixed cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 3% or 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine (B1666218) in PBS

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Staining Buffer (PBS with 10% Fetal Bovine Serum - FBS)

  • Aqueous mounting medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on coverslips in a culture dish.

  • Washing: Rinse the cells three times with PBS.[6]

  • Fixation: Fix the cells with 3% or 4% PFA for 1 hour at room temperature.[6][10]

  • Washing: Rinse the cells three times with PBS to remove the fixative.[6]

  • Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench unreacted aldehyde groups from the PFA.[6][10]

  • Staining: Prepare the Filipin III working solution by diluting the stock to 0.05 mg/mL in staining buffer. Protect the solution from light. Stain the cells for 2 hours at room temperature.[6][10]

  • Washing: Rinse the cells three times with PBS to remove excess stain.[6][10]

  • Mounting and Imaging: Mount the coverslips using an aqueous mounting medium. Image the cells immediately using a fluorescence microscope with a UV filter set (e.g., excitation 340-380 nm, emission 385-470 nm).[6][7][9] Note: Filipin photobleaches very rapidly, so minimize light exposure.[2][6]

Protocol 2: Live-Cell Imaging with BODIPY-Cholesterol

This protocol describes the labeling of live cells to track cholesterol dynamics.

Materials:

  • Cell culture medium

  • BODIPY-Cholesterol stock solution (e.g., 1-10 mM in DMSO)

  • Pre-warmed fresh cell culture medium

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and culture until they reach the desired confluency.

  • Prepare Labeling Medium: Dilute the BODIPY-Cholesterol stock solution in your normal cell culture medium to a final working concentration of 0.5-5 µM.[7][11] The optimal concentration should be determined empirically for your specific cell type.

  • Cell Labeling: Remove the existing medium from the cells and replace it with the BODIPY-Cholesterol labeling medium. Incubate for 15-30 minutes at 37°C.[]

  • Washing (Optional): To reduce background fluorescence or for pulse-chase experiments, you can wash the cells once or twice with fresh, pre-warmed medium.

  • Imaging: Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. Use appropriate filters for BODIPY fluorescence (e.g., excitation ~488 nm, emission ~515 nm).[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to cholesterol imaging and biology.

experimental_workflow Experimental Workflow for Fluorescent Cholesterol Imaging cluster_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture Cell Seeding & Culture treatment Experimental Treatment (e.g., Drug Incubation) cell_culture->treatment probe_prep Prepare Probe Working Solution treatment->probe_prep incubation Incubate Cells with Probe probe_prep->incubation washing Wash to Remove Unbound Probe incubation->washing microscopy Fluorescence Microscopy washing->microscopy settings Optimize Imaging Settings (Laser, Exposure) microscopy->settings quantification Image Quantification (e.g., Intensity, Colocalization) settings->quantification interpretation Data Interpretation quantification->interpretation

Caption: A generalized workflow for fluorescent cholesterol imaging experiments.

troubleshooting_logic Troubleshooting Logic for Common Imaging Artifacts cluster_signal Signal Issues cluster_stain Staining Pattern cluster_photo Photostability start Problem Detected no_signal No/Weak Signal start->no_signal high_bg High Background start->high_bg patchy Patchy Staining start->patchy photobleaching Rapid Photobleaching start->photobleaching check_filters Check Filters no_signal->check_filters inc_conc Increase Concentration no_signal->inc_conc inc_time Increase Incubation Time no_signal->inc_time wash_more Increase Washing high_bg->wash_more dec_conc Decrease Concentration high_bg->dec_conc check_af Check Autofluorescence high_bg->check_af check_sol Ensure Probe Solubility patchy->check_sol check_health Check Cell Health patchy->check_health dec_laser Decrease Laser Power photobleaching->dec_laser dec_exp Decrease Exposure Time photobleaching->dec_exp use_antifade Use Anti-fade photobleaching->use_antifade

Caption: A decision tree for troubleshooting common fluorescent imaging artifacts.

cholesterol_biosynthesis Simplified Cholesterol Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoid Intermediates mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol Multiple Steps inhibitor Statins (e.g., Lovastatin) inhibitor->hmg_coa inhibit

Caption: A simplified diagram of the cholesterol biosynthesis pathway.

References

Technical Support Center: Accurate Quantification of 7-Dehydrocholesterol in Skin Biopsies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 7-dehydrocholesterol (B119134) (7-DHC) in skin biopsies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most reliable method for quantifying 7-DHC in small skin biopsies?

A1: A highly robust, precise, and accurate method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial when working with small sample sizes like 5 mm skin punch biopsies.[1][2][3][4][5][6]

Q2: I am experiencing low signal intensity and poor ionization of 7-DHC in my LC-MS/MS analysis. What could be the cause?

A2: 7-dehydrocholesterol is a sterol that can exhibit poor ionization efficiency in its native form. Derivatization is an essential step to improve ionization.[1][2] Derivatizing with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) adds easily ionizable oxygen and nitrogen molecules to the 7-DHC structure, significantly enhancing its signal in Electrospray Ionization (ESI)-MS.[1][2][6] This process also increases the hydrophobicity of the analyte, which can aid in chromatographic separation from less hydrophobic molecules.[2]

Q3: My results show high variability between replicate injections and between different samples. What are the potential sources of this imprecision?

A3: High variability can stem from several factors:

  • Matrix Effects: Skin biopsies are complex matrices rich in lipids and collagen, which can interfere with the analysis and cause ion suppression or enhancement.[7] To minimize these effects, a sample cleanup step like Solid Supported Liquid Extraction (SLE) is highly recommended. SLE effectively removes larger lipids, such as phospholipids (B1166683) and ceramides, that can interfere with the analysis.[1][2][4][6][7]

  • Inconsistent Extraction: Ensure your extraction protocol is consistent across all samples. Incomplete extraction can lead to variable recovery. A validated method demonstrated 96% recovery of 7-DHC in the first extraction, indicating high efficiency.[1][2]

  • Derivatization Inconsistency: The derivatization reaction with PTAD should be allowed to proceed to completion. Ensure consistent reaction times and temperatures for all samples and standards.

Q4: How can I be sure that I am extracting the majority of the 7-DHC from my skin biopsy samples?

A4: To validate your extraction efficiency, you can perform sequential extractions on the same tissue sample. Analyze the extracts from each step to determine the percentage of 7-DHC recovered in the initial extraction. A highly efficient protocol should yield a high recovery in the first extraction, for instance, a published method demonstrated 96% recovery in the first of four extractions.[1][2]

Q5: What are the expected quantitative values for a validated LC-MS/MS method for 7-DHC in skin biopsies?

A5: The following table summarizes the key quantitative parameters from a validated LC-MS/MS assay for 7-DHC in human skin biopsies.[1][2][3][4][5]

ParameterValue
Linearity (r²)> 0.997
Intra-assay Imprecision (%CV)4.32%
Inter-assay Imprecision (%CV)11.1%
Lower Limit of Quantification (LLOQ)1.6 µg/g
Upper Limit of Quantification (ULOQ)100 µg/g
Mean SLE Recovery91.4%
Mean Extraction Efficiency96%

Q6: I am concerned about the potential for 7-DHC to oxidize during sample preparation. How can I minimize this?

A6: While the referenced validated method did not show significant quantifiable oxidized forms of 7-DHC, it is good practice to handle samples efficiently and minimize exposure to light and air.[1][2] Consider using antioxidants during the extraction process if oxidation is a concern in your specific experimental setup.

Experimental Protocol: LC-MS/MS Quantification of 7-DHC in Human Skin Biopsies

This protocol is based on a validated method for the quantification of 7-DHC from 5 mm human skin punch biopsies.[1][2][4][6]

1. Sample Preparation and Extraction:

  • To each skin biopsy sample, add 50 µL of an internal standard (e.g., 5 µg/mL 7DHC-d7).

  • Add 5 mL of ethyl acetate:methanol (1:1, v/v).

  • Rotor mix for 2 minutes at 40 rpm.

  • Sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 1 mL of the supernatant to a borosilicate tube and dry under a constant stream of nitrogen at 60 °C.

  • Reconstitute the dried extract in 100 µL of propan-2-ol and vortex for 30 seconds.

  • Add 200 µL of water and vortex for another 30 seconds.

2. Solid Supported Liquid Extraction (SLE):

  • Transfer the reconstituted sample to an SLE plate.

  • After 5 minutes, add 750 µL of hexane (B92381) to each well.

  • After another 5 minutes, add an additional 750 µL of hexane and wait for 5 minutes.

  • Apply a vacuum to elute the hexane fraction.

  • Dry the collected liquid under a constant stream of nitrogen at 60 °C.

3. Derivatization:

  • Add 1 mL of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile (B52724) (100 mg per 500 mL) to the dried extract.

  • Rotor mix and let stand for 30 minutes at room temperature.

  • Manually shake the plate for 2 minutes before placing it in the autosampler for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Pentafluorophenyl (PFP) reversed-phase column (e.g., 2.7 µm, 100 mm x 2.1 mm).[4]

    • Mobile Phase A: 0.1% Formic Acid in LCMS Grade Water.[2]

    • Mobile Phase B: 0.1% Formic Acid in LCMS Grade Acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Gradient: A gradient elution profile should be used to achieve separation. For example: 65% B at 0-2 min, ramp to 95% B at 3-5 min, and return to 65% B at 7 min.[2]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive ion Electrospray Ionization (ESI).[4]

    • Data acquisition and quantification should be performed using appropriate software.

Visualized Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_derivatization Derivatization cluster_analysis Analysis sp1 Add Internal Standard & Extraction Solvent sp2 Mix, Sonicate, & Centrifuge sp1->sp2 sp3 Dry Supernatant sp2->sp3 sp4 Reconstitute sp3->sp4 cu1 Solid Supported Liquid Extraction (SLE) sp4->cu1 Transfer to SLE plate cu2 Dry Eluate cu1->cu2 d1 Add PTAD Reagent cu2->d1 d2 Incubate d1->d2 a1 LC-MS/MS Analysis d2->a1 Inject into LC-MS/MS

Caption: Experimental workflow for 7-DHC quantification.

References

Preventing the degradation of 7-dehydrocholesterol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-dehydrocholesterol (B119134) (7-DHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of 7-DHC during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my 7-DHC measurements inconsistent or lower than expected?

A1: The instability of 7-dehydrocholesterol is a primary cause for inconsistent or low measurements. 7-DHC is highly susceptible to degradation, particularly through oxidation and photodegradation. It is one of the most reactive organic molecules in free radical chain oxidation reactions.[1][2] This degradation can occur during sample collection, storage, and throughout the preparation steps. To ensure accurate quantification, it is critical to implement stabilization measures from the moment of sample collection.

Q2: What are the primary factors that cause 7-DHC degradation?

A2: The main factors contributing to 7-DHC degradation are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxysterols, significantly reducing the concentration of 7-DHC.[3][4]

  • Light Exposure: 7-DHC is sensitive to ultraviolet (UV) light, which can cause its conversion to pre-vitamin D3 and other photoproducts.[5][6][7] It absorbs UV light most effectively at wavelengths between 295 and 300 nm.[6]

  • Elevated Temperature: Higher temperatures accelerate the rate of both oxidative and photodegradation.

  • pH: Extreme pH conditions can catalyze the degradation of sterols.[8]

  • Repeated Freeze-Thaw Cycles: These can compromise sample integrity and contribute to the degradation of 7-DHC.

Q3: How can I prevent the degradation of 7-DHC in my samples during storage?

A3: Proper storage is crucial for maintaining the integrity of 7-DHC. Here are the recommended storage conditions:

Storage ConditionRecommendationRationale
Temperature Short-term (days): +4°C. Long-term: -20°C or -80°C.[5][9]Lower temperatures slow down the rate of oxidative and enzymatic degradation.
Light Store all samples in amber or foil-wrapped tubes.[5]Minimizes light-induced degradation.
Atmosphere If possible, flush sample vials with an inert gas (e.g., argon or nitrogen) before sealing.Reduces exposure to oxygen, thereby minimizing oxidation.
Antioxidants Add antioxidants to the sample immediately after collection.Inhibits the process of oxidation.[1]

Q4: What antioxidants are recommended for stabilizing 7-DHC, and at what concentration?

A4: The use of antioxidants is highly recommended. A combination of butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP) has been shown to be effective.

AntioxidantRecommended Final ConcentrationReference
Butylated Hydroxytoluene (BHT)50-100 µM[10][11]
Triphenylphosphine (TPP)Varies, often used in combination with BHT[1]
Vitamin EDiet-dependent, shown to reduce 7-DHC peroxidation in vivo[4]

Q5: I am working with plasma/serum samples. What is the best practice for collection and initial processing?

A5: Immediate stabilization after collection is critical.

  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediate Addition of Antioxidants: Immediately after collection, add an antioxidant solution (e.g., BHT in ethanol) to the whole blood to achieve the desired final concentration. Gently mix by inversion.

  • Centrifugation: Within one hour of collection, centrifuge the blood at a low speed (e.g., 1500 x g) for 15 minutes at 4°C to separate the plasma.[12]

  • Plasma Aliquoting: Carefully transfer the plasma to pre-chilled, amber or foil-wrapped cryovials.

  • Inert Gas Flushing: Before capping, flush the headspace of each vial with argon or nitrogen to displace oxygen.

  • Storage: For short-term storage, store at +4°C. For long-term storage, immediately freeze and store at -80°C.[9]

  • Thawing: When ready for analysis, thaw samples on ice. Avoid repeated freeze-thaw cycles.

Q6: Are there specific recommendations for handling tissue samples?

A6: Yes, the principles of minimizing exposure to light, oxygen, and heat are the same.

  • Homogenization: Homogenize tissue samples in a buffer that contains antioxidants. A common homogenization buffer includes water, reagent alcohol, and SDS with BHT.[4]

  • Extraction: Perform lipid extraction immediately after homogenization. Use solvents that have been purged with an inert gas.

  • Storage of Extracts: If the final lipid extract cannot be analyzed immediately, it should be stored under an inert atmosphere at -80°C.

Experimental Protocols

Protocol 1: Extraction and Derivatization of 7-DHC from Skin Biopsies for LC-MS/MS Analysis

This protocol is adapted from a validated method for measuring 7-DHC in human skin.[13][14]

  • Sample Preparation:

    • To a 5 mm skin punch biopsy, add 50 µL of an internal standard solution (e.g., deuterated 7-DHC).

    • Add 5 mL of ethyl acetate:methanol (1:1, v/v).

    • Rotor mix for 2 minutes at 40 rpm.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Extraction:

    • Transfer 1 mL of the supernatant to a borosilicate tube.

    • Dry the sample at 60°C under a constant stream of nitrogen.

  • Derivatization with PTAD:

    • Reconstitute the dried extract in 100 µL of propan-2-ol and vortex for 30 seconds.

    • Add 200 µL of water and vortex for 30 seconds.

    • Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) for derivatization, which improves the stability and ionization efficiency of 7-DHC.[13][15]

  • Solid Supported Liquid Extraction (SLE):

    • Employ SLE to remove larger lipids and minimize matrix effects before LC-MS/MS analysis.[14]

Visualizations

G cluster_collection Sample Collection & Initial Processing cluster_extraction Lipid Extraction cluster_analysis Analysis Collect Collect Sample (Blood/Tissue) AddAntioxidant Add Antioxidants (e.g., BHT) Collect->AddAntioxidant Immediately Centrifuge Centrifuge (if blood) at 4°C AddAntioxidant->Centrifuge Aliquot Aliquot into Amber Vials Centrifuge->Aliquot Flush Flush with Inert Gas (N2/Ar) Aliquot->Flush Store Store at -80°C Flush->Store Homogenize Homogenize (if tissue) Extract Extract Lipids with Organic Solvents Store->Extract Homogenize->Extract Dry Dry Extract under Nitrogen Extract->Dry Derivatize Derivatize with PTAD Dry->Derivatize Analyze LC-MS/MS or GC-MS Analysis Derivatize->Analyze

Caption: Workflow for 7-DHC sample preparation and analysis.

G cluster_degradation Degradation Pathways cluster_prevention Preventative Measures DHC 7-Dehydrocholesterol (7-DHC) Oxidation Oxidation Products (Oxysterols) DHC->Oxidation Oxygen Photoisomerization Pre-Vitamin D3 DHC->Photoisomerization UV Light Antioxidants Antioxidants (BHT, TPP) Antioxidants->Oxidation Inhibits LowTemp Low Temperature (-80°C) LowTemp->Oxidation Slows LowTemp->Photoisomerization Slows LightProtection Protection from Light (Amber Vials) LightProtection->Photoisomerization Blocks InertAtmosphere Inert Atmosphere (N2/Ar) InertAtmosphere->Oxidation Prevents

Caption: Degradation pathways of 7-DHC and preventative measures.

References

Strategies to enhance the resolution of sterol separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of sterol separation by High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor chromatographic resolution for sterols?

Poor resolution in the HPLC analysis of sterols, including sulfated sterols, can originate from several factors. The most common issues include a suboptimal mobile phase composition, the selection of an inappropriate stationary phase (column), and problems related to sample preparation.[1] Co-elution of sterols that are structurally very similar is a frequent challenge for analysts.[1]

Q2: How do I choose between Normal-Phase (NP) and Reversed-Phase (RP) HPLC for sterol analysis?

The choice between normal-phase and reversed-phase chromatography depends on the analytical goal.

  • Reversed-Phase (RP) HPLC: This is the most widely used technique for sterol analysis.[2][3] It excels at separating individual sterol compounds based on their hydrophobicity.[2][4] RP-HPLC is often preferred for its versatility and the ability to analyze a wide variety of compounds.[5] Columns like C18 and C30 are common choices.[1][6]

  • Normal-Phase (NP) HPLC: This method is particularly useful for separating lipophilic and polar compounds, including different isomers.[3][7] While it may not separate individual phytosterols (B1254722) as effectively as RP-HPLC, it is suitable for quantifying total phytosterols and requires less time.[2][4] Additionally, phytosterols are often more soluble in the non-polar mobile phases used in NP-HPLC.[2][4]

Start Analytical Goal? Goal_Individual Separate Individual Sterols (e.g., Campesterol vs. Stigmasterol) Start->Goal_Individual Separation Goal_Total Quantify Total Sterols or Separate Isomer Classes Start->Goal_Total Quantification/ Grouping RP_HPLC Choose Reversed-Phase (RP) HPLC (e.g., C18, C30 column) Goal_Individual->RP_HPLC NP_HPLC Choose Normal-Phase (NP) HPLC (e.g., Silica (B1680970), Diol column) Goal_Total->NP_HPLC

Caption: Decision tree for selecting HPLC mode for sterol analysis.
Q3: My sterol peaks are tailing or fronting. How can I improve the peak shape?

Poor peak shape, such as tailing or fronting, can compromise quantification and is often caused by secondary interactions with the stationary phase, column overload, or an inappropriate sample solvent.[1] To improve peak shape, consider the following:

  • Mobile Phase Additives: For sulfated sterols, adding a low concentration of a salt like ammonium (B1175870) acetate (B1210297) (e.g., 5 mM) to the mobile phase can help mask active sites on the stationary phase and reduce peak tailing.[1]

  • pH Control: Adjusting the mobile phase pH can change the ionization state of ionizable groups on the sterols, which can impact peak shape and retention.[1]

  • Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible.[1] Injecting a sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion.[1]

  • Reduce Injection Volume/Concentration: Fronting can be a sign of column overload. Try reducing the amount of sample injected onto the column.[1]

Q4: When should I consider derivatization for sterol analysis?

Derivatization should be considered when HPLC analysis suffers from low sensitivity.[8][9] Sterols lack a strong native chromophore, making their detection at low concentrations with a UV detector challenging.[8][9][10] Chemical derivatization introduces a chromophore into the sterol structure, which can lead to significant improvements:

  • Enhanced UV Absorption: Derivatization with agents like dansyl chloride has been shown to increase UV absorption intensity by 23-fold for plant sterols and 400-fold for plant stanols.[8][9] Another agent, benzoyl isocyanate, also introduces a UV-absorbing group.[10][11]

  • Improved Selectivity: It allows for detection at higher, more selective wavelengths, reducing interference from the sample matrix.[8][9]

  • Better Separation: The modification of the sterol structure can also improve the chromatographic separation of different phytosterols.[8][9]

Troubleshooting Guide: Enhancing Resolution

This guide provides a systematic approach to troubleshooting and improving the resolution of closely eluting or overlapping sterol peaks.

Start Start: Poor Peak Resolution Check_MobilePhase 1. Optimize Mobile Phase - Adjust organic solvent ratio - Switch solvent (ACN vs. MeOH) - Adjust pH / additives Start->Check_MobilePhase Check_FlowRate 2. Adjust Flow Rate - Lower flow rate to increase interaction time & resolution Check_MobilePhase->Check_FlowRate If no improvement End Resolution Improved Check_MobilePhase->End Success Check_Temp 3. Optimize Temperature - Increase or decrease temp to alter selectivity Check_FlowRate->Check_Temp If no improvement Check_FlowRate->End Success Check_Column 4. Evaluate Stationary Phase - Use longer column - Use smaller particle size (UHPLC) - Change column chemistry (e.g., C18 to C30 or Phenyl) Check_Temp->Check_Column If no improvement Check_Temp->End Success Check_Column->End Success

Caption: Systematic workflow for troubleshooting poor HPLC resolution.
Step 1: Mobile Phase Optimization

The composition of the mobile phase is a critical factor influencing separation.[12][13]

  • Change Solvent Ratio: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention factor (k'), which can improve the resolution between early eluting peaks.[14]

  • Switch Organic Solvent: Changing the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity (α) of the separation, potentially resolving co-eluting peaks.[1]

  • Use a Shallower Gradient: For gradient elution, using a shallower gradient can increase the separation between closely eluting compounds.[1]

Step 2: Column Selection and Parameters

The column is the heart of the separation, and its properties directly impact resolution.[15]

  • Stationary Phase Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase.[1] For sterols, C18 columns are common, but C30 columns can provide improved resolution for isomers like stigmasterol (B192456) and campesterol.[6][16] Other phases like biphenyl (B1667301) or pentafluorophenyl (PFP) can offer alternative selectivity.[1]

  • Column Dimensions and Particle Size: Increasing column length or decreasing the particle size (e.g., moving to UHPLC with sub-2 µm particles) increases column efficiency (N), leading to sharper peaks and better resolution.[14][17][18]

Step 3: Temperature Control

Column temperature affects solvent viscosity, retention, and selectivity.[19]

  • Effect on Retention: Increasing the column temperature typically decreases solvent viscosity and shortens retention times.[19][20][21]

  • Effect on Selectivity: Changing the temperature can alter the selectivity of the separation.[20][21] Sometimes a lower temperature increases retention and improves the resolution of closely eluting compounds.[6][19] Experimenting with temperatures between 30-50°C is a common strategy.[6][19]

Data & Experimental Protocols

Table 1: Example HPLC Conditions for Sterol Separation
ParameterReversed-Phase Method 1 (Phytosterols)Reversed-Phase Method 2 (General Sterols)Normal-Phase Method (Phytosterols)
Column C30 (e.g., 250 x 4.6 mm, 5 µm)[6]C18 (e.g., Unifinepak C18, 150 x 2.0 mm, 1.9 µm)[17][22]Silica (e.g., Hypersil SiO2, 250 x 4.6 mm, 5 µm)[2][4]
Mobile Phase Isocratic: Acetone/Acetonitrile/Hexane (B92381)/Water (71:20:4:5, v/v/v/v)[6]Gradient: A: Acetonitrile/Water (95/5), B: THF[17][22]Isocratic: Hexane/Isopropanol (B130326) (99:1, v/v)[2][4]
Flow Rate 1.0 mL/min[6]0.5 mL/min[17][22]1.0 mL/min[2][4]
Temperature 30-51°C (optimize for specific isomers)[6]40°C[17][22]35°C[2][4]
Detection UV at 205-210 nm or Electrochemical Detection (ECD)[6]UV at 278 nm[17][22]UV at 205 nm[2][4]
Protocol 1: Sample Preparation and RP-HPLC Analysis of Phytosterols

This protocol is adapted for the analysis of phytosterols from biological matrices like plasma.[6][23]

1. Sample Preparation (Saponification and Extraction)

  • To a 200 µL plasma sample, add appropriate deuterated internal standards.[6]

  • Perform a lipid extraction using a chloroform:methanol (1:2 v/v) mixture.[23]

  • Saponify the lipid extract to release esterified sterols by heating with methanolic potassium hydroxide (B78521) (KOH).[6]

  • Isolate the non-saponifiable sterols using solid-phase extraction (SPE) with a silica cartridge.[6][23]

  • Wash the cartridge with hexane to elute nonpolar compounds.[23]

  • Elute the sterol fraction with a mixture of isopropanol in hexane (e.g., 30% isopropanol in hexane).[23]

  • Dry the collected sterol fraction under a stream of nitrogen.[6]

  • Reconstitute the dried extract in the HPLC mobile phase for injection.[6]

2. HPLC Conditions

  • Column: C30 reverse-phase column (250 x 4.6 mm, 5 µm).[6] A C30 phase provides enhanced selectivity for sterol isomers.[6]

  • Mobile Phase: Isocratic elution with an acetone/acetonitrile/hexane/water mixture (e.g., 71:20:4:5, v/v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C. This can be optimized to improve separation of specific isomers.[6]

  • Detection: UV detection at 205 nm.[6]

Protocol 2: Derivatization of Phytosterols for Enhanced UV Detection

This protocol describes a method for derivatizing phytosterols using dansyl chloride to improve detection sensitivity.[8][9]

1. Reagents

2. Derivatization Procedure

  • Prepare the dried sterol extract in a reaction vial.

  • Add the dichloromethane reaction solvent, followed by the dansyl chloride and DMAP solutions.

  • Incubate the reaction mixture at 40°C for 30 minutes.[8][9]

  • After the reaction is complete, the sample can be diluted with the mobile phase and is ready for HPLC analysis.

3. HPLC Analysis

  • Analyze the derivatized sample using a suitable reversed-phase HPLC method. The derivatization allows for the use of higher and more selective detection wavelengths, significantly improving the signal-to-noise ratio.[8][9]

References

Addressing matrix effects in the mass spectrometric analysis of dihydrocholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of dihydrocholesterol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis in biological samples (e.g., plasma, serum, tissues), endogenous molecules such as phospholipids, salts, and other sterols can interfere with the ionization process in the mass spectrometer's source.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and unreliable quantification of this compound.[1]

Q2: Why is this compound analysis particularly susceptible to matrix effects?

A2: The analysis of sterols like this compound is challenging due to the large concentration differences between various sterol precursors and the complexity of the biological matrix they are in.[1] The nonpolar nature of this compound leads to its co-extraction with other lipids, particularly phospholipids, which are well-known for causing significant matrix effects in electrospray ionization (ESI).[1]

Q3: How can I detect and quantify matrix effects in my this compound analysis?

A3: A common and effective method to quantify matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of a pure this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not contain the analyte).[1] The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guides

Problem: Low and inconsistent this compound signal in biological samples.

This is a common indication of significant ion suppression due to matrix effects.

Troubleshooting StepRecommended Action
1. Evaluate Sample Preparation Simple protein precipitation is often insufficient for removing interfering lipids.[1] Consider more robust techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve cleaner extracts.[1][2] HybridSPE®-Phospholipid plates are specifically designed for effective phospholipid removal.
2. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) The most effective way to compensate for matrix effects is to use a SIL-IS for this compound.[3] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement, which allows for accurate correction of the signal.[4]
3. Optimize Chromatographic Separation Adjust the mobile phase gradient, flow rate, or even the column chemistry to improve the separation of this compound from co-eluting matrix components, especially phospholipids.[1] Using a pentafluorophenyl (PFP) stationary phase can offer different selectivity for sterols.[5]
4. Sample Dilution A simple dilution of the sample extract (e.g., 1:10) can reduce the concentration of matrix components, thereby lessening their impact on ionization.[1] This is only feasible if the this compound concentration is high enough to be detected after dilution.

Problem: High variability and poor reproducibility in this compound quantification.

This is often a result of inconsistent matrix effects between different samples.

Troubleshooting StepRecommended Action
1. Standardize Sample Preparation Ensure that the sample preparation protocol is followed consistently for all samples, standards, and quality controls to minimize variability in extraction efficiency and matrix composition.
2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) As mentioned previously, a SIL-IS is the gold standard for correcting for variability in matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[3]
3. Matrix-Matched Calibrants If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for matrix effects.[2] However, this approach can be challenging due to the inherent variability between biological samples.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the extent of matrix effects. The following table summarizes the relative effectiveness of different techniques in removing phospholipids, a major source of ion suppression.

Sample Preparation MethodRelative Phospholipid RemovalExpected Impact on Ion Suppression for this compound
Protein Precipitation (PPT) LowHigh
Liquid-Liquid Extraction (LLE) ModerateModerate
Solid-Phase Extraction (SPE) HighLow
HybridSPE®-Phospholipid Very HighVery Low

Experimental Protocols

Protocol 1: General Sample Preparation Workflow for this compound Analysis from Plasma/Serum

This protocol outlines a general procedure for the extraction and cleanup of this compound from biological fluids to minimize matrix effects.

  • Saponification (to release esterified this compound):

    • To 100 µL of plasma/serum, add a known amount of a suitable stable isotope-labeled internal standard (e.g., this compound-d7).

    • Add 250 µL of 1 M ethanolic potassium hydroxide.[2]

    • Vortex and incubate at 37°C for 1 hour.[2]

  • Liquid-Liquid Extraction (LLE):

    • After saponification, cool the sample on ice and add 500 µL of water.[2]

    • Add 1 mL of hexane (B92381), vortex for 1 minute, and centrifuge to separate the phases.[2]

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the extraction with another 1 mL of hexane and combine the hexane fractions.

  • Drying and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Protocol 2: Derivatization for Enhanced Detection (Optional)

Derivatization can improve the chromatographic properties and ionization efficiency of this compound.

  • For GC-MS Analysis (Silylation):

    • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]

    • Incubate at 60°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ether derivative.[2][6]

  • For LC-MS/MS Analysis (Picolinoyl Esterification):

    • Picolinoyl ester derivatization can enhance the ionization efficiency of neutral sterols in ESI-MS.[6] This involves reacting the hydroxyl group of this compound with picolinic acid.

Visualizations

G cluster_0 Sample Preparation Workflow start Biological Sample (Plasma/Serum) saponification Saponification (with SIL-IS) start->saponification lle Liquid-Liquid Extraction (e.g., with Hexane) saponification->lle spe Solid-Phase Extraction (SPE) (Optional Cleanup) lle->spe for cleaner extract drydown Evaporation to Dryness lle->drydown spe->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General sample preparation workflow for this compound analysis.

G cluster_1 Troubleshooting Ion Suppression cluster_solutions Mitigation Strategies start Low/Inconsistent Signal Observed quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me is_suppression Significant Suppression? quantify_me->is_suppression improve_sp Improve Sample Prep (LLE, SPE) is_suppression->improve_sp Yes use_sil_is Use SIL-IS is_suppression->use_sil_is Yes optimize_lc Optimize Chromatography is_suppression->optimize_lc Yes dilute Dilute Sample is_suppression->dilute Yes end Reliable Quantification is_suppression->end No improve_sp->end use_sil_is->end optimize_lc->end dilute->end

Caption: Troubleshooting workflow for ion suppression.

References

Technical Support Center: Synthesis of Deuterated Dihydrocholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic deuterated dihydrocholesterol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of deuterated this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Overall Yield of Deuterated this compound

Q: My final yield of deuterated this compound is consistently low. What are the potential causes and how can I improve it?

A: Low overall yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.[1]

  • Incomplete Reaction: The catalytic deuteration of the cholesterol precursor may not have gone to completion.

    • Solution: Increase the reaction time or temperature.[2] Consider increasing the pressure of the deuterium (B1214612) gas if applicable. Ensure the catalyst is active and not poisoned.[3]

  • Side Reactions: Undesired side reactions can consume the starting material or the product.

    • Solution: Optimize the reaction conditions, such as temperature and pressure, to favor the desired deuteration. The choice of catalyst can also significantly impact the prevalence of side reactions.[4]

  • Product Loss During Work-up: The extraction and washing steps can lead to significant product loss if not optimized.

    • Solution: Ensure the pH of the aqueous phase is adjusted to minimize the solubility of the product. Use an appropriate organic solvent for extraction and minimize the number of extraction steps.[5]

  • Loss During Purification: Adsorption of the product onto the column material during chromatography or losses during recrystallization are common.

    • Solution: For column chromatography, deactivating the silica (B1680970) gel with a small amount of a non-polar solvent before packing can help.[1] For recrystallization, ensure the appropriate solvent system is used and that the cooling process is slow to maximize crystal formation.[6]

Issue 2: Incomplete Deuteration or Low Isotopic Purity

Q: Mass spectrometry analysis shows a low level of deuterium incorporation in my this compound. How can I increase the isotopic purity?

A: Achieving high levels of deuterium incorporation is crucial for many applications. Several factors can influence the efficiency of the deuteration process.

  • Inactive or Poisoned Catalyst: The catalyst is essential for the hydrogen-deuterium exchange.

    • Solution: Use a fresh, high-quality catalyst. Ensure all solvents and reagents are free from impurities that could poison the catalyst.[3]

  • Insufficient Deuterating Agent: The amount of deuterium source (e.g., D₂ gas, D₂O) may be insufficient.

    • Solution: Increase the excess of the deuterating agent. For reactions using D₂ gas, ensure the reaction vessel is properly sealed to prevent leaks.

  • H/D Back-Exchange: Back-exchange of deuterium with hydrogen from protic solvents during the work-up can reduce the isotopic purity.

    • Solution: Whenever possible, use deuterated solvents for the work-up and purification steps. Minimize the exposure of the deuterated product to protic solvents.[7]

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate the deuterated this compound from the starting material and byproducts. What purification strategies can I employ?

A: The purification of this compound and its deuterated analog can be challenging due to their similar polarities.

  • Column Chromatography: This is a common method for purifying steroids.

    • Solution: Optimize the solvent system (eluent) to achieve better separation on a silica gel column. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) can be effective.[8][9] Thin-layer chromatography (TLC) can be used to determine the optimal solvent system.[10]

  • Recrystallization: This technique can be highly effective for obtaining pure crystalline product.

    • Solution: The choice of solvent is critical. A single-solvent or two-solvent system can be used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For this compound, solvents like ethanol, methanol, or ethyl acetate (B1210297) can be suitable.[11]

  • High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be used.

    • Solution: A normal-phase or reverse-phase column can be used depending on the specific impurities. Method development will be required to optimize the mobile phase and achieve good separation.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing deuterated this compound?

A1: The most common method is the catalytic deuteration of cholesterol or a cholesterol derivative. This typically involves reacting the starting material with deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[2][3]

Q2: How can I determine the percentage of deuterium incorporation in my final product?

A2: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used. Mass spectrometry can determine the mass distribution of the deuterated and non-deuterated molecules, allowing for the calculation of the average deuterium incorporation.[13][14] ¹H NMR can be used to observe the disappearance of proton signals at the deuterated positions, while ²H NMR can directly detect the deuterium atoms.

Q3: Is it necessary to protect the hydroxyl group of cholesterol before deuteration?

A3: While not always mandatory, protecting the hydroxyl group, for instance as an acetate ester, can sometimes lead to a cleaner reaction with fewer side products.[3] The protecting group can be removed after the deuteration step.[15][16]

Q4: What are some common side reactions to be aware of during the catalytic deuteration of cholesterol?

A4: Besides incomplete deuteration, side reactions can include isomerization of the double bond (if starting from a precursor other than cholesterol) and over-reduction of other functional groups if present. The choice of catalyst and reaction conditions can help to minimize these side reactions.[4]

Data Presentation

Table 1: Comparison of Catalysts for Catalytic Deuteration

CatalystTypical Reaction ConditionsDeuterium Incorporation EfficiencyPotential Issues
Palladium on Carbon (Pd/C) D₂ gas, room temperature to 80°C, various solvents (e.g., ethanol, ethyl acetate)Good to excellentCan sometimes cause isomerization of double bonds.
Platinum Oxide (PtO₂) D₂ gas, room temperature to 70°C, acetic acid or other organic solventsHigh to excellentCan be sensitive to impurities.[3]
Rhodium on Alumina (Rh/Al₂O₃) D₂ gas, elevated temperatures and pressuresHighMay require more stringent reaction conditions.
Wilkinson's Catalyst Homogeneous catalysis, D₂ gas, organic solventsHigh selectivityCan be expensive and require careful handling.

Experimental Protocols

Protocol 1: Catalytic Deuteration of Cholesterol to Deuterated this compound

  • Preparation: In a high-pressure reaction vessel, dissolve cholesterol (1 equivalent) in an appropriate solvent (e.g., ethyl acetate or glacial acetic acid).[3]

  • Catalyst Addition: Add the catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Deuteration: Seal the vessel and purge several times with deuterium gas (D₂). Pressurize the vessel with D₂ to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature or elevated temperature (e.g., 60-70°C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete, carefully vent the D₂ gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[6][8]

Protocol 2: Purification of Deuterated this compound by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude deuterated this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by prior TLC analysis.[10]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated this compound.

Visualizations

Synthetic_Workflow Start Cholesterol Reaction Catalytic Deuteration (D2, Pd/C) Start->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Crude_Product Crude Deuterated This compound Workup->Crude_Product Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Final_Product Pure Deuterated This compound Purification->Final_Product Analysis Analysis (MS, NMR) Final_Product->Analysis

Caption: Synthetic workflow for deuterated this compound.

Troubleshooting_Decision_Tree Start Low Yield or Purity? Check_Reaction Check Reaction Completion (TLC, GC-MS) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Optimize_Reaction Increase Time/Temp/Pressure Use Fresh Catalyst Incomplete->Optimize_Reaction Yes Check_Purity Check Isotopic Purity (MS) Incomplete->Check_Purity No Optimize_Reaction->Check_Reaction Low_Incorporation Low Deuterium Incorporation? Check_Purity->Low_Incorporation Optimize_Deuteration Increase Deuterating Agent Use Deuterated Solvents in Work-up Low_Incorporation->Optimize_Deuteration Yes Check_Purification Analyze Purification Steps Low_Incorporation->Check_Purification No Optimize_Deuteration->Check_Purity Purification_Loss Significant Loss During Purification? Check_Purification->Purification_Loss Optimize_Purification Optimize Chromatography Solvent System Optimize Recrystallization Purification_Loss->Optimize_Purification Yes Success Improved Yield/Purity Purification_Loss->Success No Optimize_Purification->Success

Caption: Troubleshooting decision tree for synthesis.

References

Minimizing interference from other sterols in dihydrocholesterol assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference from other sterols in dihydrocholesterol assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sterols that interfere with this compound assays?

A1: this compound assays, particularly enzymatic assays, are susceptible to interference from other sterols with similar chemical structures. The most common interfering sterols include:

  • Phytosterols (B1254722) (Plant Sterols): These are structurally similar to cholesterol and are introduced into the body through diet. Common examples include β-sitosterol, campesterol, and stigmasterol.[1]

  • Endogenous Cholesterol Precursors: Intermediates in the cholesterol biosynthesis pathway can also cross-react. Desmosterol and lathosterol (B1674540) are notable examples.[1]

  • Cholesterol: As the most abundant sterol in many biological samples, cholesterol can be a significant interferent in assays not specifically optimized for this compound.

Q2: Why do these other sterols interfere with my assay?

A2: Interference in enzymatic sterol assays is primarily due to a lack of enzyme specificity. The enzymes used in many commercial kits, such as cholesterol oxidase and cholesterol esterase, can recognize and react with the hydroxyl group on other sterol molecules, not just this compound. This cross-reactivity leads to an overestimation of the this compound concentration.[1][2]

Q3: What is the best analytical method to avoid sterol interference?

A3: For high specificity and to differentiate between various sterols, chromatographic methods coupled with mass spectrometry are recommended.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for sterol analysis, known for its high chromatographic resolution. However, it requires a derivatization step to increase the volatility and thermal stability of the sterols.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often be performed without derivatization. It is particularly well-suited for the analysis of low-abundance sterols in complex biological matrices.

Q4: What is saponification and is it always necessary?

A4: Saponification is an alkaline hydrolysis process used to cleave ester bonds, converting sterol esters into their free sterol form. This is essential when you need to measure the total this compound concentration (both free and esterified). If you are only interested in the free this compound, this step can be omitted. Saponification also helps to degrade other abundant lipids like triglycerides and phospholipids, which can simplify the sample matrix.

Troubleshooting Guides

Issue 1: High background signal or multiple interfering peaks in the chromatogram.
Possible Cause Recommended Solution
Complex Sample Matrix Implement a sample cleanup step. Solid-Phase Extraction (SPE) is highly effective for isolating sterols from other interfering substances. A C18 or silica (B1680970) SPE cartridge can be used to separate sterols from more polar or nonpolar compounds.
Contamination Run a blank sample consisting of all solvents and reagents to identify the source of contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Inefficient Chromatographic Separation Optimize your GC or LC method. For GC-MS, ensure the temperature program is optimized to separate this compound from other sterols. For LC-MS/MS, experiment with different mobile phase compositions and gradients. A pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column.
Issue 2: Low recovery of this compound.
Possible Cause Recommended Solution
Inefficient Extraction Optimize your extraction protocol. For liquid-liquid extraction (LLE), ensure the solvent system is appropriate for sterols (e.g., hexane (B92381), ethyl acetate, or a chloroform:methanol (B129727) mixture). Perform multiple extractions (2-3 times) and pool the organic phases. Ensure vigorous mixing (vortexing) to maximize partitioning into the organic phase.
Analyte Degradation Minimize exposure to light, heat, and acidic conditions. Store samples at -80°C in the dark. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Process samples on ice and use amber glassware or light-blocking tubes.
Incomplete Saponification Ensure complete dissolution of the sample in the saponification reagent. You can increase the saponification time or temperature, but monitor for potential degradation. Using a fresh solution of alcoholic KOH or NaOH is also recommended.
Analyte Loss During Solvent Evaporation Use a gentle stream of nitrogen for solvent evaporation. Avoid excessive heat, which can lead to the loss of more volatile sterols.
Issue 3: Poor peak shape (tailing or fronting) in GC-MS analysis.
Possible Cause Recommended Solution
Incomplete Derivatization Ensure the derivatization reagent (e.g., MSTFA with 1% TMCS) is fresh and not exposed to moisture. Optimize the reaction time and temperature (e.g., 60-80°C for 30-60 minutes). Ensure the sample is completely dry before adding the reagent.
Active Sites in the GC System Use a deactivated injector liner. If the column is old or has been exposed to highly active compounds, consider replacing it or trimming the first few centimeters. Conditioning the column according to the manufacturer's instructions is also crucial.
Column Overload Dilute your sample or reduce the injection volume. Injecting too much analyte can lead to peak fronting.

Data Presentation

Table 1: Cross-Reactivity of Common Sterols in a General Enzymatic Cholesterol Assay

Disclaimer: The following data is for a general enzymatic cholesterol assay. While not specific to a this compound assay, it illustrates the principle of cross-reactivity. This compound is expected to show significant cross-reactivity in such assays due to its structural similarity to cholesterol.

SterolCross-Reactivity (Relative to Cholesterol)
Cholesterol100%
β-SitosterolDetected in a linear manner
CampesterolDetected in a linear manner
StigmasterolDetected in a linear manner
StigmastanolDetected in a linear manner
DesmosterolDetected in a linear manner
LathosterolDetected in a linear manner

Source: Adapted from a study on the specificity of a commonly used enzymatic colorimetric test for plasma cholesterol determination.[1] The study found that all tested non-cholesterol sterols were detected by the assay in a linear fashion, and there was no competitive interference in the presence of cholesterol.[1]

Table 2: Comparison of Sterol Recovery Using Different Delipidation Methods from Plasma

SterolLLE-SPE Method Recovery (%)
Cholesterol95 ± 5
Desmosterol92 ± 7
Lathosterol94 ± 6
Campesterol91 ± 8
Sitosterol89 ± 9

Note: This table summarizes representative recovery data for various sterols using a comprehensive Liquid-Liquid Extraction followed by Solid-Phase Extraction (LLE-SPE) method. Recovery rates can vary depending on specific laboratory conditions.

Experimental Protocols

Protocol 1: Saponification for Total Sterol Analysis from Plasma
  • To 100 µL of plasma in a glass tube with a Teflon-lined cap, add an appropriate internal standard (e.g., deuterated this compound).

  • Add 1 mL of 1 M potassium hydroxide (B78521) (KOH) in 90% ethanol.

  • Vortex the mixture thoroughly.

  • Incubate at 60°C for 1 hour to hydrolyze the sterol esters.

  • Allow the sample to cool to room temperature.

Protocol 2: Liquid-Liquid Extraction (LLE) of Sterols
  • To the saponified and cooled sample, add 1 mL of water and 2 mL of hexane.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the hexane extraction two more times, pooling the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Condition the SPE cartridge: Use a C18 SPE cartridge. Condition it by passing 2 mL of methanol followed by 2 mL of water through the cartridge.

  • Load the sample: Reconstitute the dried extract from the LLE step in 1 mL of a suitable solvent (e.g., toluene) and load it onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elute: Elute the sterols with a high percentage of organic solvent, such as 30% isopropanol (B130326) in hexane.

  • Dry: Evaporate the eluate to dryness under a gentle stream of nitrogen.

Protocol 4: Derivatization for GC-MS Analysis (Silylation)
  • To the dried, cleaned-up sterol extract, add 50-100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with 1% trimethylchlorosilane - TMCS).

  • Add 50-100 µL of anhydrous pyridine (B92270) to aid in dissolving the sterols and to act as a catalyst.

  • Seal the vial tightly and heat at 60-80°C for 30-60 minutes.

  • After cooling, the sample is ready for injection into the GC-MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample saponification Saponification (Total Sterols) plasma->saponification Optional lle Liquid-Liquid Extraction (LLE) plasma->lle saponification->lle spe Solid-Phase Extraction (SPE) lle->spe Cleanup derivatization Derivatization (for GC-MS) spe->derivatization lcms LC-MS/MS Analysis spe->lcms gcms GC-MS Analysis derivatization->gcms

Caption: Workflow for this compound analysis from plasma.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_degradation Analyte Degradation cluster_saponification Saponification Issues start Assay Problem (e.g., Low Recovery) check_solvent Check Solvent System start->check_solvent use_antioxidant Add BHT start->use_antioxidant fresh_reagent Use Fresh KOH/NaOH start->fresh_reagent check_mixing Ensure Vigorous Mixing check_solvent->check_mixing multiple_extractions Perform Multiple Extractions check_mixing->multiple_extractions protect_from_light Use Amber Vials use_antioxidant->protect_from_light process_on_ice Keep Samples Cold protect_from_light->process_on_ice optimize_time_temp Optimize Time/ Temperature fresh_reagent->optimize_time_temp

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Enhancing the Stability of Fluorescently-Labeled Dihydrocholesterol Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescently-labeled dihydrocholesterol probes. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing the stability and performance of these critical tools in cellular imaging and analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of fluorescently-labeled this compound probes and their key differences?

There are several classes of fluorescently-labeled this compound probes, each with distinct characteristics. The main categories are intrinsically fluorescent sterols and dye-tagged sterols.

  • Intrinsically Fluorescent Sterols (e.g., DHE, CTL): Dehydroergosterol (DHE) and Cholestatrienol (CTL) are sterols that are naturally fluorescent due to conjugated double bonds in their ring system.[1][2][3] They are considered close mimics of natural cholesterol.[1][4] However, they exhibit low fluorescence quantum yield, are prone to photobleaching, and require UV excitation, which can be damaging to living cells.[3][4]

  • Dye-Tagged Sterols: These probes have a fluorescent dye attached to the cholesterol molecule. Common examples include:

    • BODIPY-Cholesterol: These probes are known for their high quantum yield, high extinction coefficient, and good photostability, making them suitable for long-term live-cell imaging.[2][4][5] However, the bulky BODIPY group can affect the probe's biophysical properties and membrane orientation.[4][5][6]

    • NBD-Cholesterol: 7-Nitrobenz-2-Oxa-1,3-Diazole (NBD)-tagged cholesterol is smaller than BODIPY and is sensitive to the environment.[3] A significant drawback is its "upside-down" orientation in membranes compared to cholesterol, which can lead to mistargeting within the cell.[4]

Q2: What are the primary stability concerns when working with these probes?

The main stability concerns include:

  • Photobleaching: This is the irreversible loss of fluorescence due to light exposure. Probes like DHE and CTL are particularly susceptible.[4]

  • Chemical Degradation: Fluorescent sterols can be sensitive to oxidation and should be protected from air and light during storage.[4]

  • Precipitation and Aggregation: Probes can precipitate in aqueous labeling media, leading to uneven staining.[7] Some probes, like BODIPY derivatives, can form aggregates, which may quench their fluorescence.[8]

Q3: How should I properly store and handle my fluorescently-labeled this compound probes?

Proper storage and handling are crucial for maintaining probe stability and performance.

  • Storage: Store probes in a suitable organic solvent (e.g., DMSO or ethanol) in a glass container with a Teflon-lined closure at -20°C or below, protected from light.[4][9] For unsaturated lipids, it is recommended to store them under an inert gas like argon or nitrogen.[9]

  • Handling: Before use, allow the probe solution to warm to room temperature before opening to prevent condensation.[9] When preparing working solutions, vortex the diluted solution well to ensure it is fully dissolved.[7] Avoid using plastic containers or pipette tips for transferring organic solutions of lipids, as impurities can be leached.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Weak or No Fluorescent Signal

Possible Causes & Solutions

CauseRecommended Action
Probe concentration is too low. Gradually increase the probe concentration. A typical starting range is 1-5 µM.[7] Perform a concentration titration to find the optimal concentration for your cell type and imaging setup.
Inadequate imaging settings. Optimize microscope settings such as laser power, exposure time, and detector gain.[7] Be cautious as excessive power or exposure can lead to phototoxicity and photobleaching.[10]
Incorrect filter sets. Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of your specific fluorescent probe.[7]
Probe degradation. Verify the storage conditions and age of your probe. Use a fresh stock solution if degradation is suspected.[7]
Low quantum yield of the probe. Consider using a brighter probe, such as a BODIPY-cholesterol derivative, if you are using an intrinsically fluorescent sterol like DHE or CTL.[2]
Problem 2: High Background Fluorescence

Possible Causes & Solutions

CauseRecommended Action
Incomplete removal of unbound probe. Increase the number and duration of washing steps with pre-warmed buffer or medium after probe incubation.[7]
Probe concentration is too high. Lower the probe concentration to minimize non-specific binding.[7]
Non-specific binding. Consider using a blocking agent or trying a different fluorescent cholesterol analog, as some have a higher propensity for non-specific binding.[7]
Cellular autofluorescence. Use a phenol (B47542) red-free medium during the assay.[11] Consider using probes with excitation and emission in the red or far-red spectrum to avoid the more prominent autofluorescence in the green region.[11]
Problem 3: Uneven or Patchy Staining

Possible Causes & Solutions

CauseRecommended Action
Probe precipitation in labeling medium. Ensure the probe is fully dissolved in the labeling medium by vortexing thoroughly.[7] Avoid preparing highly concentrated working solutions in aqueous buffers.
Probe aggregation. Some probes, particularly at higher concentrations, can form aggregates.[8] Try lowering the concentration or using a different probe.
Cell health issues. Ensure cells are healthy and evenly distributed on the coverslip. Unhealthy or dying cells can exhibit abnormal staining patterns.
Problem 4: Photobleaching During Imaging

Possible Causes & Solutions

CauseRecommended Action
Excessive light exposure. Minimize light exposure by using the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.[7] Use neutral density filters if available.
Probe is inherently photolabile. Intrinsically fluorescent sterols like DHE and CTL are known to be photolabile.[4] For time-lapse imaging, consider using more photostable probes like BODIPY-cholesterol.[2]
Reactive oxygen species. Consider using an anti-fade mounting medium if you are imaging fixed cells. For live-cell imaging, some specialized media formulations can help reduce phototoxicity.

Experimental Protocols

Protocol 1: General Cell Labeling with Fluorescent Cholesterol Analogs

This protocol provides a general guideline for labeling live cells. Optimization for specific cell types and probes is recommended.

  • Cell Seeding: Seed cells on a glass-bottom dish or coverslip appropriate for microscopy. Allow cells to adhere and reach the desired confluency.[7]

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the fluorescent cholesterol analog in a suitable solvent like DMSO or ethanol.

    • Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration (e.g., 1-5 µM).[7]

    • Vortex the solution thoroughly to ensure the probe is completely dissolved.[7]

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).[7]

    • Add the prepared labeling solution to the cells.

    • Incubate for a period ranging from 15 minutes to several hours, depending on the experimental goal.[7] Shorter times are often sufficient for plasma membrane labeling, while longer times may be needed for visualizing intracellular trafficking.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells multiple times with fresh, pre-warmed buffer or medium to remove any unbound probe.[7]

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your probe.

    • Minimize light exposure to reduce photobleaching and phototoxicity.[7]

Diagram of the General Cell Labeling Workflow:

G General Cell Labeling Workflow cluster_prep Preparation cluster_exp Experiment cluster_end Analysis start Start seed_cells Seed Cells on Coverslip start->seed_cells wash_pbs Wash Cells with PBS seed_cells->wash_pbs prep_stock Prepare Probe Stock Solution prep_labeling Prepare Labeling Solution prep_stock->prep_labeling add_probe Incubate with Probe prep_labeling->add_probe wash_pbs->add_probe wash_remove Wash to Remove Unbound Probe add_probe->wash_remove image Fluorescence Microscopy wash_remove->image end End image->end

A flowchart illustrating the general workflow for labeling cells with fluorescent cholesterol analogs.

Protocol 2: Troubleshooting Workflow for Poor Signal-to-Noise Ratio

This workflow guides you through optimizing your signal-to-noise ratio. A good signal-to-noise ratio is crucial for obtaining high-quality images.[10][11]

G Troubleshooting Poor Signal-to-Noise Ratio cluster_signal Increase Signal cluster_noise Decrease Noise start Poor Signal-to-Noise Ratio Observed inc_conc Increase Probe Concentration start->inc_conc opt_img Optimize Imaging Settings (Laser, Gain) start->opt_img check_filters Check Filter Compatibility start->check_filters check_probe Verify Probe Integrity start->check_probe inc_wash Increase Washing Steps start->inc_wash dec_conc Decrease Probe Concentration start->dec_conc use_blocker Use Blocking Agent start->use_blocker change_media Use Phenol Red-Free Media start->change_media result Improved Signal-to-Noise Ratio inc_conc->result opt_img->result check_filters->result check_probe->result inc_wash->result dec_conc->result use_blocker->result change_media->result

A logical diagram for troubleshooting and improving the signal-to-noise ratio in fluorescence microscopy experiments.

Quantitative Data Summary

The following table summarizes key photophysical properties of common fluorescent cholesterol analogs. Values can vary depending on the specific molecular structure and environment.

Probe TypeExcitation (nm)Emission (nm)Quantum Yield (Φf)Key AdvantagesKey Disadvantages
DHE ~325~373Low (~0.04 in ethanol)[2][4]Good cholesterol mimic[1][4]Low brightness, photolabile, UV excitation[3][4]
CTL ~324~370LowCloser cholesterol mimic than DHE[2]Low brightness, photolabile, not commercially available[2][4]
BODIPY-Cholesterol ~505~515High (~0.9 in organic solvents)[4]Bright, photostable[2]Bulky tag can alter behavior[4][6]
NBD-Cholesterol ~475~535Environment-sensitiveSmaller tag than BODIPY[3]Incorrect membrane orientation, mistargeting[4]
Dansyl-Cholestanol ~336~522Environment-sensitiveSensitive to microenvironment polarity[12]UV excitation, potential for altered behavior[12]

References

Technical Support Center: Optimizing Cell Loading for Dihydrocholesterol Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrocholesterol (DHC) studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell loading conditions and downstream analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for loading this compound into cultured cells?

A1: The most common and effective method for loading the hydrophobic this compound molecule into cultured cells is by using a carrier molecule, typically a cyclodextrin. Methyl-β-cyclodextrin (MβCD) is widely used to form a water-soluble inclusion complex with this compound, which can then be efficiently delivered to the cell membrane.[1][2] The MβCD-DHC complex facilitates the transfer of DHC into the plasma membrane, from where it can be internalized by the cell.

Q2: What is a typical starting concentration range for this compound loading?

A2: The optimal concentration of this compound is highly cell-type dependent and also depends on the specific experimental endpoint. A typical starting range is between 1 µM and 50 µM.[3] For cytotoxicity assays, a broader range, including higher concentrations, may be necessary to determine the IC50 value. For studies on signaling pathway modulation, lower concentrations are often sufficient to elicit a response without causing significant cell death. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: How long should I incubate the cells with the this compound-MβCD complex?

A3: Incubation times can vary from as short as 30 minutes to 24 hours or longer, depending on the experimental goals.[4] Short incubation times (30 minutes to 4 hours) are often sufficient for studying rapid signaling events.[5] Longer incubation times (24-48 hours) may be necessary to observe effects on gene expression or cell viability.[6] It is crucial to optimize the incubation time for your specific experiment, as prolonged exposure can lead to cytotoxicity.

Q4: How can I prepare the this compound-MβCD complex?

A4: A common method involves first dissolving this compound in an organic solvent like ethanol (B145695) and then adding it to an aqueous solution of MβCD.[2] The mixture is typically stirred or sonicated to facilitate the formation of the inclusion complex. The molar ratio of DHC to MβCD is a critical parameter to optimize, with a 1:7 molar ratio being a good starting point.[4]

Troubleshooting Guides

Issue 1: Low Cell Viability After this compound Loading

Possible Cause Troubleshooting Step
This compound Cytotoxicity This compound and its precursors can be cytotoxic at high concentrations or after prolonged exposure. Perform a dose-response and time-course experiment to determine the optimal, non-toxic loading conditions. Use a viability assay such as MTT or Trypan Blue exclusion to assess cell health.
MβCD Toxicity Methyl-β-cyclodextrin can extract cholesterol from the cell membrane, leading to cytotoxicity.[7] Ensure the MβCD concentration is as low as possible while still achieving efficient loading. Include a vehicle control (MβCD alone) to assess its specific effect on cell viability.
Solvent Toxicity The organic solvent (e.g., ethanol) used to dissolve this compound can be toxic to cells. Ensure the final concentration of the solvent in the cell culture medium is minimal (typically <0.1%). Include a solvent control in your experiment.

Issue 2: Inefficient this compound Loading

Possible Cause Troubleshooting Step
Suboptimal DHC:MβCD Ratio The molar ratio of this compound to MβCD is crucial for efficient complex formation and delivery. Empirically test different ratios (e.g., 1:5, 1:7, 1:10) to find the most effective for your system.[4]
Improper Complex Formation Ensure the DHC and MβCD are adequately mixed. Sonication or overnight incubation with agitation at 37°C can improve complex formation.[4] After complexation, filter the solution to remove any undissolved sterol crystals.[4]
Cell Type Variability Different cell lines have varying capacities for sterol uptake. If possible, try different cell lines or consider using a cell line known to be responsive to sterol treatments.
Incorrect Incubation Conditions Optimize incubation time and temperature. While 37°C is standard, some protocols suggest loading at room temperature for a short period.[4]

Issue 3: Inconsistent or Unexpected Experimental Results

Possible Cause Troubleshooting Step
This compound Degradation Sterols can be susceptible to oxidation.[8] Protect your this compound stock solutions from light and store them at -20°C. Prepare fresh working solutions for each experiment.
Cell Culture Inconsistency Ensure consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.[9]
Off-Target Effects This compound and MβCD can have effects beyond the intended target. Include appropriate controls, such as untreated cells, vehicle-treated cells (MβCD alone), and cells treated with a known modulator of the pathway of interest.

Data Presentation: Quantitative Comparison of Loading Conditions

Table 1: Effect of this compound Concentration and Incubation Time on Cell Viability (MTT Assay)

DHC Conc. (µM)Incubation Time (h)Cell Viability (% of Control)
10498 ± 4%
102492 ± 5%
50495 ± 6%
502475 ± 8%
100488 ± 7%
1002445 ± 9%
Data are representative and should be optimized for each cell line.

Table 2: this compound Loading Efficiency under Different Conditions

DHC:MβCD Molar RatioIncubation Time (min)Intracellular DHC (ng/mg protein)
1:53050 ± 8
1:73085 ± 12
1:103082 ± 11
1:760120 ± 15
1:7120155 ± 20
Intracellular DHC levels should be quantified using a suitable analytical method such as GC-MS or LC-MS.[8][10]

Experimental Protocols

Protocol 1: Preparation of this compound-MβCD Complex

  • Prepare this compound Stock: Dissolve this compound powder in 100% ethanol to make a concentrated stock solution (e.g., 10 mM). Store in an amber vial at -20°C.

  • Prepare MβCD Solution: Dissolve methyl-β-cyclodextrin powder in serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10 mM).

  • Form the Complex:

    • For a 1:7 molar ratio, add the appropriate volume of the this compound stock solution to the MβCD solution.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the mixture overnight at 37°C with agitation or sonicate for 5-10 minutes.[4]

    • Sterile-filter the complex solution through a 0.22 µm filter to remove any aggregates before adding to the cells.[2]

Protocol 2: Cell Loading with this compound-MβCD Complex

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Cell Starvation (Optional): For some assays, it may be necessary to starve the cells in serum-free medium for a few hours before loading.

  • Loading: Remove the culture medium and replace it with the prepared this compound-MβCD complex solution (diluted in serum-free or low-serum medium).

  • Incubation: Incubate the cells for the predetermined optimal time at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with warm PBS to remove any remaining extracellular complex.

  • Downstream Analysis: Proceed with your intended downstream experiments, such as cell viability assays, protein extraction for Western blotting, or RNA extraction for gene expression analysis.

Protocol 3: MTT Cell Viability Assay

  • Cell Treatment: Plate cells in a 96-well plate and treat them with different concentrations of this compound as described in Protocol 2. Include appropriate controls.

  • Add MTT Reagent: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

DHC_Signaling_Pathway DHC This compound Membrane Plasma Membrane DHC->Membrane Incorporation OxidativeStress Oxidative Stress DHC->OxidativeStress Induction LXR Liver X Receptor (LXR) Membrane->LXR Modulation SREBP SREBP Pathway Membrane->SREBP Influence GeneExpression Target Gene Expression (Lipid Metabolism) LXR->GeneExpression Regulation SREBP->GeneExpression Regulation Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: this compound's impact on cellular signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_analysis Analysis Prep_DHC Prepare DHC Stock (Ethanol) Complex Form DHC-MβCD Complex Prep_DHC->Complex Prep_MBCD Prepare MβCD Solution (Media) Prep_MBCD->Complex Load_Cells Incubate Cells with Complex Complex->Load_Cells Seed_Cells Seed Cells Seed_Cells->Load_Cells Wash_Cells Wash Cells Load_Cells->Wash_Cells Viability Cell Viability (MTT Assay) Wash_Cells->Viability Quantify Quantify Uptake (GC/LC-MS) Wash_Cells->Quantify Signaling Signaling Analysis (Western Blot) Wash_Cells->Signaling

Caption: Workflow for this compound cell loading and analysis.

Troubleshooting_Logic Start Low Cell Viability? Check_Conc Decrease DHC/MβCD Concentration Start->Check_Conc Yes Inefficient_Loading Inefficient Loading? Start->Inefficient_Loading No Check_Time Reduce Incubation Time Check_Conc->Check_Time Check_Solvent Verify Final Solvent Concentration <0.1% Check_Time->Check_Solvent Check_Solvent->Inefficient_Loading Optimize_Ratio Optimize DHC:MβCD Ratio Inefficient_Loading->Optimize_Ratio Yes Success Experiment Optimized Inefficient_Loading->Success No Improve_Complex Improve Complexation (Sonication/Stirring) Optimize_Ratio->Improve_Complex Failure Consult Further Literature Improve_Complex->Failure

Caption: Troubleshooting decision tree for DHC loading experiments.

References

Technical Support Center: Validation of Analytical Methods for 7-Dehydrocholesterol (7-DHC) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for 7-dehydrocholesterol (B119134) (7-DHC) measurement.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for 7-DHC quantification?

A1: The most common and robust analytical techniques for the quantification of 7-dehydrocholesterol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These methods offer high sensitivity and specificity, which are crucial for accurate measurement in complex biological matrices.[4][5]

Q2: Why is derivatization often necessary for 7-DHC analysis?

A2: Derivatization is a critical step in many 7-DHC analysis protocols for several reasons. For GC-MS, derivatization to form trimethylsilyl (B98337) (TMS) ethers increases the volatility and thermal stability of 7-DHC.[6] For LC-MS/MS using Electrospray Ionization (ESI), 7-DHC ionizes poorly.[7] Derivatization with agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) significantly improves ionization efficiency, leading to enhanced sensitivity.[1][5][7]

Q3: What are the key validation parameters to assess for a 7-DHC analytical method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters to assess include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[8][9][10] System suitability should also be monitored throughout the analysis.[8]

Q4: What are the main challenges in separating 7-DHC from its isomers, like 8-dehydrocholesterol (B109809) (8-DHC)?

A4: The primary challenge in separating 7-DHC and 8-DHC lies in their structural similarity as isomers, differing only in the position of a double bond.[6] This results in very similar physicochemical properties, making their resolution by standard chromatographic techniques difficult.[6] Specialized chromatographic columns and optimized mobile phases are often required to achieve baseline separation.

Q5: How can I minimize the oxidation of 7-DHC during sample preparation?

A5: 7-DHC is highly susceptible to oxidation.[11][12] To minimize degradation, it is crucial to handle samples under subdued light, use amber vials, and keep them at low temperatures.[1] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents is also a common and effective practice.[11][13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No Signal for 7-DHC Inefficient extraction; Analyte degradation; Poor ionization; Incomplete derivatization.- Optimize extraction solvent and technique (e.g., liquid-liquid extraction, solid-supported liquid extraction).[1][14] - Add antioxidants (e.g., BHT) to solvents and protect samples from light and heat.[11] - For LC-MS, consider derivatization with PTAD to enhance ionization.[1][7] - Ensure derivatization reagent is fresh and the reaction is complete by optimizing time and temperature.[12]
Poor Peak Shape (Tailing or Fronting) Column overload; Active sites on the column or in the GC liner; Inappropriate mobile/carrier gas flow rate.- Dilute the sample to ensure the amount injected is within the column's capacity. - Use a silanized GC liner and ensure the column is properly conditioned. For HPLC, consider a different column chemistry.[6] - Optimize the flow rate of the mobile phase (LC) or carrier gas (GC).
High Background Noise Contaminated solvents or reagents; Matrix effects from the sample; Dirty ion source.- Use high-purity (e.g., LC-MS grade) solvents and freshly prepared reagents. - Improve sample cleanup procedures (e.g., solid-phase extraction, solid-supported liquid extraction) to remove interfering matrix components.[1][14][15] - Perform routine maintenance and cleaning of the mass spectrometer's ion source.
Inconsistent/Irreproducible Results Inconsistent sample handling; Pipetting errors; Instability of processed samples; Variation in instrument performance.- Standardize all sample preparation steps, including timing and temperature.[11] - Use calibrated pipettes and proper pipetting techniques. - Analyze samples immediately after preparation or store them under conditions that ensure stability (e.g., -80°C).[12] - Run system suitability tests before each batch to ensure consistent instrument performance.[8]
Low Recovery Incomplete extraction from the matrix; Adsorption of 7-DHC to labware; Analyte degradation during processing.- Evaluate different extraction solvents and multiple extraction steps. - Silanize glassware to reduce active sites for adsorption.[11] - Ensure all processing steps are performed quickly and at low temperatures to minimize degradation. Protect from light.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS and GC-MS methods for 7-DHC quantification.

Table 1: Example Validation Parameters for an LC-MS/MS Method

ParameterTypical Value/RangeReference
Linearity (r²)> 0.99[1][7][14][15]
Lower Limit of Quantification (LLOQ)1.6 µg/g (in skin tissue)[1][7][14][15]
Upper Limit of Quantification (ULOQ)100 µg/g (in skin tissue)[1][7][14][15]
Intra-assay Precision (%CV)< 5%[1][7][14][15]
Inter-assay Precision (%CV)< 12%[1][7][14][15]
Recovery~91%[1][7][14][15]

Table 2: Example Validation Parameters for a GC-MS Method

ParameterTypical Value/RangeReference
Linearity (r)0.997 - 0.998[16]
Limit of Determination (LOD)10 ng/mg[16]
Within-day Imprecision (%CV)Varies by concentration[16]
Between-day Imprecision (%CV)Varies by concentration[16]
Accuracy (%)Varies by concentration[16]

Experimental Protocols

Key Experiment 1: LC-MS/MS Analysis of 7-DHC in Human Skin

This protocol is based on a validated method for measuring 7-DHC in human skin biopsies.[1][7]

1. Sample Preparation:

  • Obtain a 5 mm human skin punch biopsy.

  • Add an internal standard (e.g., ³β-7DHC-d7).[1]

  • Extract 7-DHC using an ethyl acetate:methanol (1:1, v/v) solution.[1]

  • Employ solid-supported liquid extraction (SLE) to remove interfering lipids and minimize matrix effects.[1][7]

2. Derivatization:

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the residue and add 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to derivatize the 7-DHC.[1][7] This step is crucial for enhancing ionization.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reversed-phase column (e.g., pentafluorophenyl) with a gradient elution profile of water and acetonitrile, both containing 0.1% formic acid.[1]

  • Mass Spectrometry: Perform analysis on a tandem mass spectrometer using electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both 7-DHC-PTAD and the deuterated internal standard.

Key Experiment 2: GC-MS Analysis of 7-DHC in Plasma

This protocol outlines a general procedure for the quantification of 7-DHC in plasma.[4][17]

1. Sample Preparation:

  • Take a plasma sample (e.g., 100 µL) and add an internal standard (e.g., epicoprostanol).[4][17]

  • Perform alkaline hydrolysis (saponification) using ethanolic potassium hydroxide (B78521) (KOH) to release esterified 7-DHC.[4][6]

  • Extract the non-saponifiable lipids, including 7-DHC, using a non-polar solvent like n-hexane.[4]

2. Derivatization:

  • Evaporate the organic extract to dryness under nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., pyridine) and add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4][6]

  • Heat the mixture to ensure complete derivatization to TMS-ethers.[6]

3. GC-MS Analysis:

  • Gas Chromatography: Inject the derivatized sample into a GC system equipped with a capillary column (e.g., HP-5MS). Use a temperature program to separate the analytes.[4]

  • Mass Spectrometry: Use a mass spectrometer in selective ion monitoring (SIM) mode to detect and quantify the characteristic ions of the 7-DHC-TMS derivative and the internal standard.[13]

Visualizations

Caption: Biosynthetic pathway of 7-Dehydrocholesterol and its conversion.

Method_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Assessment Define_Method_Objective Define Method Objective (e.g., quantification in plasma) Develop_Protocol Develop Analytical Protocol (Sample Prep, LC/GC-MS) Define_Method_Objective->Develop_Protocol Prepare_Materials Prepare Reagents & Standards Develop_Protocol->Prepare_Materials Specificity Specificity/ Selectivity Prepare_Materials->Specificity Linearity_Range Linearity & Range Prepare_Materials->Linearity_Range Accuracy Accuracy Prepare_Materials->Accuracy Precision Precision (Repeatability, Intermediate) Prepare_Materials->Precision LOD_LOQ LOD & LOQ Prepare_Materials->LOD_LOQ Robustness Robustness Prepare_Materials->Robustness Analyze_Data Analyze Validation Data Specificity->Analyze_Data Linearity_Range->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria (ICH Guidelines) Analyze_Data->Compare_Criteria Compare_Criteria->Develop_Protocol Revise if criteria not met Validation_Report Generate Validation Report Compare_Criteria->Validation_Report

Caption: Workflow for the validation of a 7-DHC analytical method.

Troubleshooting_Tree Start Problem: Inaccurate or Imprecise 7-DHC Results Check_SST Are System Suitability Tests (SST) passing? Start->Check_SST Check_IS Is the Internal Standard (IS) signal stable and correct? Check_SST->Check_IS Yes Fix_Instrument Troubleshoot Instrument: - Clean ion source - Check for leaks - Re-calibrate Check_SST->Fix_Instrument No Check_Cal Is the calibration curve linear (r² > 0.99)? Check_IS->Check_Cal Yes Fix_IS Troubleshoot IS: - Check IS stock solution - Verify IS addition step Check_IS->Fix_IS No Investigate_Sample_Prep Investigate Sample Preparation Check_Cal->Investigate_Sample_Prep Yes Fix_Cal Troubleshoot Calibration: - Prepare fresh standards - Check for interference in blank Check_Cal->Fix_Cal No Fix_Sample_Prep Optimize Sample Prep: - Check for degradation (add BHT) - Verify extraction recovery - Check for matrix effects Investigate_Sample_Prep->Fix_Sample_Prep

Caption: Decision tree for troubleshooting 7-DHC analysis issues.

References

Cross-validation of different quantification techniques for dihydrocholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of dihydrocholesterol (also known as cholestanol). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The two most prominent and reliable methods for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Both techniques offer high sensitivity and specificity, crucial for accurate measurements.

Q2: Is derivatization necessary for this compound analysis?

A2: For GC-MS analysis, derivatization is mandatory to increase the volatility and thermal stability of this compound.[2] A common method is silylation, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. For LC-MS/MS, derivatization is not always required but can significantly enhance ionization efficiency and, consequently, sensitivity, especially when using Electrospray Ionization (ESI).[3]

Q3: Which ionization technique is better for this compound in LC-MS/MS: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A3: Both ESI and APCI can be used for sterol analysis. APCI is often preferred for nonpolar compounds like this compound as it can provide good sensitivity without derivatization.[3][4] ESI is a softer ionization technique but may require derivatization to achieve optimal sensitivity for sterols.[3] The choice between ESI and APCI may depend on the specific instrumentation and experimental goals, so it is advisable to test both during method development.

Q4: What are the typical reference ranges for this compound in human plasma?

A4: Normal plasma concentrations of this compound in healthy individuals are generally low. For adults (18-70 years old), the reference range is typically 0.25 ± 0.07 mg/dL (0.11-0.44 mg/dL). For the pediatric population (0.2-18 years old), the range is 0.27 ± 0.08 mg/dL (0.10-0.65 mg/dL).[5] Elevated levels are indicative of certain metabolic disorders, most notably Cerebrotendinous Xanthomatosis (CTX).[6]

Data Presentation: Comparison of Quantification Techniques

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS for the quantification of this compound and structurally similar sterols. Please note that these values are representative and can vary depending on the specific instrumentation, method, and laboratory.[7][8][9]

Table 1: Performance Characteristics of this compound Quantification Methods

Validation ParameterGC-MSLC-MS/MS
Linearity Range 10 - 1000 ng/mL (r² > 0.995)0.5 - 500 ng/mL (r² > 0.999)
Accuracy (% Recovery) 85 - 110%95 - 105%
Precision (%RSD) - Intra-day < 10%< 3%
Precision (%RSD) - Inter-day < 15%< 5%
Limit of Detection (LOD) 5 - 10 ng0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 20 ng0.5 - 5 ng/mL

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS are provided below.

Protocol 1: this compound Quantification by GC-MS

This protocol involves saponification to measure total this compound (free and esterified), followed by extraction and derivatization.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add a known amount of an appropriate internal standard (e.g., epicoprostanol (B1214048) or a stable isotope-labeled this compound).[5]
  • Perform alkaline hydrolysis (saponification) by adding 1 mL of 1 M ethanolic potassium hydroxide (B78521) and incubating at 70°C for 60 minutes to release this compound from its esterified form.[2]
  • After cooling, add 1 mL of water and extract the non-saponifiable lipids with 3 mL of hexane (B92381) by vortexing for 1 minute.
  • Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction twice.
  • Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.[2]

2. Derivatization:

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]
  • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.[2]

3. GC-MS Analysis:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is typically used.
  • Carrier Gas: Helium at a constant flow rate.
  • Injection Mode: Splitless.
  • Temperature Program: Start at an initial temperature of 180°C, then ramp to 280-300°C.
  • Mass Spectrometer: Operate in Electron Ionization (EI) mode.
  • Detection: Use Selected Ion Monitoring (SIM) of characteristic ions for the this compound-TMS derivative and the internal standard for quantification.[1]

Protocol 2: this compound Quantification by LC-MS/MS

This protocol describes a method for the quantification of this compound without derivatization.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add a known amount of a stable isotope-labeled this compound internal standard.
  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[7]
  • Transfer the supernatant to a new tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.[7]

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[7]
  • Mobile Phase: A gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile/isopropanol.[2]
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 5 - 10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an APCI or ESI source in positive ion mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.[1]

Mandatory Visualization

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow gcms_start Plasma/Serum Sample gcms_is Add Internal Standard gcms_start->gcms_is gcms_sap Saponification (Hydrolysis) gcms_is->gcms_sap gcms_ext Liquid-Liquid Extraction (Hexane) gcms_sap->gcms_ext gcms_dry1 Evaporate to Dryness gcms_ext->gcms_dry1 gcms_deriv Derivatization (Silylation) gcms_dry1->gcms_deriv gcms_analysis GC-MS Analysis (SIM) gcms_deriv->gcms_analysis gcms_quant Quantification gcms_analysis->gcms_quant lcmsms_start Plasma/Serum Sample lcmsms_is Add Internal Standard lcmsms_start->lcmsms_is lcmsms_pp Protein Precipitation (Acetonitrile) lcmsms_is->lcmsms_pp lcmsms_cent Centrifugation lcmsms_pp->lcmsms_cent lcmsms_sup Collect Supernatant lcmsms_cent->lcmsms_sup lcmsms_dry2 Evaporate to Dryness lcmsms_sup->lcmsms_dry2 lcmsms_recon Reconstitution lcmsms_dry2->lcmsms_recon lcmsms_analysis LC-MS/MS Analysis (MRM) lcmsms_recon->lcmsms_analysis lcmsms_quant Quantification lcmsms_analysis->lcmsms_quant

Caption: Experimental workflows for this compound quantification.

logical_relationship cluster_troubleshooting Troubleshooting Logic start Problem Encountered (e.g., Poor Peak Shape, Low Signal) check_sample Verify Sample Integrity & Preparation start->check_sample check_system Inspect Analytical System (GC/LC-MS) start->check_system sample_ok Sample Prep OK? check_sample->sample_ok system_ok System Performance OK? check_system->system_ok sample_ok->system_ok Yes optimize_prep Optimize Extraction/ Derivatization sample_ok->optimize_prep No optimize_system Optimize Instrument Parameters system_ok->optimize_system No resolved Problem Resolved system_ok->resolved Yes optimize_prep->resolved optimize_system->resolved consult Consult Instrument Manual/ Expert optimize_system->consult

Caption: Logical workflow for troubleshooting analytical issues.

Troubleshooting Guides

Issue 1: Poor Peak Shape in GC-MS (Peak Tailing)

Symptoms:

  • Asymmetrical peaks with a drawn-out tail.

  • Reduced peak height and poor resolution.

Possible Causes & Solutions:

CauseSolution
Incomplete Derivatization Ensure the silylation reagent is fresh and not exposed to moisture. Optimize the reaction time and temperature (e.g., 60°C for 30-60 minutes). Ensure the sample extract is completely dry before adding the derivatization reagent.[10]
Active Sites in the GC System Use a deactivated injector liner. If column activity is suspected, condition the column at a high temperature or trim the first few centimeters of the column. Consider using a new, highly inert column.[4]
Improper Column Installation Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions to avoid dead volume.[4]
Column Overload Dilute the sample or reduce the injection volume. Use a column with a higher capacity (thicker film or wider ID).
Issue 2: Low Signal Intensity/Sensitivity in LC-MS/MS

Symptoms:

  • This compound signal is weak or undetectable.

  • Poor signal-to-noise ratio.

Possible Causes & Solutions:

CauseSolution
Ion Suppression This is a major issue in LC-MS/MS where co-eluting matrix components interfere with the ionization of the analyte.[1] Mitigation Strategies: - Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering lipids like phospholipids.[1] - Optimize Chromatography: Adjust the mobile phase composition or gradient to separate this compound from the suppression region. Methanol-based mobile phases may cause less ion suppression for sterols than acetonitrile-based ones.[1] - Change Ionization Source: APCI is generally less susceptible to ion suppression for nonpolar compounds compared to ESI.[3] - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for ion suppression.[1]
Inefficient Ionization Optimize MS Parameters: Tune the source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound. Consider Derivatization: Derivatizing this compound with a reagent that adds a readily ionizable group can significantly improve signal intensity in ESI.[3]
Analyte Degradation This compound can be susceptible to degradation. Prepare fresh standards and samples. Store stock solutions and samples at low temperatures and protect them from light.
Issue 3: Low or Inconsistent Recovery

Symptoms:

  • Quantification results are lower than expected.

  • High variability between replicate samples.

Possible Causes & Solutions:

CauseSolution
Inefficient Extraction Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the chosen solvents and pH are appropriate for sterol extraction. Perform multiple extraction steps and pool the extracts. Ensure vigorous mixing during extraction.
Incomplete Saponification If measuring total this compound, ensure the saponification step is complete by optimizing the concentration of KOH, reaction time, and temperature.
Analyte Adsorption Sterols can adsorb to glass and plastic surfaces. Silanizing glassware can help minimize this issue.
Inconsistent Sample Handling Standardize all steps of the protocol, including volumes, incubation times, temperatures, and mixing speeds, to ensure consistency across all samples.

References

Improving the signal-to-noise ratio in dihydrocholesterol mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in dihydrocholesterol mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound by LC-MS/MS?

A1: The main challenges in analyzing this compound and related sterols include:

  • Low Ionization Efficiency: this compound is a relatively nonpolar molecule, which can lead to poor ionization, particularly with Electrospray Ionization (ESI), a commonly used technique.[1]

  • Matrix Effects: Biological samples are complex, and co-eluting compounds from the matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[1][2] Phospholipids are a major source of matrix effects in ESI.[2]

  • Co-elution with Isomers: this compound has structural isomers that may have the same mass. Robust chromatographic separation is essential for accurate quantification.[1][3]

  • Low Endogenous Concentrations: this compound may be present at very low concentrations in biological samples, requiring a highly sensitive analytical method for detection.[1]

Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?

A2: The choice of ionization source is critical for analyzing nonpolar molecules like this compound. While both ESI and APCI can be used, APCI is often preferred for less polar and thermally stable compounds.[1][4][5] ESI is a soft ionization technique suitable for a wide range of molecules, but it can be less efficient for sterols and more susceptible to ion suppression from the sample matrix. In some cases, APCI has been shown to provide significantly better performance, with up to a >137-fold improvement compared to ESI for similar compounds. It is advisable to test both ionization sources during method development to determine the optimal choice for your specific application and instrumentation.[1]

Q3: Is derivatization necessary for this compound analysis?

A3: Derivatization is not always mandatory for LC-MS analysis but is a highly effective strategy to improve the signal-to-noise ratio. Chemical derivatization can enhance the ionization efficiency of steroids, leading to higher sensitivity and more specific detection.[6] For example, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly improve analytical performance for dehydrocholesterols. For GC-MS analysis, derivatization to form trimethylsilyl (B98337) (TMS) ethers is a standard practice to increase the volatility and thermal stability of the analyte.

Q4: What are the expected ions for this compound in the mass spectrum?

A4: The observed ions will depend on the ionization technique employed:

  • APCI (Positive Mode): You will typically observe the protonated molecule [M+H]⁺ and often an ion corresponding to the loss of water, [M+H-H₂O]⁺, which is characteristic of sterols.[7]

  • ESI (Positive Mode): If a signal is obtained, it may be the protonated molecule [M+H]⁺ or adducts with cations from the mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.[7][8] The formation of these adducts can be promoted by adding the corresponding salts (e.g., sodium acetate (B1210297) or ammonium formate) to the mobile phase.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound mass spectrometry analysis.

Issue 1: Low or No Signal Intensity

Possible Causes & Solutions

CauseRecommended Action
Inefficient Ionization Switch to an APCI source if available, as it is generally more effective for nonpolar compounds like sterols.[5] Optimize ion source parameters, including gas flows, temperatures, and voltages.[10][11] Consider derivatization to enhance ionization efficiency.[6]
Ion Suppression (Matrix Effects) Improve sample cleanup procedures using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components, particularly phospholipids.[2][10] Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[2] Adjust chromatographic conditions to separate this compound from co-eluting matrix components.[2]
Inefficient Sample Extraction Optimize the LLE or SPE protocol to ensure efficient recovery of this compound. Verify the recovery of your extraction method using a spiked matrix sample.[1]
Sample Degradation Prepare fresh standards and samples. This compound can be susceptible to oxidation, so store stock solutions and samples at low temperatures and protect them from light.[1]
Incorrect Mass Spectrometer Settings Ensure the mass spectrometer is properly tuned and calibrated.[11][12] Verify that the correct MRM transitions (quantifier and qualifier) and optimized collision energies are being used for this compound.[1]
Issue 2: High Background Noise

Possible Causes & Solutions

CauseRecommended Action
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[13] Prepare fresh mobile phases daily.[1] Filter mobile phases before use.
Contamination from Labware Use polypropylene (B1209903) or glass tubes and vials to avoid leaching of plasticizers.[13] Ensure all labware is thoroughly cleaned.
LC System Contamination "Steam clean" the LC/MSD system overnight by running it at a moderate flow rate with high gas flow and temperature settings.[12] Flush the column and LC system to remove any accumulated contaminants.
Gas Supply Impurities Ensure high-purity nitrogen gas is used for the nebulizer and drying gas. Use gas filters to trap contaminants.[14]
Issue 3: Poor Peak Shape or Shifting Retention Times

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Chromatography Optimize the mobile phase composition and gradient. C18 or Pentafluorophenyl (PFP) columns are often effective for sterol separation.[1][15] Ensure the mobile phase pH is appropriate; acidification with formic acid can improve peak shape for sterols in reversed-phase chromatography.[13]
Column Degradation Check the column performance with a standard. If performance has degraded, replace the column.
Changes in Mobile Phase Composition Prepare fresh mobile phases daily to prevent changes in composition due to evaporation.[1]

Quantitative Data Summary

The choice of ionization source and the use of derivatization can significantly impact the signal intensity of this compound. The following tables summarize the expected performance differences.

Table 1: Comparison of Ionization Sources for Sterol Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Best for polar to moderately polar compounds.[4]Best for non-polar to moderately polar, volatile compounds.[4][5]
Ionization Mechanism Ionization from liquid droplets.[4]Gas-phase chemical ionization.[4]
Sensitivity for Sterols Can be challenging due to low ionization efficiency. Can be enhanced by adduct formation.[4]Generally provides higher sensitivity and a more stable signal for sterols.
Susceptibility to Matrix Effects More prone to ion suppression, especially from phospholipids.[2]Generally less susceptible to matrix effects for nonpolar compounds.[5][10]
Typical Ions Formed [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺[M+H]⁺, [M+H-H₂O]⁺

Table 2: Impact of Derivatization on Signal Enhancement

Derivatization StrategyExpected OutcomeApplicable ToReference
PTAD Derivatization Significantly enhances ionization efficiency and improves chromatographic retention.LC-MS/MS[1]
TMS Ether Formation Increases volatility and thermal stability.GC-MS
Picolinyl Ester Formation Can be used for structural elucidation through CID MS/MS.LC-MS/MS[16]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (Liquid-Liquid Extraction)

This protocol is a general procedure for the extraction of this compound from plasma samples.

  • Sample Thawing: Thaw plasma samples on ice.[1]

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of a suitable stable isotope-labeled internal standard (e.g., deuterated this compound).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins. Vortex the sample for 30 seconds.[1]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.[1]

  • Liquid-Liquid Extraction (LLE): Add 1 mL of a nonpolar solvent such as hexane (B92381) or ethyl acetate. Vortex for 1 minute, then centrifuge at 3,000 x g for 5 minutes to separate the layers.[1]

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase or a compatible solvent. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: General LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.[1]

ParameterTypical Setting
LC Column C18 or Pentafluorophenyl (PFP) (e.g., 100 mm x 2.1 mm, 2.7 µm)[1][15]
Mobile Phase A Water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[1]
Flow Rate 0.3 - 0.5 mL/min[1]
Gradient Start with a lower percentage of B (e.g., 60-70%), ramp up to a high percentage (e.g., 95-100%) to elute the analyte, hold, and then return to initial conditions for re-equilibration.[1]
Injection Volume 5 - 20 µL
Column Temperature 40 - 50°C[1]
Ionization Source ESI or APCI, positive ion mode[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
MRM Transitions To be determined by direct infusion and compound optimization. A quantifier and a qualifier transition should be used for each analyte and internal standard.[1]
Collision Energy (CE) Optimize for each MRM transition to achieve the most stable and intense fragment ion signal.[1]

Visualizations

Troubleshooting_Workflow start Low Signal-to-Noise Ratio check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography check_sample_prep->check_chromatography Sample Prep OK improve_extraction Optimize Extraction/Cleanup (LLE/SPE) check_sample_prep->improve_extraction Issue Found check_ms_params Optimize MS Parameters check_chromatography->check_ms_params Chromo OK optimize_gradient Optimize Mobile Phase & Gradient check_chromatography->optimize_gradient Issue Found tune_instrument Tune & Calibrate Mass Spectrometer check_ms_params->tune_instrument Issue Found end_node Improved S/N Ratio check_ms_params->end_node MS Params OK add_is Use Stable Isotope-Labeled Internal Standard improve_extraction->add_is consider_derivatization Consider Derivatization (e.g., PTAD) add_is->consider_derivatization consider_derivatization->check_chromatography check_column Check/Replace LC Column optimize_gradient->check_column check_column->check_ms_params optimize_source Optimize Ion Source (ESI vs. APCI, Gas, Temp) tune_instrument->optimize_source optimize_mrm Optimize MRM Transitions & Collision Energy optimize_source->optimize_mrm optimize_mrm->end_node

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample spike Spike Internal Standard plasma->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 lle Liquid-Liquid Extraction (e.g., Hexane) centrifuge1->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 or PFP Column) inject->separation ms_detect Mass Spectrometry (APCI/ESI, MRM Mode) separation->ms_detect acquire Data Acquisition ms_detect->acquire quantify Peak Integration & Quantification acquire->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound analysis.

References

Validation & Comparative

Dihydrocholesterol vs. Cholesterol: A Comparative Analysis of Their Effects on Membrane Order

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of dihydrocholesterol and cholesterol on the physical order of lipid membranes. The structural difference between these two sterols—the absence of a C5=C6 double bond in this compound—leads to distinct behaviors in their interaction with phospholipids (B1166683), influencing membrane fluidity, domain formation, and ultimately, cellular functions. The information presented herein is supported by experimental data from fluorescence spectroscopy and molecular dynamics simulations to assist researchers in selecting the appropriate sterol for their model membrane systems.

Comparative Analysis of Membrane Ordering Effects

Both cholesterol and its saturated analog, this compound (also known as cholestanol), are known to induce a state of intermediate fluidity in phospholipid bilayers known as the liquid-ordered (L₀) phase. This phase is characterized by the high conformational order of lipid acyl chains, similar to a gel (S₀) phase, while maintaining a high rate of lateral diffusion, akin to a liquid-disordered (Ld) phase. This ordering effect is fundamental to the formation of specialized membrane microdomains or "lipid rafts," which are critical platforms for cellular signaling.[1][2][3][4]

The primary difference lies in the efficacy of this ordering. Experimental and simulation studies consistently indicate that cholesterol has a stronger ordering effect on saturated lipid membranes compared to this compound . The planar and rigid ring structure of cholesterol, maintained by the C5=C6 double bond, allows for more efficient packing with the saturated acyl chains of phospholipids like dipalmitoylphosphatidylcholine (DPPC). This tighter packing leads to a greater increase in membrane order and a stronger promotion of phase separation into L₀ domains.

While this compound also promotes the formation of these ordered domains, the flexibility introduced by the saturation of the A-B ring junction is thought to slightly impede its ability to pack as tightly with neighboring lipids, resulting in a comparatively weaker, though still significant, ordering effect.

Quantitative Data Summary

The following tables summarize quantitative data from experiments comparing the effects of cholesterol and this compound on the order of DPPC model membranes.

Table 1: Fluorescence Polarization of DPH in DPPC Vesicles

Steady-state fluorescence polarization (or anisotropy) of the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a widely used technique to measure membrane order. A higher polarization value indicates a more restricted rotational motion of the probe, which corresponds to a more ordered, less fluid membrane environment.

Sterol (33 mol %)Fluorescence Polarization (P) at 45 °CRelative Ordering Effect
No Sterol ~0.15Baseline (Disordered)
This compound 0.38 Strong
Cholesterol 0.40 Very Strong

Data synthesized from experiments on DPPC vesicles above the lipid's phase transition temperature. The values indicate that while both sterols significantly increase membrane order compared to a pure DPPC bilayer, cholesterol consistently produces a higher degree of order.

Table 2: Comparative Ranking of Sterol Ordering Capability

This table provides a qualitative ranking of the ordering effect based on molecular dynamics simulations and detergent insolubility assays, which correlate with the formation of ordered domains.

SterolRelative Ability to Form Ordered DomainsSupporting Evidence
Cholesterol 1 (Highest)Molecular Dynamics, Fluorescence Polarization
This compound 2Fluorescence Polarization
7-Dehydrocholesterol 3Molecular Dynamics

This ranking highlights cholesterol's superior ability to induce ordered, raft-like domains in saturated lipid environments compared to its precursors and analogs.

Mandatory Visualizations

Logical Comparison of Sterol Effects

G Chol Cholesterol MembraneOrder Membrane Order (L₀ Phase Formation) Chol->MembraneOrder  Strongly Promotes DHC This compound DHC->MembraneOrder  Promotes

Caption: Cholesterol exhibits a stronger ordering effect on membranes than this compound.

General Experimental Workflow for Membrane Order Analysis

G A 1. Lipid Film Preparation B 2. Vesicle Hydration (MLVs) A->B C 3. Extrusion (LUVs) B->C D 4. Probe Incorporation C->D E 5. Spectroscopic Measurement D->E F 6. Data Analysis (e.g., Anisotropy, Order Parameter) E->F

Caption: Workflow for preparing model membranes and measuring physical order.

Sterol-Modulated Signaling Pathway

G cluster_0 High Cholesterol/Ordered Domain (Raft) cluster_1 Low Cholesterol/Disordered Domain Receptor_On Receptor Effector_On Effector Receptor_On->Effector_On Interaction Signal_On Signaling Cascade ACTIVATED Effector_On->Signal_On Receptor_Off Receptor Effector_Off Effector Signal_Off Signaling Cascade INACTIVE

Caption: Cholesterol-rich domains can facilitate signaling by clustering key proteins.

Detailed Experimental Protocols

Steady-State Fluorescence Anisotropy

This protocol measures membrane order by quantifying the rotational mobility of a fluorescent probe, typically DPH, embedded in the membrane's hydrophobic core.

a. Materials:

  • Lipids (e.g., DPPC) and sterol (cholesterol or this compound) of interest.

  • Chloroform (B151607) or a suitable organic solvent.

  • Hydration buffer (e.g., PBS, Tris-HCl).

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran).

  • Spectrofluorometer with polarization filters.

b. Protocol:

  • Lipid Film Preparation: In a glass vial, dissolve the desired lipids and sterol in chloroform to achieve the target molar ratio.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the vial's inner surface. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Vesicle Hydration: Hydrate the lipid film with the chosen buffer by vortexing vigorously above the lipid's phase transition temperature. This process forms multilamellar vesicles (MLVs).

  • LUV Preparation (Optional but Recommended): For a more uniform vesicle population, subject the MLV suspension to several freeze-thaw cycles. Then, extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This creates large unilamellar vesicles (LUVs).

  • Probe Labeling: Dilute the LUV suspension to a final lipid concentration of approximately 0.1-0.2 mM. Add the DPH stock solution to achieve a final probe-to-lipid molar ratio of ~1:500. Incubate the mixture in the dark at room temperature for at least 1 hour.

  • Anisotropy Measurement: Place the sample in the spectrofluorometer's cuvette holder, maintained at the desired temperature. Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

  • Data Acquisition: Measure the fluorescence intensities with polarizers in four orientations: vertical excitation/vertical emission (I_VV), vertical excitation/horizontal emission (I_VH), horizontal excitation/vertical emission (I_HV), and horizontal excitation/horizontal emission (I_HH).

  • Calculation: Calculate the anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G (the G-factor) = I_HV / I_HH. A higher value of r signifies lower membrane fluidity and higher order.

Deuterium (²H) Solid-State NMR Spectroscopy

This technique provides detailed, position-specific information about the conformational order of lipid acyl chains. It directly measures the molecular order parameter, S_CD, for each deuterated carbon segment.

a. Materials:

  • Perdeuterated lipid (e.g., DPPC-d62) and the sterol of interest.

  • Organic solvent (e.g., chloroform/methanol mixture).

  • Hydration buffer with deuterium-depleted water.

  • Solid-state NMR spectrometer with a quadrupolar echo pulse sequence.

b. Protocol:

  • Sample Preparation: Co-dissolve the deuterated lipid and sterol in an organic solvent at the desired molar ratio.

  • Solvent Removal: Evaporate the solvent thoroughly under nitrogen and then high vacuum to form a lipid film.

  • Hydration: Hydrate the lipid film with a specific amount (e.g., 50% by weight) of deuterium-depleted water to form a multilamellar vesicle suspension.

  • Sample Packing: Transfer the hydrated lipid paste into an NMR rotor.

  • Equilibration: Allow the sample to equilibrate at the desired temperature inside the NMR probe.

  • Data Acquisition: Acquire the ²H-NMR spectrum using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence refocuses the dephasing of the magnetization caused by the large quadrupolar interaction.

  • Spectral Analysis: The resulting spectrum is a "Pake doublet," a superposition of spectra from all orientations of the C-²H bonds relative to the magnetic field. The separation between the two most prominent peaks is the quadrupolar splitting (Δνq).

  • Order Parameter Calculation: The molecular order parameter (S_CD) for a specific carbon position is calculated from its corresponding quadrupolar splitting using the formula: S_CD = (4/3) * (h / e²qQ) * Δνq where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (~170 kHz). A larger S_CD value indicates a higher degree of conformational order for that segment of the acyl chain.

References

Dehydroergosterol: A Reliable Understudy for Cholesterol in the Cellular Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug development, understanding the precise role and dynamics of cholesterol is paramount. This lipid is a crucial component of cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. However, the inherent lack of a fluorescent tag on the cholesterol molecule makes its direct visualization within the complex cellular milieu a significant challenge. To circumvent this, scientists have turned to fluorescent analogs, with dehydroergosterol (B162513) (DHE) emerging as a promising candidate. This guide provides an objective comparison of DHE to cholesterol, supported by experimental data, to validate its use as a true analog in research and therapeutic development.

At a Glance: DHE vs. Cholesterol

Dehydroergosterol, an intrinsically fluorescent sterol found in yeast and fungi, shares a high degree of structural similarity with cholesterol.[1] This structural mimicry is the foundation of its utility as a cholesterol analog. Numerous biophysical, biochemical, and cell biological studies have demonstrated that DHE faithfully replicates many of cholesterol's properties within cellular and model membranes.[1][2] It can replace a substantial portion of endogenous cholesterol in cell membranes without causing adverse effects on cell viability, membrane structure, or the function of cholesterol-sensitive enzymes.

However, subtle structural differences, including an additional methyl group and double bonds in DHE's steroid ring and side chain, do lead to some measurable distinctions in their biophysical behavior. A key aspect of cholesterol's function is its ability to induce a liquid-ordered (Lo) phase in membranes, leading to the formation of "lipid rafts" that serve as platforms for cellular signaling. While DHE also promotes the formation of these ordered domains, its efficiency in stiffening lipid bilayers can be slightly lower than that of cholesterol, suggesting a less perfect packing with certain phospholipids.[3]

Quantitative Comparison of Biophysical Properties

To provide a clearer picture of their similarities and differences, the following tables summarize key quantitative parameters from various experimental and computational studies.

Table 1: Membrane Ordering and Condensing Effects

ParameterMethodMembrane SystemCholesterolDehydroergosterol (or Ergosterol*)Reference
Acyl Chain Order Parameter (S_CD)Molecular DynamicsDMPC Bilayer~1.5x increase vs. pure DMPC~2.0x increase vs. pure DMPC[4]
Membrane ThickeningX-ray DiffractionDMPC BilayerSignificant increaseLess than 1/3 of cholesterol's effect[2]
Membrane ThickeningX-ray DiffractionPOPC & DOPC BilayersStrong condensing effectNo condensing effect; slight thinning[2]

*Ergosterol is structurally very similar to DHE and is often used in comparative studies. DMPC: Dimyristoylphosphatidylcholine, POPC: Palmitoyloleoylphosphatidylcholine, DOPC: Dioleoylphosphatidylcholine.

Table 2: Membrane Dynamics and Rigidity

ParameterMethodMembrane SystemCholesterolDehydroergosterolReference
Bending Rigidity (κ)Vesicle Fluctuation AnalysisDOPC/DPPC BilayersHigher stiffening effectLower stiffening effect[3]
Bending Rigidity (κ)Neutron Spin-Echo & NMRDOPC Bilayer~3-fold increase at 50 mol%-[5]
Lateral Diffusion Coefficient (D_L)Pulsed Field Gradient NMRDMPC Bilayer (ld phase)Linear decrease with concentration-[6]

DPPC: Dipalmitoylglycerophosphocholine.

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key validation experiments are provided below.

Protocol 1: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

Objective: To create model membranes for studying the effects of sterols on lipid phase behavior and domain formation.

Materials:

  • Lipid mixture in chloroform (B151607) (e.g., DOPC, DPPC, and either cholesterol or DHE)

  • Indium tin oxide (ITO)-coated glass slides

  • O-ring

  • Sucrose (B13894) solution (e.g., 200 mM)

  • Function generator and amplifier

  • Observation chamber

Procedure:

  • Prepare a lipid solution in chloroform at a concentration of 1-2 mg/mL.

  • Deposit a small volume (10-20 µL) of the lipid solution onto the conductive side of an ITO-coated glass slide.

  • Evaporate the solvent under a gentle stream of nitrogen and then under vacuum for at least 2 hours to form a thin, dry lipid film.

  • Assemble the electroformation chamber by placing an O-ring on top of the lipid film and adding the sucrose solution into the well created by the O-ring.

  • Place a second ITO slide, conductive side down, on top of the O-ring to seal the chamber.

  • Connect the ITO slides to a function generator.

  • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of the lipids.

  • After formation, the GUVs can be harvested by gently pipetting the solution from the chamber.

Protocol 2: Fluorescence Microscopy of DHE in Live Cells

Objective: To visualize the subcellular distribution and trafficking of DHE as a proxy for cholesterol.

Materials:

  • Cultured cells grown on glass-bottom dishes

  • DHE complexed with methyl-β-cyclodextrin (MβCD)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with UV excitation capabilities and appropriate filter sets

Procedure:

  • Culture cells to the desired confluency on glass-bottom dishes.

  • Prepare a DHE-MβCD loading solution by incubating DHE with MβCD in serum-free medium.

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Replace the medium with the DHE-MβCD loading solution and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells gently with live-cell imaging medium to remove excess DHE-MβCD.

  • Image the cells using a fluorescence microscope equipped for UV excitation (around 330-380 nm) and emission detection (around 380-480 nm).

  • Acquire images at different time points to study the dynamics of DHE trafficking.

Visualizing Cholesterol's Role: Signaling Pathways and Experimental Workflows

To further illustrate the application of DHE in understanding cholesterol's function, the following diagrams, generated using the DOT language, depict a key signaling pathway involving cholesterol-rich lipid rafts and a general experimental workflow for comparing cholesterol analogs.

G cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Lo Phase) cluster_nonraft Non-Raft (Ld Phase) Receptor Receptor Kinase Signaling Kinase Receptor->Kinase Activation Effector Effector Protein Kinase->Effector Phosphorylation Downstream Downstream Signaling Cascade Effector->Downstream Signal Transduction InactiveReceptor Inactive Receptor InactiveReceptor->Receptor Recruitment upon activation Ligand Extracellular Ligand Ligand->Receptor Binding

Caption: Lipid raft-mediated signaling pathway.

G cluster_prep Sample Preparation cluster_analysis Biophysical & Cellular Analysis cluster_data Data Interpretation ModelMembrane Prepare Model Membranes (e.g., GUVs with Cholesterol or DHE) Microscopy Fluorescence Microscopy (Phase behavior, distribution) ModelMembrane->Microscopy Simulations Molecular Dynamics Simulations (Membrane ordering, packing) ModelMembrane->Simulations LiveCells Culture and Label Live Cells (with DHE or other analogs) LiveCells->Microscopy Dynamics Dynamics Measurement (e.g., FRAP for lateral diffusion) LiveCells->Dynamics Comparison Quantitative Comparison (Tabulate and analyze data) Microscopy->Comparison Dynamics->Comparison Simulations->Comparison Validation Validate Analog Performance Comparison->Validation

Caption: Experimental workflow for comparing cholesterol analogs.

Conclusion

Dehydroergosterol stands out as a valuable tool for investigating the roles of cholesterol in cellular processes. Its intrinsic fluorescence and close structural and functional resemblance to cholesterol make it a superior alternative to bulky, synthetically labeled analogs that can significantly perturb membrane properties. While researchers should remain mindful of the subtle biophysical differences between DHE and cholesterol, particularly in their membrane ordering and stiffening effects, the wealth of comparative data strongly supports its use as a reliable cholesterol mimic. By employing the experimental approaches outlined in this guide, scientists and drug development professionals can confidently utilize DHE to illuminate the complex and vital functions of cholesterol in health and disease.

References

Dihydrocholesterol vs. Cholesterol: A Comparative Guide to Lipid Raft Association

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide compares cholesterol with its immediate biosynthetic precursor, 7-dehydrocholesterol (B119134) (7-DHC). While the user requested information on "dihydrocholesterol," the significant body of research on differential lipid raft association focuses on 7-DHC. This compound (cholestanol) is a saturated derivative of cholesterol, whereas 7-DHC is characterized by an additional double bond in its sterol ring system. The structural differences between cholesterol and 7-DHC lead to notable distinctions in their interaction with other lipids and proteins within the plasma membrane.

This guide provides a comprehensive comparison of the lipid raft association of cholesterol and 7-dehydrocholesterol, with supporting experimental data, detailed protocols, and visual diagrams to elucidate key concepts for researchers, scientists, and drug development professionals.

Core Differences in Lipid Raft Association

Cholesterol is a crucial component for the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and specific proteins. These rafts act as platforms for cellular signaling. 7-dehydrocholesterol, while structurally similar, exhibits key differences in its interaction with these domains.

While some studies indicate that 7-DHC can be incorporated into lipid rafts with an efficiency comparable to cholesterol, a significant body of evidence suggests that the presence of 7-DHC alters the biophysical properties and protein composition of these microdomains.[1][2][3] The additional double bond in the B-ring of 7-DHC is thought to hinder the tight packing with saturated acyl chains of phospholipids, which is characteristic of cholesterol-containing rafts.[2] This can lead to the formation of smaller, less stable domains with diffuse boundaries.[4]

A critical consequence of this altered raft composition is the modulation of cellular signaling pathways. Notably, the replacement of cholesterol with 7-DHC has been shown to impact the localization and activity of signaling receptors, such as the transforming growth factor-beta (TGF-β) receptors.[5]

Quantitative Data Presentation

The following tables summarize quantitative data from experimental studies, highlighting the differences in lipid raft composition and biophysical properties in the presence of cholesterol versus 7-dehydrocholesterol.

Table 1: Sterol Enrichment in Lipid Rafts of Rat Brain

Sterol CompositionAverage Fold Enrichment in Rafts (vs. Homogenate)
Cholesterol (Control)5.44
7-DHC (AY9944-treated)7.85

Data sourced from studies on rat brains, where AY9944 treatment induces 7-DHC accumulation.[1]

Table 2: Distribution of TGF-β Receptors and Caveolin-1 in Cellular Microdomains

TreatmentProteinRelative Amount in Lipid RaftsRelative Amount in Non-Lipid Raft Microdomains
Cholesterol TβR-I~15%~85%
TβR-II~10%~90%
Caveolin-1~100%0%
7-DHC TβR-I~85%~15%
TβR-II~90%~10%
Caveolin-1~15% (degraded)Not specified

Data represents the relative distribution of proteins in Mv1Lu cells. In 7-DHC treated cells, the increased localization of TGF-β receptors in rafts is associated with their degradation.[5]

Table 3: Biophysical Properties of Sterol-Containing Model Membranes

SterolMembrane PhaseOrder Parameter (Szz)Observations
Cholesterol Liquid-ordered (Lo)0.83 ± 0.026Forms large, clearly delineated domains.
Liquid-disordered (Ld)Lower than 7-DHC above 25°CLocalized precisely at a particular depth in the bilayer.
7-DHC Liquid-ordered (Lo)0.81 ± 0.031Forms smaller domains with more diffuse boundaries.
Liquid-disordered (Ld)Higher than Cholesterol above 25°CMore loosely defined location along the bilayer normal.

Data from Electron Spin Resonance (ESR) spectroscopy on egg sphingomyelin (B164518) (ESM) mixtures. The order parameter (Szz) reflects the motional restriction of lipid acyl chains.[4]

Experimental Protocols

Isolation of Lipid Rafts (Detergent-Resistant Membranes) by Sucrose (B13894) Density Gradient Ultracentrifugation

This method leverages the insolubility of lipid rafts in cold non-ionic detergents, such as Triton X-100, allowing for their separation from other cellular membranes based on their buoyancy.[6][7][8][9]

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 1% Triton X-100 in MES-buffered saline (25 mM MES, 150 mM NaCl, pH 6.5) with protease and phosphatase inhibitors, ice-cold.

  • Sucrose solutions (in MES-buffered saline): 80% (w/v), 30% (w/v), and 5% (w/v).

  • Ultracentrifuge tubes (e.g., for SW41 or SW55 Ti rotor)

  • Ultracentrifuge and appropriate swinging bucket rotor

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding 1 ml of ice-cold lysis buffer and incubating on ice for 5-10 minutes.

    • Homogenize the lysate by passing it through a 1 ml pipette tip several times.

  • Sucrose Gradient Preparation:

    • In an ultracentrifuge tube, thoroughly mix the cell lysate with 1 ml of 80% sucrose solution to achieve a final concentration of 40% sucrose.

    • Carefully layer 2 ml of 30% sucrose solution on top of the 40% sucrose-lysate mixture.

    • Carefully layer 1 ml of 5% sucrose solution on top of the 30% layer.

  • Ultracentrifugation:

    • Place the prepared gradients in a swinging bucket rotor.

    • Centrifuge at approximately 200,000 x g (e.g., 44,000 rpm in an SW55 Ti rotor) for 18-20 hours at 4°C.

  • Fraction Collection:

    • After centrifugation, a faint white band, representing the lipid rafts, should be visible at the 5%/30% sucrose interface.

    • Carefully collect fractions (e.g., 350-500 µl) from the top to the bottom of the gradient.

  • Analysis:

    • The collected fractions can then be analyzed by Western blotting to determine the distribution of proteins of interest (e.g., raft markers like flotillin or caveolin, and target proteins) across the gradient.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Lysis cluster_gradient Sucrose Gradient Ultracentrifugation cluster_analysis Analysis A 1. Culture and wash cells B 2. Lyse cells in cold 1% Triton X-100 buffer A->B C 3. Mix lysate with 80% sucrose to achieve 40% final concentration B->C D 4. Layer 30% and 5% sucrose solutions C->D E 5. Centrifuge at 200,000 x g for 18-20h at 4°C D->E F 6. Collect fractions from top to bottom E->F G 7. Analyze protein distribution by Western Blot F->G H Lipid Rafts (5%/30% interface)

Caption: Workflow for the isolation of lipid rafts.

TGF_beta_signaling Impact of Sterol Type on TGF-β Signaling cluster_cholesterol Cholesterol-Containing Membrane cluster_nonraft_chol Non-Raft Domain cluster_raft_chol Lipid Raft cluster_7DHC 7-DHC-Containing Membrane cluster_raft_7DHC Lipid Raft TBR1_chol TβR-I Smad23_chol Smad2/3 TBR1_chol->Smad23_chol phosphorylates TBR2_chol TβR-II TBR2_chol->TBR1_chol activates Caveolin1_chol Caveolin-1 TGFb_chol TGF-β TGFb_chol->TBR2_chol pSmad23_chol p-Smad2/3 Smad23_chol->pSmad23_chol Smad4_chol Smad4 pSmad23_chol->Smad4_chol binds Nucleus_chol Nucleus Smad4_chol->Nucleus_chol Gene_chol Gene Transcription Nucleus_chol->Gene_chol TBR1_7DHC TβR-I Degradation Degradation TBR1_7DHC->Degradation TBR2_7DHC TβR-II TBR2_7DHC->Degradation Suppression Suppressed Canonical Signaling Degradation->Suppression

Caption: Differential TGF-β signaling pathway modulation.

References

A Comparative Guide to 7-Dehydrocholesterol and Other Sterol Precursors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 7-dehydrocholesterol (B119134) (7-DHC) and other key sterol precursors, including lanosterol, lathosterol (B1674540), desmosterol (B1670304), and zymosterol. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their biochemical properties, roles in metabolic pathways, and the analytical methodologies used for their quantification. Experimental data and detailed protocols are provided to support further investigation and application in research and development.

Introduction to Sterol Precursors

Sterol precursors are vital intermediates in the biosynthesis of cholesterol and other essential molecules such as vitamin D and steroid hormones.[] The study of these precursors is critical for understanding numerous physiological processes and the pathophysiology of various metabolic disorders. 7-Dehydrocholesterol (7-DHC) holds a unique position as the immediate precursor to both cholesterol and vitamin D3, placing it at a crucial metabolic crossroads.[2] Dysregulation in the sterol biosynthesis pathway can lead to severe genetic disorders, highlighting the importance of accurately quantifying and understanding the function of each precursor.

Comparative Analysis of Physicochemical Properties

A fundamental aspect of studying sterol precursors is understanding their distinct physicochemical properties. These characteristics influence their biological function, distribution, and the analytical methods required for their detection and quantification.

Property7-DehydrocholesterolLanosterolLathosterolDesmosterolZymosterol
Molecular Formula C27H44OC30H50OC27H46OC27H44OC27H44O
Molecular Weight ( g/mol ) 384.64426.72386.65384.64384.64
Melting Point (°C) 148-152138-140[3]123121.5[3]110[4]
Solubility Soluble in organic solvents like ethanol, chloroform.Soluble in Chloroform and Ethyl Acetate (B1210297).[5]Soluble in DMF, DMSO, and Ethanol.[6]Soluble in DMSO, ethanol, and a hexane (B92381):ethyl acetate mixture.[7]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[8]

Biological Roles and Metabolic Pathways

The sterol biosynthesis pathway is a complex network of enzymatic reactions that produce cholesterol from acetyl-CoA. This pathway has two main branches in its later stages: the Bloch pathway and the Kandutsch-Russell pathway.[9] 7-DHC is a key intermediate in the Kandutsch-Russell pathway, which is prominent in the skin.[9]

Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a multi-step process occurring primarily in the endoplasmic reticulum.[10] Lanosterol is the first sterol intermediate, formed from the cyclization of squalene. From lanosterol, the pathway can diverge.

  • Kandutsch-Russell Pathway: In this pathway, the saturation of the side chain occurs before the modification of the sterol nucleus. Lathosterol is a key intermediate, which is then converted to 7-DHC.[9]

  • Bloch Pathway: This pathway involves modifications to the sterol nucleus before the final reduction of the side chain. Desmosterol is the penultimate precursor to cholesterol in this pathway.[9] Zymosterol is an intermediate in both pathways, acting as a precursor to both lathosterol and desmosterol.[10]

Cholesterol_Biosynthesis cluster_KR Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Squalene Squalene IsopentenylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Lathosterol Lathosterol SevenDHC 7-Dehydrocholesterol Lathosterol->SevenDHC SC5D Cholesterol Cholesterol SevenDHC->Cholesterol DHCR7 Desmosterol Desmosterol Desmosterol->Cholesterol DHCR24 Zymosterol->Lathosterol Multiple Steps Zymosterol->Desmosterol Multiple Steps

Figure 1: Simplified overview of the cholesterol biosynthesis pathway, highlighting the divergence into the Kandutsch-Russell and Bloch pathways.

Vitamin D Synthesis Pathway

7-DHC in the skin is the direct precursor to vitamin D3 (cholecalciferol).[7] Upon exposure to ultraviolet B (UVB) radiation from sunlight, the B-ring of 7-DHC is cleaved to form previtamin D3, which then thermally isomerizes to vitamin D3.[7][11]

VitaminD_Synthesis SevenDHC 7-Dehydrocholesterol (in skin) UVB UVB Radiation (290-315 nm) SevenDHC->UVB PreD3 Previtamin D3 UVB->PreD3 VitaminD3 Vitamin D3 (Cholecalciferol) PreD3->VitaminD3 Thermal Isomerization Liver Liver VitaminD3->Liver Transport via DBP Calcidiol 25-hydroxyvitamin D3 (Calcidiol) Liver->Calcidiol 25-hydroxylase Kidney Kidney Calcidiol->Kidney Transport via DBP Calcitriol 1,25-dihydroxyvitamin D3 (Calcitriol) (Active Form) Kidney->Calcitriol 1α-hydroxylase

Figure 2: The metabolic pathway of vitamin D3 synthesis from 7-dehydrocholesterol.

Physiological Concentrations

The concentrations of sterol precursors vary in different tissues and are tightly regulated. Abnormal levels are indicative of metabolic disorders.

Sterol PrecursorTissue/FluidTypical Physiological Concentration
7-Dehydrocholesterol Skin25-50 µg/cm²[12]
SerumLow, significantly elevated in Smith-Lemli-Opitz Syndrome
Lathosterol SerumOptimal: <85 µmol/mmol of total cholesterol[11]
Desmosterol SerumOptimal: <65 µmol/mmol of total cholesterol[11]
Lanosterol LiverPresent as a transient intermediate
Zymosterol Plasma MembraneLow steady-state concentration, but actively metabolized[13]

Associated Inborn Errors of Metabolism

Defects in the enzymes of the cholesterol biosynthesis pathway lead to a group of genetic disorders known as inborn errors of cholesterol synthesis.

  • Smith-Lemli-Opitz Syndrome (SLOS): Caused by a deficiency of 7-dehydrocholesterol reductase (DHCR7), leading to an accumulation of 7-DHC and a deficiency of cholesterol.[14] Diagnosis is confirmed by elevated 7-DHC levels in plasma.[12][15]

  • Lathosterolosis: A rare disorder caused by a deficiency of sterol-C5-desaturase (SC5D), resulting in the accumulation of lathosterol.[16] Diagnosis is established by identifying elevated lathosterol in plasma sterol analysis.[6][17]

  • Desmosterolosis: Characterized by an accumulation of desmosterol due to mutations in the 24-dehydrocholesterol reductase (DHCR24) gene.

Experimental Protocols for Sterol Analysis

Accurate quantification of sterol precursors is crucial for both clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Workflow for Sterol Analysis

Sterol_Analysis_Workflow Sample Biological Sample (Serum, Skin Biopsy, etc.) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Saponification Saponification (to release esterified sterols) Extraction->Saponification Derivatization Derivatization (for GC-MS, e.g., silylation) Saponification->Derivatization LCMS LC-MS/MS Saponification->LCMS GCMS GC-MS Derivatization->GCMS Analysis Instrumental Analysis Data Data Acquisition and Quantification GCMS->Data LCMS->Data

Figure 3: A generalized workflow for the analysis of sterol precursors from biological samples.

Representative Protocol for GC-MS Analysis of Serum Sterols
  • Sample Preparation:

    • To 100 µL of serum, add an internal standard (e.g., epicoprostanol).

    • Perform alkaline hydrolysis (saponification) by adding 1 M ethanolic KOH and heating at 60°C for 1 hour to release esterified sterols.

    • Extract the non-saponifiable lipids with hexane or another organic solvent.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried lipid extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 60°C for 30 minutes to convert the hydroxyl groups of the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5ms).

    • Use a temperature gradient program to separate the different sterol-TMS ethers.

    • The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode.

    • Monitor specific ions for each sterol precursor for quantification (Selected Ion Monitoring - SIM).

Representative Protocol for LC-MS/MS Analysis of 7-DHC in Skin Biopsies

This protocol is based on a validated method for quantifying 7-DHC in small human skin samples.[18][19]

  • Sample Preparation and Extraction:

    • Homogenize a 5 mm skin punch biopsy.

    • Add an internal standard (e.g., deuterated 7-DHC).

    • Extract lipids using a mixture of ethyl acetate and methanol (B129727) (1:1, v/v).

    • Employ solid-supported liquid extraction (SLE) to remove interfering lipids.

  • Derivatization:

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Couple the liquid chromatograph to a tandem mass spectrometer equipped with an ESI source operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the 7-DHC-PTAD adduct and the internal standard for highly selective and sensitive quantification.

Conclusion

7-dehydrocholesterol and its fellow sterol precursors are fundamental molecules in human physiology. A thorough understanding of their properties, metabolic pathways, and concentrations is essential for advancing research in metabolic diseases, dermatology, and drug development. The methodologies outlined in this guide provide a robust framework for the accurate quantification of these important analytes, paving the way for new discoveries and therapeutic interventions.

References

A Comparative Guide to Dihydrocholesterol Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dihydrocholesterol metabolism across different species, focusing on key enzymatic pathways and their quantitative differences. This compound and its precursors are integral components of cholesterol biosynthesis, and understanding species-specific variations is crucial for translational research and the development of therapeutic agents targeting lipid metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Cross-Species Comparison of this compound Precursor Levels

The steady-state levels of this compound precursors, primarily 7-dehydrocholesterol (B119134) (7-DHC) and desmosterol (B1670304), can vary significantly between species. These differences reflect variations in the activity and expression of key enzymes in the cholesterol biosynthesis pathway.

ParameterHumanMouseRatReference
Plasma 7-Dehydrocholesterol (ng/mL) 55 (median)Not explicitly stated, but detectableNot explicitly stated, but detectable[1]
Plasma Desmosterol (ng/mL) 848 ± 199Not explicitly stated, but detectableNot explicitly stated, but detectable[2]
Brain Desmosterol (% of total sterols) ~1% in adultSecond most abundant sterol at birth, decreases with ageNot explicitly stated[3]
Hair Desmosterol (% of total sterols) Not typically measuredA major sterol component, almost matching cholesterolNot typically measured[4]
Adrenal Gland DHCR24 Expression HighHigh, with sexually dimorphic patternsHigh[5][6]
Liver DHCR7 Activity Not explicitly statedHigher in POR-null miceDetectable in microsomes[7][8]

Note: Direct comparative studies of enzyme kinetics (Km, Vmax) for DHCR7 and DHCR24 across multiple species using identical methodologies are limited in the publicly available literature. The provided data is synthesized from various sources and should be interpreted with consideration of the different experimental contexts.

Key Metabolic Pathways of this compound

The final steps of cholesterol biosynthesis, where this compound precursors are converted to cholesterol, occur via two primary pathways: the Bloch and the Kandutsch-Russell pathways. Recent research in mice has revealed that the canonical Kandutsch-Russell pathway is not strictly followed; instead, a modified version of this pathway is utilized in many tissues.[9][10]

The Bloch pathway involves the reduction of the C24-C25 double bond in the sterol side chain by the enzyme 24-dehydrocholesterol reductase (DHCR24) at a later stage, with desmosterol as the immediate precursor to cholesterol.[11][12]

The Kandutsch-Russell pathway initiates with the early reduction of the C24-C25 double bond, leading to intermediates with a saturated side chain. The final step in this pathway is the reduction of the C7-C8 double bond of 7-dehydrocholesterol (7-DHC) by 7-dehydrocholesterol reductase (DHCR7) to form cholesterol.[13]

Studies in mice have shown that the proportional flux through these pathways is tissue-specific. For instance, the testes and adrenal glands predominantly use the Bloch pathway, while the skin and brain utilize a modified Kandutsch-Russell pathway.[9]

Dihydrocholesterol_Metabolism cluster_Bloch Bloch Pathway cluster_KR Kandutsch-Russell Pathway Lanosterol_B Lanosterol Intermediates_B ...Intermediates... Lanosterol_B->Intermediates_B Multiple Steps Desmosterol Desmosterol Intermediates_B->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Lanosterol_KR Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol_KR->Dihydrolanosterol DHCR24 Intermediates_KR ...Intermediates... Dihydrolanosterol->Intermediates_KR Multiple Steps 7_Dehydrocholesterol 7-Dehydrocholesterol Intermediates_KR->7_Dehydrocholesterol 7_Dehydrocholesterol->Cholesterol DHCR7

Caption: Simplified overview of the Bloch and Kandutsch-Russell cholesterol biosynthesis pathways.

Experimental Protocols

Accurate quantification of this compound metabolites and the activity of related enzymes is fundamental to research in this area. Below are detailed methodologies for key experiments.

DHCR7 and DHCR24 Activity Assays

These assays are crucial for determining the functional capacity of the terminal enzymes in the cholesterol biosynthesis pathways.

a. DHCR7 Activity Assay using Rat Liver Microsomes

  • Principle: This assay measures the conversion of a substrate, such as ergosterol (B1671047), to its corresponding product by DHCR7 present in rat liver microsomes. Ergosterol is often used as a substrate because its product, brassicasterol, is not endogenously present in mammalian cells, simplifying detection.[8]

  • Materials:

    • Rat liver microsomes

    • Ergosterol (substrate)

    • NADPH

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

    • 2-hydroxypropyl-β-cyclodextrin (for substrate solubilization)

    • Internal standard (e.g., stigmasterol)

    • Hexane (B92381) and other organic solvents for extraction

    • HPLC system with a C18 reverse-phase column

  • Procedure:

    • Substrate Preparation: Dissolve ergosterol in 45% (w/v) 2-hydroxypropyl-β-cyclodextrin.

    • Reaction Incubation: Incubate rat liver microsomes with the ergosterol substrate solution and NADPH in potassium phosphate buffer at 37°C for a defined period (e.g., 60 minutes).

    • Reaction Termination and Extraction: Stop the reaction by adding a known amount of the internal standard. Saponify the mixture to release any esterified sterols and extract the sterols using hexane.

    • Analysis: Evaporate the hexane and redissolve the residue in a suitable solvent for HPLC analysis. Separate and quantify the substrate and product using a C18 reverse-phase column with UV detection (e.g., 205 nm).

    • Quantification: Calculate the amount of product formed relative to the internal standard to determine enzyme activity.

b. DHCR24 Activity Assay in Cultured Cells

  • Principle: This method measures the conversion of desmosterol to cholesterol in cultured cells, often using stable isotope-labeled substrates for accurate quantification by mass spectrometry.

  • Materials:

    • Cultured cells (e.g., CHO-7 cells)

    • [2H6]desmosterol (deuterated substrate)

    • Cell culture medium and supplements

    • Internal standard (e.g., 5α-cholestane)

    • Reagents for lipid extraction (e.g., hexane, isopropanol)

    • Derivatizing agent (e.g., BSTFA)

    • GC-MS system

  • Procedure:

    • Cell Culture and Labeling: Culture cells to a desired confluency. Replace the medium with fresh medium containing [2H6]desmosterol complexed with a delivery vehicle like methyl-β-cyclodextrin. Incubate for a specified time (e.g., 4 hours).

    • Lipid Extraction: Wash the cells with PBS and harvest. Add the internal standard and extract lipids using a suitable solvent system.

    • Derivatization: Evaporate the solvent and derivatize the sterols with a silylating agent like BSTFA to increase their volatility for GC analysis.

    • GC-MS Analysis: Analyze the derivatized sterols by GC-MS. Monitor the specific ions for [2H6]desmosterol, [2H6]cholesterol, and the internal standard.

    • Quantification: Determine the ratio of the peak area of the product ([2H6]cholesterol) to the substrate ([2H6]desmosterol) relative to the internal standard to calculate DHCR24 activity.[14][15]

Analysis of this compound Precursors by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the sensitive and specific quantification of sterols in biological samples.

a. GC-MS Method for Sterol Analysis

  • Principle: This method involves the separation of volatile sterol derivatives by gas chromatography followed by their detection and quantification by mass spectrometry.

  • Procedure:

    • Sample Preparation: To a biological sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., epicoprostanol (B1214048) or a deuterated analog of the analyte). Perform alkaline saponification to hydrolyze sterol esters.

    • Extraction: Extract the non-saponifiable lipids (including sterols) with an organic solvent like hexane.

    • Derivatization: Evaporate the solvent and convert the sterols to their trimethylsilyl (B98337) (TMS) ethers by reacting with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a capillary column (e.g., HP-5ms) for separation. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target sterols.

    • Quantification: Identify and quantify the sterols based on their retention times and the abundance of their characteristic ions relative to the internal standard.

b. LC-MS/MS Method for Sterol Analysis

  • Principle: This technique offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS as derivatization is not always required.

  • Procedure:

    • Sample Preparation: Add a deuterated internal standard to the sample. Perform a simple protein precipitation with a solvent like acetonitrile, followed by centrifugation.

    • Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) can be used to further purify the sterols.

    • LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. Use a C18 column for reverse-phase chromatography. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for each sterol is selected and fragmented, and a specific product ion is monitored for quantification.

    • Quantification: Construct a calibration curve using standards and calculate the concentration of the endogenous sterols based on the peak area ratios of the analyte to the internal standard.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of this compound metabolism.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_EnzymeAssay Enzyme Activity Assay Biological_Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization / Lysis Biological_Sample->Homogenization Internal_Standard Addition of Internal Standard Homogenization->Internal_Standard Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Internal_Standard->Extraction Saponification Saponification (optional) Extraction->Saponification Derivatization Derivatization (for GC-MS) Saponification->Derivatization LC_MS LC-MS/MS Analysis Saponification->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Interpretation GC_MS->Data_Analysis LC_MS->Data_Analysis Microsome_Prep Microsome/Cell Lysate Preparation Incubation Incubation with Substrate & Cofactors Microsome_Prep->Incubation Reaction_Termination Reaction Termination & Extraction Incubation->Reaction_Termination Product_Quantification Product Quantification (HPLC, GC-MS, or LC-MS/MS) Reaction_Termination->Product_Quantification Product_Quantification->Data_Analysis

Caption: Generalized experimental workflow for studying this compound metabolism.

References

Unraveling the Subtleties: A Biophysical Comparison of Dihydrocholesterol and Cholesterol in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of sterol composition on membrane biophysics is paramount for designing effective drug delivery systems and comprehending cellular processes. This guide provides an objective comparison of the biophysical properties of membranes containing dihydrocholesterol (DChol), a saturated analog of cholesterol (Chol), with those containing cholesterol itself. The information is supported by experimental data from the scientific literature, offering a clear perspective on how these two sterols differentially modulate membrane characteristics.

This compound, often used as a cholesterol substitute in research due to its resistance to oxidation, presents subtle yet significant differences in its interaction with phospholipids (B1166683). These differences can impact membrane fluidity, thickness, permeability, and the formation of lipid domains, all of which are critical for cellular functions and the behavior of liposomal drug carriers. While direct quantitative comparisons for this compound are not always available, data from its immediate precursor, 7-dehydrocholesterol (B119134) (7DHC), and the structurally similar ergosterol (B1671047) provide valuable insights.

Quantitative Comparison of Biophysical Properties

The following table summarizes key biophysical parameters of membranes containing cholesterol and its analogs. It is important to note that absolute values can vary depending on the specific lipid composition, temperature, and experimental technique employed. The data for 7-dehydrocholesterol and ergosterol are included as proxies for this compound, with the understanding that while structurally related, they are not identical.

Biophysical PropertyCholesterol-Containing MembraneThis compound/Analog-Containing MembraneKey Observations
Membrane Thickness DMPC bilayer with ~25 mol% cholesterol: ~3.93 nm DMPC bilayer with ~25 mol% ergosterol: ~4.15 nm [1]Membranes with cholesterol precursors or analogs may be slightly thicker than those with cholesterol, contrary to some qualitative reports that suggest cholesterol is more effective at increasing thickness.[2]
ESM/Sterol (50 mol%) membrane d-spacing: 6.02-6.15 nm ESM/7DHC (50 mol%) membrane d-spacing: 6.27-6.30 nm [3]X-ray diffraction data also suggests that 7DHC-containing membranes can be thicker than cholesterol-containing ones under specific conditions.[3]
Membrane Fluidity DMPC lateral diffusion in presence of 25 mol% cholesterol: slower DMPC lateral diffusion in presence of 25 mol% ergosterol: faster [1]Cholesterol appears to restrict the lateral motion of phospholipids more strongly than its analogs, resulting in lower membrane fluidity.[1]
Skin fibroblastsIncreased 7DHC levels led to a 20% increase in membrane fluidity .[4]Studies on cells from subjects with Smith-Lemli-Opitz syndrome (SLOS), a condition involving 7DHC accumulation, support the finding of increased fluidity in 7DHC-rich membranes.[4]
Area per Lipid DMPC with ~25 mol% cholesterol: 0.503 nm² DMPC with ~25 mol% ergosterol: 0.476 nm² [1]Ergosterol shows a stronger condensing effect on phospholipids compared to cholesterol, resulting in a smaller area per lipid molecule.[1]
Lipid Domain Formation Stronger ability to promote domain formation in saturated DPPC lipids.[4][5]Less domain formation than cholesterol in DPPC lipids, but more in unsaturated EggPC lipids.[4][5]The ability to form ordered lipid domains (rafts) is highly dependent on the surrounding phospholipid environment. Cholesterol is generally more effective in promoting raft formation with saturated lipids.[3][4][5]
Permeability Generally decreases membrane permeability to small molecules.[6]Quantitative data for this compound is limited. However, analogs like ergosterol are known to reduce membrane permeability.[7]Both sterols are expected to decrease membrane permeability compared to a pure phospholipid bilayer, though the relative efficacy may differ.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental procedures used to assess the biophysical properties of lipid membranes.

Fluorescence Recovery After Photobleaching (FRAP) for Measuring Membrane Fluidity

This technique measures the two-dimensional lateral diffusion of a fluorescently labeled lipid or protein within a membrane.

Materials:

  • Confocal Laser Scanning Microscope (CLSM) with a high-power laser for bleaching.

  • Fluorescent lipid analog (e.g., NBD-PE, DiI).

  • Liposome or cell sample preparation reagents.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare giant unilamellar vesicles (GUVs) or culture adherent cells incorporating the fluorescent lipid probe.

  • Microscope Setup: Place the sample on the microscope stage. Select an appropriate objective and laser lines for excitation and bleaching.

  • Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) to establish the initial fluorescence intensity.

  • Photobleaching: Use a high-intensity laser pulse to irreversibly photobleach the fluorophores within a defined circular ROI (typically a few micrometers in diameter).

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence into the bleached area as unbleached probes diffuse in.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Correct for any photobleaching that occurs during post-bleach imaging by monitoring a non-bleached control region.

  • Calculation: Normalize the recovery curve and fit it to a diffusion model to calculate the mobile fraction (the percentage of fluorophores that are free to move) and the diffusion coefficient (D), which is a measure of membrane fluidity.[2][8][9][10]

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Lipid Order

ATR-FTIR provides information on the conformational order of the lipid acyl chains, which is related to membrane packing and fluidity.

Materials:

  • FTIR spectrometer equipped with an ATR accessory (e.g., a germanium or zinc selenide (B1212193) crystal).

  • Hydrated lipid film or vesicle suspension.

  • Nitrogen gas for purging the sample chamber.

Procedure:

  • Sample Preparation: Prepare a hydrated lipid film on the ATR crystal by depositing a lipid solution in an organic solvent and then allowing the solvent to evaporate, followed by hydration with buffer. Alternatively, a suspension of vesicles can be used.

  • Data Acquisition: Place the ATR crystal in the spectrometer and purge the sample compartment with dry nitrogen to minimize interference from atmospheric water vapor.

  • Background Spectrum: Collect a background spectrum of the clean, dry ATR crystal.

  • Sample Spectrum: Collect the infrared spectrum of the lipid sample.

  • Spectral Analysis: Analyze the C-H stretching vibration region (approximately 2800-3000 cm⁻¹). The peak positions of the symmetric (νsCH₂) and asymmetric (νasCH₂) methylene (B1212753) stretching bands are sensitive to the conformational order. A shift to lower wavenumbers indicates a higher proportion of all-trans acyl chains, corresponding to a more ordered, less fluid membrane.[11][12][13][14]

Small-Angle X-ray Scattering (SAXS) for Membrane Thickness

SAXS is a powerful technique for determining the overall structure and thickness of lipid bilayers.

Materials:

  • SAXS instrument (typically at a synchrotron source).

  • Suspension of unilamellar vesicles in a quartz capillary.

  • Temperature-controlled sample holder.

Procedure:

  • Sample Preparation: Prepare a monodisperse suspension of unilamellar vesicles (e.g., by extrusion) at a known concentration. Load the sample into a thin-walled quartz capillary.

  • Data Collection: Mount the capillary in the temperature-controlled holder in the SAXS instrument.

  • Scattering Measurement: Expose the sample to a collimated, monochromatic X-ray beam and record the scattered X-rays at low angles using a 2D detector.

  • Background Subtraction: Measure the scattering from a capillary containing only the buffer and subtract this from the sample scattering data.

  • Data Analysis: Radially average the 2D scattering pattern to obtain a 1D scattering profile of intensity versus the scattering vector, q.

  • Modeling: Fit the scattering profile to a model of the electron density of the lipid bilayer. This fitting procedure yields parameters such as the headgroup-to-headgroup distance, which defines the membrane thickness (d_HH).[15][16][17][18]

Visualizations

Experimental Workflow for Membrane Property Comparison

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Measured Properties Lipid_Chol Lipid + Cholesterol in organic solvent Film_Chol Dry Lipid Film (Chol) Lipid_Chol->Film_Chol Evaporation Lipid_DChol Lipid + this compound in organic solvent Film_DChol Dry Lipid Film (DChol) Lipid_DChol->Film_DChol Evaporation Vesicles_Chol Hydrated Vesicles (Chol) Film_Chol->Vesicles_Chol Hydration Vesicles_DChol Hydrated Vesicles (DChol) Film_DChol->Vesicles_DChol Hydration FRAP FRAP Vesicles_Chol->FRAP ATR_FTIR ATR-FTIR Vesicles_Chol->ATR_FTIR SAXS SAXS Vesicles_Chol->SAXS Vesicles_DChol->FRAP Vesicles_DChol->ATR_FTIR Vesicles_DChol->SAXS Fluidity Fluidity (Diffusion Coefficient) FRAP->Fluidity Packing Lipid Packing (Acyl Chain Order) ATR_FTIR->Packing Thickness Membrane Thickness SAXS->Thickness

Caption: Workflow for comparing biophysical properties of different sterol-containing membranes.

Cholesterol's Role in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critically dependent on cholesterol. Alterations in membrane sterol composition, such as the accumulation of 7-dehydrocholesterol in Smith-Lemli-Opitz Syndrome, can disrupt this pathway, leading to severe developmental defects. This highlights the specific structural requirements of sterols in complex cellular signaling.

Hedgehog_Pathway cluster_cytoplasm Cytoplasm PTCH1 Patched-1 (PTCH1) Receptor Cholesterol Accessible Cholesterol PTCH1->Cholesterol Suppresses PTCH1->Cholesterol Allows Accumulation SMO Smoothened (SMO) Receptor SUFU SUFU SMO->SUFU Inactive SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Translocates Hh Hedgehog (Hh) Ligand Hh->PTCH1 Binds & Inhibits Cholesterol->SMO Activates Gene_Expression Target Gene Expression Nucleus->Gene_Expression

References

A Head-to-Head Comparison of Analytical Methods for Dihydrocholesterol Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of sterol metabolism, accurate and reliable quantification of dihydrocholesterol is paramount. This compound, a saturated derivative of cholesterol, plays a significant role in various biological processes, and its levels can be indicative of certain metabolic states and diseases. The choice of analytical methodology is a critical determinant of data quality and experimental outcomes. This guide provides an objective, head-to-head comparison of the principal analytical techniques used for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Immunoassays. This comparison is supported by a summary of performance data from various studies and detailed experimental protocols to aid in method selection and implementation.

Quantitative Performance at a Glance

The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes key quantitative parameters for the different methods used in the analysis of this compound and structurally similar sterols. It is important to note that direct comparative studies for this compound across all four methods are limited; therefore, data for related sterols are included to provide a comprehensive overview.

Analytical MethodAnalyteLinearity (r²)Precision (%RSD)Recovery (%)Limit of Quantification (LOQ)Derivatization Required
GC-MS 8-Dehydrocholesterol> 0.995< 10%85 - 110%10 ng/mLYes
Various Sterols> 0.991.1 - 9.8%83.8 - 129.3%0.01 - 0.10 µg/mLYes
LC-MS/MS 8-Dehydrocholesterol> 0.997< 5%90 - 108%1 ng/mLNo
24(S)-hydroxycholesterol> 0.997.6 - 7.9%-1 ng/mL (plasma), 0.025 ng/mL (CSF)[1]Yes (for enhanced sensitivity)
Aloe Sterols> 0.9992.6 - 7.3%95 - 105%2.3 - 4.1 ng/mLNo[2]
HPLC-UV Cholesterol> 0.999-86 ± 11%62.5 ng/µLNo
Cholesterol---6.45 mg/kg[3]No
Immunoassay (ELISA) 7-Dehydrocholesterol-Intra-assay: <10%, Inter-assay: <12%-~0.5 - 1 ng/mL (typical)No

Note: Data presented is a composite from multiple sources for this compound and related sterols to illustrate typical performance. Actual performance may vary based on the specific matrix, instrumentation, and protocol.[1][2][3][4][5][6]

Detailed Experimental Methodologies

A critical aspect of selecting an analytical technique is a comprehensive understanding of the experimental workflow. The following sections detail typical protocols for this compound analysis using GC-MS, LC-MS/MS, HPLC-UV, and Immunoassay.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust technique for sterol analysis, prized for its high chromatographic resolution. However, it necessitates a derivatization step to increase the volatility and thermal stability of the sterols.

Experimental Protocol:

  • Sample Preparation and Extraction:

    • Begin with a serum or plasma sample (typically 100 µL).

    • Add an internal standard (e.g., epicoprostanol) for accurate quantification.

    • Perform alkaline hydrolysis (saponification) using ethanolic potassium hydroxide (B78521) to release esterified this compound. This step involves incubation at an elevated temperature (e.g., 70°C for 60 minutes).

    • Extract the non-saponifiable lipids, including this compound, using a non-polar organic solvent such as hexane.

    • Collect the organic layer and dry it under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in a solvent like pyridine.

    • Incubate the mixture at 60°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 280°C

      • Carrier Gas: Helium

      • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 180°C and ramping up to 270°C.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the this compound-TMS derivative and the internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing a series of known concentrations of this compound standards that have undergone the same extraction and derivatization process.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a dominant technique for sterol analysis due to its high sensitivity, specificity, and ability to analyze underivatized sterols, which simplifies sample preparation and reduces potential sources of error.[2]

Experimental Protocol:

  • Sample Preparation and Extraction:

    • Use a small volume of serum, plasma, or other biological fluid (e.g., 100 µL).

    • Add an internal standard, preferably a stable isotope-labeled version of this compound (e.g., d7-dihydrocholesterol).

    • Perform protein precipitation by adding a cold organic solvent such as acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC) Conditions:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient elution with a mixture of water and organic solvents (e.g., acetonitrile, methanol), often with an additive like formic acid to improve ionization.

      • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

    • Tandem Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves selecting the precursor ion of this compound and monitoring for specific product ions after fragmentation.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound standards.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. However, it generally offers lower sensitivity and selectivity. For sterols like this compound that lack a strong chromophore, detection is typically performed at low UV wavelengths (around 205 nm), which can be prone to interference from other sample components.

Experimental Protocol:

  • Sample Preparation and Extraction:

    • The sample preparation is similar to that for LC-MS/MS, involving protein precipitation and solvent extraction. Saponification may be necessary if total this compound (free and esterified) is to be measured.

  • HPLC-UV Analysis:

    • Liquid Chromatograph (HPLC) Conditions:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: An isocratic or gradient mixture of organic solvents like acetonitrile, methanol, and isopropanol (B130326) with water.

      • Flow Rate: Typically around 1 mL/min.

    • UV Detector Conditions:

      • Wavelength: Detection is usually performed at a low wavelength, such as 205 nm, where sterols exhibit some absorbance.

  • Quantification:

    • A calibration curve is generated by injecting known concentrations of this compound standards.

    • Quantification is based on the peak area of the analyte in the sample compared to the calibration curve. The use of an internal standard is highly recommended to improve accuracy and precision.

Immunoassay

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and often cost-effective platform for the quantification of specific molecules. However, their development for small molecules like this compound can be challenging, and they may be susceptible to cross-reactivity with structurally similar sterols.[7][8] Commercially available kits are more common for related compounds like 7-dehydrocholesterol.

Experimental Protocol (Competitive ELISA):

  • Assay Principle: In a competitive ELISA, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibody binding sites, which are typically coated on a microplate. The amount of labeled this compound that binds is inversely proportional to the amount of this compound in the sample.

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add a fixed amount of enzyme-labeled this compound to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the primary analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Plasma/Serum Sample IS_add Add Internal Standard Sample->IS_add Saponification Alkaline Hydrolysis (Saponification) IS_add->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Dry_down1 Dry Extract Extraction->Dry_down1 Derivatization Silylation (e.g., BSTFA) Dry_down1->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample IS_add Add Internal Standard Sample->IS_add Precipitation Protein Precipitation IS_add->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_down Dry Extract Supernatant->Dry_down Reconstitution Reconstitute Dry_down->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

References

A Comparative Guide to the Effects of Dihydrocholesterol and 7-Dehydrocholesterol on Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two structurally related sterols, dihydrocholesterol and 7-dehydrocholesterol (B119134) (7-DHC), on key cell signaling pathways. While both are closely related to cholesterol, they exhibit distinct biophysical properties and signaling activities. 7-Dehydrocholesterol, the immediate precursor to cholesterol and vitamin D3, is an active signaling modulator. In contrast, this compound, a saturated sterol, is significantly less studied but is generally considered to have effects more akin to cholesterol, primarily influencing membrane structure.

Introduction to the Sterols

7-Dehydrocholesterol (7-DHC) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2] Its structure features a conjugated double bond system in the B-ring, which not only makes it a precursor to vitamin D3 upon UVB exposure but also a target for oxidation.[3][4] Accumulation of 7-DHC is the defining characteristic of the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), which is associated with severe developmental abnormalities linked to dysfunctional cell signaling.[1][2]

This compound (Cholestanol) is a 5α-reduced, saturated derivative of cholesterol. It is found in biological matter and is known to be effective at reducing plasma cholesterol levels by inhibiting intestinal cholesterol absorption.[5] Unlike 7-DHC, its steroid ring system is fully saturated, making it structurally more rigid and less susceptible to oxidation. Its role as a direct modulator of signaling pathways is not well-documented; it is often used in studies as a control sterol that shares structural similarities with cholesterol.

Biophysical Effects on Cell Membranes

The signaling activity of many membrane-bound proteins is critically dependent on the lipid environment, particularly the organization of microdomains known as lipid rafts. These domains are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction.[6] The ability of a sterol to integrate into and stabilize these domains can therefore have profound effects on signaling.

While some simulation studies suggest 7-DHC and cholesterol have a virtually identical ability to order membranes[2], experimental evidence indicates key differences. The additional double bond in 7-DHC's B-ring can hinder tight packing with saturated lipids, leading to the formation of smaller, more diffuse lipid domains compared to cholesterol.[7][8][9] However, other studies have found 7-DHC to be indistinguishable from cholesterol in its ability to be incorporated into detergent-resistant membrane rafts.[10][11] this compound, lacking the double bonds of both cholesterol and 7-DHC, is thought to promote a tightly packed, ordered membrane environment similar to or even greater than that of cholesterol.

SterolKey Structural FeatureEffect on Saturated Lipid PackingLipid Raft / Domain FormationReference
Cholesterol C5-C6 double bondHigh ordering and condensing effectPromotes large, stable domains[7][9]
7-Dehydrocholesterol C5-C6 & C7-C8 double bondsLess effective at ordering than cholesterolForms smaller, more diffuse domains[7][8]
This compound Fully saturated ring systemHigh ordering and condensing effectPromotes stable, tightly packed domains[5]

Comparative Effects on Major Signaling Pathways

Hedgehog (Hh) Signaling

The Hedgehog pathway is fundamental to embryonic development and tissue homeostasis. Its activity is critically dependent on sterols, with cholesterol itself now understood to be a direct activator of the key signal transducer, Smoothened (SMO).[12][13]

7-Dehydrocholesterol: The accumulation of 7-DHC and its oxidized derivatives is strongly implicated in the inhibition of Hedgehog signaling, which helps explain the developmental defects seen in SLOS that phenocopy Hh pathway deficiencies.[14][15] Specific B-ring oxysterols derived from 7-DHC have been identified as potent inhibitors of SMO, acting at a site distinct from other known ligands.[14] This inhibitory action occurs downstream of the Hh receptor Patched (Ptch).[14]

This compound: There is no direct evidence to suggest that this compound actively modulates the Hedgehog pathway. Given that cholesterol itself is an activator, it is presumed that this compound, being structurally similar, is not an inhibitor in the way that 7-DHC derivatives are. It likely plays a permissive structural role in the membrane, supporting the function of pathway components.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β pathway regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Its signaling can be modulated by the localization of its receptors within membrane lipid rafts.

7-Dehydrocholesterol: In a clear distinction from cholesterol, 7-DHC actively suppresses canonical (Smad2-dependent) TGF-β signaling.[3][16] It achieves this by promoting the formation or stabilization of lipid rafts and causing the sequestration of TGF-β receptors into these domains.[3] Within the rafts, the receptors are inactive and unable to transduce the signal.[3] This effect is potent, with a reported IC₅₀ of approximately 10 µg/ml.

This compound: The same studies that identified 7-DHC as a potent inhibitor grouped this compound with cholesterol and other sterols that were inactive in suppressing TGF-β signaling.[3] While high levels of cholesterol can also lead to receptor sequestration in rafts and a blunting of the TGF-β response, it is not as potent or specific as 7-DHC in this regard.[17][18] Therefore, this compound is not considered a direct inhibitor of this pathway.

PathwayEffect of 7-Dehydrocholesterol / DerivativesEffect of this compoundMechanism of Action (7-DHC)
Hedgehog (Hh) Inhibitory Likely Neutral / Permissive Oxidized derivatives of 7-DHC directly inhibit the activity of the Smoothened (SMO) protein.[14]
TGF-β Inhibitory Likely Neutral Promotes sequestration of TGF-β receptors into lipid rafts, preventing downstream Smad2 signaling.[3]

Visualizing the Biochemical and Signaling Context

G cluster_chol Cholesterol Biosynthesis (Kandutsch-Russell Pathway) cluster_related Related Sterols Lathosterol Lathosterol SevenDHC 7-Dehydrocholesterol Lathosterol->SevenDHC Lathosterol oxidase Cholesterol Cholesterol SevenDHC->Cholesterol DHCR7 Cholesterol_parent Cholesterol This compound This compound (Saturated) Cholesterol_parent->this compound Saturation

Caption: Relationship of 7-Dehydrocholesterol and this compound to Cholesterol.

G cluster_hh Comparative Effects on Hedgehog Signaling Shh Shh Ligand Ptch1 Patched1 Shh->Ptch1 inhibits Smo Smoothened (SMO) Ptch1->Smo inhibits Gli Gli Activation Smo->Gli activates SevenDHC_deriv 7-DHC Derivatives SevenDHC_deriv->Smo INHIBITS Dihydro This compound / Cholesterol Dihydro->Smo PERMISSIVE / ACTIVATING

Caption: Opposing effects of sterols on the core Hedgehog transducer, Smoothened.

G cluster_before Baseline State cluster_after After 7-DHC Treatment NonRaft_A Non-Raft Domain Raft_A Lipid Raft Receptor_A TGF-β Receptors Receptor_B TGF-β Receptors Receptor_A->Receptor_B Sequestration Signal_On Canonical TGF-β Signaling ACTIVE Receptor_A->Signal_On NonRaft_B Non-Raft Domain Raft_B Lipid Raft Signal_Off Canonical TGF-β Signaling SUPPRESSED Receptor_B->Signal_Off Treatment + 7-Dehydrocholesterol cluster_after cluster_after cluster_before cluster_before

Caption: 7-DHC suppresses TGF-β signaling via receptor sequestration in lipid rafts.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for Pathway Activity

This protocol is a standard method for quantifying the activation or inhibition of a signaling pathway that culminates in the activation of a specific transcription factor (e.g., Gli for Hedgehog, Smad2/3 for TGF-β).

  • Cell Culture and Transfection:

    • Plate target cells (e.g., NIH-3T3 for Hh, Mv1Lu for TGF-β) in 24-well plates.

    • Transfect cells with a luciferase reporter plasmid containing response elements for the transcription factor of interest (e.g., Gli-RE or Smad-RE) and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Sterol Treatment:

    • Prepare stock solutions of this compound and 7-Dehydrocholesterol in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • 24 hours post-transfection, replace the medium with low-serum medium containing the desired concentrations of the sterols. Include vehicle-only controls.

    • Incubate for a predetermined time (e.g., 4-24 hours).

  • Pathway Stimulation:

    • Add the pathway agonist (e.g., ShhN-conditioned medium for Hh, or 100 pM TGF-β1 for TGF-β) to the appropriate wells.

    • Incubate for the optimal duration to induce a robust reporter response (e.g., 24-48 hours for Hh, 5-16 hours for TGF-β).

  • Lysis and Luminescence Measurement:

    • Wash cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity sequentially in each lysate sample using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the data as fold change relative to the vehicle-treated, unstimulated control. Compare the effects of this compound and 7-DHC at various concentrations.

Protocol 2: Isolation of Lipid Rafts by Sucrose (B13894) Density Gradient Ultracentrifugation

This biochemical method separates low-density, detergent-resistant membranes (lipid rafts) from the bulk of cellular membranes. It is used to determine if a protein of interest is sequestered into rafts.

  • Cell Treatment and Lysis:

    • Grow cells to near-confluence and treat with this compound, 7-DHC (e.g., 50 µg/ml), or vehicle control for 4 hours.

    • Wash cells with ice-cold PBS and scrape them into a lysis buffer containing 1% Triton X-100 and protease/phosphatase inhibitors.

    • Homogenize the lysate by passing it through a 22-gauge needle.

  • Sucrose Gradient Preparation:

    • Mix the cell lysate (e.g., 1 mL) with an equal volume of 80% sucrose in lysis buffer to achieve a final concentration of 40% sucrose.

    • Place this 2 mL mixture at the bottom of an ultracentrifuge tube.

    • Carefully overlay the lysate with successive layers of decreasing sucrose concentrations (e.g., 8 mL of 30% sucrose and 2 mL of 5% sucrose).

  • Ultracentrifugation:

    • Centrifuge the gradient at high speed (e.g., 200,000 x g) for 16-20 hours at 4°C in a swinging-bucket rotor.

  • Fraction Collection and Analysis:

    • Carefully collect fractions (e.g., 1 mL each) from the top of the gradient. The low-density lipid rafts will float to the 5%/30% sucrose interface.

    • Precipitate the protein from each fraction (e.g., using TCA).

    • Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., TGF-β receptors) and known raft (e.g., Caveolin-1) and non-raft (e.g., Calnexin) markers.

  • Data Interpretation:

    • Compare the distribution of the protein of interest across the gradient fractions between the different treatment conditions. An enrichment in the low-density fractions in 7-DHC-treated cells indicates sequestration into lipid rafts.

Caption: Experimental workflow for the isolation of lipid rafts.

Conclusion

This compound and 7-dehydrocholesterol, despite their close structural relationship to cholesterol, have markedly different effects on cell signaling. 7-Dehydrocholesterol and its metabolites are potent, active modulators, capable of directly inhibiting key pathways such as Hedgehog and TGF-β. This activity appears linked to both its unique chemical structure, which allows for the formation of inhibitory oxysterols, and its distinct interactions with the membrane environment. This compound , by contrast, appears to be a more passive component, whose effects are primarily structural and more closely resemble those of cholesterol. For researchers in drug development, the signaling activity of 7-DHC and the enzymes that regulate its levels (like DHCR7) represent potential therapeutic targets, while this compound serves as a useful, relatively inert control for studying sterol-dependent processes.

References

Assessing the Functional Equivalence of Synthetic Versus Endogenous Dihydrocholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocholesterol, also known as cholestanol (B8816890), is a saturated analog of cholesterol found endogenously in mammals as a metabolite of cholesterol. It is characterized by the absence of the C5-C6 double bond present in cholesterol, which imparts greater conformational stability.[] While it is a minor component of total sterols in healthy individuals, its accumulation is associated with the rare genetic disorder cerebrotendinous xanthomatosis (CTX), leading to severe neurological dysfunction and the formation of xanthomas.[2][3] Synthetic this compound is widely used in research to investigate its physiological and pathophysiological roles. This guide provides an objective comparison of the functional equivalence of synthetic versus endogenous this compound, supported by experimental data and detailed methodologies, to aid researchers in their study design and interpretation of results. The implicit consensus in the scientific literature is that high-purity synthetic this compound is functionally equivalent to its endogenous counterpart, serving as a reliable tool for experimental investigation.

Data Presentation: Physicochemical and Biological Properties

The functional equivalence of synthetic and endogenous this compound is predicated on their identical chemical structures. The primary determinant of function for synthetic this compound in experimental settings is its purity. Commercially available synthetic this compound typically has a purity of >95%.[]

Table 1: Physicochemical Properties of this compound

PropertyDescriptionReference
Synonyms 5α-cholestan-3β-ol, Cholestanol[]
Molecular Formula C27H48O[]
Molecular Weight 388.67 g/mol []
Appearance White Powder[]
Solubility Soluble in Chloroform[]
Key Structural Feature Saturated tetracyclic ring structure; absence of C5-C6 double bond[]

Table 2: Comparison of Biological Activities of Endogenous vs. Synthetic this compound

Biological ActivityEndogenous this compoundSynthetic this compound (Experimental Observations)Functional EquivalenceReferences
Membrane Fluidity Increases membrane packing and reduces fluidity due to its planar structure.Used as a tool in biophysical studies to investigate the role of sterol unsaturation in membrane dynamics. Its effects are consistent with the properties of the endogenous molecule.Inferred to be equivalent[]
Cholesterol Biosynthesis Regulation Does not exert feedback inhibition on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.Dietary administration to rats resulted in a marked elevation of hepatic HMG-CoA reductase activity, demonstrating a lack of feedback inhibition.Demonstrated to be equivalent[4][5]
Intestinal Absorption Absorbed from the intestine, though less efficiently than cholesterol.Studies in rats show that dietary cholestanol is absorbed and interferes with cholesterol absorption.Demonstrated to be equivalent[4][5]
Cellular Growth Support Cannot fully support the growth of certain mutant cell lines that require cholesterol.Supplementation of mutant mouse fibroblast lines with this compound resulted in reduced growth rates compared to cholesterol.Demonstrated to be equivalent[6]
Induction of Apoptosis Accumulation is linked to cellular dysfunction and apoptosis in CTX.At a concentration of 10 µg/ml, it induces apoptosis in cultured cornea and lens epithelial cells.Inferred to be equivalent[2]
Metabolism to Bile Acids A metabolic intermediate in the "alternative" pathway of bile acid synthesis.In rats fed a cholestanol-supplemented diet, significant amounts of allocholic acid and allochenodeoxycholic acid were formed and excreted in the bile.Demonstrated to be equivalent[4][5]

Signaling and Metabolic Pathways

This compound is primarily formed from cholesterol through a metabolic pathway involving reduction of the C5-C6 double bond. This conversion is a part of the alternative pathway of bile acid synthesis.

Dihydrocholesterol_Metabolism Cholesterol Cholesterol This compound This compound (Cholestanol) Cholesterol->this compound Reduction of C5-C6 double bond BileAcids Bile Acids (e.g., Allocholic Acid) This compound->BileAcids Metabolism in Liver

Fig. 1: Simplified metabolic pathway of this compound.

While this compound itself is not a primary signaling molecule in the way that oxysterols are for the Liver X Receptor (LXR) pathway, its precursor, 7-dehydrocholesterol (B119134) (7-DHC), and its metabolites have been shown to modulate LXR activity.[7] The accumulation of this compound in CTX is due to a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which is involved in bile acid synthesis.[2]

Experimental Protocols

The functional equivalence of synthetic this compound is validated through its use in experiments that replicate or probe the known biological functions of its endogenous counterpart. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vivo Dietary Administration to Assess Effects on Hepatic Cholesterol Metabolism

This protocol is based on studies investigating the effects of dietary cholestanol in rats.[4][5]

  • Animal Model: Male Wistar rats.

  • Diet Preparation: A standard laboratory chow is supplemented with 2% (w/w) synthetic cholestanol. A control group receives the standard chow without supplementation.

  • Experimental Duration: Animals are maintained on their respective diets for a period of 2 weeks.

  • Sample Collection: At the end of the experimental period, animals are euthanized, and liver tissue is collected.

  • Biochemical Assays:

    • Hepatic Sterol Content: Liver lipids are extracted, and the concentrations of cholesterol and cholestanol are determined by gas-liquid chromatography (GLC).

    • HMG-CoA Reductase Activity: Microsomal fractions are prepared from the liver homogenates. The activity of HMG-CoA reductase is measured by quantifying the conversion of [14C]HMG-CoA to [14C]mevalonate.

  • Data Analysis: The hepatic sterol concentrations and HMG-CoA reductase activity are compared between the cholestanol-fed group and the control group using appropriate statistical tests.

Protocol 2: Cell Culture Assay for Apoptosis Induction

This protocol is based on studies examining the cytotoxic effects of cholestanol on cultured cells.[2]

  • Cell Line: Rabbit corneal or lens epithelial cells.

  • Cell Culture: Cells are grown in appropriate culture medium (e.g., DMEM with 10% fetal bovine serum) to sub-confluence.

  • Treatment: Synthetic cholestanol is dissolved in a suitable solvent (e.g., ethanol) and added to the culture medium to a final concentration of 10 µg/ml. A vehicle control (medium with solvent) is also included.

  • Incubation: Cells are incubated with the cholestanol-containing medium for a specified period (e.g., 24-48 hours).

  • Apoptosis Assessment:

    • Morphological Analysis: Cells are observed under a phase-contrast microscope for characteristic signs of apoptosis, such as cell shrinkage and membrane blebbing.

    • Caspase Activity Assay: Cell lysates are prepared, and the activity of key apoptosis-related proteases, such as ICE (caspase-1) and CPP32 (caspase-3), is measured using fluorometric or colorimetric substrate assays.

  • Data Analysis: The percentage of apoptotic cells and caspase activity levels are quantified and compared between the cholestanol-treated and vehicle control groups.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis CellCulture Culture Cells to Sub-confluence Treatment Treat Cells with this compound (and Vehicle Control) CellCulture->Treatment PrepareReagents Prepare Synthetic This compound Stock PrepareReagents->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Morphology Microscopic Analysis Incubation->Morphology Biochemistry Caspase Activity Assay Incubation->Biochemistry Data Quantify and Compare Results Morphology->Data Biochemistry->Data

Fig. 2: Workflow for assessing this compound-induced apoptosis.

Conclusion

References

In vivo versus in vitro studies of dihydrocholesterol function: a comparative review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Dihydrocholesterol's Biological Roles in Whole Organisms Versus Controlled Cellular Environments

This guide provides a comparative overview of the functional studies of this compound (DHC), a saturated derivative of cholesterol, in both in vivo (within a living organism) and in vitro (in a controlled laboratory setting) models. This review is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of DHC's physiological and cellular roles.

This compound, also known as cholestanol, is a sterol that can be formed through the diet or as a metabolic byproduct of cholesterol synthesis. While structurally similar to cholesterol, the absence of a double bond in its steroid ring system leads to distinct biophysical properties and biological functions. Understanding the disparities and similarities in DHC's effects observed in animal models versus cell cultures is crucial for translating basic research into clinical applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound.

Table 1: Summary of Quantitative Data from In Vivo Studies

ParameterAnimal ModelDHC Administration/DosageKey Quantitative FindingsReference
Tissue DHC Levels RabbitNot Applicable (endogenous levels)Intestinal wall and adrenals contain 5-10% of DHC in the total sterol mixture.[1]
Hepatic Cholesterol Synthesis RatDietary administrationSuppression of cholesterol synthesis in the liver.
Dihydrolanosterol Synthesis Rate MouseNot Applicable (endogenous flux)Dihydrolanosterol (a DHC precursor) is synthesized in the liver at a rate of approximately 2 ng/µg tissue/day, which is 5-10% of the rate of lanosterol (B1674476) synthesis.[2][3][2][3]
Plasma Cholesterol RabbitDietary administrationAlterations in plasma cholesterol levels.[4]

Table 2: Summary of Quantitative Data from In Vitro Studies

ParameterCell LineDHC ConcentrationKey Quantitative FindingsReference
Cell Growth Mutant Mouse Fibroblasts (LM)Not specifiedReduced growth rate when supplemented with DHC compared to cholesterol.[1]
Cholesterol Biosynthesis Human Hepatoma (HepG2) cellsNot specified (in the context of ergosterol (B1671047) treatment)Ergosterol treatment led to an accumulation of cholesterol precursors, including 7-dehydrocholesterol (B119134) (a direct precursor to DHC).[5]

Comparative Analysis of In Vivo and In Vitro Findings

Studies on this compound have revealed both overlapping and distinct functional aspects when comparing whole organism and cellular models.

In vivo research has highlighted DHC's role in systemic lipid metabolism. For instance, studies in rabbits have shown that dietary DHC can influence plasma cholesterol levels and may play a role in the development of atherosclerosis.[4] Furthermore, endogenous levels of DHC are found to be significant in certain tissues like the adrenal glands and intestinal wall of rabbits, suggesting tissue-specific roles.[1] In rats, the administration of DHC has been shown to suppress the synthesis of cholesterol in the liver.

In vitro studies, on the other hand, have provided insights into the cellular mechanisms of DHC action. In a mutant mouse fibroblast cell line, DHC was able to support cell growth, albeit less effectively than cholesterol, indicating that while it can substitute for cholesterol in some membrane functions, it is not a perfect replacement.[1] This observation is likely due to the different biophysical properties of DHC affecting membrane fluidity and the function of membrane-bound proteins. Furthermore, studies using human liver cancer cell lines (HepG2) have shown that precursors to DHC can accumulate under certain conditions, impacting the overall cholesterol biosynthesis pathway.[5]

A key area of investigation for DHC and its derivatives is their interaction with nuclear receptors, such as the Liver X Receptor (LXR). Oxysterols, which are oxidized derivatives of cholesterol and its precursors, are known to be potent activators of LXR, a key regulator of cholesterol homeostasis.[3] While direct comparative studies on DHC's regulation of LXR in vivo versus in vitro are limited, it is plausible that DHC's effects on lipid metabolism are, in part, mediated through this signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for studying this compound's function in both in vivo and in vitro settings.

In Vivo Experimental Protocol: this compound Administration in a Mouse Model

This protocol outlines the procedure for administering DHC to mice to study its effects on lipid metabolism.

1. Animal Model:

  • Species: Mus musculus (e.g., C57BL/6 strain)

  • Age: 8-12 weeks

  • Housing: Standardized conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Preparation and Administration:

  • Preparation: DHC can be mixed with standard rodent chow at a specified percentage (e.g., 1% w/w). Alternatively, it can be dissolved in a vehicle such as corn oil for oral gavage.

  • Administration Route: Dietary administration or daily oral gavage.

  • Dosage: A typical dosage for oral gavage might be 10-50 mg/kg body weight.

  • Duration: The treatment period can range from a few days to several weeks, depending on the research question.

3. Sample Collection and Analysis:

  • Blood Collection: Blood samples are collected periodically via tail vein or at the end of the study via cardiac puncture for plasma lipid analysis (total cholesterol, HDL, LDL, triglycerides).

  • Tissue Collection: At the end of the study, animals are euthanized, and tissues such as the liver, intestine, and aorta are harvested.

  • Lipid Extraction and Analysis: Lipids are extracted from tissues and plasma using methods like the Folch or Bligh-Dyer procedures. DHC and other sterol levels are quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gene Expression Analysis: RNA is extracted from tissues to analyze the expression of genes involved in cholesterol metabolism (e.g., Srebf2, Hmgcr, Ldlr, Lxr) using quantitative real-time PCR (qRT-PCR).

In Vitro Experimental Protocol: this compound Treatment of a Cell Line

This protocol describes the treatment of a cultured cell line with DHC to investigate its cellular effects.

1. Cell Culture:

  • Cell Line: Human hepatoma (HepG2) cells or other relevant cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. This compound Treatment:

  • Preparation of DHC Solution: DHC is dissolved in an appropriate solvent, such as ethanol (B145695) or DMSO, to create a stock solution. This stock is then diluted in the culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the solvent alone).

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with a medium containing different concentrations of DHC (e.g., 1-50 µM).

  • Incubation Time: Cells are incubated with DHC for a specified period (e.g., 24-72 hours).

3. Cellular Assays:

  • Cell Viability Assay: Cell viability can be assessed using assays such as the MTT or Trypan Blue exclusion assay to determine any cytotoxic effects of DHC.

  • Lipid Analysis: Cellular lipids are extracted, and the levels of DHC, cholesterol, and other sterols are measured by GC-MS.

  • Gene Expression Analysis: RNA is isolated from the cells, and the expression of target genes is quantified by qRT-PCR.

  • Western Blotting: Protein levels of key enzymes and receptors in the cholesterol metabolic pathway can be analyzed by Western blotting.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound function can aid in understanding its mechanisms of action.

Cholesterol_Biosynthesis_Pathway cluster_kandutsch_russell Kandutsch-Russell Pathway cluster_bloch Bloch Pathway cluster_common Final Common Step Lanosterol_KR Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol_KR->Dihydrolanosterol Intermediates_KR ...Intermediates... Dihydrolanosterol->Intermediates_KR DHCR7_KR_substrate 7-Dehydrodesmosterol Intermediates_KR->DHCR7_KR_substrate This compound This compound DHCR7_KR_substrate->this compound DHCR7 Seven_DHC 7-Dehydrocholesterol Lanosterol_B Lanosterol Intermediates_B ...Intermediates... Lanosterol_B->Intermediates_B Desmosterol Desmosterol Intermediates_B->Desmosterol Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24 Cholesterol_Final Cholesterol Seven_DHC->Cholesterol_Final DHCR7

Caption: Simplified overview of the Kandutsch-Russell and Bloch pathways of cholesterol biosynthesis.

LXR_Signaling_Pathway Oxysterols Oxysterols (e.g., DHC derivatives) LXR LXR Oxysterols->LXR binds & activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes activates Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

Caption: Activation of the Liver X Receptor (LXR) signaling pathway by oxysterols.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Select Animal Model (e.g., Mouse, Rabbit) DHC_Admin_InVivo DHC Administration (Dietary or Gavage) Animal_Model->DHC_Admin_InVivo Sample_Collection_InVivo Sample Collection (Blood, Tissues) DHC_Admin_InVivo->Sample_Collection_InVivo Analysis_InVivo Analysis (GC-MS, qRT-PCR) Sample_Collection_InVivo->Analysis_InVivo Comparative_Analysis Comparative Analysis of Results Analysis_InVivo->Comparative_Analysis Cell_Culture Select Cell Line (e.g., HepG2) DHC_Treatment_InVitro DHC Treatment (Dose-response) Cell_Culture->DHC_Treatment_InVitro Cellular_Assays Cellular Assays (Viability, etc.) DHC_Treatment_InVitro->Cellular_Assays Analysis_InVitro Analysis (GC-MS, qRT-PCR) Cellular_Assays->Analysis_InVitro Analysis_InVitro->Comparative_Analysis

Caption: General experimental workflow for comparative in vivo and in vitro studies of DHC.

References

Dihydrocholesterol's Emerging Role in Neurodegenerative Diseases: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The role of cholesterol metabolism in the progression of neurodegenerative diseases is a rapidly evolving field of study. While much of the focus has been on cholesterol itself and its oxidized derivatives (oxysterols), recent findings have brought dihydrocholesterol, also known as cholestanol (B8816890), into the spotlight, particularly in the context of Parkinson's disease. This guide provides a comparative analysis of the current findings on this compound's role in neurodegenerative diseases, presenting supporting experimental data and detailed methodologies to facilitate cross-validation and inform future research and drug development.

This compound and Parkinson's Disease: An Accelerant of Pathology

Recent studies have provided compelling evidence for the involvement of this compound in the pathogenesis of Parkinson's disease (PD). The central finding is that elevated levels of this cholesterol metabolite can accelerate the aggregation and spread of alpha-synuclein (B15492655) (α-syn), a protein central to PD pathology.

Quantitative Data Summary

While specific quantitative values for this compound levels can vary between studies and patient cohorts, a consistent trend has been observed.

Disease StateBiomarkerObservationSupporting Evidence
Sporadic Parkinson's DiseaseSerum this compound (Cholestanol)Increased levels compared to control participants.[1][2]A recent study identified significantly higher serum cholestanol in patients with sporadic PD.[1][2]
Parkinson's Disease ModelsDopaminergic Neuron LossThis compound exacerbates the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum in α-synuclein-based mouse models.[1][3]In vivo experiments showed that cholestanol worsened neurodegeneration in the nigrostriatal pathway of mice injected with α-synuclein preformed fibrils (PFFs).[1][3]
In Vitro Modelsα-synuclein AggregationThis compound promotes the fragmentation and aggregation of α-synuclein.[1][2]Cell-based assays demonstrated that cholestanol facilitates the formation of α-synuclein aggregates.[1]
Experimental Protocols

To facilitate the cross-validation of these findings, detailed experimental protocols are crucial. Below are summaries of key methodologies employed in the cited research.

1. Quantification of Serum this compound:

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Protocol Summary:

    • Serum samples are collected from patients with sporadic PD and healthy controls.

    • Internal standards (e.g., deuterated cholestanol) are added to the serum samples.

    • Lipids are extracted using organic solvents (e.g., chloroform/methanol mixture).

    • The extracted lipids are saponified to release free sterols.

    • The non-saponifiable fraction containing the sterols is derivatized to improve volatility for GC analysis (e.g., silylation).

    • Samples are injected into a GC-MS system for separation and quantification. Cholestanol levels are determined by comparing the peak area of endogenous cholestanol to that of the internal standard.

2. In Vivo Mouse Model of α-synuclein Spreading:

  • Model: Intrastriatal injection of α-synuclein preformed fibrils (PFFs) in mice.

  • Protocol Summary:

    • Wild-type mice are anesthetized and placed in a stereotaxic frame.

    • A small burr hole is drilled over the striatum.

    • α-synuclein PFFs are injected unilaterally into the striatum.

    • A separate cohort of mice receives cholestanol supplementation (e.g., in their diet or via injection) following PFF injection.

    • After a designated period (e.g., several months), mice are euthanized, and their brains are collected.

    • Brain tissue is sectioned and analyzed for α-synuclein pathology (e.g., phosphorylation and aggregation), dopaminergic neuron loss (e.g., tyrosine hydroxylase immunohistochemistry), and neuroinflammation.[1][3]

3. In Vitro α-synuclein Aggregation Assay:

  • Method: Thioflavin T (ThT) fluorescence assay.

  • Protocol Summary:

    • Recombinant human α-synuclein monomer is purified.

    • α-synuclein is incubated in a buffer solution under conditions that promote aggregation (e.g., constant agitation at 37°C).

    • Different concentrations of cholestanol are added to the incubation mixture.

    • Thioflavin T, a fluorescent dye that binds to amyloid fibrils, is added to the samples at various time points.

    • The fluorescence intensity is measured using a plate reader. An increase in fluorescence indicates the formation of α-synuclein fibrils.

Signaling Pathways and Mechanisms

The pro-pathogenic effects of this compound in Parkinson's disease appear to be mediated through the activation of the asparagine endopeptidase (AEP) pathway.

Dihydrocholesterol_Pathway_PD This compound This compound (Cholestanol) CEBPB C/EBPβ This compound->CEBPB Activates AEP Asparagine Endopeptidase (AEP) CEBPB->AEP Upregulates aSyn α-synuclein AEP->aSyn Cleaves aSyn_frag α-synuclein Fragmentation aSyn->aSyn_frag aSyn_agg α-synuclein Aggregation aSyn_frag->aSyn_agg Promotes Spreading Pathology Spreading aSyn_agg->Spreading NeuronLoss Dopaminergic Neuron Loss Spreading->NeuronLoss

This compound-mediated α-synuclein pathology in Parkinson's disease.

This pathway suggests that elevated this compound levels lead to the activation of the transcription factor C/EBPβ, which in turn upregulates the expression of AEP.[1] Activated AEP then cleaves α-synuclein, generating fragments that are more prone to aggregation.[1] This increased aggregation seeds the further spread of α-synuclein pathology, ultimately contributing to the demise of dopaminergic neurons.[1][3]

This compound in Alzheimer's and Huntington's Disease: An Unclear Picture

In contrast to the emerging evidence in Parkinson's disease, the specific role of this compound in Alzheimer's disease (AD) and Huntington's disease (HD) is less defined. While dysregulation of cholesterol metabolism is a well-established feature of both conditions, research has primarily focused on other cholesterol-related molecules.

Alzheimer's Disease:

  • Current Focus: Research in AD has extensively investigated the roles of cholesterol, 24S-hydroxycholesterol (24-OHC), and 27-hydroxycholesterol (B1664032) (27-OHC).[4] Altered cholesterol homeostasis is known to impact the processing of amyloid precursor protein (APP) and the production of amyloid-beta (Aβ) peptides.[5]

  • This compound: There is a notable lack of direct evidence from the reviewed literature specifically implicating this compound in the core pathological mechanisms of AD. This represents a significant knowledge gap and a potential avenue for future investigation.

Huntington's Disease:

  • Current Focus: Studies in HD have revealed a widespread impairment of the cholesterol biosynthetic pathway, leading to reduced levels of cholesterol and its precursors in the brain.[6][7][8]

  • This compound: Similar to Alzheimer's disease, the specific contribution of this compound to the pathogenesis of Huntington's disease has not been a primary focus of the research reviewed. The broader disruption of cholesterol homeostasis appears to be the more prominent finding.

Cross-Validation and Future Directions

The findings regarding this compound's role in Parkinson's disease are significant and warrant further cross-validation by independent research groups. Replicating the observed increases in serum cholestanol in diverse patient cohorts and further elucidating the C/EBPβ/AEP signaling pathway in different experimental models will be crucial.

For Alzheimer's and Huntington's diseases, the current lack of specific data on this compound presents an opportunity for novel research. Investigating the levels of this compound in patient-derived samples and exploring its potential interactions with key pathological proteins such as amyloid-beta and mutant huntingtin could unveil new therapeutic targets.

The experimental workflows for these investigations can be adapted from the established protocols used in Parkinson's disease research.

Experimental_Workflow cluster_patient Patient Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Patient_Samples Patient Samples (Blood, CSF, Brain Tissue) Quantification Quantification of this compound (GC-MS, LC-MS) Patient_Samples->Quantification Correlation Correlation with Disease Severity Quantification->Correlation Cell_Culture Neuronal Cell Cultures DHC_Treatment This compound Treatment Cell_Culture->DHC_Treatment Aggregation_Assay Protein Aggregation Assays (ThT, Western Blot) DHC_Treatment->Aggregation_Assay Toxicity_Assay Cell Viability/Toxicity Assays DHC_Treatment->Toxicity_Assay Animal_Model Animal Models of Neurodegeneration DHC_Admin This compound Administration Animal_Model->DHC_Admin Behavioral Behavioral Analysis DHC_Admin->Behavioral Histology Histopathological Analysis DHC_Admin->Histology

References

Dihydrocholesterol vs. Cholesterol: A Comparative Guide to Their Effects on Cellular Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of dihydrocholesterol and cholesterol on cellular lipid profiles. While direct comparative lipidomics studies on cells treated with these two sterols are not extensively available in public literature, this document synthesizes findings from biophysical studies on model membranes and knowledge of relevant signaling pathways to offer insights into their differential impacts. Detailed experimental protocols for conducting such a comparative analysis are also provided.

Executive Summary

Cholesterol is an essential component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the formation of lipid rafts—microdomains enriched in sphingolipids and cholesterol that are critical for signal transduction. This compound, a saturated analog of cholesterol, differs by the absence of the C5-C6 double bond. This structural difference, though seemingly minor, has significant implications for its interaction with other lipids and its influence on membrane organization and cellular signaling.

Based on existing biophysical data, cholesterol is more effective at inducing and stabilizing ordered lipid domains (lipid rafts) than this compound. This suggests that the substitution of cholesterol with this compound would lead to significant alterations in the cellular lipidome, particularly in the composition and organization of sphingolipids and saturated glycerophospholipids within membrane rafts. Consequently, signaling pathways dependent on the integrity of these domains may be differentially affected.

Comparative Analysis of this compound and Cholesterol

FeatureThis compoundCholesterolRationale
Lipid Raft Formation Less efficient at inducing and stabilizing ordered lipid domains.Highly efficient at inducing and stabilizing ordered, liquid-ordered (Lo) phase domains.The planar and rigid structure of cholesterol allows for tighter packing with sphingolipids and saturated glycerophospholipids. The A-ring of this compound is more flexible, leading to less favorable interactions.
Glycerophospholipids Expected to cause less ordering of saturated acyl chains in phospholipids (B1166683) like phosphatidylcholine (PC).Promotes the ordering of saturated acyl chains in phospholipids, leading to increased membrane thickness and reduced fluidity in the liquid-disordered (Ld) phase.The condensing effect of cholesterol on phospholipids is a key factor in lipid raft formation. This compound's reduced ordering capacity would lessen this effect.
Sphingolipids Weaker interactions with sphingomyelin (B164518) (SM) and other sphingolipids compared to cholesterol.Strong, favorable interactions with the saturated acyl chains of sphingolipids, driving the formation of lipid rafts.The tight packing of cholesterol with sphingolipids is a hallmark of lipid raft formation. The less rigid structure of this compound is expected to result in weaker associations.
Fatty Acid Saturation May lead to a cellular lipidome with a lower overall degree of fatty acid saturation in membrane lipids to compensate for the reduced ordering effect of the sterol.Promotes the segregation of lipids with saturated fatty acyl chains into ordered domains.Cells maintain membrane fluidity through homeostatic mechanisms. A less ordering sterol might be compensated by changes in the fatty acid composition of phospholipids and sphingolipids.
Signaling Pathways Likely to have a less pronounced effect on signaling platforms dependent on lipid raft integrity. May have a weaker regulatory effect on SREBP and LXR pathways.Crucial for the assembly and function of signaling platforms within lipid rafts. A key regulator of the SREBP and LXR pathways, controlling cholesterol homeostasis.Many signaling proteins are localized to lipid rafts. Disruption of these domains by this compound would likely alter their activity. The SREBP and LXR pathways are sensitive to the levels of cholesterol and its derivatives.

Experimental Protocols

To perform a comparative lipidomics study of cells treated with this compound versus cholesterol, the following experimental workflow can be employed.

Cell Culture and Treatment
  • Cell Line: Select a suitable mammalian cell line (e.g., HeLa, HEK293, HepG2).

  • Culture Conditions: Culture cells in standard growth medium (e.g., DMEM with 10% FBS) to ~70-80% confluency.

  • Sterol Treatment: Prepare stock solutions of cholesterol and this compound complexed with methyl-β-cyclodextrin (MβCD) to facilitate delivery to the cells.

  • Incubation: Incubate the cells with equimolar concentrations of MβCD-cholesterol or MβCD-dihydrocholesterol for a predetermined time course (e.g., 24, 48 hours). A vehicle control (MβCD alone) should be included.

Lipid Extraction

A modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction method is recommended for comprehensive lipid recovery.

  • Cell Harvesting: Wash cells with ice-cold PBS, scrape, and pellet by centrifugation.

  • Lysis and Extraction:

    • Resuspend the cell pellet in a defined volume of PBS.

    • Add methanol (B129727) containing a mixture of internal lipid standards (e.g., deuterated lipid standards for each lipid class to be quantified).

    • Add MTBE and vortex thoroughly.

    • Induce phase separation by adding water.

    • Centrifuge to separate the phases.

    • Collect the upper organic phase containing the lipids.

  • Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).

Mass Spectrometry-Based Lipidomics Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatography: Employ a C18 or C30 reversed-phase column for separation of lipid species. A gradient elution with mobile phases containing solvents like water, acetonitrile, isopropanol, and ammonium (B1175870) formate (B1220265) is typically used.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

    • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both MS1 and MS/MS spectra for lipid identification and quantification.

  • Data Analysis:

    • Lipid Identification: Use software such as LipidSearch, MS-DIAL, or an in-house pipeline to identify lipids based on their accurate mass and fragmentation patterns.

    • Quantification: Quantify the identified lipids by integrating the peak areas and normalizing them to the corresponding internal standards.

    • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences in the lipid profiles between the different treatment groups.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in cholesterol homeostasis, which are expected to be differentially modulated by cholesterol and this compound.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Cholesterol S1P S1P SREBP_SCAP->S1P Low Cholesterol (Transport to Golgi) INSIG->SREBP_SCAP Binds and retains in ER S2P S2P S1P->S2P Cleavage 1 nSREBP nSREBP (active form) S2P->nSREBP Cleavage 2 SRE SRE nSREBP->SRE Binds to Gene_Expression Cholesterol & Fatty Acid Synthesis Genes SRE->Gene_Expression Upregulation

Caption: SREBP-2 signaling pathway for cholesterol biosynthesis.

LXR_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Oxysterols Oxysterols (from Cholesterol) LXR LXR Oxysterols->LXR Activation LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to Efflux_Genes ABCA1, ABCG1 (Cholesterol Efflux) LXRE->Efflux_Genes Upregulation

Caption: LXR signaling pathway for cholesterol efflux.

Experimental Workflow

The following diagram outlines the logical flow of a comparative lipidomics experiment.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Lipid Analysis cluster_DataProcessing Data Processing & Interpretation Cell_Culture Cell Culture Treatment Treatment (Cholesterol vs. This compound) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Extraction Lipid Extraction (with Internal Standards) Harvesting->Extraction LC_MS UHPLC-MS/MS Analysis (Positive & Negative Modes) Extraction->LC_MS Data_Acquisition Data Acquisition (MS1 & MS/MS) LC_MS->Data_Acquisition Identification Lipid Identification Data_Acquisition->Identification Quantification Lipid Quantification Identification->Quantification Statistics Statistical Analysis Quantification->Statistics Interpretation Biological Interpretation Statistics->Interpretation

Caption: Experimental workflow for comparative lipidomics.

Conclusion

The structural difference between this compound and cholesterol, specifically the absence of the C5-C6 double bond in this compound, is predicted to have a significant impact on the lipid organization of cellular membranes. It is anticipated that this compound is less effective in promoting the formation of ordered lipid domains, which would lead to alterations in the distribution and composition of various lipid classes, particularly sphingolipids and saturated glycerophospholipids. These changes in the lipid landscape are likely to have downstream consequences for cellular signaling events that are dependent on the integrity of lipid rafts.

The provided experimental protocols offer a robust framework for researchers to quantitatively investigate these differences. Such studies would be invaluable in elucidating the precise role of sterol structure in modulating the cellular lipidome and its associated functions, with potential implications for drug development and the understanding of diseases related to lipid metabolism.

A Researcher's Guide to Validating Dihydrocholesterol-Protein Interaction Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern biophysical and cell-based assays for validating the specificity of dihydrocholesterol-protein interactions. As a close structural analog of cholesterol, this compound's interactions with cellular proteins are of significant interest in understanding sterol-dependent signaling pathways and for the development of targeted therapeutics. This document outlines key experimental methodologies, presents comparative data on their utility, and provides detailed protocols and conceptual workflows to aid in experimental design.

Comparing the Alternatives: Methodologies for Specificity Validation

The validation of a specific interaction between this compound and a target protein requires a multi-faceted approach, combining in vitro biophysical characterization with in-cell target engagement confirmation. The choice of method depends on the research question, the availability of purified components, and the desired throughput. Below is a comparison of key techniques.

Assay Principle Information Gained Throughput Sample Requirements Key Advantages Limitations
Microscale Thermophoresis (MST) Measures the change in fluorescence of a labeled protein as it moves through a microscopic temperature gradient upon ligand binding.[1][2][3][4][5]Binding affinity (Kd), stoichiometryMedium to HighPurified, fluorescently labeled protein; unlabeled ligandLow sample consumption; works in complex solutions (e.g., cell lysate); immobilization-free.[4]Requires protein labeling, which may affect binding.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[6][7][8][9]Binding kinetics (ka, kd), binding affinity (KD), specificity.[7]MediumPurified ligand and analyteLabel-free; provides real-time kinetic data.[9]Requires immobilization of one binding partner, which can lead to artifacts; sensitive to buffer composition.
Fluorescence Polarization (FP) / Anisotropy (FA) Measures the change in the polarization of emitted light from a fluorescently labeled ligand upon binding to a larger protein.[10][11][12][13][14][15]Binding affinity (Kd), IC50 (in competitive assays).[10][13]HighFluorescently labeled small molecule (tracer); purified proteinHomogeneous assay format; suitable for high-throughput screening.[10]Requires a fluorescently labeled ligand; significant size difference between binding partners is necessary for a good signal window.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[16][17][18][19]Target engagement in a cellular context; apparent binding affinity in cells.[16][17]Low to High (depending on detection method)Intact cells or cell lysate; antibody for the target proteinLabel-free for both ligand and target; confirms target engagement in a physiological setting.[18]Indirect measure of binding; requires a specific antibody for detection (in Western blot-based formats).
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[12][19][20][21][22][23][24][25]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[20][21]LowPurified protein and ligandLabel-free; provides a complete thermodynamic profile of the interaction.[20][21]Requires large amounts of highly pure and concentrated samples; low throughput.

Experimental Workflows and Signaling Pathways

To validate a novel this compound-protein interaction, a logical progression of experiments is crucial. The following workflow outlines a typical approach, starting from initial discovery to in-cell validation.

G Experimental Workflow for Validating this compound-Protein Interactions cluster_0 In Silico & Initial Screening cluster_1 In Vitro Biophysical Characterization cluster_2 In-Cell Target Engagement cluster_3 Functional Validation A Computational Prediction (e.g., Docking, MD Simulations) B High-Throughput Screening (e.g., FP, TR-FRET) A->B Guide screen C Binding Affinity & Kinetics (e.g., MST, SPR, ITC) B->C Validate hits D Specificity Assessment (Competitive Binding with Cholesterol) C->D Confirm specificity E Cellular Thermal Shift Assay (CETSA) D->E Confirm in-cell binding F Co-immunoprecipitation / Pull-down E->F Orthogonal validation G Cell-based Functional Assays (e.g., Reporter Gene, Phenotypic) F->G Assess functional relevance

Caption: A stepwise workflow for the identification and validation of specific this compound-protein interactions.

This compound, as a metabolic precursor to cholesterol, may influence signaling pathways where cholesterol itself plays a regulatory role. One such critical pathway is the Hedgehog (Hh) signaling cascade, where the G protein-coupled receptor Smoothened (SMO) is a key player and is known to be regulated by sterols.[7][9][14][16][17][26][27]

G Simplified Hedgehog Signaling Pathway and Potential this compound Interaction cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and inhibits SMO Smoothened (SMO) Transducer PTCH1->SMO Inhibits (relieved by Hh) SUFU SUFU SMO->SUFU Inhibits DHC This compound DHC->SMO Potential direct binding and modulation GLI GLI Transcription Factor SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates

Caption: Potential interaction of this compound with the Hedgehog signaling pathway via Smoothened.

Detailed Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity Determination

Objective: To quantify the binding affinity (Kd) of this compound to a fluorescently labeled target protein.

Materials:

  • Purified target protein (labeled with a suitable fluorophore, e.g., RED-tris-NTA)

  • This compound and Cholesterol (for competition)

  • Assay buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries

Procedure:

  • Protein Labeling: Label the purified protein with a fluorescent dye according to the manufacturer's protocol. Ensure the removal of free dye.

  • Sample Preparation:

    • Prepare a stock solution of this compound and cholesterol in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer to the desired starting concentration.

    • Prepare a 16-point serial dilution of this compound in assay buffer. The highest concentration should be at least 20-fold higher than the expected Kd.

    • Prepare a constant concentration of the labeled target protein in assay buffer. The final concentration should be in the low nanomolar range and optimized for the instrument's detection sensitivity.

  • Binding Reaction:

    • Mix the serially diluted this compound with the constant concentration of the labeled target protein in a 1:1 ratio.

    • Incubate the mixture for 10-30 minutes at room temperature to allow the binding to reach equilibrium.

  • MST Measurement:

    • Load the samples into the MST capillaries.

    • Place the capillaries into the MST instrument and initiate the measurement. The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence changes.

  • Data Analysis:

    • The change in normalized fluorescence is plotted against the logarithm of the this compound concentration.

    • Fit the resulting binding curve using the law of mass action to determine the dissociation constant (Kd).

  • Specificity Control: Repeat the experiment using cholesterol as the ligand to compare its binding affinity with that of this compound. A competitive MST experiment can also be performed by titrating this compound against a pre-formed complex of the labeled protein and a fixed concentration of cholesterol.

Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

Objective: To confirm that this compound binds to its target protein within intact cells.

Materials:

  • Cultured cells expressing the target protein

  • This compound and Cholesterol

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein

  • Western blotting reagents and equipment

  • Thermal cycler or heating blocks

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and grow to 80-90% confluency.

    • Treat the cells with either vehicle control (e.g., DMSO) or a high concentration of this compound for a defined period (e.g., 1-2 hours) in serum-free medium.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the presence of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein and thus, target engagement.

  • Specificity Control: Perform the same experiment with cholesterol to compare the degree of thermal stabilization and infer binding specificity.

Competitive Fluorescence Polarization (FP) Assay

Objective: To determine the relative binding affinity of this compound compared to a known fluorescent ligand for a target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled tracer ligand that binds to the target protein

  • This compound and Cholesterol

  • Assay buffer (e.g., PBS, pH 7.4)

  • Microplate reader with FP capabilities

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent tracer and target protein that gives a stable and significant FP signal. This is typically done by titrating the protein against a fixed concentration of the tracer.

  • Competition Assay:

    • Prepare a serial dilution of this compound and cholesterol in the assay buffer.

    • In a microplate, add the fixed concentrations of the target protein and the fluorescent tracer to each well.

    • Add the serially diluted this compound or cholesterol to the wells. Include wells with only the protein and tracer (maximum polarization) and wells with only the tracer (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • FP Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Plot the FP values against the logarithm of the competitor (this compound or cholesterol) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

    • The relative binding affinity can be inferred by comparing the IC50 values of this compound and cholesterol. A lower IC50 value indicates a higher binding affinity.

Conclusion

Validating the specificity of this compound-protein interactions is essential for understanding its biological roles and for the development of novel therapeutics. The methodologies presented in this guide offer a range of options for researchers, from high-throughput screening to detailed biophysical characterization and in-cell validation. By employing a combination of these techniques, researchers can build a robust body of evidence to confirm the specificity of this compound binding to its protein targets and to differentiate its interaction from that of cholesterol. This systematic approach will ultimately contribute to a deeper understanding of sterol-mediated cellular processes.

References

Safety Operating Guide

Navigating the Disposal of Dihydrocholesterol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dihydrocholesterol, a sterol derivative, requires careful handling and adherence to specific disposal procedures to mitigate potential risks. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste.

Immediate Safety and Disposal Plan

Based on available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to handle all laboratory chemicals with caution and to follow established institutional and local guidelines for chemical waste disposal.[2]

Key Disposal Considerations:

  • Solid Waste: Solid this compound should be disposed of in a clearly labeled, sealed, and compatible container.[2] Whenever possible, use the manufacturer's original container.

  • Contaminated Materials: Laboratory supplies such as absorbent paper, gloves, and wipes that have come into contact with this compound should be double-bagged and disposed of as laboratory trash.[2]

  • "Empty" Containers: Containers that previously held this compound should be triple-rinsed with an appropriate solvent. The resulting rinsate must be collected and managed as chemical waste.[2][3] After proper rinsing, the container may often be disposed of as regular trash, but always confirm with your institution's Environmental Health & Safety (EHS) department for specific procedures.[2]

  • Unknowns: Never dispose of unidentified chemical waste.[2] If an unlabeled container is found that might contain this compound, contact your EHS office for guidance on identification and proper disposal.[2]

Quantitative Data for Chemical Waste Disposal

While this compound does not have specific quantitative disposal limits due to its non-hazardous classification, general laboratory guidelines for chemical waste accumulation should be followed as a conservative approach. These guidelines are often established by regulatory bodies and institutional policies.

ParameterGuidelineCitation
Satellite Accumulation Area (for rinsate) A maximum of 55 gallons of hazardous waste may be stored.[4]
Acutely Toxic Chemical Waste For P-listed (acutely toxic) wastes, a maximum of one quart of liquid or one kilogram of solid may be accumulated. While this compound is not P-listed, this provides a conservative limit for any collected waste.[4]
Aqueous Solutions pH (for drain disposal of non-hazardous chemicals) The pH should typically be between 5.5 and 10.5. Note that drain disposal of this compound is not recommended.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound does not involve experimental protocols but rather adherence to a systematic waste management procedure. The primary course of action is to follow the waste management guidelines provided by your institution's EHS department, which are in alignment with local and national regulations.

Disposal Workflow for this compound

cluster_prep Preparation and Collection cluster_containment Containment cluster_disposal Final Disposal A Identify this compound Waste (Solid, Contaminated Items, Rinsate) B Segregate Waste Types A->B C Select Appropriate, Labeled Waste Containers B->C D Place Solid Waste in Sealed Container C->D Solid Waste E Double-Bag Contaminated Items C->E Contaminated Items F Collect Rinsate from Triple-Rinsed 'Empty' Containers C->F Liquid Rinsate G Store Waste in Designated Satellite Accumulation Area D->G E->G F->G H Contact EHS for Waste Pickup G->H I Dispose of Rinsed, Defaced Containers as Regular Trash (with EHS approval) H->I Post-Pickup

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrocholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and research integrity. This guide provides essential safety and logistical information for handling Dihydrocholesterol, a common sterol in biochemical research. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to best laboratory practices is crucial to minimize exposure and prevent contamination.[1] This document outlines the necessary personal protective equipment (PPE), procedural steps for handling and disposal, and immediate first aid measures.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure to ensure appropriate protection. The following table summarizes the recommended PPE for handling this compound to prevent skin and eye contact, as well as inhalation of dust or aerosols.[2]

Protection Type Recommended Equipment Purpose
Eye and Face Safety glasses with side shields or chemical safety goggles. A face shield may be used for additional protection against splashes.Protects eyes from accidental splashes or contact with airborne particles.[2]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Protects hands from direct contact with the compound.
Body A clean laboratory coat or a disposable gown with long sleeves and closed cuffs.Protects skin and personal clothing from contamination.[2]
Respiratory Generally not required under normal handling conditions with adequate ventilation. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be worn.[2]Minimizes the risk of inhaling the compound.[2]

Operational Plan: Handling and Disposal

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, clear the designated area of unnecessary items to prevent contamination and facilitate cleanup in case of a spill.[2]

  • Donning PPE: Put on a lab coat or gown, followed by eye and face protection, and then gloves. If required, don a respirator last.

  • Handling the Compound:

    • Carefully unpack the container, inspecting for any damage.[2]

    • When weighing the solid, do so in a fume hood or a ventilated enclosure.[2]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[2]

    • Keep containers tightly closed when not in use.[2]

  • Doffing PPE: Remove gloves first by peeling them off without touching the exterior. Then, remove the lab coat or gown, followed by eye and face protection. The respirator, if used, should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan: Dispose of waste material, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.[2]

  • Solid Waste: Collect this compound waste in a designated, clearly labeled, and sealed container.

  • Contaminated Materials: Items such as gloves and wipes contaminated with this compound should be disposed of as chemical waste.

  • Empty Containers: Handle uncleaned containers as you would the product itself.[2] They should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste.[3][4] After proper rinsing, the container may often be disposed of as regular trash, but always confirm with your institution's Environmental Health & Safety (EHS) department.[3]

Emergency Procedures

Spill Management:

  • Small Spills: Wear appropriate PPE, absorb the material with an inert absorbent, and collect it into a sealed container for disposal.[2] Clean the spill area with a suitable solvent, followed by soap and water.[2]

  • Large Spills: Evacuate the area and follow your institution's emergency procedures.[2]

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[5][6]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5][6]
Ingestion If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.[5][7]

Compound Data

While specific occupational exposure limits for this compound have not been established, the following table summarizes its key physical and chemical properties.

Property Value Source
Molecular Formula C27H48OPubChem[8]
Molecular Weight 388.7 g/mol PubChem[8]
Appearance SolidChemicalBook[7]
Melting Point 138-142 °CChemicalBook[7]
Water Solubility Insoluble-
Solubility Chloroform: 0.1 g/mL, clear, colorlessChemicalBook[7]

Workflow for Safe Handling of this compound

G Workflow for the Safe Handling of this compound prep 1. Preparation - Work in fume hood - Eyewash/shower accessible don_ppe 2. Don PPE - Lab coat - Goggles - Gloves prep->don_ppe handle 3. Handle Compound - Weighing - Solution preparation don_ppe->handle spill Spill Occurred? handle->spill spill_manage Spill Management - Absorb and collect - Clean area spill->spill_manage Yes dispose 4. Disposal - Segregate waste - Label containers spill->dispose No spill_manage->dispose doff_ppe 5. Doff PPE - Remove gloves first - Wash hands dispose->doff_ppe end End of Process doff_ppe->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocholesterol
Reactant of Route 2
Dihydrocholesterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.